molecular formula C6H13O9P B8677210 Glucose 1-phosphate

Glucose 1-phosphate

货号: B8677210
分子量: 260.14 g/mol
InChI 键: HXXFSFRBOHSIMQ-GASJEMHNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Glucose 1-phosphate (G1P), also known as Cori ester, is a fundamental biochemical reagent central to carbohydrate metabolism. It exists in α- and β-anomeric forms, with α-D-glucose 1-phosphate being the primary form involved in mammalian metabolic pathways . In research, G1P is critically studied in glycogen metabolism, where it is the direct product of the glycogen phosphorylase reaction during glycogen breakdown (glycogenolysis) . For energy utilization, it is converted to glucose 6-phosphate via the enzyme phosphoglucomutase . Conversely, in anabolic processes, G1P serves as a precursor for glycogenesis. It reacts with UTP to form UDP-glucose, a key substrate for glycogen synthase, enabling the renewal of glycogen stores . UDP-glucose also acts as a sugar donor for the synthesis of other sugars like UDP-galactose and UDP-glucuronic acid, linking G1P to broader metabolic networks . Recent, high-impact research published in 2025 has revealed a novel function of G1P in immunometabolism. The compound was shown to promote the compartmentalization of glycogen with the pentose phosphate pathway (PPP) in CD8+ memory T cells and inflammatory macrophages . Mechanistically, G1P allosterically facilitates the binding of glucose-6-phosphate dehydrogenase (G6PD) to glycogen, initiating liquid-liquid phase separation (LLPS) that recruits PPP enzymes. This compartmentalized cascade enhances NADPH production, which is essential for reactive oxygen species (ROS) homeostasis and redox balance . Based on this mechanism, G1P has been demonstrated to act as an agent that modulates memory fitness in tumor-reactive CD8+ T cells, highlighting its potential as a subject of study in cancer immunotherapy research . Researchers value this compound for studies in energy metabolism, enzymatic assays, glycobiology, and emerging fields like immunology and cell signaling. Its role as a substrate and metabolic regulator makes it an essential tool for investigating cellular bioenergetics and metabolic adaptation. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C6H13O9P

分子量

260.14 g/mol

IUPAC 名称

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1

InChI 键

HXXFSFRBOHSIMQ-GASJEMHNSA-N

SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O

手性 SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)O)O)O)O

规范 SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O

产品来源

United States

Foundational & Exploratory

The Pivotal Role of α-D-Glucose 1-Phosphate in Glycogen Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-glucose 1-phosphate (G1P) is a critical metabolic intermediate, standing at the crossroads of glycogen (B147801) synthesis (glycogenesis) and breakdown (glycogenolysis). Its strategic position allows for the efficient storage and mobilization of glucose, the primary energy currency of most living organisms. This technical guide provides an in-depth exploration of the multifaceted role of G1P in glycogen metabolism. We will delve into the biochemical pathways of glycogenolysis and glycogenesis, the enzymatic machinery responsible for the interconversion of G1P, and the intricate regulatory networks that govern these processes. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative enzymatic data, and visual representations of the key signaling and metabolic pathways to support researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Introduction

Glycogen, a branched polymer of glucose, serves as the principal form of glucose storage in animals and fungi. The maintenance of glucose homeostasis is paramount for cellular function, and the dynamic regulation of glycogen metabolism is central to this process. The liver and skeletal muscle are the primary sites of glycogen storage in vertebrates, each with distinct physiological roles. Liver glycogenolysis is crucial for maintaining blood glucose levels, particularly between meals, while muscle glycogen provides a readily available source of glucose for glycolysis during periods of high energy demand, such as strenuous exercise.[1]

The synthesis and degradation of glycogen are not simple reversals of the same pathway but are distinct processes that are reciprocally regulated. At the heart of these pathways lies α-D-glucose 1-phosphate, a molecule whose fate is determined by the energetic state of the cell and hormonal signals. This guide will illuminate the central role of G1P, providing a detailed examination of the enzymes that produce and consume it, and the signaling cascades that control its metabolic destiny.

The Role of α-D-Glucose 1-Phosphate in Glycogenolysis

Glycogenolysis is the catabolic process of breaking down glycogen into glucose. The primary product of this pathway is not free glucose, but rather α-D-glucose 1-phosphate. This is a key feature of glycogenolysis as it traps the glucose molecule within the cell for further metabolism.

The overall reaction for the breakdown of glycogen to glucose-1-phosphate is: Glycogen(n residues) + Pi ⇌ Glycogen(n-1 residues) + α-D-Glucose 1-Phosphate

Key Enzymes in Glycogenolysis

Two key enzymes are responsible for the conversion of glycogen to G1P:

  • Glycogen Phosphorylase: This is the rate-limiting enzyme of glycogenolysis.[2] It catalyzes the phosphorolytic cleavage of the α-1,4-glycosidic bonds at the non-reducing ends of the glycogen chain, releasing glucose units as G1P.[2] The enzyme utilizes inorganic phosphate (B84403) (Pi) for this cleavage, a process known as phosphorolysis. Glycogen phosphorylase cannot, however, cleave the α-1,6-glycosidic bonds at the branch points. Its action ceases four glucose residues away from a branch point.[3]

  • Glycogen Debranching Enzyme: This bifunctional enzyme resolves the branch points in glycogen that are inaccessible to glycogen phosphorylase. It has two distinct catalytic activities:

    • 4-α-glucanotransferase: It transfers a block of three glucose residues from the four-residue limit branch to the non-reducing end of another branch.[4]

    • Amylo-α-1,6-glucosidase: It hydrolyzes the remaining single glucose residue at the α-1,6 branch point, releasing free glucose.[4]

The Fate of α-D-Glucose 1-Phosphate in Glycogenolysis

Once produced, G1P is converted to glucose 6-phosphate (G6P) by the enzyme phosphoglucomutase .[5] This isomerization is a crucial step as G6P can then enter several metabolic pathways depending on the tissue and the metabolic needs of the organism. In the liver, G6P can be dephosphorylated by glucose-6-phosphatase to free glucose, which is then released into the bloodstream to maintain blood glucose levels. In muscle cells, which lack glucose-6-phosphatase, G6P enters the glycolytic pathway to generate ATP for muscle contraction.

The Role of α-D-Glucose 1-Phosphate in Glycogenesis

Glycogenesis is the anabolic process of synthesizing glycogen from glucose. This pathway is activated in response to high blood glucose levels, typically after a meal.

Key Enzymes in Glycogenesis

The synthesis of glycogen from glucose involves several enzymatic steps, with G1P serving as a key precursor:

  • Hexokinase/Glucokinase: Glucose is first phosphorylated to glucose 6-phosphate (G6P) upon entering the cell. This reaction is catalyzed by hexokinase in most tissues and by glucokinase in the liver and pancreas.[6]

  • Phosphoglucomutase: G6P is then reversibly converted to G1P by phosphoglucomutase, the same enzyme involved in glycogenolysis.[5]

  • UDP-Glucose Pyrophosphorylase (UGPase): This enzyme catalyzes the activation of G1P to form UDP-glucose, an activated form of glucose. This is a key committed step in glycogenesis. The reaction is: Glucose 1-Phosphate + UTP → UDP-Glucose + PPi The pyrophosphate (PPi) produced is rapidly hydrolyzed by inorganic pyrophosphatase, making the overall reaction effectively irreversible.[7]

  • Glycogenin: This enzyme acts as a primer for the initiation of glycogen synthesis. It is a protein that autoglycosylates itself, adding the first few glucose residues from UDP-glucose to a tyrosine residue on its own structure.[8]

  • Glycogen Synthase: This is the rate-limiting enzyme of glycogenesis. It catalyzes the transfer of the glucosyl moiety from UDP-glucose to the non-reducing end of a growing glycogen chain, forming α-1,4-glycosidic bonds.

  • Glycogen Branching Enzyme (Amylo-(1,4→1,6)-transglycosylase): This enzyme creates the α-1,6-glycosidic bonds that form the branch points in the glycogen molecule. It transfers a segment of about seven glucose residues from the end of a chain to the C6 hydroxyl group of a glucose residue on the same or another chain.

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes involved in the metabolism of α-D-glucose 1-phosphate are crucial for understanding the regulation and flux through these pathways. The following tables summarize key kinetic constants for these enzymes.

EnzymeSubstrateOrganism/TissueKm (mM)Vmax (U/mg)Allosteric ActivatorsAllosteric InhibitorsReference
Glycogen Phosphorylase b This compoundRabbit Muscle4.8-AMPATP, Glucose 6-Phosphate[9]
Inorganic PhosphateRabbit Muscle1.3-AMPATP, Glucose 6-Phosphate[9]
Phosphoglucomutase This compoundRabbit Muscle0.05---[10]
Glucose 6-PhosphateRabbit Muscle0.45---[10]
UDP-Glucose Pyrophosphorylase UTPHuman Liver0.05---[11]
This compoundHuman Liver0.06---[11]

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) of Key Enzymes. Note: Vmax values are often context-dependent and not always reported in a standardized manner.

HormoneTarget EnzymeEffect on ActivitySecond Messenger/Mediator
Insulin Glycogen SynthaseActivationProtein Phosphatase-1
Glycogen PhosphorylaseInhibitionProtein Phosphatase-1
Glucagon (Liver) Glycogen PhosphorylaseActivationcAMP / Protein Kinase A
Glycogen SynthaseInhibitioncAMP / Protein Kinase A
Epinephrine (Muscle/Liver) Glycogen PhosphorylaseActivationcAMP / Protein Kinase A, Ca2+/Calmodulin
Glycogen SynthaseInhibitioncAMP / Protein Kinase A

Table 2: Hormonal Regulation of Key Enzymes in Glycogen Metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of α-D-glucose 1-phosphate metabolism.

Assay for Glycogen Phosphorylase Activity

This protocol is adapted from a commercially available colorimetric assay kit.[12][13]

Principle: Glycogen phosphorylase catalyzes the production of glucose-1-phosphate (G1P) from glycogen. The G1P is then detected through a series of enzymatic reactions that generate a colored product with a strong absorbance at 450 nm. The rate of color development is proportional to the glycogen phosphorylase activity.

Materials:

  • Glycogen Phosphorylase Assay Buffer

  • Enzyme Mix (containing phosphoglucomutase and glucose-6-phosphate dehydrogenase)

  • Developer (containing a chromogenic substrate)

  • Substrate Mix (containing glycogen and inorganic phosphate)

  • G1P Standard (for standard curve)

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

  • Tissue or cell lysates

Procedure:

  • Sample Preparation: Homogenize tissue (e.g., 50 mg) or cells (e.g., 1 x 106) in ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet insoluble material. The supernatant is the sample lysate.

  • Standard Curve Preparation: Prepare a series of G1P standards by diluting the G1P Standard in Assay Buffer.

  • Reaction Setup:

    • Add samples, standards, and a positive control (purified glycogen phosphorylase) to the wells of the 96-well plate.

    • Prepare a Reaction Mix containing Assay Buffer, Enzyme Mix, Developer, and Substrate Mix.

    • For background control wells, prepare a Background Reaction Mix that omits the Substrate Mix.

  • Measurement: Add the Reaction Mix to the sample and standard wells, and the Background Reaction Mix to the background control wells. Immediately measure the absorbance at 450 nm in kinetic mode at 30°C for 30-60 minutes.

  • Calculation:

    • Subtract the background reading from the sample readings.

    • Determine the concentration of G1P produced in the samples using the standard curve.

    • Calculate the glycogen phosphorylase activity (in U/L or U/mg protein). One unit of activity is defined as the amount of enzyme that generates 1.0 µmole of G1P per minute at a specific pH and temperature.

Assay for Phosphoglucomutase Activity

This protocol is based on a coupled enzyme assay.[14][15][16]

Principle: Phosphoglucomutase (PGM) interconverts G1P and G6P. In this assay, PGM activity is measured in the direction of G6P formation from G1P. The G6P produced is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.

Materials:

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • This compound (G1P) solution

  • NADP+ solution

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Magnesium Chloride (MgCl2)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading at 340 nm

  • Sample containing phosphoglucomutase activity

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, G1P, NADP+, MgCl2, and G6PDH.

  • Assay Initiation: Add the sample containing PGM to the reaction mixture to start the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm over time in a spectrophotometer.

  • Calculation: Calculate the rate of NADPH formation using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1). One unit of PGM activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of NADPH per minute under the specified conditions.

Assay for UDP-Glucose Pyrophosphorylase (UGPase) Activity

This protocol describes a coupled enzyme assay for UGPase.[11][17][18]

Principle: UGPase catalyzes the formation of UDP-glucose and pyrophosphate (PPi) from UTP and G1P. The activity can be measured by coupling the production of PPi to a colorimetric or fluorometric detection system. Alternatively, the reverse reaction can be coupled to the reduction of NADP+. In the forward direction, the production of UDP-glucose can be coupled to UDP-glucose dehydrogenase, which reduces NAD+ to NADH.

Materials:

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • UTP solution

  • This compound (G1P) solution

  • Magnesium Chloride (MgCl2)

  • UDP-Glucose Dehydrogenase

  • NAD+ solution

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading at 340 nm

  • Sample containing UGPase activity

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, UTP, G1P, MgCl2, NAD+, and UDP-glucose dehydrogenase.

  • Assay Initiation: Add the sample containing UGPase to the reaction mixture to start the reaction.

  • Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculation: Calculate the rate of NADH formation using its molar extinction coefficient. One unit of UGPase activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of NADH per minute under the specified conditions.

Quantification of Tissue Glycogen

This protocol is a widely used method for glycogen quantification.[19]

Principle: Tissue is digested in hot alkali to solubilize glycogen and degrade other macromolecules. Glycogen is then precipitated with ethanol (B145695). The purified glycogen is hydrolyzed to glucose using acid, and the resulting glucose is quantified using a colorimetric assay.

Materials:

  • 30% Potassium Hydroxide (KOH)

  • 95% Ethanol

  • Sulfuric Acid (H2SO4)

  • Phenol solution

  • Glucose standards

  • Spectrophotometer

Procedure:

  • Tissue Digestion: Weigh a small piece of frozen tissue (e.g., 20-50 mg) and place it in a tube with 30% KOH. Heat in a boiling water bath for 20-30 minutes until the tissue is dissolved.

  • Glycogen Precipitation: Cool the tubes and add 95% ethanol to precipitate the glycogen. Centrifuge to pellet the glycogen.

  • Washing: Wash the glycogen pellet with 70% ethanol to remove any remaining KOH and other contaminants.

  • Hydrolysis: Resuspend the glycogen pellet in water and add sulfuric acid. Heat in a boiling water bath to hydrolyze the glycogen to glucose.

  • Glucose Quantification: Use a colorimetric method, such as the phenol-sulfuric acid method, to determine the glucose concentration in the hydrolysate.

  • Calculation: Calculate the glycogen content of the original tissue sample based on the amount of glucose measured and express it as mg of glycogen per gram of tissue.

Signaling Pathways and Regulation

The metabolism of glycogen is tightly regulated by a complex interplay of hormonal and allosteric signals that ensure glucose homeostasis. The following diagrams, generated using the DOT language for Graphviz, illustrate these key regulatory pathways.

Glycogenolysis_Regulation Glucagon Glucagon (Liver) GPCR G-Protein Coupled Receptor Glucagon->GPCR Epinephrine Epinephrine (Muscle/Liver) Epinephrine->GPCR G_Protein G Protein GPCR->G_Protein activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Phosphorylase_Kinase_b Phosphorylase Kinase b (inactive) PKA->Phosphorylase_Kinase_b phosphorylates Glycogen_Phosphorylase_b Glycogen Phosphorylase b (inactive) PKA->Glycogen_Phosphorylase_b phosphorylates Phosphorylase_Kinase_a Phosphorylase Kinase a (active) Phosphorylase_Kinase_b->Phosphorylase_Kinase_a Phosphorylase_Kinase_a->Glycogen_Phosphorylase_b phosphorylates Glycogen_Phosphorylase_a Glycogen Phosphorylase a (active) Glycogen_Phosphorylase_b->Glycogen_Phosphorylase_a Glycogen Glycogen Glycogen_Phosphorylase_a->Glycogen cleaves G1P This compound Glycogen->G1P

Figure 1: Hormonal Regulation of Glycogenolysis.

Glycogenesis_Regulation Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS activates PI3K PI3-Kinase IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 produces PDK1 PDK1 PIP3->PDK1 activates Akt_PKB Akt/PKB PDK1->Akt_PKB phosphorylates GSK3 Glycogen Synthase Kinase 3 (GSK3) Akt_PKB->GSK3 inhibits PP1 Protein Phosphatase 1 (PP1) Akt_PKB->PP1 activates Glycogen_Synthase_a Glycogen Synthase a (active) GSK3->Glycogen_Synthase_a phosphorylates (inactivates) Glycogen_Synthase_b Glycogen Synthase b (inactive) Glycogen_Synthase_b->Glycogen_Synthase_a UDP_Glucose UDP-Glucose Glycogen_Synthase_a->UDP_Glucose uses PP1->Glycogen_Synthase_b dephosphorylates (activates) Glycogen Glycogen UDP_Glucose->Glycogen

Figure 2: Insulin-Mediated Regulation of Glycogenesis.

Allosteric_Regulation cluster_GP Glycogen Phosphorylase Regulation cluster_GS Glycogen Synthase Regulation GP_b Glycogen Phosphorylase b (less active) GP_a Glycogen Phosphorylase a (more active) AMP AMP AMP->GP_b activates ATP ATP ATP->GP_b inhibits G6P Glucose 6-Phosphate G6P->GP_b inhibits Glucose Glucose (Liver) Glucose->GP_a inhibits GS_b Glycogen Synthase b (less active) GS_a Glycogen Synthase a (more active) G6P_GS Glucose 6-Phosphate G6P_GS->GS_b activates

Figure 3: Allosteric Regulation of Glycogen Metabolism.

Conclusion

α-D-glucose 1-phosphate is undeniably a central player in the intricate dance of glycogen metabolism. Its production during glycogenolysis and its role as a precursor in glycogenesis highlight its pivotal position in cellular energy management. The enzymes that interconvert G1P are subject to exquisite layers of regulation, from the rapid responses of allosteric effectors to the systemic control exerted by hormones. A thorough understanding of the role of G1P and its associated metabolic pathways is fundamental for researchers and clinicians investigating metabolic disorders such as diabetes and glycogen storage diseases. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for furthering our understanding of these critical processes and for the development of novel therapeutic interventions targeting glycogen metabolism.

References

The Pivotal Discovery of Glucose 1-Phosphate: A Technical Review of the Work of Carl and Gerty Cori

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The groundbreaking work of Carl and Gerty Cori in the 1930s and 1940s revolutionized our understanding of carbohydrate metabolism and laid the foundation for modern enzymology. Their meticulous research led to the discovery of Glucose 1-phosphate, a key intermediate in the synthesis and breakdown of glycogen (B147801), and the elucidation of the enzymatic pathways that govern these processes. This whitepaper provides a detailed technical guide to the Coris' pivotal experiments, offering insights into their methodologies, quantitative findings, and the logical framework that led to their Nobel Prize-winning discoveries. This work remains highly relevant for researchers in metabolic diseases, enzyme kinetics, and drug development targeting metabolic pathways.

The Discovery of the "Cori Ester"

In their quest to understand how glycogen is utilized in muscle, the Coris conducted a series of elegant experiments using minced frog muscle preparations. They observed that under anaerobic conditions, glycogen was broken down, and an increase in hexose (B10828440) monophosphate was detected. Crucially, they noticed a discrepancy between the reducing power and the phosphate (B84403) content of the hexose monophosphate fraction, suggesting the presence of a novel, non-reducing sugar phosphate.[1] This intermediate, which they named this compound and later became known as the "Cori ester," was the first crucial piece in the puzzle of glycogenolysis.[2]

Experimental Protocol: Isolation of this compound from Frog Muscle

The Coris' initial experiments involved the preparation of a muscle extract depleted of endogenous phosphates, which allowed for the accumulation of the newly formed ester.

Methodology:

  • Muscle Preparation: Hind leg and back muscles of a rabbit are rapidly excised and minced.[1]

  • Extraction: The minced muscle is extracted three times with 20 volumes of cold distilled water to remove most of the acid-soluble phosphates. This step is crucial as it prevents the rapid conversion of this compound to Glucose 6-phosphate by phosphoglucomutase.[1]

  • Incubation: The washed muscle residue is incubated anaerobically at 20°C in an isotonic phosphate buffer (pH 7.2).[1]

  • Stimulation of Phosphorylation: A catalytic amount of muscle adenylic acid (now known as AMP) is added to the incubation mixture, which was observed to markedly increase the formation of hexose monophosphate.[1]

  • Isolation of Hexose Monophosphates: The water-soluble, alcohol-insoluble barium salts of the hexose monophosphates are isolated.[1]

  • Analysis: The isolated fraction is analyzed for its phosphate content and reducing power before and after acid hydrolysis (N H₂SO₄ for 10 minutes at 100°C). The significant increase in reducing power after hydrolysis confirmed the presence of a non-reducing sugar phosphate.[1]

The Enzymatic Basis of Glycogenolysis: The Discovery of Phosphorylase

The discovery of this compound led the Coris to search for the enzyme responsible for its formation from glycogen. They successfully isolated and later crystallized this enzyme, which they named phosphorylase .[3][4] Their work demonstrated that phosphorylase catalyzes the reversible reaction:

(Glycogen)n + Pi ⇌ (Glycogen)n-1 + this compound

This was a landmark discovery, as it was the first demonstration of a reversible phosphorolytic cleavage of a glycosidic bond and the in vitro synthesis of a macromolecule.[3]

Experimental Protocol: Assay of Phosphorylase Activity

The Coris developed a robust assay to measure the activity of phosphorylase by quantifying the liberation of inorganic phosphate from this compound during glycogen synthesis.

Methodology:

  • Enzyme Preparation: Phosphorylase is prepared from mammalian skeletal muscle, heart, brain, or liver. The purification method involves steps to remove other enzymes like diastase, phosphoglucomutase, and phosphatase.[5]

  • Reaction Mixture: The reaction mixture typically contains:

    • This compound (e.g., 15 mM)

    • Glycogen (e.g., 10 mg%)

    • Adenylic acid (e.g., 1 mM)

    • Glycerophosphate buffer (e.g., 0.05 M, pH 6.3)[5]

  • Incubation: The reaction is initiated by adding the enzyme solution to the reaction mixture and incubating at a controlled temperature (e.g., 30°C).

  • Measurement of Inorganic Phosphate: The reaction is stopped, and the amount of inorganic phosphate liberated is determined using the Fiske and Subbarow method. The amount of polysaccharide formed was found to agree well with the calculated value from the inorganic phosphate liberated.[5]

The Interconversion of Hexose Phosphates: The Role of Phosphoglucomutase

The Coris observed that when this compound was added to a muscle extract, it was rapidly converted to Glucose 6-phosphate. This led to the discovery of another crucial enzyme in glycogen metabolism, phosphoglucomutase , which catalyzes the reversible conversion of this compound to Glucose 6-phosphate.[1]

Quantitative Data from Cori's Experiments

The following table summarizes key quantitative data from the Coris' experiments on the formation of this compound in a dialyzed rabbit muscle extract. The data highlights the crucial role of adenylic acid (AMP) as a cofactor for phosphorylase activity.

ConditionHexosemonophosphate formed (micromoles/10 cc extract)This compound formed (micromoles/10 cc extract)
No addition1.81.3
+ Adenylic acid (0.0004 M)10.59.8
+ Adenylic acid + Mg ions (0.005 M)10.20

Table adapted from data presented in the Nobel Lecture of Carl Cori (1947).[1]

The data clearly demonstrates that in the absence of magnesium ions, which are required for phosphoglucomutase activity, this compound accumulates. This was a key observation that allowed for its isolation and identification.

Signaling Pathways and Experimental Workflows

The discoveries of the Coris can be visualized through signaling pathways and experimental workflows, providing a clear overview of the logical and methodological progression of their research.

Glycogenolysis_Pathway Glycogen Glycogen G1P This compound Glycogen->G1P Phosphorylase (+ AMP) G6P Glucose 6-phosphate G1P->G6P Phosphoglucomutase (+ Mg2+) Glycolysis Glycolysis G6P->Glycolysis

Caption: The enzymatic cascade of glycogenolysis as elucidated by the Coris.

Cori_Experimental_Workflow cluster_preparation Muscle Preparation cluster_incubation Incubation cluster_analysis Analysis mince_muscle Mince Frog Muscle wash_muscle Wash with Cold Water (3x) mince_muscle->wash_muscle incubate Incubate Anaerobically (Phosphate Buffer, pH 7.2, 20°C) wash_muscle->incubate add_amp Add Adenylic Acid incubate->add_amp isolate_hmp Isolate Hexose Monophosphates (Barium Salts) add_amp->isolate_hmp analyze_hmp Analyze P and Reducing Power (Before and After Hydrolysis) isolate_hmp->analyze_hmp conclusion Identification of the 'Cori Ester' analyze_hmp->conclusion Discovery of This compound

Caption: Experimental workflow for the isolation of this compound.

The Cori Cycle: A Paradigm of Metabolic Integration

Building on their discovery of this compound and the enzymes of glycogen metabolism, the Coris formulated the "Cori cycle."[6] This metabolic pathway describes how lactate (B86563) produced in muscles during anaerobic glycolysis is transported to the liver, converted back to glucose (gluconeogenesis), which is then returned to the muscles to be stored as glycogen.[6]

Cori_Cycle cluster_muscle Muscle cluster_liver Liver Muscle_Glycogen Glycogen Muscle_Glucose Glucose Muscle_Glycogen->Muscle_Glucose Glycogenolysis Muscle_Lactate Lactate Muscle_Glucose->Muscle_Lactate Glycolysis Liver_Lactate Lactate Muscle_Lactate->Liver_Lactate Bloodstream Liver_Glucose Glucose Liver_Lactate->Liver_Glucose Gluconeogenesis Liver_Glucose->Muscle_Glucose Bloodstream Liver_Glycogen Glycogen Liver_Glucose->Liver_Glycogen Glycogenesis

Caption: The Cori Cycle, illustrating the interplay between muscle and liver in glucose metabolism.

Conclusion

The pioneering research of Carl and Gerty Cori on this compound and the enzymes of glycogen metabolism fundamentally changed our understanding of metabolic regulation. Their work, characterized by rigorous experimental design and quantitative analysis, not only elucidated a central pathway in carbohydrate metabolism but also established key principles of enzymology and metabolic control. The detailed methodologies and quantitative data presented in this whitepaper serve as a valuable resource for contemporary researchers, highlighting the enduring legacy of the Coris' contributions to science and medicine. Their discoveries continue to inform research into metabolic disorders such as diabetes and glycogen storage diseases, and provide a paradigm for the investigation of complex biological systems.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Glucose 1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A Core Intermediate in Carbohydrate Metabolism

Glucose 1-phosphate (G1P) is a pivotal metabolic intermediate in the mobilization and storage of glucose.[1] As a phosphorylated derivative of glucose, it plays a central role in key metabolic pathways including glycogenolysis, glycogenesis, and glycolysis.[1] This technical guide provides a comprehensive overview of the chemical structure, stereoisomers, and analytical methodologies pertinent to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure of this compound

This compound is a glucose molecule with a phosphate (B84403) group attached to the anomeric carbon (C1).[1][2] In aqueous solutions, this compound, like glucose, exists predominantly in a cyclic pyranose ring structure.[3] The presence of the phosphate group at the C1 position is crucial for its metabolic functions, particularly in preventing it from leaving the cell and in its role as a substrate for various enzymes.

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Chemical FormulaC6H13O9P
Average Molecular Weight260.1358 g/mol
Monoisotopic Molecular Weight260.029718526 g/mol

Stereoisomers of this compound

The stereochemistry of this compound is of paramount importance to its biological activity, as enzymes are highly specific for particular stereoisomers. The primary stereoisomers of this compound are its anomers, α-D-glucose 1-phosphate and β-D-glucose 1-phosphate.[2] The "D" designation refers to the configuration at the chiral center furthest from the anomeric carbon (C5), which is the most common form in nature.[4]

  • α-D-glucose 1-phosphate: Also known as the Cori ester, this is the direct product of glycogenolysis, where glycogen (B147801) phosphorylase cleaves glucose residues from glycogen.[2][5] It is the primary isomer involved in glycogenesis, where it is converted to UDP-glucose.[1][6]

  • β-D-glucose 1-phosphate: This anomer is produced by the action of inverting α-glucan phosphorylases such as maltose (B56501) phosphorylase.[2] It can be converted to glucose 6-phosphate by the enzyme β-phosphoglucomutase.[2]

The key distinction between the α and β anomers lies in the orientation of the phosphate group at the anomeric carbon (C1) relative to the CH₂OH group (C6). In the chair conformation of the pyranose ring, the phosphate group is in an axial position in the α-anomer and an equatorial position in the β-anomer.

The open-chain form of D-glucose has four stereocenters, which gives rise to 2⁴ = 16 possible stereoisomers.[4] The inversion of all stereocenters in D-glucose results in L-glucose.[4] While L-glucose 1-phosphate exists, the D-isomers are the biologically relevant forms.

Quantitative Data for Stereoisomers
StereoisomerIUPAC NamePubChem CID
α-D-glucose 1-phosphate[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate65533
β-D-glucose 1-phosphate[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate122250

Experimental Protocols

Synthesis of this compound

1. Enzymatic Synthesis of α-D-glucose 1-phosphate:

This method utilizes the reversibility of the reaction catalyzed by phosphorylase.[7]

  • Principle: Potato phosphorylase catalyzes the reversible reaction: Starch + inorganic phosphate ⇌ glucose-1-phosphate.[7]

  • Methodology:

    • Crude potato juice, a rich source of phosphorylase, is incubated with starch.[7]

    • The reaction is allowed to proceed until equilibrium is reached.

    • The equilibrium ratio of inorganic orthophosphate to glucose-1-phosphate is approximately 2.2 at a pH range of 5 to 7.[7]

    • The reaction is stopped, and the α-D-glucose 1-phosphate is purified from the reaction mixture, often by crystallization of its potassium salt.[7]

2. Chemical Synthesis of α- and β-D-glucose 1-phosphate:

A cyanogen-induced phosphorylation method can be employed for the synthesis of both anomers.[8]

  • Principle: In the presence of a reducing sugar like D-glucose, a cyanogen-phosphate adduct acts as a phosphorylating agent, attacking the glycosidic hydroxyl group.[8]

  • Methodology:

    • D-glucose is dissolved in a dilute aqueous solution (pH 6.7–8.8) containing orthophosphate and cyanogen.[8]

    • The reaction yields a mixture of α-D-glucopyranose 1-phosphate (8–20% yield) and β-D-glucopyranose 1-phosphate (2–5% yield).[8]

    • The products are separated and identified using techniques such as paper chromatography and electrophoresis.[8]

3. Enzymatic Production of β-D-glucose 1-phosphate:

This method uses a thermostable trehalose (B1683222) phosphorylase for efficient production.[9]

  • Principle: Trehalose phosphorylase from Thermoanaerobacter brockii catalyzes the conversion of trehalose and phosphate into β-D-glucose 1-phosphate.[9]

  • Methodology:

    • The reaction is carried out at 60°C using E. coli cells expressing the thermostable enzyme. The high temperature lyses the cells, eliminating the need for prior cell treatment.[9]

    • Purification can be achieved through anion exchange chromatography or by removing carbohydrates with trehalase and yeast, followed by chemical phosphate precipitation.[9]

    • The final product can be crystallized as its cyclohexylammonium salt.[9]

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for the structural elucidation and differentiation of this compound stereoisomers.

  • ¹H NMR: The chemical shifts of anomeric protons are diagnostic. Splitting of the H-1 signal due to coupling with the phosphorus nucleus (³J(P,H-1)) can confirm the presence of the 1-phosphate group.[10] For α-D-glucose 1-phosphate at pH 8.0, the coupling constant ³J(P,H-1) is approximately 7.5 Hz.[10]

  • ³¹P NMR: This technique is highly sensitive to the chemical environment of the phosphorus nucleus and can be used to distinguish between different phosphorylated species.[11][12] It is also used to study the interaction of this compound with enzymes and metal ions.[11]

  • Sample Preparation and Data Acquisition (General Protocol):

    • Dissolve the this compound sample in D₂O to a concentration of approximately 100 mM.[13]

    • Adjust the pH to a desired value (e.g., 7.4).[13]

    • Acquire ¹H and ³¹P NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[13]

    • Reference the spectra appropriately (e.g., using DSS for ¹H).[13]

2. X-ray Crystallography:

This technique provides the definitive three-dimensional structure of this compound and its complexes with proteins.

  • Principle: X-rays are diffracted by the electrons in a crystal, and the resulting diffraction pattern is used to calculate the electron density and thus the atomic positions.

  • Methodology for Crystallizing a Protein-G1P Complex (Example: Glucose-1-phosphatase):

    • Purify the protein of interest (e.g., E. coli glucose-1-phosphatase) to homogeneity.[14]

    • Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method. A typical condition involves mixing the protein solution (e.g., 10 mg/ml) with a precipitant solution (e.g., 1.2 M ammonium (B1175870) sulfate (B86663) and 25% PEG).[14]

    • To obtain a ligand-bound structure, the crystals can be soaked in a solution containing this compound.

    • The crystals are then cryo-protected and diffraction data is collected using an X-ray source.[14]

3. Enzymatic Assays:

Enzymatic assays offer a highly specific method for the identification and quantification of α-D-glucose 1-phosphate.

  • Principle: The enzyme phosphoglucomutase specifically catalyzes the conversion of α-D-glucose 1-phosphate to glucose 6-phosphate.[2] The product can then be coupled to another enzymatic reaction that can be monitored spectrophotometrically.

  • Methodology:

    • Incubate the sample with phosphoglucomutase.

    • The resulting glucose 6-phosphate can be oxidized by glucose-6-phosphate dehydrogenase, with the concomitant reduction of NADP⁺ to NADPH.

    • The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the initial amount of α-D-glucose 1-phosphate.

Visualizations

Chemical Structures

chemical_structures cluster_alpha α-D-glucose 1-phosphate cluster_beta β-D-glucose 1-phosphate alpha_g1p alpha_g1p beta_g1p beta_g1p

Caption: Chemical structures of α-D-glucose 1-phosphate and β-D-glucose 1-phosphate.

Metabolic Pathway of this compound```dot

metabolic_pathway Glycogen Glycogen G1P α-D-Glucose 1-phosphate Glycogen->G1P Glycogen Phosphorylase (Glycogenolysis) G6P Glucose 6-phosphate G1P->G6P Phosphoglucomutase UDP_Glucose UDP-Glucose G1P->UDP_Glucose UDP-Glucose Pyrophosphorylase G6P->G1P Phosphoglucomutase Glycolysis Glycolysis G6P->Glycolysis UDP_Glucose->Glycogen Glycogen Synthase (Glycogenesis)

Caption: Generalized workflow for this compound synthesis and characterization.

References

An In-depth Technical Guide to the Alpha and Beta Anomers of Glucose 1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural, thermodynamic, and biological differences between the alpha (α) and beta (β) anomers of Glucose 1-phosphate (G1P). It includes detailed experimental protocols and quantitative data to support advanced research and development in carbohydrate chemistry and drug discovery.

Core Structural and Conformational Differences

This compound is a key metabolic intermediate where a phosphate (B84403) group is attached to the anomeric carbon (C1) of glucose. The anomeric nature arises from the cyclization of the glucose molecule, resulting in two stereoisomers, α-G1P and β-G1P, which differ in the orientation of the phosphate group relative to the C6 carbon.

In α-D-glucose 1-phosphate , the phosphate group at the anomeric carbon is in an axial position, meaning it is on the opposite side of the pyranose ring from the CH₂OH group at C5. In contrast, in β-D-glucose 1-phosphate , the phosphate group is in an equatorial position, on the same side as the CH₂OH group. This seemingly minor difference in stereochemistry has profound implications for the stability and biological recognition of these molecules.

Thermodynamic Stability and Equilibrium

The equatorial position of the bulky phosphate group in β-D-glucose 1-phosphate results in lower steric hindrance compared to the axial orientation in the α-anomer. Consequently, β-D-glucose 1-phosphate is the more thermodynamically stable anomer .

The standard Gibbs free energy change (ΔG°') for the interconversion of this compound to glucose 6-phosphate, catalyzed by phosphoglucomutase, can be used to infer the relative stabilities. The phosphate transfer potential for the hydrolysis of this compound is approximately -21 kJ/mol, while that for glucose 6-phosphate is around -14 kJ/mol. This indicates that this compound is a more "energy-rich" compound than glucose 6-phosphate.

The equilibrium between the two anomers in solution favors the β-form. The interconversion between α-G1P and β-G1P can occur spontaneously in solution through a process called mutarotation, which involves the transient formation of the open-chain aldehyde form. However, this process is generally slow and is often catalyzed by enzymes in biological systems.

Parameterα-D-Glucose 1-Phosphateβ-D-Glucose 1-PhosphateReference
Phosphate Group Orientation AxialEquatorial[General knowledge]
Relative Thermodynamic Stability Less StableMore Stable[General knowledge based on steric hindrance]
Phosphate Transfer Potential ~ -21 kJ/molNot directly available, but inferred to be lower[1]

Biological Roles and Enzymatic Specificity

The two anomers of this compound play distinct and crucial roles in metabolism, and the enzymes involved in these pathways exhibit strict stereospecificity.

α-D-Glucose 1-Phosphate is the primary anomer in central carbohydrate metabolism in most organisms.

  • Glycogenolysis: It is the direct product of glycogen (B147801) breakdown by glycogen phosphorylase , which cleaves α-1,4-glycosidic bonds.[2]

  • Glycogenesis: It serves as the precursor for the synthesis of UDP-glucose, a key building block for glycogen, in a reaction catalyzed by UDP-glucose pyrophosphorylase .[2]

  • Interconversion: It is reversibly converted to glucose 6-phosphate by α-phosphoglucomutase , linking glycogen metabolism with glycolysis and the pentose (B10789219) phosphate pathway.[2]

β-D-Glucose 1-Phosphate , while less common, has specific roles, particularly in certain microbes.

  • Bacterial Metabolism: It is produced by the action of inverting α-glucan phosphorylases, such as maltose (B56501) phosphorylase and trehalose (B1683222) phosphorylase.[2]

  • Interconversion: It is converted to glucose 6-phosphate by a specific β-phosphoglucomutase .[3]

  • Structural Component: β-D-glucose 1-phosphate moieties have been identified as structural units and immunological determinants in the cell wall glycans of some bacteria.

// Nodes Glycogen [fillcolor="#4285F4"]; alpha_G1P [label="α-D-Glucose 1-Phosphate", fillcolor="#EA4335"]; UDP_Glucose [label="UDP-Glucose", fillcolor="#FBBC05"]; G6P [label="Glucose 6-Phosphate", fillcolor="#34A853"]; beta_G1P [label="β-D-Glucose 1-Phosphate", fillcolor="#EA4335", style="filled,dashed"]; Maltose [label="Maltose/Trehalose", fillcolor="#4285F4", style="filled,dashed"]; Glycolysis [label="Glycolysis / PPP", fillcolor="#5F6368"];

// Edges Glycogen -> alpha_G1P [label="Glycogen\nPhosphorylase"]; alpha_G1P -> UDP_Glucose [label="UDP-Glucose\nPyrophosphorylase"]; UDP_Glucose -> Glycogen [label="Glycogen\nSynthase"]; alpha_G1P -> G6P [label="α-Phosphoglucomutase", dir=both]; G6P -> Glycolysis; Maltose -> beta_G1P [label="Inverting α-Glucan\nPhosphorylases", style=dashed]; beta_G1P -> G6P [label="β-Phosphoglucomutase", style=dashed]; } . Caption: Key metabolic pathways involving α- and β-Glucose 1-Phosphate.

Experimental Protocols

Enzymatic Assay of Phosphoglucomutase Activity

This protocol outlines a general method for assaying the activity of α-phosphoglucomutase, which is crucial for studying the interconversion of α-G1P.

Principle: The conversion of α-G1P to Glucose 6-Phosphate (G6P) is coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH). This reaction reduces NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂) (e.g., 5 mM)

  • α-D-Glucose 1-phosphate (substrate) (e.g., 1 mM)

  • NADP+ (e.g., 0.5 mM)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (e.g., 1-2 units/mL)

  • Phosphoglucomutase (enzyme sample)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, α-G1P, and NADP+.

  • Add G6PDH to the reaction mixture.

  • Initiate the reaction by adding the phosphoglucomutase sample.

  • Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).

  • The rate of NADPH formation is directly proportional to the phosphoglucomutase activity.

Calculation of Activity: Enzyme activity (U/mL) = (ΔA₃₄₀/min * Total reaction volume) / (ε * light path * enzyme volume) Where:

  • ΔA₃₄₀/min is the initial rate of change in absorbance.

  • ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853"]; Prepare_Mix [label="Prepare Reaction Mixture\n(Buffer, MgCl₂, α-G1P, NADP+)", fillcolor="#4285F4"]; Add_G6PDH [label="Add G6PDH", fillcolor="#4285F4"]; Add_PGM [label="Add Phosphoglucomutase\n(Start Reaction)", fillcolor="#EA4335"]; Monitor_Absorbance [label="Monitor Absorbance at 340 nm", fillcolor="#FBBC05"]; Calculate_Activity [label="Calculate Enzyme Activity", fillcolor="#34A853"]; End [label="End", shape=ellipse, fillcolor="#5F6368"];

// Edges Start -> Prepare_Mix; Prepare_Mix -> Add_G6PDH; Add_G6PDH -> Add_PGM; Add_PGM -> Monitor_Absorbance; Monitor_Absorbance -> Calculate_Activity; Calculate_Activity -> End; } . Caption: Workflow for the enzymatic assay of phosphoglucomutase activity.

NMR Spectroscopy for Anomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for distinguishing between the α and β anomers of this compound. Both ¹H and ³¹P NMR can provide diagnostic information.

Sample Preparation:

  • Dissolve the this compound sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of D₂O).

  • For quantitative analysis, add a known concentration of an internal standard (e.g., TSP for ¹H NMR, or a phosphate-containing compound with a distinct chemical shift for ³¹P NMR).

  • Adjust the pD of the solution to a desired value (e.g., 7.4) using dilute DCl or NaOD.

  • Filter the sample into a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • The anomeric proton (H1) signals for the α and β anomers will appear at different chemical shifts. The axial H1 of the α-anomer typically resonates at a lower field (higher ppm) than the equatorial H1 of the β-anomer.

  • The coupling constants between H1 and H2 (³J_H1,H2_) are also diagnostic. For α-G1P, this coupling is typically smaller (around 3-4 Hz) compared to β-G1P (around 7-8 Hz) due to the different dihedral angles.

³¹P NMR Spectroscopy:

  • The phosphorus nucleus in the phosphate group will have a distinct chemical shift for each anomer.

  • Proton decoupling is typically employed to simplify the spectrum to a single peak for each anomer.

  • The chemical shifts are sensitive to pH and the presence of divalent cations like Mg²⁺.

2D NMR Techniques:

  • Techniques like ²D-DOSY (Diffusion-Ordered Spectroscopy) can be used to separate the signals of the two anomers based on their different diffusion coefficients.

  • HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate the ¹H and ³¹P signals, confirming the anomeric configuration.

NMR Parameterα-D-Glucose 1-Phosphateβ-D-Glucose 1-PhosphateReference
¹H Chemical Shift (H1) Lower field (higher ppm)Higher field (lower ppm)[General knowledge]
³J_H1,H2_ Coupling Constant ~3-4 Hz~7-8 Hz[General knowledge]
³¹P Chemical Shift Distinct resonanceDistinct resonance[General knowledge]

Synthesis of β-D-Glucose 1-Phosphate

For research purposes, the less common β-anomer often needs to be synthesized. Enzymatic methods are generally preferred for their stereospecificity.

Principle: Maltose phosphorylase catalyzes the phosphorolysis of maltose to yield β-D-glucose 1-phosphate and glucose. To drive the reaction towards the product, the glucose by-product can be removed, for example, by fermentation with baker's yeast.

Materials:

  • Maltose

  • Potassium phosphate buffer

  • Maltose phosphorylase (recombinant or purified)

  • Baker's yeast

  • Centrifuge

  • Electrodialysis and crystallization apparatus for purification

Procedure (Simplified):

  • Prepare a reaction mixture containing a high concentration of maltose and phosphate buffer.

  • Add maltose phosphorylase and baker's yeast to the mixture.

  • Incubate the reaction, allowing the enzyme to produce β-G1P and the yeast to consume the glucose by-product.

  • Monitor the reaction progress by techniques such as HPLC or NMR.

  • Once the reaction is complete, remove the yeast cells by centrifugation.

  • Purify the β-G1P from the supernatant using techniques like electrodialysis followed by crystallization.[4]

Conclusion

The alpha and beta anomers of this compound, while structurally similar, exhibit significant differences in their thermodynamic stability and biological functions. α-D-Glucose 1-phosphate is central to mainstream glycogen metabolism, whereas β-D-glucose 1-phosphate plays more specialized roles, particularly in microbial systems. A thorough understanding of these differences, supported by robust experimental methodologies as outlined in this guide, is essential for researchers in biochemistry, drug development, and related fields to advance our knowledge of carbohydrate metabolism and explore new therapeutic avenues.

References

The Pivotal Role of Glucose 1-Phosphate in Central Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose 1-phosphate (G1P) stands as a critical nexus in the intricate network of central carbon metabolism. Positioned at the crossroads of glycogen (B147801) synthesis and degradation, this phosphorylated monosaccharide plays a pivotal role in maintaining glucose homeostasis and supplying precursors for major biosynthetic pathways. This technical guide provides an in-depth exploration of the functions of G1P, the enzymatic reactions governing its flux, and the complex regulatory mechanisms that dictate its metabolic fate. Detailed experimental protocols for the characterization of key enzymes and the quantification of G1P are presented, alongside quantitative data and visual representations of the associated signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Centrality of this compound

This compound (G1P) is a key metabolic intermediate derived from the breakdown of glycogen (glycogenolysis) or synthesized from glucose 6-phosphate (G6P) as a precursor for glycogen synthesis (glycogenesis).[1][] Its strategic position allows it to be channeled into several major metabolic pathways, thereby influencing cellular energy status and biosynthetic capacity. The interconversion between G1P and G6P, catalyzed by phosphoglucomutase, is a crucial control point that directs the flow of glucose units towards either energy production via glycolysis and the pentose (B10789219) phosphate (B84403) pathway or energy storage in the form of glycogen.[3][4]

Core Functions of this compound in Metabolic Pathways

G1P is a central player in several key metabolic processes:

  • Glycogenolysis: In response to energy demands, glycogen phosphorylase catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds in glycogen, releasing G1P as the primary product.[5][6] This process is a rapid mechanism for mobilizing stored glucose, particularly in the liver and skeletal muscle, to maintain blood glucose levels and provide fuel for muscle contraction.[5]

  • Glycogenesis: For glycogen synthesis, G1P is the essential precursor. The enzyme UDP-glucose pyrophosphorylase (UGPase) activates G1P by converting it to UDP-glucose, an activated form of glucose that can be incorporated into the growing glycogen chain by glycogen synthase.[1][6]

  • Link to Glycolysis and Gluconeogenesis: Through its reversible conversion to G6P by phosphoglucomutase, G1P indirectly feeds into glycolysis for ATP production.[3] Conversely, during gluconeogenesis, G6P can be isomerized to G1P to replenish glycogen stores.[7][8]

  • Pentose Phosphate Pathway (PPP): The conversion of G1P to G6P also provides substrate for the pentose phosphate pathway, which is crucial for generating NADPH for reductive biosynthesis and nucleotide precursors (ribose-5-phosphate).[9][10]

  • Nucleotide Sugar Formation: G1P is a precursor for the synthesis of UDP-glucose, which is not only used for glycogen synthesis but also as a building block for other nucleotide sugars like UDP-galactose and UDP-glucuronic acid.[11] These are essential for the synthesis of glycoproteins, glycolipids, and proteoglycans.[11]

Quantitative Data on this compound Metabolism

Understanding the quantitative aspects of G1P metabolism is crucial for a complete picture of its role. The following tables summarize key kinetic parameters of the enzymes that directly produce or consume G1P, as well as reported intracellular concentrations of G1P.

EnzymeOrganism/TissueSubstrateK_m_V_max_Reference(s)
Phosphoglucomutase Rabbit MuscleThis compound~0.02 mM-[12]
Rabbit MuscleGlucose 6-phosphate~0.12 mM-[12]
UDP-Glucose Pyrophosphorylase Human LiverThis compound0.05 - 0.1 mM-[13]
Human LiverUTP0.05 - 0.1 mM-[13]
Glycogen Phosphorylase a Rabbit Skeletal MuscleP_i_5.6 ± 0.3 mM221 ± 2 U/mg[14][15]
Diabetic (db/db) Mouse LiverGlycogen (low conc.)Lower than normal2-fold greater than normal[16]

Table 1: Kinetic Parameters of Key Enzymes in G1P Metabolism. K_m_ (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of V_max_ (maximum reaction velocity).

Tissue/OrganismConditionIntracellular G1P ConcentrationReference(s)
Yeast (Saccharomyces cerevisiae)Minimal medium with glucose100 ± 0 µM[17]
Human SalivaNormal (Female)1.32 ± 0.69 µM[18]

Table 2: Intracellular Concentrations of this compound.

Signaling Pathways Regulating G1P Metabolism

The flux of G1P through central carbon metabolism is tightly regulated by hormonal signals, primarily insulin (B600854) and glucagon (B607659), which exert their effects by modulating the activity of key enzymes.

Insulin Signaling Pathway

Insulin, released in response to high blood glucose, promotes the storage of glucose as glycogen.[3] It initiates a signaling cascade that leads to the activation of protein phosphatase 1 (PP1). PP1 dephosphorylates and thereby activates glycogen synthase, the enzyme responsible for incorporating UDP-glucose into glycogen.[19] Simultaneously, PP1 dephosphorylates and inactivates glycogen phosphorylase, thus inhibiting glycogen breakdown.[16]

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3-Kinase IRS->PI3K PIP3 PIP3 PI3K->PIP3 Catalyzes PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt GSK3 GSK3 Akt->GSK3 Inhibits PP1 Protein Phosphatase 1 Akt->PP1 Activates Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Inhibits Glycogen Glycogen Glycogen_Synthase->Glycogen Synthesizes PP1->Glycogen_Synthase Activates Glycogen_Phosphorylase Glycogen Phosphorylase PP1->Glycogen_Phosphorylase Inhibits G1P This compound

Figure 1: Insulin signaling pathway leading to glycogen synthesis.

Glucagon Signaling Pathway

Glucagon is secreted in response to low blood glucose levels and acts primarily on the liver to stimulate glycogenolysis.[][20] Binding of glucagon to its G-protein coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[21] cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates phosphorylase kinase.[20] Phosphorylase kinase, in turn, phosphorylates and activates glycogen phosphorylase, initiating the breakdown of glycogen to G1P. PKA also phosphorylates and inactivates glycogen synthase, preventing a futile cycle of glycogen synthesis and degradation.[]

Glucagon_Signaling Glucagon Glucagon Glucagon_Receptor Glucagon Receptor (GPCR) Glucagon->Glucagon_Receptor G_Protein G Protein (Gs) Glucagon_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylase_Kinase Phosphorylase Kinase PKA->Phosphorylase_Kinase Activates Glycogen_Synthase Glycogen Synthase PKA->Glycogen_Synthase Inhibits Glycogen_Phosphorylase Glycogen Phosphorylase Phosphorylase_Kinase->Glycogen_Phosphorylase Activates G1P This compound Glycogen_Phosphorylase->G1P from Glycogen Glycogen Glycogen Glycogen->Glycogen_Phosphorylase

Figure 2: Glucagon signaling cascade leading to glycogenolysis.

Experimental Protocols

Accurate measurement of G1P levels and the activity of related enzymes is fundamental to studying its metabolic role. The following sections provide detailed methodologies for key experiments.

Phosphoglucomutase (PGM) Activity Assay

This coupled enzyme assay measures the conversion of G1P to G6P, which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to PGM activity.[22][23][24]

Materials:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl_2_

  • This compound (G1P) solution (e.g., 20 mM)

  • Glucose 1,6-bisphosphate (G1,6BP) solution (cofactor, e.g., 0.1 mM)

  • NADP+ solution (e.g., 10 mM)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (e.g., 1 unit/mL)

  • Sample containing PGM (e.g., cell lysate, purified enzyme)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, G1P, G1,6BP, NADP+, and G6PDH.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Add the sample containing PGM to initiate the reaction.

  • Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 5-10 minutes), taking readings at regular intervals.

  • Calculate the rate of change in absorbance (ΔA340/min).

  • Determine the PGM activity using the molar extinction coefficient of NADPH (6.22 mM^-1^ cm^-1^) and the reaction volume.

UDP-Glucose Pyrophosphorylase (UGPase) Activity Assay

This assay can be performed in the direction of UDP-glucose synthesis. The production of pyrophosphate (PPi) is coupled to the cleavage of PPi by inorganic pyrophosphatase to inorganic phosphate (Pi), which is then quantified colorimetrically.

Materials:

  • Assay Buffer: e.g., 50 mM HEPES-KOH, pH 7.5, 5 mM MgCl_2_

  • This compound (G1P) solution (e.g., 10 mM)

  • UTP solution (e.g., 10 mM)

  • Inorganic pyrophosphatase (e.g., 1 unit/mL)

  • Sample containing UGPase

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

Procedure:

  • Prepare a reaction mixture containing assay buffer, G1P, UTP, and inorganic pyrophosphatase.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Add the sample containing UGPase to start the reaction.

  • Incubate for a fixed time (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding the acidic phosphate detection reagent).

  • Measure the absorbance at the appropriate wavelength for the phosphate detection reagent (e.g., ~620 nm for Malachite Green).

  • Calculate the amount of Pi produced by comparing with a phosphate standard curve.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can be used for the separation and quantification of G1P in biological samples.[10][25]

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • Anion-exchange or mixed-mode chromatography column

  • Detector (e.g., Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS))

General Procedure:

  • Sample Preparation: Extract metabolites from cells or tissues using a suitable solvent (e.g., cold methanol/water mixture). Centrifuge to remove proteins and cellular debris.

  • Chromatographic Separation: Inject the extracted sample onto the column. Use an appropriate mobile phase gradient to separate G1P from other phosphorylated sugars and metabolites. For example, an isocratic mobile phase of acetonitrile (B52724) and water with a formic acid buffer can be used with a mixed-mode column.[25]

  • Detection: Detect the eluting G1P using ELSD or MS.

  • Quantification: Generate a standard curve using known concentrations of G1P to quantify the amount in the sample.

Quantification of this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of G1P, especially in complex biological matrices.[26]

Instrumentation:

  • LC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) or anion-exchange column.

General Procedure:

  • Sample Preparation: Similar to HPLC, extract metabolites and remove proteins. The use of an internal standard (e.g., ¹³C-labeled G1P) is highly recommended for accurate quantification.

  • LC Separation: Separate G1P from its isomers (like G6P) and other interfering compounds using a suitable LC method.

  • MS/MS Detection: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in a triple quadrupole mass spectrometer for specific detection and quantification of G1P based on its precursor and product ion transitions.

  • Data Analysis: Quantify G1P by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow for Studying G1P Metabolism

A logical workflow is essential for systematically investigating the role of G1P in a specific biological context.

Experimental_Workflow Hypothesis Hypothesis Formulation (e.g., Drug X affects glycogen metabolism) Cell_Culture Cell Culture/Animal Model (Treatment with Drug X) Hypothesis->Cell_Culture Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction Flux_Analysis Metabolic Flux Analysis (¹³C-glucose tracing) Cell_Culture->Flux_Analysis G1P_Quantification Quantification of G1P and related metabolites (LC-MS/MS) Metabolite_Extraction->G1P_Quantification Enzyme_Assays Enzyme Activity Assays (PGM, UGPase, Glycogen Phosphorylase) Metabolite_Extraction->Enzyme_Assays Data_Analysis Data Analysis and Interpretation G1P_Quantification->Data_Analysis Enzyme_Assays->Data_Analysis Flux_Analysis->Data_Analysis Conclusion Conclusion and Further Hypotheses Data_Analysis->Conclusion

Figure 3: A logical workflow for investigating the impact of a perturbation on G1P metabolism.

Conclusion

This compound is a cornerstone of central carbon metabolism, acting as a critical switch point between glucose storage and utilization. Its metabolism is intricately regulated by a network of enzymes and signaling pathways that respond to the energetic and biosynthetic needs of the cell. A thorough understanding of the function and regulation of G1P is paramount for researchers in metabolic diseases and for professionals in drug development targeting metabolic pathways. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource for advancing research in this vital area of biochemistry.

References

The Crossroads of Carbohydrate Metabolism: A Technical Guide to Glucose 1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose 1-phosphate (G1P) stands as a critical nexus in carbohydrate metabolism, serving as a key intermediate that dictates the flow of glucose into and out of energy storage and utilization pathways. This technical guide provides an in-depth exploration of the multifaceted roles of G1P, detailing its involvement in glycogenesis, glycogenolysis, glycolysis, and gluconeogenesis. We present a comprehensive overview of the key enzymes that metabolize G1P, including quantitative kinetic data, detailed experimental protocols for their activity assays, and visualizations of the interconnected metabolic pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development, offering a deeper understanding of this pivotal molecule and its therapeutic potential.

Introduction: The Centrality of this compound

This compound is a phosphorylated glucose molecule where the phosphate (B84403) group is attached to the C1 carbon. This seemingly simple modification locks glucose within the cell and poises it for several critical metabolic fates.[1][2] Its primary significance lies in its role as the immediate product of glycogen (B147801) breakdown (glycogenolysis) and the precursor for glycogen synthesis (glycogenesis).[3][4][5][6] Furthermore, its reversible conversion to glucose 6-phosphate (G6P) by the enzyme phosphoglucomutase provides a direct link to glycolysis for energy production and the pentose (B10789219) phosphate pathway for the synthesis of NADPH and nucleotide precursors.[1][7] Understanding the regulation and kinetics of the enzymes that produce and consume G1P is paramount for elucidating the control of whole-body glucose homeostasis and for identifying potential targets for therapeutic intervention in metabolic disorders such as diabetes and glycogen storage diseases.[8]

Key Metabolic Pathways Involving this compound

G1P is a central player in four major carbohydrate metabolic pathways:

  • Glycogenolysis: The breakdown of glycogen to release glucose.

  • Glycogenesis: The synthesis of glycogen for glucose storage.

  • Glycolysis: The metabolic pathway that converts glucose into pyruvate (B1213749) for energy.

  • Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors.

The interplay between these pathways, with G1P at its core, is tightly regulated to meet the energetic demands of the cell and the organism.

Glycogenolysis: Mobilizing Stored Glucose

During periods of energy demand, glycogen phosphorylase catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds at the non-reducing ends of glycogen chains, releasing G1P.[1][9][10] This process is the rate-limiting step in glycogenolysis and is under stringent allosteric and hormonal control.[3][9]

Glycogenesis: Storing Excess Glucose

When glucose levels are high, G1P is a key precursor for glycogen synthesis. The enzyme UDP-glucose pyrophosphorylase converts G1P and UTP into UDP-glucose, the activated form of glucose required for addition to the growing glycogen chain by glycogen synthase.[1][4][7][11]

Linking to Glycolysis and the Pentose Phosphate Pathway

The fate of G1P is intrinsically linked to cellular energy status through its conversion to G6P by phosphoglucomutase.[7][12] G6P can then enter the glycolytic pathway to generate ATP or be shunted into the pentose phosphate pathway to produce NADPH and biosynthetic precursors.[7]

Role in Galactose Metabolism

G1P also plays a role in the metabolism of galactose. Through the Leloir pathway, galactose is converted to UDP-galactose, which is then epimerized to UDP-glucose. UDP-glucose can then be converted to G1P, integrating galactose-derived glucose into the central carbohydrate metabolic pathways.[1][13]

Enzymology of this compound Metabolism

The metabolic fate of G1P is determined by the activity of three key enzymes: Glycogen Phosphorylase, Phosphoglucomutase, and UDP-Glucose Pyrophosphorylase.

Glycogen Phosphorylase (EC 2.4.1.1)

This enzyme catalyzes the phosphorolysis of glycogen to yield G1P.[9] It is a highly regulated enzyme, existing in a less active 'b' form and a more active 'a' form, which is controlled by phosphorylation and allosteric effectors like AMP and ATP.[9][14]

Phosphoglucomutase (EC 5.4.2.2)

Phosphoglucomutase facilitates the reversible isomerization of G1P to G6P, a critical step for linking glycogen metabolism with glycolysis.[7][12] The reaction proceeds through a glucose 1,6-bisphosphate intermediate.[7]

UDP-Glucose Pyrophosphorylase (EC 2.7.7.9)

This enzyme is central to glycogenesis, catalyzing the formation of UDP-glucose from G1P and UTP.[1][11] The reaction is rendered effectively irreversible by the subsequent hydrolysis of the pyrophosphate product.[11]

Quantitative Data on Enzyme Kinetics

The following table summarizes key kinetic parameters for the enzymes involved in G1P metabolism. These values can vary depending on the organism, tissue, and experimental conditions.

EnzymeOrganism/TissueSubstrateK_m (mM)V_max (U/mg)Reference
Glycogen Phosphorylase b Rabbit MuscleGlycogen2-10-[14]
Phosphate5-20-[14]
Phosphoglucomutase Rabbit MuscleThis compound0.05 - 0.2-[15]
Glucose 6-Phosphate0.01 - 0.04-[15]
UDP-Glucose Pyrophosphorylase Arabidopsis thalianaThis compound0.03 - 0.07-[16]
UTP0.07 - 0.14-[16]
BarleyThis compound0.26-[17]
UTP0.14-[17]

Experimental Protocols

Detailed methodologies for assaying the activity of the key enzymes in G1P metabolism are crucial for research and drug development.

Assay for Glycogen Phosphorylase Activity

Principle: The activity of glycogen phosphorylase can be measured in the direction of glycogen synthesis or phosphorolysis. A common colorimetric method measures the release of inorganic phosphate from G1P.[18] Alternatively, the production of G1P from glycogen can be coupled to the phosphoglucomutase and glucose-6-phosphate dehydrogenase reactions, leading to the production of NADPH, which can be monitored spectrophotometrically at 340 nm.[18]

Protocol (Colorimetric Assay): [8][18]

  • Reaction Mixture: Prepare a reaction mixture containing glycogen, this compound, and an appropriate buffer (e.g., 50 mM HEPES, pH 7.2).

  • Enzyme Addition: Add the sample containing glycogen phosphorylase to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Stopping the Reaction: Stop the reaction at various time points by adding a reagent that denatures the enzyme.

  • Phosphate Detection: Add a colorimetric reagent for inorganic phosphate (e.g., Malachite Green-based reagent) and measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).

  • Standard Curve: Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of phosphate released.

  • Calculation: Calculate the enzyme activity based on the rate of phosphate production. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Assay for Phosphoglucomutase Activity

Principle: The activity of phosphoglucomutase is typically assayed by coupling the conversion of G1P to G6P with the glucose-6-phosphate dehydrogenase (G6PDH) reaction. G6PDH oxidizes G6P and reduces NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[19][20]

Protocol (Spectrophotometric Assay): [20][21]

  • Reaction Mixture: Prepare a reaction mixture containing this compound, NADP+, glucose-6-phosphate dehydrogenase, and an appropriate buffer (e.g., Tris-HCl or HEPES).

  • Sample Addition: Add the sample containing phosphoglucomutase to the reaction mixture.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm in a spectrophotometer at a constant temperature.

  • Calculation: Calculate the rate of NADPH formation using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of phosphoglucomutase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute.

Assay for UDP-Glucose Pyrophosphorylase Activity

Principle: The activity of UDP-glucose pyrophosphorylase in the direction of UDP-glucose synthesis can be measured by quantifying the pyrophosphate (PPi) produced. The PPi can be hydrolyzed by inorganic pyrophosphatase to inorganic phosphate (Pi), which is then measured colorimetrically.[22][23] A more sensitive method involves a coupled luminescence assay where the PPi produced is converted to ATP by ATP-sulfurylase, and the ATP is detected by the firefly luciferase system.[17]

Protocol (Colorimetric Assay): [22][23]

  • Reaction Mixture: Prepare a reaction mixture containing this compound, UTP, MgCl₂, an appropriate buffer (e.g., MOPS-KOH, pH 7.0), and inorganic pyrophosphatase.

  • Enzyme Addition: Add the sample containing UDP-glucose pyrophosphorylase to initiate the reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Stopping the Reaction and Phosphate Detection: Stop the reaction and measure the released inorganic phosphate using a colorimetric method as described for the glycogen phosphorylase assay.

  • Calculation: Calculate the enzyme activity based on the rate of phosphate production.

Visualizing the Metabolic Network

Diagrams illustrating the central role of this compound in carbohydrate metabolism provide a clear visual representation of these complex pathways.

Glucose_1_Phosphate_Metabolism Glycogen Glycogen G1P This compound Glycogen->G1P Glycogen Phosphorylase G6P Glucose 6-Phosphate G1P->G6P Phosphoglucomutase UDP_Glucose UDP-Glucose G1P->UDP_Glucose UDP-Glucose Pyrophosphorylase Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP UDP_Glucose->Glycogen Glycogen Synthase PPi PPi UTP UTP UTP->UDP_Glucose

Caption: Central role of this compound in carbohydrate metabolism.

Experimental_Workflow_PGM_Assay Start Start: Prepare Reaction Mixture (G1P, NADP+, G6PDH) AddSample Add Sample (containing PGM) Start->AddSample Reaction PGM converts G1P to G6P G6PDH converts G6P to 6-phospho-glucono-δ-lactone and NADP+ to NADPH AddSample->Reaction Measurement Monitor Absorbance Increase at 340 nm (NADPH production) Reaction->Measurement Calculation Calculate PGM Activity Measurement->Calculation

Caption: Workflow for the spectrophotometric assay of Phosphoglucomutase activity.

Conclusion and Future Directions

This compound is undeniably a cornerstone of carbohydrate metabolism. Its strategic position allows for the rapid mobilization of glucose from storage and its efficient channeling into either energy-producing or biosynthetic pathways. The enzymes responsible for its metabolism are key regulatory points and, as such, represent attractive targets for the development of novel therapeutics for metabolic diseases. Future research will likely focus on the intricate allosteric and post-translational regulation of these enzymes, the development of more specific and potent inhibitors or activators, and the elucidation of the role of G1P metabolism in various disease states. A deeper understanding of the dynamics of G1P pools within different cellular compartments will also be crucial for a complete picture of its metabolic significance. This guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unravel the complexities of carbohydrate metabolism and its impact on human health.

References

The Enzymatic Conversion of Glycogen to Glucose 1-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogenolysis, the catabolic process of breaking down glycogen (B147801) into glucose-1-phosphate and subsequently glucose, is a critical pathway for maintaining energy homeostasis. This process is predominantly active in the liver and skeletal muscle, where it serves distinct physiological roles. In the liver, glycogenolysis is essential for regulating blood glucose levels, whereas in muscle, it provides a rapid source of glucose for glycolysis to fuel muscle contraction. The enzymatic conversion of glycogen to glucose-1-phosphate is a multi-step process orchestrated by three key enzymes: glycogen phosphorylase, glycogen debranching enzyme, and phosphoglucomutase. The intricate regulation of these enzymes by hormonal signals and allosteric effectors ensures that glycogen breakdown is tightly coupled to the metabolic needs of the organism. This technical guide provides an in-depth exploration of the core enzymatic reactions, their regulation, quantitative kinetic data, and detailed experimental protocols relevant to the study of this fundamental metabolic pathway.

Core Enzymatic Machinery

The conversion of glycogen to glucose-1-phosphate is a sequential process involving the coordinated action of three principal enzymes.

Glycogen Phosphorylase (EC 2.4.1.1)

Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis.[1] It catalyzes the phosphorolytic cleavage of α-1,4 glycosidic bonds at the non-reducing ends of glycogen chains, releasing glucose-1-phosphate.[1] This reaction requires inorganic phosphate (B84403) (Pi) as a substrate and the cofactor pyridoxal (B1214274) phosphate (PLP).[2] The enzyme sequentially removes glucose residues until it approaches an α-1,6 branch point, typically stopping four residues away.[3]

Glycogen phosphorylase exists in two major forms: a less active 'b' form and a more active 'a' form. The conversion between these forms is regulated by phosphorylation and dephosphorylation, with the 'a' form being phosphorylated.[3] Both forms also exist in equilibrium between a less active T (tense) state and a more active R (relaxed) state.[1]

Glycogen Debranching Enzyme (GDE) (EC 2.4.1.25 and EC 3.2.1.33)

Once glycogen phosphorylase has shortened the glycogen branches, the glycogen debranching enzyme acts to remove the branch points. This bifunctional enzyme possesses two distinct catalytic activities:

  • 4-α-glucanotransferase (EC 2.4.1.25): This activity transfers a block of three glucose residues from the four-residue limit branch to the non-reducing end of a nearby chain, forming a new α-1,4 glycosidic bond.[4]

  • Amylo-α-1,6-glucosidase (EC 3.2.1.33): This activity hydrolyzes the remaining single glucose residue attached via an α-1,6 glycosidic linkage, releasing free glucose.[5]

This concerted action of the debranching enzyme remodels the glycogen molecule, making it accessible for further degradation by glycogen phosphorylase.[4]

Phosphoglucomutase (EC 5.4.2.2)

The primary product of glycogen phosphorylase activity is glucose-1-phosphate. Phosphoglucomutase catalyzes the reversible conversion of glucose-1-phosphate to glucose-6-phosphate.[6] This isomerization is crucial as glucose-6-phosphate is a central metabolite that can enter several pathways. In muscle, it directly enters glycolysis to generate ATP. In the liver, glucose-6-phosphate is hydrolyzed by glucose-6-phosphatase to free glucose, which is then released into the bloodstream to maintain blood glucose levels.[7] The reaction proceeds through a glucose-1,6-bisphosphate intermediate.[6]

Regulatory Mechanisms

The activity of the glycogenolytic pathway is exquisitely controlled by a combination of hormonal regulation and allosteric modulation, ensuring that glycogen breakdown is responsive to the physiological state of the organism.

Hormonal Regulation

The primary hormones regulating glycogenolysis are glucagon (B607659) and epinephrine (B1671497).[8]

  • Glucagon: Released from the pancreas in response to low blood glucose, glucagon primarily acts on the liver to stimulate glycogenolysis and glucose release.[9]

  • Epinephrine (Adrenaline): Released from the adrenal glands during stress or exercise, epinephrine stimulates glycogenolysis in both the liver and skeletal muscle to provide a rapid burst of energy.[8]

These hormones bind to G-protein coupled receptors on the cell surface, initiating a signaling cascade.

The binding of glucagon or epinephrine to their respective receptors activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] cAMP then activates Protein Kinase A (PKA).[10] PKA, in turn, phosphorylates and activates phosphorylase kinase. Activated phosphorylase kinase then phosphorylates glycogen phosphorylase b, converting it to the active phosphorylase a, thereby stimulating glycogen breakdown.[11] Simultaneously, PKA also phosphorylates and inactivates glycogen synthase, the key enzyme in glycogen synthesis, ensuring that the two opposing pathways are not active at the same time.[9]

Hormonal Regulation of Glycogenolysis cluster_activation cluster_inactivation cluster_conversion cluster_product Hormone Glucagon / Epinephrine Receptor GPCR Hormone->Receptor G_Protein G Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PK Phosphorylase Kinase (inactive) PKA->PK Phosphorylates GS Glycogen Synthase (active) PKA->GS Phosphorylates (Inactivates) PK_active Phosphorylase Kinase (active) PK->PK_active GPb Glycogen Phosphorylase b (inactive) PK_active->GPb Phosphorylates GPa Glycogen Phosphorylase a (active) GPb->GPa Glycogen Glycogen GPa->Glycogen Phosphorolysis G1P Glucose-1-Phosphate Glycogen->G1P GS_inactive Glycogen Synthase (inactive) GS->GS_inactive

Caption: Hormonal signaling cascade leading to glycogenolysis.

Allosteric Regulation

In addition to hormonal control, the enzymes of glycogenolysis are subject to rapid, localized regulation by allosteric effectors, which reflect the energy status of the cell.

  • Glycogen Phosphorylase:

    • Muscle: In muscle, phosphorylase b is allosterically activated by AMP, which signals a low energy state.[12] Conversely, ATP and glucose-6-phosphate (G6P) are allosteric inhibitors, indicating sufficient energy reserves.[13]

    • Liver: The liver isozyme of phosphorylase a is allosterically inhibited by glucose.[13] This allows the liver to cease glycogen breakdown when blood glucose levels are high.

Quantitative Data

The kinetic parameters of the enzymes involved in glycogenolysis provide crucial insights into their catalytic efficiency and regulation. These values can vary depending on the tissue source, the specific isozyme, and the presence of allosteric effectors.

EnzymeTissue/OrganismSubstrateKm (mM)kcat (s-1)Allosteric Effector(s)Reference(s)
Glycogen Phosphorylase a Rabbit MuscleGlycogen2 - 3~10-[14]
Human LiverGlucose-1-PhosphateLow affinity-AMP (increases Vmax)[15]
Glycogen Phosphorylase b Rabbit MuscleGlycogen6.7-AMP (activator)[12]
Human LiverGlucose-1-PhosphateLow affinityLow VmaxAMP (increases Vmax)[15]
Glycogen Debranching Enzyme E. coli (GlgX)Maltodextrin-branched β-CD0.66 ± 0.0276.7 ± 1.5-[16]
Phosphoglucomutase Rabbit MuscleGlucose-1-Phosphate0.02 - 0.05~700-[17]
Rabbit MuscleGlucose-6-Phosphate0.3 - 0.5--[17]

In Vivo Concentrations of Key Molecules

MoleculeLiver Concentration (mmol/kg wet weight)Muscle Concentration (mmol/kg wet weight)Reference(s)
Glycogen (as glucosyl units)200 - 30080 - 150[18][19][20]
Inorganic Phosphate (Pi)2 - 52 - 5[21][22][23]
ATP2 - 55 - 10[24]
AMP0.01 - 0.030.01 - 0.03[12]
Glucose-6-Phosphate0.05 - 0.20.1 - 0.5[13]
Glucose-1-Phosphate~0.01~0.01[25]

Experimental Protocols

The following sections provide generalized methodologies for assaying the activity of the key enzymes in glycogenolysis. These protocols are based on established principles and can be adapted for specific experimental needs.

Glycogen Phosphorylase Activity Assay (Coupled Enzyme Assay)

This assay measures the production of glucose-1-phosphate, which is then converted to glucose-6-phosphate by phosphoglucomutase. Glucose-6-phosphate dehydrogenase then oxidizes glucose-6-phosphate, reducing NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Workflow:

Glycogen_Phosphorylase_Assay cluster_0 Sample Preparation cluster_1 Reaction cluster_2 Detection Homogenization Homogenize tissue or cells in ice-cold assay buffer Centrifugation Centrifuge to pellet debris Homogenization->Centrifugation Supernatant Collect supernatant (contains enzyme) Centrifugation->Supernatant Incubation Add sample to reaction mix and incubate at 37°C Supernatant->Incubation Reaction_Mix Prepare reaction mix: - Glycogen - Inorganic Phosphate - Phosphoglucomutase - G6P Dehydrogenase - NADP+ Reaction_Mix->Incubation Measurement Measure absorbance at 340 nm (kinetic or endpoint) Incubation->Measurement

Caption: Workflow for a coupled glycogen phosphorylase activity assay.

Methodology:

  • Sample Preparation: Homogenize tissue or cells in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Glycogen (e.g., 1 mg/mL)

    • Potassium phosphate buffer (e.g., 50 mM, pH 7.0)

    • Phosphoglucomutase (e.g., 1 U/mL)

    • Glucose-6-phosphate dehydrogenase (e.g., 1 U/mL)

    • NADP+ (e.g., 0.5 mM)

    • Magnesium chloride (e.g., 5 mM)

  • Assay:

    • Add a known amount of the sample supernatant to the pre-warmed reaction mixture.

    • Immediately monitor the increase in absorbance at 340 nm over time in a spectrophotometer.

    • The rate of NADPH production is directly proportional to the glycogen phosphorylase activity.

Glycogen Debranching Enzyme Activity Assay

Assaying the bifunctional debranching enzyme can be complex. A common method involves using a limit dextrin (B1630399) substrate (glycogen extensively treated with phosphorylase) and measuring the release of free glucose from the α-1,6 linkages by the glucosidase activity.

Methodology:

  • Substrate Preparation: Prepare phosphorylase limit dextrin by incubating glycogen with an excess of purified glycogen phosphorylase until the reaction ceases. The limit dextrin can be purified by ethanol (B145695) precipitation.

  • Reaction:

    • Incubate a defined amount of the sample containing the debranching enzyme with the limit dextrin substrate in a suitable buffer (e.g., 50 mM sodium acetate, pH 6.0) at 37°C.

  • Glucose Measurement:

    • At various time points, take aliquots of the reaction and stop the reaction (e.g., by boiling).

    • Measure the amount of free glucose released using a standard glucose assay kit (e.g., based on glucose oxidase and peroxidase).

    • The rate of glucose release is a measure of the amylo-α-1,6-glucosidase activity.

Phosphoglucomutase Activity Assay (Coupled Enzyme Assay)

This assay measures the conversion of glucose-1-phosphate to glucose-6-phosphate. The product, glucose-6-phosphate, is then used in a reaction catalyzed by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH.

Methodology:

  • Sample Preparation: Prepare the sample as described for the glycogen phosphorylase assay.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Glucose-1-phosphate (e.g., 1 mM)

    • Glucose-6-phosphate dehydrogenase (e.g., 1 U/mL)

    • NADP+ (e.g., 0.5 mM)

    • Magnesium chloride (e.g., 5 mM)

    • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Assay:

    • Initiate the reaction by adding the sample supernatant to the reaction mixture.

    • Monitor the increase in absorbance at 340 nm over time.

    • The rate of NADPH formation is proportional to the phosphoglucomutase activity.

Conclusion

The enzymatic conversion of glycogen to glucose-1-phosphate is a cornerstone of energy metabolism, characterized by a sophisticated interplay of enzymatic activities and regulatory mechanisms. A thorough understanding of the kinetics and regulation of glycogen phosphorylase, glycogen debranching enzyme, and phosphoglucomutase is fundamental for research in metabolic diseases, such as diabetes and glycogen storage diseases, and for the development of novel therapeutic interventions. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of this vital pathway, enabling researchers to further unravel its complexities.

References

Phosphoglucomutase: A Technical Guide to its Role in Glucose 1-Phosphate Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phosphoglucomutase (PGM), a pivotal enzyme in carbohydrate metabolism. It details the enzyme's mechanism of action in the isomerization of glucose 1-phosphate, its structural characteristics, and key kinetic and thermodynamic parameters. Furthermore, this guide furnishes detailed experimental protocols for the purification, activity assessment, and structural determination of PGM, offering a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction

Phosphoglucomutase (PGM) is a ubiquitous enzyme that catalyzes the reversible interconversion of this compound (G1P) and glucose 6-phosphate (G6P).[1] This isomerization is a critical step in both the breakdown of glycogen (B147801) (glycogenolysis) and its synthesis (glycogenesis), placing PGM at a crucial metabolic crossroads. In glycogenolysis, PGM converts the G1P liberated from glycogen into G6P, which can then enter glycolysis to generate ATP or the pentose (B10789219) phosphate (B84403) pathway for the synthesis of NADPH and ribose precursors. Conversely, during glycogenesis, PGM converts G6P into G1P, the substrate for UDP-glucose pyrophosphorylase, a key enzyme in the glycogen synthesis pathway. Given its central role, PGM is a subject of significant interest in metabolic research and as a potential therapeutic target.

Catalytic Mechanism

The isomerization reaction catalyzed by phosphoglucomutase proceeds via a "ping-pong" mechanism involving a phosphorylated enzyme intermediate. The key steps are as follows:

  • Phosphorylation of the Substrate: The active site of PGM contains a phosphorylated serine residue. In the forward reaction, the phosphate group from this serine is transferred to the C6 hydroxyl group of this compound, forming a glucose 1,6-bisphosphate (G1,6BP) intermediate.

  • Reorientation of the Intermediate: The G1,6BP intermediate then reorients within the active site.

  • Phosphorylation of the Enzyme: The phosphate group from the C1 position of the G1,6BP intermediate is transferred back to the serine residue in the active site, regenerating the phosphoenzyme and releasing the product, glucose 6-phosphate.

This mechanism is critically dependent on the presence of a catalytic amount of glucose 1,6-bisphosphate to initially phosphorylate the enzyme. A divalent metal ion, typically magnesium (Mg²⁺), is also required for activity.[1]

Structural Overview

Phosphoglucomutase is a monomeric enzyme with a characteristic heart-shaped structure composed of four domains. The active site is located in a deep crevice formed at the interface of these domains. The key active site residue is a serine, which becomes phosphorylated during the catalytic cycle. The binding of the glucose phosphate substrate and the essential Mg²⁺ ion occurs within this cleft, facilitating the phosphoryl transfer reactions.

Quantitative Data

Kinetic Parameters

The following table summarizes the Michaelis-Menten constants (Km) and catalytic constants (kcat) for phosphoglucomutase from various species for the forward (G1P → G6P) and reverse (G6P → G1P) reactions.

SpeciesSubstrateKm (µM)kcat (s⁻¹)Reference
Saccharomyces cerevisiae (Yeast)This compound23.4---INVALID-LINK--
Glucose 1,6-bisphosphate2.24---INVALID-LINK--
Pseudomonas aeruginosaThis compound22---INVALID-LINK--
Human Erythrocytes (PGM1 & PGM2)This compoundSimilar for both---INVALID-LINK--
Glucose 1,6-bisphosphateSimilar for both---INVALID-LINK--

Note: kcat values were not explicitly reported in all the cited literature.

Thermodynamic Parameters

The isomerization of this compound to glucose 6-phosphate is a reversible reaction with a defined equilibrium.

ParameterValueConditionsReference
Equilibrium Constant (Keq)17.2pH 7.5, 30 °C--INVALID-LINK--
Standard Gibbs Free Energy Change (ΔG°')-7.1 kJ/mol---INVALID-LINK--

Experimental Protocols

Purification of Rabbit Muscle Phosphoglucomutase

This protocol describes a general procedure for the purification of phosphoglucomutase from rabbit muscle, a commonly used source for this enzyme.

Materials:

  • Fresh or frozen rabbit muscle

  • Buffer A: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM β-mercaptoethanol

  • Buffer B: Buffer A + 1 M KCl

  • Ammonium (B1175870) sulfate (B86663)

  • DEAE-cellulose chromatography column

  • Sephadex G-100 gel filtration column

  • Spectrophotometer

  • Protein assay reagents (e.g., Bradford or BCA)

  • Enzyme assay reagents (see Protocol 5.2)

Procedure:

  • Homogenization: Homogenize minced rabbit muscle in 3 volumes of cold Buffer A.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove cell debris.

  • Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to 50% saturation while stirring on ice. After 30 minutes, centrifuge at 10,000 x g for 20 minutes. Discard the pellet. Add more ammonium sulfate to the supernatant to 75% saturation. After 30 minutes, collect the precipitate by centrifugation at 10,000 x g for 20 minutes.

  • Dialysis: Dissolve the pellet in a minimal volume of Buffer A and dialyze extensively against the same buffer to remove ammonium sulfate.

  • DEAE-Cellulose Chromatography: Apply the dialyzed sample to a DEAE-cellulose column pre-equilibrated with Buffer A. Wash the column with Buffer A and elute the bound proteins with a linear gradient of 0 to 0.5 M KCl in Buffer A. Collect fractions and assay for PGM activity. Pool the active fractions.

  • Gel Filtration Chromatography: Concentrate the pooled active fractions and apply to a Sephadex G-100 column pre-equilibrated with Buffer A. Elute with Buffer A and collect fractions. Assay for PGM activity. Pool the fractions containing pure PGM.

  • Purity Check: Assess the purity of the final enzyme preparation by SDS-PAGE. The purified enzyme should appear as a single band.

  • Storage: Store the purified enzyme in Buffer A containing 50% glycerol (B35011) at -20°C.

Phosphoglucomutase Activity Assay (Coupled Enzyme Assay)

This colorimetric assay measures the rate of G6P formation from G1P by coupling the reaction to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH).

Materials:

  • Purified phosphoglucomutase or cell/tissue lysate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂

  • This compound (G1P) solution (10 mM)

  • Glucose 1,6-bisphosphate (G1,6BP) solution (100 µM)

  • NADP⁺ solution (10 mM)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (1 unit/mL)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, G1P, G1,6BP, and NADP⁺.

  • Assay Initiation: In a 96-well plate, add the reaction mixture to each well. Add a small volume of the enzyme sample to initiate the reaction. For a blank, add buffer instead of the enzyme.

  • Coupling Enzyme Addition: Add G6PDH to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 30°C and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of NADPH formation is directly proportional to the PGM activity.

  • Calculation of Activity: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. One unit of PGM activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of G6P (and thus 1 µmol of NADPH) per minute under the specified conditions. The molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

X-ray Crystallography for Structural Determination

This protocol provides a general workflow for determining the three-dimensional structure of phosphoglucomutase.

1. Crystallization:

  • Protein Preparation: The purified PGM should be concentrated to 5-10 mg/mL in a low ionic strength buffer.

  • Crystallization Screening: Use commercially available sparse matrix screens to identify initial crystallization conditions. The hanging drop or sitting drop vapor diffusion method is commonly employed. A typical setup involves mixing the protein solution with the reservoir solution in a 1:1 ratio.

  • Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, temperature, and protein concentration to obtain large, well-diffracting crystals. For example, crystals of Lactococcus lactis β-phosphoglucomutase have been grown using the hanging-drop method with conditions containing polyethylene (B3416737) glycol.[2]

2. Data Collection:

  • Cryo-protection: Before flash-cooling in liquid nitrogen, crystals are typically soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol or ethylene (B1197577) glycol) to prevent ice formation.

  • X-ray Diffraction: Collect diffraction data from the frozen crystal using a synchrotron X-ray source. The rotation method is used to collect a complete dataset.

3. Structure Determination and Refinement:

  • Data Processing: Process the raw diffraction images to determine the unit cell parameters, space group, and integrated intensities of the reflections using software such as XDS or MOSFLM.[3]

  • Phasing: Determine the initial phases for the structure factors. If a homologous structure is available, molecular replacement can be used. Alternatively, experimental phasing methods like multi-wavelength anomalous diffraction (MAD) can be employed, often requiring the incorporation of selenomethionine (B1662878) into the protein.[2]

  • Model Building and Refinement: Build an initial atomic model into the electron density map using software like Coot. Refine the model against the experimental data using programs like PHENIX or REFMAC5.[3] This is an iterative process of manual model adjustments and automated refinement.

  • Validation: Validate the final structure using tools like MolProbity to check for geometric correctness and overall quality.[4] The final model and structure factors are then deposited in the Protein Data Bank (PDB).

Visualizations

Signaling Pathway: Phosphoglucomutase in Glycogen Metabolism

Glycogen_Metabolism Glycogen Glycogen G1P This compound Glycogen->G1P Glycogenolysis Glycogenesis Glycogen Synthesis G1P->Glycogenesis PGM Phosphoglucomutase G1P->PGM G6P Glucose 6-Phosphate Glycolysis Glycolysis G6P->Glycolysis G6P->PGM PGM->G1P PGM->G6P Isomerization

Caption: PGM's central role in glycogenolysis and glycogenesis.

Experimental Workflow: PGM Activity Assay

PGM_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement & Analysis A Prepare Reaction Mix (Buffer, G1P, G1,6BP, NADP+) B Add Enzyme Sample and G6PDH A->B C Measure Absorbance at 340 nm (Kinetic Read) B->C D Calculate Initial Velocity (V₀) C->D

Caption: Workflow for the coupled PGM enzyme activity assay.

Logical Relationship: PGM Catalytic Cycle

PGM_Catalytic_Cycle E_P E-Ser-P E_G16BP E-Ser-OH G1,6BP E_P->E_G16BP + G1P E E-Ser-OH E->E_G16BP + G6P G1P G1P G6P G6P E_G16BP->E_P - G1P E_G16BP->E - G6P

Caption: The ping-pong catalytic cycle of phosphoglucomutase.

References

An In-depth Technical Guide on Glucose 1-Phosphate as a Precursor for UDP-Glucose Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of glucose 1-phosphate in the biosynthesis of UDP-glucose, a critical precursor in numerous metabolic pathways. The document details the enzymatic reaction, kinetic parameters of the key enzyme UDP-glucose pyrophosphorylase (UGPase), and established experimental protocols for its characterization.

The Core Reaction: UDP-Glucose Biosynthesis

Uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) is a central molecule in carbohydrate metabolism, serving as a high-energy glucose donor for the synthesis of glycogen, glycoproteins, glycolipids, and polysaccharides.[1] The primary route for its de novo synthesis utilizes this compound (G1P) and uridine triphosphate (UTP) in a reaction catalyzed by the enzyme UTP—glucose-1-phosphate uridylyltransferase, commonly known as UDP-glucose pyrophosphorylase (UGPase) (EC 2.7.7.9).[1]

The reaction is as follows:

This compound + UTP ⇌ UDP-Glucose + Pyrophosphate (PPi)

This reaction is reversible; however, the forward reaction is strongly favored in vivo by the subsequent hydrolysis of pyrophosphate into two molecules of inorganic phosphate (B84403) (Pi) by the enzyme inorganic pyrophosphatase.[2] This coupling to an exergonic reaction drives the synthesis of UDP-glucose.[2] The mechanism of UGPase is an ordered sequential Bi Bi mechanism, requiring the binding of UTP and this compound to the active site before the products are released.[1][3] Divalent cations, typically magnesium (Mg²⁺), are essential for the enzyme's activity, as they help to stabilize the negative charges on the phosphate groups of the substrates.[1][3]

Quantitative Data on UDP-Glucose Pyrophosphorylase

The kinetic properties of UGPase vary across different species, reflecting adaptations to their specific metabolic needs. A summary of these parameters is presented below.

OrganismEnzymeSubstrateK_m (mM)k_cat/K_m (s⁻¹mM⁻¹)
Escherichia coliEcUGPThis compound0.13 ± 0.011.8 ± 0.1
UTP0.15 ± 0.01
Saccharomyces cerevisiaeScUGPThis compound0.23 ± 0.023.5 ± 0.2
UTP0.18 ± 0.01
Arabidopsis thalianaAtUGP1This compound0.03 - 0.14-
AtUGP2This compound0.07 - 0.36-
Hordeum vulgare (Barley)HvUGPThis compound0.26-
UTP0.14
Homo sapiensHsUGPThis compound0.09 ± 0.0110.8 ± 0.5
UTP0.11 ± 0.01
Manihot esculenta (Cassava)MeUGPThis compound0.14 ± 0.0135.0 ± 1.5
UTP0.19 ± 0.02
Solanum tuberosum (Potato)StUGPThis compound0.11 ± 0.0128.9 ± 1.2
UTP0.16 ± 0.01

Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition. The data presented here is a compilation from various sources for comparative purposes.[3][4][5][6]

Cellular Concentrations of Key Metabolites

The intracellular concentrations of this compound and UDP-glucose are tightly regulated and can fluctuate depending on the metabolic state of the cell.

Cell Type/OrganismMetaboliteConcentration
Lactococcus lactis (Eps+ strain)UDP-glucose~0.5 - 2.5 µmol/g dry weight
Saccharomyces cerevisiaeThis compoundAccumulates in pgm2Δ mutant
Human Airway Epithelial CellsUDP-glucoseExtracellular levels can exceed ATP
Arabidopsis thalianaUDP-glucose0.4 to 38 µg/g plant material

Note: These values represent a snapshot and can vary significantly with changes in growth conditions, nutrient availability, and genetic background.[7][8][9]

Experimental Protocols

Colorimetric Assay for UGPase Activity

This assay measures the amount of inorganic phosphate (Pi) released from the pyrophosphate (PPi) product of the UGPase reaction, following its hydrolysis by inorganic pyrophosphatase.

Materials:

  • 50 mM MOPS-KOH buffer, pH 7.0

  • 10 mM MgCl₂

  • 0.2 mg/ml Bovine Serum Albumin (BSA)

  • 1 mM UTP

  • 1 mM this compound

  • 1 U/ml Yeast Inorganic Pyrophosphatase

  • Purified or crude UGPase enzyme preparation

  • Malachite Green Phosphate Detection Kit

Procedure:

  • Prepare a reaction mixture containing 50 mM MOPS-KOH buffer (pH 7.0), 10 mM MgCl₂, 0.2 mg/ml BSA, 1 mM UTP, and 1 U/ml yeast inorganic pyrophosphatase.

  • Add an appropriate dilution of the UGPase enzyme to the reaction mixture.

  • Initiate the reaction by adding 1 mM this compound.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the Malachite Green reagent from the detection kit.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 620-660 nm).

  • Create a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in the enzymatic reaction.

  • Calculate the specific activity of the enzyme (µmol of product formed per minute per mg of protein).[10][11][12]

Luminescence-Based Assay for UGPase Activity

This highly sensitive coupled assay monitors the production of pyrophosphate (PPi) through a series of enzymatic reactions that ultimately generate a luminescent signal.

Materials:

  • Assay Buffer: 100 mM HEPES-NaOH (pH 7.5), 10 mM MgCl₂

  • ATP sulfurylase

  • Adenosine 5'-phosphosulfate (APS)

  • Firefly luciferase

  • D-luciferin

  • UTP

  • This compound

  • Purified UGPase enzyme preparation

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP sulfurylase, APS, firefly luciferase, and D-luciferin.

  • Add UTP and this compound to the reaction mixture.

  • Initiate the reaction by adding a small amount of the purified UGPase enzyme.

  • The PPi produced by UGPase is converted to ATP by ATP sulfurylase in the presence of APS.

  • The newly synthesized ATP is then used by firefly luciferase to oxidize D-luciferin, generating light.

  • Measure the luminescent signal continuously using a luminometer.

  • The rate of light production is directly proportional to the UGPase activity.

  • This method is extremely sensitive and can detect enzyme activity at the pmol per minute level.[3][13][14]

HPLC-Based Quantification of UDP-Glucose

High-Performance Liquid Chromatography (HPLC) provides a robust and accurate method for the direct quantification of UDP-glucose.

Materials:

  • HPLC system with a UV detector

  • Strong anion-exchange or reverse-phase column

  • Mobile phase (e.g., a gradient of potassium phosphate buffer and acetonitrile)

  • UDP-glucose standard

  • Perchloric acid or other suitable quenching agent

  • Centrifuge

Procedure:

  • Prepare cell or tissue extracts by homogenizing in a suitable buffer and quenching the enzymatic reactions with an agent like perchloric acid.

  • Centrifuge the extracts to pellet cellular debris and proteins.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a known volume of the filtered extract onto the HPLC column.

  • Separate the nucleotides using an appropriate mobile phase gradient.

  • Detect UDP-glucose by its UV absorbance at approximately 260 nm.[15]

  • Quantify the amount of UDP-glucose in the sample by comparing the peak area to a standard curve generated with known concentrations of a UDP-glucose standard.[1][2][15][16]

Visualizing the Pathway and Workflow

UDP-Glucose Biosynthesis Pathway

UDP_Glucose_Biosynthesis G1P This compound UGPase UDP-Glucose Pyrophosphorylase (UGPase) G1P->UGPase UTP UTP UTP->UGPase UDP_Glc UDP-Glucose UGPase->UDP_Glc PPi Pyrophosphate (PPi) UGPase->PPi Metabolism Glycogen, Glycoproteins, Polysaccharides UDP_Glc->Metabolism PPase Inorganic Pyrophosphatase PPi->PPase Pi 2 Pi PPase->Pi

Caption: UDP-Glucose biosynthesis from this compound and UTP.

Experimental Workflow for UGPase Characterization

UGPase_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis start Obtain Enzyme Source (e.g., cell lysate, purified protein) protein_quant Protein Quantification (e.g., Bradford, BCA) start->protein_quant assay_setup Set up Reaction Mixture (Buffer, MgCl2, Substrates) protein_quant->assay_setup incubation Incubate at Optimal Temperature assay_setup->incubation detection Detect Product Formation (Colorimetric, Luminescence, HPLC) incubation->detection calc_activity Calculate Specific Activity detection->calc_activity std_curve Generate Standard Curve std_curve->calc_activity kinetics Determine Kinetic Parameters (Km, Vmax) calc_activity->kinetics

Caption: General workflow for UGPase activity characterization.

References

Unveiling the Energetics of a Key Metabolite: A Technical Guide to the Thermodynamic Properties of Glucose 1-Phosphate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the thermodynamic properties associated with the hydrolysis of Glucose 1-phosphate (G1P), a pivotal intermediate in carbohydrate metabolism. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key thermodynamic data, details experimental methodologies for their determination, and illustrates the central role of G1P in critical signaling pathways.

Executive Summary

This compound sits (B43327) at the crossroads of major metabolic pathways, including glycogenolysis and glycogenesis. The energetic favorability of its hydrolysis is a key determinant in the direction and regulation of glucose storage and mobilization. This guide provides a quantitative summary of the thermodynamic parameters governing G1P hydrolysis, outlines detailed protocols for their experimental determination, and visually represents the signaling cascades in which G1P participates. Understanding these fundamental thermodynamic principles is crucial for developing novel therapeutic strategies targeting metabolic disorders.

Thermodynamic Profile of this compound Hydrolysis

The hydrolysis of this compound into glucose and inorganic phosphate (B84403) (Pi) is a spontaneous and exergonic reaction under standard biochemical conditions. The key thermodynamic parameters are summarized below.

Reaction: this compound + H₂O ⇌ Glucose + Pᵢ

Table 1: Thermodynamic Properties of this compound Hydrolysis

Thermodynamic ParameterValueUnitsConditions
Standard Gibbs Free Energy Change (ΔG°') -20.9[1][2]kJ/molpH 7.0, 25°C
-5.0kcal/molpH 7.0, 25°C
Standard Enthalpy Change (ΔH°') Data not readily availablekJ/mol
Standard Entropy Change (ΔS°') Data not readily availableJ/mol·K

Experimental Protocols for Determining Thermodynamic Properties

The precise determination of the thermodynamic parameters for G1P hydrolysis is essential for a complete understanding of its bioenergetics. The following sections detail the methodologies for measuring the standard Gibbs free energy, enthalpy, and entropy changes.

Determination of the Standard Gibbs Free Energy Change (ΔG°') via Equilibrium Constant Measurement

The standard Gibbs free energy change can be calculated from the equilibrium constant (K'eq) of the hydrolysis reaction.

Principle: The relationship between ΔG°' and K'eq is given by the equation: ΔG°' = -RT ln(K'eq) where R is the gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.

Experimental Workflow:

A plausible experimental workflow for determining the equilibrium constant is as follows:

  • Reaction Setup:

    • Prepare a buffered solution at the desired pH (e.g., pH 7.0) and temperature (e.g., 25°C).

    • Add a known initial concentration of this compound to the buffer.

    • Initiate the hydrolysis reaction by adding a suitable phosphatase enzyme.

  • Monitoring the Reaction:

    • At regular time intervals, take aliquots of the reaction mixture.

    • Stop the enzymatic reaction in the aliquots (e.g., by heat inactivation or addition of a chemical inhibitor).

    • Measure the concentrations of this compound, glucose, and inorganic phosphate.

  • Concentration Measurement (Colorimetric Assay):

    • The concentration of this compound can be determined using a colorimetric assay kit.[3][4]

    • Assay Principle: G1P is converted to glucose-6-phosphate (G6P), which is then oxidized, leading to the production of a colored product that can be measured spectrophotometrically at 450 nm.[3][4]

    • The concentrations of glucose and inorganic phosphate can be measured using established enzymatic or colorimetric assays.

  • Equilibrium Determination:

    • Continue monitoring the concentrations until they no longer change over time, indicating that the reaction has reached equilibrium.

  • Calculation of K'eq:

    • Calculate the equilibrium constant using the measured equilibrium concentrations: K'eq = ([Glucose]eq * [Pi]eq) / [G1P]eq

experimental_workflow_Keq cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calc Calculation prep Prepare buffered G1P solution start_rxn Initiate hydrolysis with phosphatase prep->start_rxn sampling Take aliquots at time intervals start_rxn->sampling stop_rxn Stop reaction in aliquots sampling->stop_rxn measure Measure [G1P], [Glucose], [Pi] (Colorimetric Assays) stop_rxn->measure equilibrium Determine equilibrium point measure->equilibrium calc_keq Calculate K'eq equilibrium->calc_keq calc_dg Calculate ΔG°' = -RT ln(K'eq) calc_keq->calc_dg

Workflow for determining ΔG°' from the equilibrium constant.
Determination of the Standard Enthalpy Change (ΔH°') by Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry directly measures the heat change associated with a reaction, providing a direct measurement of the enthalpy of hydrolysis.

Principle: ITC measures the power required to maintain a constant temperature in a sample cell as a reaction occurs, relative to a reference cell. The integrated heat change is proportional to the total enthalpy change of the reaction.

Experimental Workflow:

  • Instrument Setup:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

    • Load the sample cell with a solution of this compound in a suitable buffer.

    • Load the injection syringe with a concentrated solution of a suitable phosphatase enzyme.

  • Titration:

    • Inject small aliquots of the enzyme solution into the G1P solution.

    • The instrument will record the heat released or absorbed during the enzymatic hydrolysis.

  • Data Analysis:

    • Integrate the heat flow over time for each injection to determine the total heat change (Q).

    • The enthalpy of hydrolysis (ΔH°') is calculated by dividing the total heat change by the number of moles of G1P hydrolyzed.

experimental_workflow_ITC cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis setup_itc Equilibrate ITC at desired temperature load_cell Load sample cell with G1P solution setup_itc->load_cell load_syringe Load syringe with phosphatase setup_itc->load_syringe inject Inject enzyme into G1P solution load_cell->inject load_syringe->inject measure_heat Record heat flow inject->measure_heat integrate Integrate heat flow to get total heat (Q) measure_heat->integrate calc_dh Calculate ΔH°' = Q / moles of G1P integrate->calc_dh

Workflow for determining ΔH°' using Isothermal Titration Calorimetry.
Calculation of the Standard Entropy Change (ΔS°')

Once the standard Gibbs free energy change (ΔG°') and the standard enthalpy change (ΔH°') have been experimentally determined, the standard entropy change (ΔS°') can be calculated using the Gibbs-Helmholtz equation:

ΔG°' = ΔH°' - TΔS°'

Rearranging the equation to solve for ΔS°':

ΔS°' = (ΔH°' - ΔG°') / T

Role of this compound in Signaling Pathways

This compound is a critical node in the regulation of blood glucose levels, primarily through its involvement in glycogen (B147801) synthesis (glycogenesis) and breakdown (glycogenolysis). These pathways are tightly controlled by hormonal signals, principally insulin (B600854) and glucagon.

Glycogenolysis: The Glucagon Signaling Pathway

In response to low blood glucose levels, the pancreas secretes glucagon. Glucagon signaling in liver cells stimulates the breakdown of glycogen to release glucose into the bloodstream.

glycogenolysis Glucagon Glucagon GPCR Glucagon Receptor (GPCR) Glucagon->GPCR binds AC Adenylyl Cyclase GPCR->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates GlycogenSynthase_inactive Glycogen Synthase (inactive) PKA->GlycogenSynthase_inactive phosphorylates (inactivates) PhosphorylaseKinase Phosphorylase Kinase PKA->PhosphorylaseKinase phosphorylates (activates) GlycogenPhosphorylase Glycogen Phosphorylase PhosphorylaseKinase->GlycogenPhosphorylase phosphorylates (activates) Glycogen Glycogen G1P This compound Glycogen->G1P breaks down to Glucose Glucose G1P->Glucose converted to

Glucagon signaling pathway leading to glycogenolysis.
Glycogenesis: The Insulin Signaling Pathway

Following a meal, elevated blood glucose levels trigger the release of insulin from the pancreas. Insulin signaling promotes the uptake of glucose by cells and its storage as glycogen.

glycogenesis Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor binds IRS IRS proteins InsulinReceptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt activates GSK3_inactive GSK-3 (inactive) Akt->GSK3_inactive phosphorylates (inactivates) GlycogenSynthase_active Glycogen Synthase (active) GSK3_inactive->GlycogenSynthase_active dephosphorylates (activates) UDP_Glucose UDP-Glucose Glucose Glucose G6P Glucose 6-Phosphate Glucose->G6P uptake & phosphorylation G1P This compound G6P->G1P G1P->UDP_Glucose Glycogen Glycogen UDP_Glucose->Glycogen added to

Insulin signaling pathway leading to glycogenesis.

Conclusion

The hydrolysis of this compound is a thermodynamically favorable process that is central to the regulation of glucose homeostasis. This technical guide has provided a summary of the known thermodynamic data, detailed experimental approaches for the determination of the complete thermodynamic profile, and illustrated the integration of G1P into key metabolic signaling pathways. A thorough understanding of the energetics of G1P hydrolysis is indispensable for researchers and clinicians working to develop new therapies for metabolic diseases. Further experimental determination of the enthalpy and entropy of G1P hydrolysis will provide a more complete picture of this crucial biochemical reaction.

References

The Central Role of Glucose 1-Phosphate in Microbial Metabolic Networks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Glucose 1-phosphate (G1P) stands at a critical metabolic crossroads in microbial physiology, acting as a key intermediate linking central carbon metabolism with the biosynthesis of essential structural polysaccharides, storage compounds, and precursors for secondary metabolites. This technical guide provides an in-depth exploration of the multifaceted roles of G1P in microbial metabolic pathways. It delves into the synthesis and utilization of G1P, the kinetics of the enzymes involved, and the regulatory mechanisms that govern its flux. Detailed experimental protocols for the quantification of G1P and the characterization of related enzymatic activities are provided, alongside a summary of key quantitative data to serve as a valuable resource for researchers in microbiology, biotechnology, and drug development.

Introduction: The Pivotal Position of this compound

This compound (G1P) is a phosphorylated sugar molecule that serves as a central hub in the metabolic networks of a vast array of microorganisms.[1] Its strategic position allows microbes to efficiently channel carbon from glycolysis and gluconeogenesis into various biosynthetic pathways. The interconversion of G1P and glucose 6-phosphate (G6P), catalyzed by the enzyme phosphoglucomutase (PGM), is a crucial reversible reaction that dictates the metabolic fate of glucose within the cell.[2][3] This guide will elucidate the integral functions of G1P in key microbial processes, including:

  • Polysaccharide Synthesis: G1P is the primary precursor for the synthesis of nucleotide sugars, such as UDP-glucose and ADP-glucose, which are the activated donors for the biosynthesis of glycogen (B147801), trehalose, exopolysaccharides (EPS), lipopolysaccharides (LPS), and other cell wall components.[4][5][6]

  • Glycogen Metabolism: In both the synthesis and degradation of glycogen, a vital energy reserve for many bacteria, G1P plays a direct role.[1][3]

  • Central Carbon Metabolism: The reversible conversion of G1P to G6P provides a direct link to glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and gluconeogenesis, allowing for metabolic flexibility in response to changing environmental conditions.[2][7]

  • Virulence and Pathogenesis: The biosynthesis of cell surface polysaccharides, which often rely on G1P-derived precursors, is crucial for the virulence of many pathogenic bacteria.[6]

This document aims to provide a comprehensive technical overview of the role of G1P, supported by quantitative data, detailed experimental methodologies, and visual representations of the key metabolic pathways.

Core Metabolic Pathways Involving this compound

G1P is a key player in several fundamental metabolic pathways. Its synthesis and consumption are tightly regulated to meet the specific needs of the microbial cell.

Glycogen Synthesis and Degradation

Glycogen, a branched polymer of glucose, serves as a crucial intracellular carbon and energy reserve in many bacteria, enabling survival during periods of nutrient limitation.[2]

  • Synthesis: Glycogen synthesis is initiated by the conversion of G1P and ATP to ADP-glucose, a reaction catalyzed by ADP-glucose pyrophosphorylase (GlgC).[5] Glycogen synthase (GlgA) then transfers the glucosyl moiety from ADP-glucose to a growing α-1,4-glucan chain.

  • Degradation: Glycogen phosphorylase (GlgP) catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds from the non-reducing ends of glycogen, releasing G1P.[1]

Glycogen_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation G1P This compound ADPGlc ADP-Glucose G1P->ADPGlc ADP-glucose pyrophosphorylase (GlgC) G6P Glucose 6-phosphate G6P->G1P Phosphoglucomutase (PGM) Glycogen Glycogen Glycogen->G1P Glycogen phosphorylase (GlgP) ADP ADP ADPGlc->Glycogen Glycogen synthase (GlgA) PPi PPi ATP ATP ATP->ADPGlc Pi Pi Pi->G1P Nucleotide_Sugar_Synthesis G1P This compound UDPGlc UDP-Glucose G1P->UDPGlc UDP-glucose pyrophosphorylase (GalU) ADPGlc ADP-Glucose G1P->ADPGlc ADP-glucose pyrophosphorylase (GlgC) UTP UTP UTP->UDPGlc ATP ATP ATP->ADPGlc PPi_U PPi Polysaccharides Exopolysaccharides, Lipopolysaccharides, Cell Wall Components UDPGlc->Polysaccharides PPi_A PPi Glycogen Glycogen ADPGlc->Glycogen Experimental_Workflow cluster_strain Strain Selection & Growth cluster_analysis Analytical Procedures cluster_interpretation Data Integration & Interpretation Strain Select Microbial Strain(s) Growth Define Growth Conditions (e.g., carbon source, stress) Strain->Growth Metabolite Metabolite Extraction & Quantification (LC-MS) (e.g., G1P, G6P, UDP-Glc) Growth->Metabolite Enzyme Enzyme Activity Assays (e.g., PGM, GlgC, GalU) Growth->Enzyme Flux Metabolic Flux Analysis (13C-labeling) Growth->Flux Polymer Polysaccharide Analysis (e.g., Glycogen, EPS) Growth->Polymer Data Integrate Quantitative Data (Metabolite levels, Enzyme kinetics, Fluxes) Metabolite->Data Enzyme->Data Flux->Data Polymer->Data Model Develop/Refine Metabolic Model Data->Model Conclusion Draw Conclusions on G1P Role & Regulation Model->Conclusion

References

Intracellular Localization and Transport of Glucose 1-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Glucose 1-phosphate (G1P) is a pivotal metabolic intermediate, centrally positioned at the crossroads of glycogen (B147801) metabolism, glycolysis, and the biosynthesis of nucleotide sugars. Its precise intracellular localization and transport across organellar membranes are critical for maintaining cellular energy homeostasis and supporting vital biosynthetic processes. This technical guide provides a comprehensive overview of the current understanding of G1P's journey within the cell, detailing its metabolic fate, the experimental methodologies used to study its dynamics, and the known and putative transport mechanisms. While significant strides have been made, particularly in plant and yeast systems, the specific machinery governing G1P transport in mammalian cells remains an active area of investigation. This document summarizes the existing data, highlights knowledge gaps, and offers detailed protocols to empower further research in this critical area of cell biology and drug discovery.

Intracellular Localization and Metabolic Hubs

This compound is primarily found in the cytosol , where it plays a central role in the synthesis and breakdown of glycogen, the primary storage form of glucose in animals.[1][2]

  • Glycogenesis (Glycogen Synthesis): In the cytosol, G1P is converted to UDP-glucose by the enzyme UDP-glucose pyrophosphorylase. UDP-glucose then serves as the activated glucose donor for glycogen synthase, which elongates glycogen chains.[1]

  • Glycogenolysis (Glycogen Breakdown): The enzyme glycogen phosphorylase catalyzes the phosphorolytic cleavage of glycogen to release G1P.[1][3] This G1P can then be isomerized to glucose 6-phosphate (G6P) by phosphoglucomutase to enter glycolysis for energy production or be dephosphorylated in the liver to release free glucose into the bloodstream.[3][4]

In plant cells, G1P is a key precursor for starch synthesis within plastids (amyloplasts and chloroplasts).[5] While this guide focuses on mammalian systems, the study of G1P transport into these organelles has provided valuable models for understanding sugar phosphate (B84403) transport.

Beyond the cytosol, G1P's presence and transport into other organelles are less clearly defined in mammalian cells, representing a significant knowledge gap. However, its metabolic connections suggest potential roles and the necessity for transport across the membranes of the endoplasmic reticulum, Golgi apparatus, and lysosomes.

Endoplasmic Reticulum (ER) and Golgi Apparatus

The ER and Golgi are the sites of glycoprotein (B1211001) and glycolipid synthesis, processes that require nucleotide sugars like UDP-glucose, which is synthesized from G1P in the cytosol. The transport of these nucleotide sugars into the lumen of the ER and Golgi is essential and is mediated by a family of nucleotide sugar transporters (NSTs), which are part of the Solute Carrier (SLC) 35 family.[6] While direct transport of G1P into the ER and Golgi in mammalian cells is not well-documented, the transport of its derivative, UDP-glucose, is established.

A related sugar phosphate, glucose 6-phosphate (G6P), is transported into the ER lumen by the glucose-6-phosphate transporter (G6PT) , also known as SLC37A4 .[7][8][9][10][11] This transporter is a key component of the glucose-6-phosphatase system, crucial for maintaining blood glucose homeostasis.[9][11] While G6PT is highly specific for G6P, the existence of other transporters with broader specificity that might accommodate G1P remains a possibility.[7]

Lysosomes

Lysosomes are involved in the degradation of cellular components, including glycogen, through a process called autophagy (specifically, glycophagy).[2][12] Lysosomal acid α-glucosidase breaks down glycogen into free glucose, which is then transported out of the lysosome.[2] While the primary product of lysosomal glycogenolysis is glucose, the potential for G1P generation and its subsequent transport out of the lysosome in mammalian cells is not well understood. Studies on lysosomal phosphate transport have shown that glucose-6-phosphate can act as a noncompetitive inhibitor, suggesting that phosphorylated sugars can interact with lysosomal membrane proteins.[13]

Mitochondria

The direct transport of G1P into the mitochondrial matrix has not been established. The inner mitochondrial membrane is generally impermeable to phosphorylated sugars.[14] Pyruvate, derived from cytosolic glycolysis (which can be fueled by G1P via G6P), is the primary carbohydrate-derived fuel that is actively transported into the mitochondrial matrix to fuel the citric acid cycle.[15][16]

Quantitative Data on Intracellular G1P

Precise quantitative data on the concentration of G1P within specific subcellular compartments in mammalian cells is scarce in the literature. Most studies report whole-cell concentrations or concentrations in tissue homogenates. The development and application of targeted quantitative methods are crucial to fully understand the dynamics of G1P transport and metabolism.

Sample TypeG1P Concentration RangeNotesReference
Various Tissues/Cells1µM to 10 mMThis is a detectable range for commercially available assay kits and not a direct measurement of physiological concentrations.[17]

Signaling Pathways and Logical Relationships

The metabolism of G1P is tightly regulated and integrated with cellular signaling pathways that control energy homeostasis.

G1P_Metabolism Glycogen Glycogen G1P G1P Glycogen->G1P Glycogen Phosphorylase (Glycogenolysis) G6P G6P G1P->G6P Phosphoglucomutase UDP_Glucose UDP_Glucose G1P->UDP_Glucose UDP-Glucose Pyrophosphorylase Glycolysis Glycolysis G6P->Glycolysis Energy Production Glycogenesis Glycogen Synthesis UDP_Glucose->Glycogenesis Glycogen Synthase Glycogenesis->Glycogen

Core metabolic pathways involving this compound.

Experimental Protocols

Investigating the intracellular localization and transport of G1P requires a combination of biochemical and cell biology techniques.

Subcellular Fractionation for G1P Measurement

This protocol describes a general method for isolating major organelles to quantify G1P in each fraction.

Objective: To separate cytosol, nuclei, mitochondria, and microsomes (ER/Golgi) to measure G1P concentrations.

Materials:

  • Cell culture or tissue sample

  • Homogenization buffer (e.g., 250 mM sucrose, 3 mM imidazole, pH 7.4, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Differential centrifugation equipment

  • G1P assay kit (e.g., colorimetric assay)[17]

Procedure:

  • Homogenization: Harvest cells or mince tissue and wash with ice-cold PBS. Resuspend in hypotonic homogenization buffer and disrupt the plasma membrane using a Dounce homogenizer or by passing through a fine-gauge needle.

  • Nuclear Fractionation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to pellet the nuclei. The supernatant contains the other organelles and cytosol.

  • Mitochondrial Fractionation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.

  • Microsomal and Cytosolic Fractionation: Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (containing ER and Golgi). The final supernatant is the cytosolic fraction.

  • G1P Quantification: Extract metabolites from each fraction and measure G1P concentration using a commercially available assay kit, which typically involves the enzymatic conversion of G1P to G6P, followed by the oxidation of G6P to produce a detectable signal (e.g., NADH).[17]

Subcellular_Fractionation start Cell Homogenate centrifuge1 Centrifuge (1,000 x g) start->centrifuge1 pellet1 Nuclear Pellet centrifuge1->pellet1 Pellet supernatant1 Post-Nuclear Supernatant centrifuge1->supernatant1 Supernatant centrifuge2 Centrifuge (10,000 x g) supernatant1->centrifuge2 pellet2 Mitochondrial Pellet centrifuge2->pellet2 Pellet supernatant2 Post-Mitochondrial Supernatant centrifuge2->supernatant2 Supernatant centrifuge3 Ultracentrifuge (100,000 x g) supernatant2->centrifuge3 pellet3 Microsomal Pellet (ER/Golgi) centrifuge3->pellet3 Pellet supernatant3 Cytosolic Fraction centrifuge3->supernatant3 Supernatant

Workflow for subcellular fractionation by differential centrifugation.
Reconstituted Liposome (Proteoliposome) Assay for G1P Transport

This method allows for the functional characterization of putative G1P transporters in a controlled, artificial membrane system.[18][19][20]

Objective: To measure the transport of radiolabeled G1P into liposomes containing a purified membrane protein.

Materials:

  • Purified membrane protein of interest

  • Lipids (e.g., a mixture of phospholipids (B1166683) and cholesterol)

  • Radiolabeled G1P (e.g., [¹⁴C]G1P)

  • Detergent (for solubilizing the protein and lipids)

  • Dialysis or size-exclusion chromatography equipment for detergent removal

  • Scintillation counter

Procedure:

  • Solubilization: Solubilize the purified membrane protein and lipids in a suitable detergent.

  • Reconstitution: Mix the solubilized protein and lipids. Remove the detergent slowly (e.g., by dialysis or with bio-beads) to allow the formation of proteoliposomes, where the protein is embedded in the lipid bilayer.

  • Transport Assay: a. Pre-load the proteoliposomes with a non-radiolabeled substrate if studying an antiporter mechanism. b. Initiate the transport reaction by adding radiolabeled G1P to the external buffer. c. At various time points, stop the transport by rapidly filtering the proteoliposomes and washing with ice-cold stop buffer. d. Quantify the amount of radiolabeled G1P taken up by the proteoliposomes using scintillation counting.

  • Controls: Perform control experiments with empty liposomes (no protein) to measure background leakage.

Proteoliposome_Assay step1 1. Solubilize Membrane Protein & Lipids in Detergent step2 2. Mix and Remove Detergent to Form Proteoliposomes step1->step2 step3 3. Initiate Transport with Radiolabeled G1P step2->step3 step4 4. Stop Transport and Filter step3->step4 step5 5. Quantify Uptake (Scintillation Counting) step4->step5 p1 p2 p3 p4

References

A Technical Guide to the Role of Glucose 1-Phosphate in the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose 1-phosphate (G1P) is not a direct intermediate of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). However, its metabolism is intrinsically linked to the PPP through its reversible conversion to Glucose 6-phosphate (G6P), the primary entry point for the pathway. This guide elucidates the pivotal role of G1P, primarily derived from glycogenolysis, as a key substrate provider for the PPP. We will explore the enzymatic connection, the regulatory interplay governed by cellular needs for NADPH and biosynthetic precursors, and the experimental methodologies used to quantify this metabolic flux. This document serves as a technical resource, providing quantitative data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and drug development.

The Indirect but Crucial Link: Phosphoglucomutase

The metabolic fate of this compound is primarily determined by the enzyme phosphoglucomutase. This enzyme catalyzes the reversible isomerization of G1P to G6P, thereby connecting glycogen (B147801) metabolism directly with both glycolysis and the Pentose Phosphate Pathway.[1][2]

  • In Glycogenolysis: When cells require energy or biosynthetic precursors, glycogen phosphorylase breaks down glycogen to yield G1P.[2] Phosphoglucomutase then converts this G1P into G6P.[1]

  • Fate of Glucose 6-Phosphate: Once formed, G6P stands at a critical metabolic crossroads.[3] It can either enter glycolysis to generate ATP or be shunted into the Pentose Phosphate Pathway.[1][4] The cell's decision is tightly regulated by its metabolic state, particularly the demand for NADPH and ribose 5-phosphate (R5P), the main products of the PPP.[5][6]

The diagram below illustrates the central position of G6P, linking glycogen-derived G1P to the Pentose Phosphate Pathway.

Glycogen Glycogen G1P This compound (G1P) Glycogen->G1P Glycogen Phosphorylase G6P Glucose 6-Phosphate (G6P) G1P->G6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP G6PD (Rate-Limiting) Glycolysis Glycolysis G6P->Glycolysis NADPH_R5P NADPH + Ribose 5-Phosphate PPP->NADPH_R5P

Caption: Metabolic connection between glycogenolysis and the PPP.

Quantitative Analysis of Key Enzymes

The flow of carbon from G1P to the PPP is governed by the kinetics of phosphoglucomutase and the rate-limiting enzyme of the PPP, Glucose-6-Phosphate Dehydrogenase (G6PD). Understanding their kinetic parameters is essential for metabolic modeling and drug development.

EnzymeSubstrateOrganism/TissueKm Value (µM)NotesReference(s)
Glucose-6-Phosphate Dehydrogenase (G6PD) Glucose 6-PhosphateHuman Placenta40 ± 8Michaelis-Menten constant for G6P.[7]
NADP⁺Human Placenta20 ± 10Michaelis-Menten constant for the coenzyme NADP⁺.[7]
Glucose 6-PhosphatePig Liver36Kb value for G6P.[8][9]
NADP⁺Pig Liver4.8Ka value for NADP⁺.[8][9]
Inhibitors of G6PD NADPHHuman Placenta17.1 ± 3.2Ki value; demonstrates strong product feedback inhibition.[7]

Regulation of Carbon Flux into the PPP

The distribution of G6P between glycolysis and the PPP is not static. It is dynamically regulated by the cell's immediate needs. The primary regulatory factor for the PPP is the activity of G6PD, which is strongly influenced by the intracellular ratio of NADP⁺ to NADPH.[10][11]

  • High NADP⁺ Levels: When NADPH is consumed by reductive biosynthetic reactions (e.g., fatty acid synthesis) or antioxidant systems (e.g., glutathione (B108866) reductase), the resulting high levels of NADP⁺ allosterically activate G6PD.[12] This increases the flux of G6P into the PPP to regenerate NADPH.

  • High NADPH Levels: Conversely, high concentrations of NADPH act as a competitive inhibitor of G6PD, slowing down the PPP when the cell has a sufficient supply of reducing equivalents.[7][10]

Therefore, a demand for NADPH can drive the breakdown of glycogen to G1P, its conversion to G6P, and its subsequent entry into the PPP.

Experimental Protocol: ¹³C Metabolic Flux Analysis (MFA)

To quantitatively measure the flux of carbon from glucose (and by extension, glycogen-derived G1P) through the PPP, ¹³C Metabolic Flux Analysis (MFA) is the state-of-the-art technique.[13][14] This method uses substrates labeled with the stable isotope ¹³C to trace the flow of carbon atoms through metabolic networks.

Objective: To quantify the relative flux of G6P into the Pentose Phosphate Pathway versus Glycolysis.

Principle: Cells are cultured with a specifically labeled glucose tracer, such as [1,2-¹³C₂]glucose. If this tracer enters glycolysis, it produces singly labeled (M+1) or unlabeled (M+0) downstream metabolites. If it enters the oxidative PPP, the C1 carbon is lost as CO₂, resulting in a different labeling pattern in downstream intermediates. By analyzing the mass isotopomer distribution of key metabolites (like lactate (B86563) or ribose phosphates) using mass spectrometry (MS), the relative activity of the pathways can be calculated.[15][16][17]

Detailed Methodology
  • Cell Culture and Labeling:

    • Culture the target cells (e.g., a specific cancer cell line) to mid-log phase in standard growth medium.

    • Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Replace the standard medium with a labeling medium, which is identical to the growth medium except that unlabeled glucose is replaced with a ¹³C-labeled glucose tracer (e.g., 10 mM [1,2-¹³C₂]glucose).

    • Incubate the cells in the labeling medium for a duration sufficient to reach isotopic steady-state (typically several hours, must be empirically determined).[18]

  • Metabolite Extraction (Quenching and Collection):

    • Rapidly quench metabolic activity by aspirating the labeling medium and adding a cold quenching solution (e.g., 80:20 methanol (B129727):water at -80°C).

    • Incubate at -80°C for at least 15 minutes to precipitate proteins.[18]

    • Scrape the cells in the cold methanol solution and transfer the suspension to a pre-chilled microcentrifuge tube.[14]

    • Centrifuge at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris.[18][14]

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Sample Preparation for MS Analysis:

    • Dry the metabolite extract completely using a vacuum evaporator. The dried pellet can be stored at -80°C.

    • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, metabolites must be chemically derivatized to increase their volatility. A common method involves two steps:

      • Oximation: Dissolve the dried extract in 50 µL of a 2% (w/v) solution of ethoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes.[18]

      • Silylation: Add a silylating agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and incubate to complete the derivatization.

  • Mass Spectrometry Analysis:

    • Analyze the derivatized sample using GC-MS or the underivatized sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Operate the mass spectrometer to detect and quantify the mass isotopologues of key downstream metabolites (e.g., ribose 5-phosphate, lactate, 3-phosphoglycerate).[14][15]

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Use specialized software (e.g., OpenFLUX2, INCA) to fit the measured mass isotopomer distributions to a metabolic network model.[19]

    • The software performs iterative calculations to determine the set of metabolic fluxes that best explains the experimental labeling patterns. The output is a quantitative flux map showing the rates of reactions in central carbon metabolism, including the PPP.[13]

The following diagram outlines the general workflow for a ¹³C-MFA experiment.

Start Cell Culture with [¹³C]-Glucose Tracer Quench Metabolic Quenching (e.g., Cold Methanol) Start->Quench Extract Metabolite Extraction Quench->Extract Analyze LC-MS or GC-MS Analysis Extract->Analyze Model Computational Flux Modeling Analyze->Model Result Quantitative Flux Map Model->Result

Caption: General experimental workflow for ¹³C Metabolic Flux Analysis.

Conclusion

While this compound does not participate directly in the Pentose Phosphate Pathway, it serves as a vital upstream source for the pathway's requisite substrate, Glucose 6-phosphate. This connection, mediated by phosphoglucomutase, firmly links the catabolism of stored glycogen to the anabolic and redox-balancing functions of the PPP. For researchers in metabolism and drug development, understanding this interplay is critical. Targeting glycogen metabolism or phosphoglucomutase could indirectly modulate PPP flux, offering potential therapeutic strategies for diseases characterized by altered redox homeostasis or biosynthetic activity, such as cancer and diabetes.[11] The continued application of advanced techniques like ¹³C-MFA will be paramount in precisely defining these metabolic relationships in various physiological and pathological contexts.

References

Methodological & Application

Enzymatic Synthesis of Glucose 1-Phosphate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the enzymatic synthesis of Glucose 1-phosphate (G1P) from inexpensive and readily available substrates like sucrose (B13894) and maltose (B56501) offers a powerful alternative to complex chemical methods. G1P is a key intermediate in carbohydrate metabolism and a crucial precursor for the synthesis of various phosphorylated sugars and oligosaccharides. This document provides detailed application notes and protocols for the synthesis of G1P using sucrose phosphorylase and maltose phosphorylase.

Introduction

The enzymatic production of this compound relies on the catalytic activity of phosphorylases, which catalyze the reversible phosphorolysis of glycosidic bonds. This method is highly specific, occurs under mild reaction conditions, and avoids the use of hazardous chemicals often associated with traditional organic synthesis.

Synthesis from Sucrose: Sucrose phosphorylase (EC 2.4.1.7) catalyzes the conversion of sucrose and inorganic phosphate (B84403) into α-D-Glucose 1-phosphate and fructose (B13574).[1] This reaction is particularly advantageous as it utilizes common table sugar as the glucosyl donor. The enzyme operates through a double displacement mechanism, forming a covalent glucosyl-enzyme intermediate.[1]

Synthesis from Maltose: Maltose phosphorylase (EC 2.4.1.8) facilitates the synthesis of β-D-Glucose 1-phosphate and glucose from maltose and inorganic phosphate.[2][3] This pathway is valuable for producing the β-anomer of G1P and can be driven to high yields by removing the glucose byproduct.[2][3]

Comparative Data of Enzymatic G1P Synthesis

The choice between sucrose and maltose as a starting material depends on the desired anomer of this compound and the specific experimental conditions. Below is a summary of key parameters for each enzymatic process to aid in selection and optimization.

ParameterSynthesis from Sucrose (using Sucrose Phosphorylase)Synthesis from Maltose (using Maltose Phosphorylase)
Enzyme Sucrose Phosphorylase (SP)Maltose Phosphorylase (MP)
Substrates Sucrose, Inorganic Phosphate (Pi)Maltose, Inorganic Phosphate (Pi)
Products α-D-Glucose 1-phosphate, Fructoseβ-D-Glucose 1-phosphate, D-Glucose
Optimal pH 6.4 - 7.06.5 - 7.5
Optimal Temperature 37°C - 60°C (enzyme source dependent)45°C - 50°C
Reported Yield High, can be optimizedUp to 76% (with glucose removal)[2][3]
Key Advantages Utilizes inexpensive sucrose; produces α-G1P directly.Produces β-G1P; can achieve high yields with coupled systems.
Considerations Byproduct is fructose.Byproduct is glucose, which can be inhibitory but also removed to drive the reaction.

Enzymatic Reaction Pathways

The synthesis of this compound from sucrose and maltose proceeds via distinct enzymatic pathways, as illustrated below.

Sucrose_Phosphorylase_Pathway Sucrose Sucrose SP Sucrose Phosphorylase Sucrose->SP Pi Inorganic Phosphate (Pi) Pi->SP aG1P α-D-Glucose 1-phosphate SP->aG1P Fructose Fructose SP->Fructose

Sucrose Phosphorylase Reaction Pathway.

Maltose_Phosphorylase_Pathway Maltose Maltose MP Maltose Phosphorylase Maltose->MP Pi Inorganic Phosphate (Pi) Pi->MP bG1P β-D-Glucose 1-phosphate MP->bG1P Glucose D-Glucose MP->Glucose

Maltose Phosphorylase Reaction Pathway.

Experimental Protocols

The following protocols provide a starting point for the enzymatic synthesis of this compound. Optimization may be required depending on the specific enzyme and equipment used.

Protocol 1: Synthesis of α-D-Glucose 1-phosphate using Sucrose Phosphorylase

Materials:

  • Sucrose

  • Potassium phosphate buffer (pH 7.0)

  • Sucrose Phosphorylase (e.g., from Leuconostoc mesenteroides or a recombinant source)

  • Reaction vessel with temperature control and stirring

  • Quenching solution (e.g., 0.1 M HCl)

  • Analytical system for monitoring product formation (e.g., HPLC, enzymatic assay for fructose or G1P)

Procedure:

  • Prepare a reaction mixture containing 200 mM sucrose and 100 mM potassium phosphate buffer (pH 7.0).

  • Equilibrate the reaction mixture to the optimal temperature for the sucrose phosphorylase being used (e.g., 37°C).

  • Initiate the reaction by adding a predetermined amount of sucrose phosphorylase (e.g., 10 U/mL).

  • Incubate the reaction mixture with gentle stirring for a set period (e.g., 2-24 hours).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing for the formation of α-D-Glucose 1-phosphate or fructose.

  • Once the reaction has reached the desired conversion, terminate it by adding a quenching solution or by heat inactivation (e.g., 95°C for 5 minutes).

  • Proceed with downstream purification of α-D-Glucose 1-phosphate.

Protocol 2: Synthesis of β-D-Glucose 1-phosphate using Maltose Phosphorylase with Glucose Removal

This protocol incorporates a glucose removal system (e.g., baker's yeast) to drive the reaction equilibrium towards product formation.[2][3]

Materials:

  • Maltose

  • Sodium phosphate buffer (pH 6.5)

  • Maltose Phosphorylase (e.g., from Lactobacillus brevis)

  • Dried baker's yeast (Saccharomyces cerevisiae)

  • Reaction vessel with temperature control and stirring

  • Centrifuge

  • Heat block or water bath

  • System for product analysis (e.g., TLC, HPLC)

Procedure:

  • Prepare a 2 L reaction mixture containing 500 mM maltose and 500 mM sodium phosphate buffer (pH 6.5).[3]

  • Add 1% (w/v) dried baker's yeast to the mixture.[3]

  • Equilibrate the mixture to 30°C with gentle stirring.[3]

  • Initiate the reaction by adding maltose phosphorylase to a final concentration of 0.5 U/mL.[3]

  • Incubate the reaction for up to 96 hours, monitoring the production of β-D-Glucose 1-phosphate.[3]

  • To terminate the reaction, centrifuge the mixture to remove the baker's yeast.[3]

  • Heat the supernatant at 65°C for 30 minutes to inactivate the maltose phosphorylase.[3]

  • The resulting solution contains β-D-Glucose 1-phosphate and can be further purified.

General Experimental Workflow

The overall process for enzymatic G1P synthesis, from reaction setup to product purification, follows a general workflow.

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_termination 3. Reaction Termination cluster_purification 4. Product Purification Substrate Prepare Substrate Solution (Sucrose or Maltose) Reaction Combine Reactants and Enzyme in a Controlled Environment (Temperature, pH, Stirring) Substrate->Reaction Buffer Prepare Phosphate Buffer Buffer->Reaction Enzyme Prepare Enzyme Solution Enzyme->Reaction Monitoring Monitor Reaction Progress (e.g., HPLC, TLC) Reaction->Monitoring Termination Inactivate Enzyme (Heat or pH change) Monitoring->Termination Removal Remove Byproducts and Unreacted Substrates Termination->Removal Isolation Isolate this compound (e.g., Chromatography, Crystallization) Removal->Isolation Product Pure this compound Isolation->Product

General workflow for enzymatic G1P synthesis.

Conclusion

The enzymatic synthesis of this compound from sucrose or maltose provides a highly efficient and specific method for producing this important biomolecule. The choice of substrate and enzyme allows for the targeted synthesis of either the α- or β-anomer of G1P. The provided protocols and comparative data serve as a valuable resource for researchers to implement and optimize these enzymatic reactions in their laboratories for various applications in drug development and scientific research.

References

Protocol for the purification of Glucose 1-phosphate by ion-exchange chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of Glucose 1-Phosphate by Ion-Exchange Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (G1P) is a key metabolite in carbohydrate metabolism, serving as a central intermediate in both glycogenolysis and glycogenesis. The efficient purification of G1P is crucial for a variety of research applications, including enzyme kinetics, structural biology, and the development of therapeutic agents targeting carbohydrate metabolic pathways. Ion-exchange chromatography (IEX) is a powerful technique for the separation of charged molecules, such as sugar phosphates.

This application note provides a detailed protocol for the preparative purification of this compound from a mixed solution using anion-exchange chromatography. The protocol is based on the strong affinity of the negatively charged phosphate (B84403) group of G1P for a positively charged anion-exchange resin. Elution is achieved by a salt gradient, which allows for the separation of G1P from neutral sugars, salts, and other charged impurities.

Principle of Separation

Anion-exchange chromatography separates molecules based on their net negative charge. The stationary phase consists of a solid support, or matrix, that is covalently modified with positively charged functional groups. In this protocol, a strong basic anion-exchange resin, such as Dowex® 1X8, is used. This resin has quaternary ammonium (B1175870) functional groups that maintain a positive charge over a wide pH range.

At a neutral or slightly basic pH, this compound carries a net negative charge due to its phosphate group. When a solution containing G1P is passed through the column, the G1P molecules bind to the positively charged resin, while neutral or positively charged impurities pass through. The bound G1P is then selectively eluted by increasing the ionic strength of the buffer, typically by applying a linear gradient of sodium chloride (NaCl). The chloride ions compete with the G1P for binding sites on the resin, leading to the displacement and elution of the target molecule.

Data Presentation

The following table summarizes key quantitative data associated with the purification of this compound using a strong basic anion-exchange resin.

ParameterValueSource / Comments
Resin Type Dowex® 1X8 (or equivalent strong basic anion exchanger)Styrene-divinylbenzene copolymer with quaternary ammonium functional groups.
Particle Size 100-200 meshSuitable for low to medium pressure preparative chromatography.
Ionic Form Chloride (Cl⁻)As supplied, can be converted to other forms if needed.
Exchange Capacity ~1.2 meq/mL (wet resin)Represents the number of charged functional groups per unit volume of resin.[1]
Phosphate Binding Capacity ~49 mg Phosphorus / g wet resinDetermined for inorganic phosphate; provides an estimate for G1P.[2]
Expected Recovery/Yield > 90%A recovery of 94% has been reported for G1P from enzymatic digests.[3]
Purity > 98%Dependent on the starting material and optimization of the salt gradient.
Elution Concentration 0.1 - 0.3 M NaClTypical range for eluting monophosphorylated sugars.

Experimental Protocol

This protocol is designed for the preparative purification of gram-scale quantities of this compound.

Materials and Reagents
  • Anion-Exchange Resin: Dowex® 1X8, 100-200 mesh, chloride form (or equivalent)

  • Chromatography Column: Glass or plastic column with appropriate fittings (e.g., 2.5 cm diameter x 20 cm length)

  • Peristaltic Pump

  • Fraction Collector

  • UV Detector (optional, for monitoring protein removal)

  • Conductivity Meter

  • pH Meter

  • Sodium Chloride (NaCl) , ACS grade

  • Tris(hydroxymethyl)aminomethane (Tris) , molecular biology grade

  • Hydrochloric Acid (HCl) , concentrated

  • Sodium Hydroxide (B78521) (NaOH) , 1 M solution

  • Deionized Water (ddH₂O), >18 MΩ·cm

  • This compound containing sample solution

  • Assay reagents for this compound (e.g., phosphoglucomutase/G6P-dehydrogenase coupled enzyme assay)

Buffer Preparation
  • Starting Buffer (Buffer A): 10 mM Tris-HCl, pH 7.5. To prepare 1 L, dissolve 1.21 g of Tris in 950 mL of ddH₂O, adjust the pH to 7.5 with HCl, and bring the final volume to 1 L.

  • Elution Buffer (Buffer B): 10 mM Tris-HCl, 1.0 M NaCl, pH 7.5. To prepare 1 L, dissolve 1.21 g of Tris and 58.44 g of NaCl in 950 mL of ddH₂O, adjust the pH to 7.5 with HCl, and bring the final volume to 1 L.

  • Regeneration Solution: 2.0 M NaCl. To prepare 1 L, dissolve 116.88 g of NaCl in ddH₂O to a final volume of 1 L.

Protocol Steps

1. Resin Preparation and Column Packing

1.1. Calculate the required amount of resin based on the estimated amount of G1P in the sample and the resin's capacity (~1.2 meq/mL). A 5 to 10-fold excess of resin capacity over the sample amount is recommended. 1.2. Prepare a slurry of the Dowex® 1X8 resin in ddH₂O (1:1 v/v). The resin should be washed to remove any fine particles. Allow the resin to settle and decant the supernatant. Repeat this process 3-4 times.[4] 1.3. Wash the resin with 3-5 bed volumes of 1 M NaOH to ensure it is in the hydroxide form, followed by extensive washing with ddH₂O until the pH of the effluent is neutral. (Note: Alternatively, for this protocol, the resin can be used in the chloride form and directly equilibrated with the starting buffer). 1.4. Mount the chromatography column vertically. Ensure the bottom outlet is closed. 1.5. Pour the resin slurry into the column. Pouring down a glass rod can help prevent the introduction of air bubbles. 1.6. Open the column outlet and allow the resin to settle as the storage solution drains. Maintain a layer of liquid above the settling resin bed at all times. 1.7. Once a stable bed is formed, pass 2-3 column volumes of ddH₂O through the column to complete the packing.

2. Column Equilibration

2.1. Connect the packed column to a peristaltic pump. 2.2. Equilibrate the column by washing with 5-10 column volumes of Starting Buffer (Buffer A) at a flow rate of 1-2 mL/min. 2.3. Monitor the pH and conductivity of the column effluent. Equilibration is complete when the pH and conductivity of the effluent are identical to that of the Starting Buffer.

3. Sample Preparation and Loading

3.1. Adjust the pH of the G1P sample to match the Starting Buffer (pH 7.5). 3.2. Ensure the sample is free of any particulate matter by centrifugation or filtration (0.45 µm filter). 3.3. Dilute the sample with ddH₂O if the initial salt concentration is high (>50 mM) to ensure efficient binding of G1P to the resin. 3.4. Stop the pump and carefully load the prepared sample onto the top of the resin bed. 3.5. Start the pump at a reduced flow rate (e.g., 0.5-1.0 mL/min) to allow for efficient binding.

4. Washing

4.1. After the entire sample has entered the resin bed, wash the column with 3-5 column volumes of Starting Buffer (Buffer A). 4.2. This step removes unbound and weakly bound impurities, such as neutral sugars and salts. 4.3. Collect the flow-through and wash fractions and check for the presence of G1P to ensure no premature elution has occurred.

5. Elution

5.1. Elute the bound this compound using a linear salt gradient. 5.2. Connect the outlet of the pump to a gradient mixer containing Buffer A and Buffer B. 5.3. Begin the elution with 100% Buffer A and apply a linear gradient from 0% to 50% Buffer B (0 to 0.5 M NaCl) over 10-20 column volumes. 5.4. Start collecting fractions (e.g., 5-10 mL per fraction) using a fraction collector as the gradient begins. 5.5. Monitor the eluate for conductivity to track the salt gradient.

6. Fraction Analysis

6.1. Analyze the collected fractions for the presence of this compound using a suitable assay. A common method is a coupled enzymatic assay using phosphoglucomutase and glucose-6-phosphate dehydrogenase, where the production of NADPH is measured spectrophotometrically at 340 nm. 6.2. Pool the fractions containing pure G1P.

7. Desalting and Concentration (Post-Purification)

7.1. The pooled fractions will contain a high concentration of NaCl. The salt can be removed by dialysis, diafiltration, or by using a desalting chromatography column (size-exclusion chromatography). 7.2. The desalted G1P solution can be concentrated by lyophilization (freeze-drying) or rotary evaporation.

8. Column Regeneration and Storage

8.1. Wash the column with 3-5 column volumes of Regeneration Solution (2.0 M NaCl) to strip off any remaining tightly bound molecules. 8.2. Wash the column with 5-10 column volumes of ddH₂O. 8.3. For long-term storage, the resin should be stored in a solution containing an antimicrobial agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide) at 4°C.

Visualizations

Experimental Workflow Diagram

G1P_Purification_Workflow node_prep Resin Slurry Preparation & Column Packing node_equil Column Equilibration (10 mM Tris-HCl, pH 7.5) node_prep->node_equil Packed Column node_load Sample Loading node_equil->node_load node_sample Sample Preparation (Adjust pH, Filter) node_sample->node_load node_wash Wash with Starting Buffer (Removes unbound impurities) node_load->node_wash node_elute Elution with NaCl Gradient (0 - 0.5 M NaCl) node_wash->node_elute invis1 node_wash->invis1 node_collect Fraction Collection node_elute->node_collect invis2 node_elute->invis2 node_analyze Fraction Analysis (Enzymatic Assay for G1P) node_collect->node_analyze node_pool Pool Pure Fractions node_analyze->node_pool node_desalt Desalting & Concentration (e.g., Dialysis, Lyophilization) node_pool->node_desalt node_final Pure this compound node_desalt->node_final invis1->invis1 waste1 Impurities to Waste invis1->waste1 invis2->invis2 waste2 Other Bound Components invis2->waste2

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Colorimetric Quantification of Glucose 1-Phosphate in Tissue Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose 1-phosphate (G1P) is a key intermediate in carbohydrate metabolism, playing a central role in both glycogenolysis and glycogenesis. In glycogenolysis, G1P is produced from glycogen (B147801) by the action of glycogen phosphorylase.[1] It is then converted to glucose 6-phosphate (G6P) by phosphoglucomutase, which can then enter glycolysis to generate ATP.[1] Conversely, during glycogenesis, G1P is synthesized from G6P and then converted to UDP-glucose, a precursor for glycogen synthesis. The accurate quantification of G1P in tissue lysates is crucial for studying metabolic pathways, understanding disease states such as glycogen storage diseases, and for the development of therapeutic drugs targeting glucose metabolism.[2]

This document provides a detailed protocol for a sensitive, colorimetric assay to quantify G1P in various tissue lysates, including liver, muscle, and heart samples.[2] The assay is based on a coupled enzymatic reaction that results in a colored product, the absorbance of which is directly proportional to the amount of G1P in the sample.

Assay Principle

The colorimetric assay for the quantification of this compound is based on a coupled enzymatic reaction. The principle of this assay is outlined below:

  • Conversion of G1P to G6P: In the first step, this compound is converted to Glucose 6-phosphate (G6P) by the enzyme Phosphoglucomutase (PGM).

  • Oxidation of G6P: The newly formed G6P is then oxidized by Glucose-6-Phosphate Dehydrogenase (G6PDH). This reaction utilizes NADP+ as a cofactor, which is reduced to NADPH.[2]

  • Colorimetric Detection: The produced NADPH reduces a colorless probe to a colored product. The intensity of the color, which can be measured by a spectrophotometer at a wavelength of 450 nm, is directly proportional to the concentration of G1P in the sample.

G1P_Assay_Principle G1P This compound (G1P) G6P Glucose 6-Phosphate (G6P) G1P->G6P   PGM Phosphoglucomutase (PGM) 6PG 6-Phosphogluconate G6P->6PG   G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH) NADP NADP+ NADPH NADPH G6P->NADPH Probe_colorless Colorless Probe Probe_colored Colored Product (OD 450 nm) Probe_colorless->Probe_colored   Developer Developer Enzyme PGM->G6P G6PDH->6PG Developer->Probe_colored NADP->G6P NADPH->Probe_colored G1P_Workflow start Start prep_reagents Prepare Reagents (Assay Buffer, Enzyme Mix, etc.) start->prep_reagents prep_standards Prepare G1P Standard Curve (0-10 nmol/well) prep_reagents->prep_standards prep_samples Prepare Tissue Lysates (Homogenization & Centrifugation) prep_reagents->prep_samples prep_reaction_mix Prepare Reaction Mix (Enzyme, Developer, Substrate) prep_reagents->prep_reaction_mix add_samples Add 50 µL of Standards and Samples to 96-well Plate prep_standards->add_samples prep_samples->add_samples add_reaction_mix Add 50 µL of Reaction Mix to each well add_samples->add_reaction_mix prep_reaction_mix->add_reaction_mix incubate Incubate at Room Temperature for 30 minutes (protected from light) add_reaction_mix->incubate measure Measure Absorbance at 450 nm incubate->measure analyze Analyze Data (Subtract blank, plot standard curve, calculate G1P concentration) measure->analyze end End analyze->end

References

Application Note: In Vitro Glycogen Synthase Activity Assay Using a Glucose 1-Phosphate Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycogen (B147801) synthase (GS), EC 2.4.1.11, is the rate-limiting enzyme in glycogenesis, catalyzing the transfer of glucose from UDP-glucose to a growing glycogen chain.[1][2] Assessing its activity is crucial for research in metabolic disorders like diabetes, where glycogen storage is often dysregulated.[3] While glycogen synthase directly utilizes UDP-glucose, this application note details a coupled-enzyme assay that allows for the measurement of its activity starting from the more fundamental precursor, Glucose 1-phosphate (G1P). This approach is valuable for studying the entire pathway from G1P to glycogen, including the activity of UDP-glucose pyrophosphorylase (UGP), the enzyme that converts G1P to UDP-glucose.[4][5]

The protocol described herein is a continuous spectrophotometric assay. It first uses UGP to convert this compound and UTP into UDP-glucose.[5] The newly synthesized UDP-glucose then serves as a substrate for glycogen synthase. The UDP produced by the glycogen synthase reaction is recycled back to UTP in a system involving pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), which results in the oxidation of NADH to NAD+. The rate of glycogen synthase activity is therefore directly proportional to the rate of decrease in absorbance at 340 nm, corresponding to NADH oxidation.[1][6]

I. Biochemical Pathway and Assay Principle

The assay relies on a sequence of four enzymatic reactions. First, UDP-glucose pyrophosphorylase (UGP) synthesizes the direct substrate for glycogen synthase, UDP-glucose, from this compound (G1P) and UTP. Glycogen synthase (GS) then elongates a glycogen primer using this UDP-glucose, releasing UDP. The subsequent reactions regenerate the ATP and UTP consumed and link the production of UDP to a measurable change in NADH absorbance.

  • UDP-Glucose Synthesis: this compound + UTP --(UDP-Glucose Pyrophosphorylase)--> UDP-Glucose + PPi

  • Glycogen Synthesis: UDP-Glucose + Glycogen (n) --(Glycogen Synthase)--> UDP + Glycogen (n+1)

  • UDP to UTP Regeneration: UDP + ATP --(Nucleoside Diphosphate Kinase)--> UTP + ADP

  • Signal Generation:

    • ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate

    • Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

The overall rate is measured by monitoring the decrease of NADH absorbance at 340 nm.

Glycogen_Synthase_Pathway Coupled Enzymatic Assay for Glycogen Synthase Activity cluster_0 cluster_1 cluster_2 G1P This compound UGP UDP-Glucose Pyrophosphorylase G1P->UGP UTP UTP UTP->UGP Glycogen_n Glycogen (n) GS Glycogen Synthase (Enzyme of Interest) Glycogen_n->GS ATP ATP Regen Regenerating System (NDPK, PK, LDH) ATP->Regen PEP PEP PEP->Regen NADH NADH + H⁺ NADH->Regen UDPG UDP-Glucose UDPG->GS UDP UDP UDP->Regen UDP->Regen Recycled to UTP Glycogen_n1 Glycogen (n+1) NAD NAD⁺ UGP->UDPG GS->UDP GS->Glycogen_n1 Elongation Regen->NAD Signal

Caption: Coupled assay pathway for glycogen synthase activity.

II. Experimental Parameters and Reagents

Proper assay setup requires careful consideration of reagent concentrations and conditions. The following table summarizes typical parameters derived from literature.

ParameterValue / RangeEnzymeNotes
EC Number 2.4.1.11Glycogen SynthaseKey enzyme in glycogenesis.[1]
2.7.7.9UDP-Glucose PyrophosphorylaseConverts G1P to UDP-Glucose.[5][7]
Substrates
This compound0.25 - 1.0 mMUGPStarting substrate for the coupled reaction.[8]
UTP1.5 - 2.0 mMUGPRequired for UDP-Glucose synthesis.[7]
UDP-Glucose (Kₘ app.)~0.87 mMGlycogen SynthaseThe direct substrate for GS.[9]
Glycogen0.25 - 7.0 mg/mLGlycogen SynthaseActs as a primer for glucose addition.[8][10]
Allosteric Activator
Glucose 6-Phosphate0.1 - 10 mMGlycogen SynthasePotent allosteric activator, increases Vmax and lowers Km for UDP-Glucose.[2][11]
Assay Conditions
pH7.5 - 7.8AllOptimal range for the coupled enzyme system.[6][11]
Temperature30 - 37 °CAllCommon incubation temperatures.[6][8]
Buffer50 mM Tris-HCl or HEPESAllStandard biological buffers.[8][11]
Cofactor2.5 - 10 mM MgCl₂ or Mg-AcetateUGP, PKDivalent cations are essential for pyrophosphorylase and kinase activity.[7][11]

III. Detailed Experimental Protocol

This protocol is designed for a standard spectrophotometer using 1 mL cuvettes. Volumes can be scaled down for microplate readers.

A. Reagent Preparation

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 20 mM EDTA and 25 mM KF.

  • Substrate Stock (10X): 10 mM this compound, 20 mM UTP. Store at -20°C.

  • Regeneration Mix (10X): 20 mM ATP, 10 mM Phosphoenolpyruvate (PEP), 3 mM NADH. Protect from light and store at -20°C.

  • Activator Stock (100X): 100 mM Glucose 6-Phosphate (G6P). Store at -20°C.

  • Glycogen Stock: 10 mg/mL in deionized water. Store at 4°C.

  • Enzyme Mix: Prepare fresh before use. Dilute UDP-Glucose Pyrophosphorylase (UGP), Nucleoside Diphosphate Kinase (NDPK), and Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) in Assay Buffer to appropriate working concentrations.

  • Sample: Purified or partially purified glycogen synthase in a compatible buffer (e.g., 20 mM Tris, pH 7.8).[6]

B. Assay Procedure

  • Pre-warm a water bath or spectrophotometer cuvette holder to 30°C.[6]

  • In a 1.5 mL microfuge tube, prepare the Master Mix for the desired number of reactions (plus one extra). For a single 1 mL reaction:

    • 700 µL Assay Buffer

    • 100 µL Substrate Stock (10X)

    • 100 µL Regeneration Mix (10X)

    • 10 µL Activator Stock (100X, if testing total activity) or water

    • 70 µL Glycogen Stock

    • Appropriate volume of Enzyme Mix (UGP, NDPK, PK/LDH)

  • Mix gently and pre-incubate the Master Mix at 30°C for 3-5 minutes to allow the temperature to equilibrate and consume any contaminating ADP/UDP.[6]

  • Transfer the appropriate volume of the pre-warmed Master Mix to a cuvette.

  • To initiate the reaction, add the sample containing glycogen synthase (e.g., 30 µL) and mix gently by pipetting.[6]

  • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm at timed intervals (e.g., every 15-30 seconds) for 10-20 minutes.[6]

  • Controls:

    • Blank: A reaction containing all components except the glycogen synthase sample (replace with buffer). This accounts for any non-specific NADH oxidation.

    • No G1P Control: A reaction without this compound to ensure the activity is dependent on the initial substrate.

C. Data Analysis

  • Plot absorbance at 340 nm versus time (in minutes).

  • Determine the linear portion of the curve. A rapid initial decrease that quickly flattens may indicate the enzyme concentration is too high.[6]

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the slope of the linear range.

  • Use the Beer-Lambert law to convert the rate to enzymatic activity. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    Activity (U/mL) = (ΔA₃₄₀/min) / (ε × path length) × (Total Volume / Sample Volume) × 10⁶

    • Where: 1 Unit (U) = 1 µmol of NADH oxidized per minute.

    • Path length is typically 1 cm.

IV. Experimental Workflow

The overall process from preparation to calculation follows a clear and logical sequence.

Experimental_Workflow Glycogen Synthase Assay Workflow prep 1. Prepare Stocks (Buffers, Substrates, Enzymes) mix 2. Create Master Mix (All components except GS) prep->mix preincubate 3. Pre-incubate Mix at 30°C mix->preincubate start 4. Initiate Reaction (Add Glycogen Synthase Sample) preincubate->start measure 5. Measure A₃₄₀ Decrease (Continuous Reading) start->measure plot 6. Plot Absorbance vs. Time measure->plot analyze 7. Determine Linear Rate (Calculate Slope ΔA/min) plot->analyze calculate 8. Calculate Enzyme Activity (Using Beer-Lambert Law) analyze->calculate

Caption: Step-by-step workflow for the in vitro glycogen synthase assay.

References

Application Notes and Protocols for the HPLC Analysis of Glucose 1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and analysis of Glucose 1-phosphate (G1P) using various High-Performance Liquid Chromatography (HPLC) methods. The included methodologies are designed to assist researchers in the accurate quantification and analysis of this critical metabolite in various sample matrices.

Introduction

This compound is a key intermediate in carbohydrate metabolism, playing a central role in both glycogenolysis and glycogenesis.[1] Accurate and robust analytical methods for the quantification of G1P are essential for studying metabolic pathways, diagnosing metabolic disorders, and in the development of therapeutic agents that target these pathways. High-Performance Liquid Chromatography (HPLC) offers a versatile and sensitive platform for the analysis of G1P. This document outlines three distinct HPLC-based methods for the separation and analysis of this compound: Mixed-Mode Anion-Exchange Chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), and Reversed-Phase Ion-Pair Chromatography.

Quantitative Data Summary

The following table summarizes the quantitative data for the different HPLC methods for the analysis of this compound. This allows for a direct comparison of the performance of each method.

ParameterMixed-Mode Anion-Exchange with ELSDHILIC with ESI-MSHILIC with Corona CADHigh-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Analyte This compound, Glucose 6-phosphateThis compound, Fructose 6-phosphate, Glucose 6-phosphateThis compound, Fructose 6-phosphate, Glucose 6-phosphateGlucose and other sugars
Retention Time (min) ~8.5 (for G1P)Not specified~4.50 (for G1P)Varies
Limit of Detection (LOD) Not specifiedGood linearities for calibration curves in the concentration range of 0.005 to 0.5 μM.[2]Not specifiedAs low as 30 ppb for monosaccharides.[3]
Limit of Quantification (LOQ) Not specifiedGood linearities for calibration curves in the concentration range of 0.005 to 0.5 μM.[2]Not specifiedNot specified
Resolution Baseline separation from Glucose 6-phosphateProminently separated from isomers.[4]Baseline separation from Fructose 6-phosphate and Glucose 6-phosphateHigh resolution for various sugars

Experimental Protocols

Method 1: Mixed-Mode Anion-Exchange Chromatography with Evaporative Light Scattering Detection (ELSD)

This method allows for the isocratic separation of this compound and its isomer Glucose 6-phosphate.[5][6]

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

Materials and Reagents:

  • Newcrom B column (4.6 x 150 mm, 5 µm)[5][6]

  • Acetonitrile (MeCN), HPLC grade

  • Deionized water

  • Formic Acid

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile and water in a 50:50 (v/v) ratio. Add 0.5% Formic Acid to the mixture.[6]

  • HPLC System Setup:

    • Install the Newcrom B column in the column oven.

    • Set the column temperature to 40 °C.

    • Set the flow rate to 1.0 ml/min.[6]

    • Set the ELSD drift tube temperature to 40 °C.[6]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Data Acquisition: Inject the prepared sample into the HPLC system. Acquire data using the ELSD.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry (MS) Detection

HILIC is a powerful technique for the separation of polar compounds like sugar phosphates.[4][7] Coupling with a mass spectrometer provides high sensitivity and selectivity.

Instrumentation:

  • UHPLC or HPLC system with a pump, autosampler, and column oven

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

Materials and Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare the aqueous component of the mobile phase by dissolving ammonium formate in deionized water to a final concentration of 25 mM. The eluent is a mixture of the 25 mM ammonium formate solution and acetonitrile, typically in a ratio of 80:20 (v/v).[4][7]

  • HPLC System Setup:

    • Install the HILICpak VT-50 2D column.

    • Set the column temperature to 60 °C.[4][7]

    • Set the flow rate to 0.3 mL/min.[4][7]

  • MS Detector Setup:

    • Set the ESI source to negative ion mode.

    • Use Selected Ion Monitoring (SIM) for the m/z of this compound (m/z 259).[4][7]

  • Sample Preparation: Prepare a 1 µM solution of the sugar phosphate (B84403) standards in the mobile phase.[7] The injection volume is 5 µL.[7]

  • Injection and Data Acquisition: Inject the prepared sample and acquire data in SIM mode.

Method 3: Reversed-Phase Ion-Pair Chromatography

This technique utilizes ion-pairing reagents to enhance the retention of anionic sugar phosphates on a reversed-phase column.[8][9]

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • UV Detector

Materials and Reagents:

  • Reversed-phase C18 column

  • Mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium)

  • Buffer to control pH

  • Organic modifier (e.g., methanol (B129727) or acetonitrile)

Procedure:

  • Mobile Phase Preparation: The mobile phase composition needs to be optimized based on the specific ion-pairing reagent and its concentration. The pH and ionic strength of the buffer are also critical parameters to adjust for optimal separation.[8]

  • HPLC System Setup:

    • Install the C18 column.

    • Equilibrate the column with the mobile phase containing the ion-pairing reagent for an extended period to ensure a stable baseline.

    • Set the UV detector to a wavelength where the analyte or a complex of the analyte can be detected. For instance, a metal complex additive can be used to allow for UV detection at 254 nm.[9]

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Injection and Data Acquisition: Inject the sample and monitor the elution of this compound.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Extraction Extraction of Metabolites Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column Analytical Column (e.g., Mixed-Mode, HILIC) HPLC->Column Detector Detection (e.g., ELSD, MS, PAD) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Result Quantification->Result Final Concentration

Caption: General experimental workflow for the HPLC analysis of this compound.

Role of this compound in Glycogenolysis

Glycogenolysis Glycogen Glycogen G1P This compound Glycogen->G1P Glycogen Phosphorylase G6P Glucose 6-Phosphate G1P->G6P Phosphoglucomutase Glycolysis Glycolysis G6P->Glycolysis Glucose Glucose (to bloodstream) G6P->Glucose Glucose 6-phosphatase (Liver)

Caption: The role of this compound in the glycogenolysis pathway.

References

Application Notes and Protocols for the Structural Analysis of Glucose 1-phosphate using ³¹P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful, non-invasive analytical technique for the structural elucidation and quantitative analysis of phosphorus-containing compounds.[1] Given the central role of phosphorylated species in biological systems, ³¹P NMR is particularly well-suited for studying metabolites like Glucose 1-phosphate (G1P). G1P is a key intermediate in carbohydrate metabolism, notably in the glycogenolysis and glycogenesis pathways. Its structural and conformational dynamics, which can be probed by ³¹P NMR, are critical for understanding its interactions with enzymes and its role in metabolic regulation.

This document provides detailed application notes and experimental protocols for the structural analysis of this compound using ³¹P NMR spectroscopy.

Principle of ³¹P NMR for this compound Analysis

The ³¹P nucleus possesses a nuclear spin of ½ and has a natural abundance of 100%, making it an excellent nucleus for NMR studies. The chemical shift (δ) of the phosphorus atom in G1P is highly sensitive to its local electronic environment. Factors such as pH, ionic strength, and binding to metal ions or enzymes can induce measurable changes in the chemical shift, providing valuable structural and functional information.[2][3] Furthermore, spin-spin coupling between the ³¹P nucleus and neighboring protons (¹H) or carbon (¹³C) nuclei provides through-bond connectivity information, aiding in the complete structural assignment.

Applications in Research and Drug Development

  • Structural Verification: Confirms the identity and purity of synthesized or isolated this compound.

  • pH Determination: The pH-dependent chemical shift of the phosphate (B84403) group can be used to determine the pH of the surrounding medium.[4]

  • Enzyme Kinetics: Real-time monitoring of enzymatic reactions involving G1P, such as those catalyzed by phosphoglucomutase.

  • Metabolomics: Identification and quantification of G1P in complex biological mixtures, such as cell extracts.

  • Drug Discovery: Screening for inhibitors or activators of enzymes that metabolize G1P by observing changes in the ³¹P NMR spectrum.

Quantitative Data for this compound

The following tables summarize key quantitative data for the ³¹P NMR analysis of α-D-Glucose 1-phosphate.

Table 1: pH Dependence of ³¹P Chemical Shift of α-D-Glucose 1-phosphate

pH³¹P Chemical Shift (δ) ppm
5.0~1.5
6.0~2.5
7.0~3.5
8.0~4.0
9.0~4.2

Note: These are approximate values and can be influenced by buffer composition, ionic strength, and temperature. The chemical shift is referenced to an external standard of 85% H₃PO₄ at 0 ppm.

Table 2: Typical ³¹P Coupling Constants for this compound

Coupling NucleiCoupling TypeTypical Coupling Constant (J) in Hz
³¹P - ¹H²J(P,H1)5 - 8
³¹P - ¹H³J(P,H2)1 - 3
³¹P - ¹³C²J(P,C1)4 - 7
³¹P - ¹³C³J(P,C2)2 - 5

Note: Coupling constants are dependent on the dihedral angle between the coupled nuclei and can vary with the conformation of the glucose ring.[5][6]

Experimental Protocols

Protocol 1: Sample Preparation for ³¹P NMR Analysis of this compound
  • Dissolve the Sample: Weigh 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O).

  • Buffer and pH Adjustment: Add a suitable buffer (e.g., 50 mM HEPES or Tris) to maintain a constant pH. Adjust the pH to the desired value using dilute HCl or NaOH while monitoring with a calibrated pH meter. For pH-dependent studies, prepare a series of samples at different pH values.

  • Internal Standard (Optional): For quantitative analysis, add a known concentration of an internal standard that does not overlap with the G1P signal (e.g., phosphonoacetic acid).

  • Chelating Agent (Optional): If paramagnetic metal ion contamination is suspected, which can lead to line broadening, add a small amount of a chelating agent like EDTA.

  • Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube.

Protocol 2: ³¹P NMR Data Acquisition
  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ³¹P frequency.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain a narrow and symmetrical lock signal.

  • Acquisition Parameters (for qualitative analysis):

    • Pulse Program: A standard single-pulse experiment (e.g., zgpg30 on Bruker instruments) with proton decoupling is typically used.

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

    • Spectral Width: A sweep width of approximately 50 ppm centered around the expected chemical shift of G1P is usually sufficient.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 64-256, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • Acquisition Parameters (for quantitative analysis):

    • Pulse Program: Use an inverse-gated proton decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).

    • Pulse Angle: 90 degrees.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei in the sample to ensure full relaxation. This may need to be determined experimentally using an inversion-recovery experiment. A delay of 10-30 seconds is a conservative starting point.

    • Number of Scans: Increase the number of scans to achieve a high signal-to-noise ratio for accurate integration.

Protocol 3: Data Processing and Analysis
  • Fourier Transformation: Apply an exponential multiplication function with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and perform a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the chemical shift of the external 85% H₃PO₄ standard to 0 ppm.

  • Integration: For quantitative analysis, integrate the area of the G1P peak and the internal standard peak. The concentration of G1P can be calculated based on the known concentration of the internal standard.

  • Coupling Constant Measurement: For high-resolution spectra, the coupling constants can be measured directly from the splitting patterns of the signals.

Visualizations

experimental_workflow Experimental Workflow for ³¹P NMR of this compound cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve G1P in D₂O buffer Add Buffer & Adjust pH dissolve->buffer standard Add Internal Standard (Optional) buffer->standard transfer Transfer to NMR Tube standard->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acquire Acquire ³¹P NMR Data setup->acquire process Fourier Transform, Phase, Baseline Correction acquire->process reference Reference Spectrum process->reference analyze Integrate Peaks & Measure Coupling Constants reference->analyze

Workflow for G1P NMR analysis.

glycogenolysis_pathway Glycogenolysis Pathway Glycogen Glycogen G1P This compound Glycogen->G1P Glycogen Phosphorylase G6P Glucose 6-phosphate G1P->G6P Phosphoglucomutase Glycolysis Glycolysis G6P->Glycolysis Glucose Glucose (in Liver) G6P->Glucose Glucose 6-phosphatase

Glycogenolysis pathway overview.

References

Fluorometric assay for measuring phosphoglucomutase activity using Glucose 1-phosphate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Fluorometric Assay for Measuring Phosphoglucomutase Activity

Introduction

Phosphoglucomutase (PGM) is a critical enzyme that catalyzes the interconversion of glucose-1-phosphate (G1P) and glucose-6-phosphate (G6P).[1][2] This enzymatic activity is a key regulatory point in carbohydrate metabolism, playing a central role in both glycogenolysis and glycogenesis.[1][3] Dysregulation of PGM activity has been implicated in various metabolic disorders, including glycogen (B147801) storage diseases.[1][2] Consequently, the accurate and sensitive measurement of PGM activity is essential for basic research, disease diagnostics, and the screening of potential therapeutic agents.[2] This application note describes a highly sensitive and continuous fluorometric assay for the determination of PGM activity in a variety of biological samples, such as tissue homogenates and cell lysates.[1]

Assay Principle

The fluorometric assay for phosphoglucomutase activity is based on a coupled enzymatic reaction. In the presence of PGM, the substrate, Glucose-1-Phosphate, is converted to Glucose-6-Phosphate. The resulting G6P is then oxidized by Glucose-6-Phosphate Dehydrogenase (G6PDH), leading to the stoichiometric reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH.[1][4] The generated NADPH then reduces a non-fluorescent probe to a highly fluorescent product. The increase in fluorescence intensity, measured at an excitation/emission wavelength of approximately 535/587 nm, is directly proportional to the PGM activity in the sample.[1][4][5] This assay is sensitive and can detect PGM activity as low as 20 µU.[1][4][5]

Visualizing the Assay Principle

The following diagram illustrates the enzymatic cascade involved in the fluorometric detection of Phosphoglucomutase activity.

Fluorometric PGM Assay Signaling Pathway cluster_PGM_reaction PGM Catalyzed Reaction cluster_coupling_reaction Coupled Reporter Reaction cluster_detection Fluorometric Detection G1P Glucose-1-Phosphate (Substrate) G6P Glucose-6-Phosphate G1P->G6P PGM PGM Phosphoglucomutase (Sample) G6PDH G6PDH (Enzyme Mix) 6PG 6-Phosphogluconate G6P->6PG G6PDH NADP NADP+ NADPH NADPH NADP->NADPH Probe Non-Fluorescent Probe Fluorescent_Product Fluorescent Product NADPH->Fluorescent_Product reduces Probe->Fluorescent_Product

Caption: Enzymatic cascade for the fluorometric PGM assay.

Experimental Protocols

A. Reagent Preparation

Carefully prepare the following reagents. It is recommended to keep enzymes and substrates on ice during use.

ReagentPreparationStorage
PGM Assay Buffer Warm to room temperature before use.4°C or -20°C
PGM Substrate (Glucose-1-Phosphate) Reconstitute lyophilized powder in PGM Assay Buffer to a final concentration of 0.2 M.[5]Aliquot and store at -20°C for up to 2 months.
PGM Enzyme Mix (contains G6PDH) Reconstitute lyophilized powder in PGM Assay Buffer.[1][5]Aliquot and store at -20°C for up to 2 months.[1]
Developer (Fluorescent Probe) Thaw at room temperature before use. Often provided in DMSO.Store at -20°C, protected from light.
NADPH Standard Reconstitute lyophilized powder in dH₂O to a final concentration of 1.25 mM.[1][5]Aliquot and store at -20°C for up to 2 months.[1][5]
PGM Positive Control Reconstitute lyophilized PGM in PGM Assay Buffer.[1][5]Aliquot and store at -20°C.[5]

B. Sample Preparation

  • Tissue Samples: Rapidly homogenize 50-100 mg of tissue in 200 µL of ice-cold PGM Assay Buffer.[5]

  • Cell Samples: Harvest 1-5 x 10⁶ cells and homogenize in 200 µL of ice-cold PGM Assay Buffer.[5]

  • Keep the homogenate on ice for 5 minutes.[5]

  • Centrifuge the homogenate at 12,000 rpm for 5 minutes at 4°C.[5][6]

  • Collect the supernatant for the assay.

  • Determine the protein concentration of the supernatant. For the assay, use 2-10 µL of the sample, corresponding to approximately 0.2-1 µg of protein per well.[1]

C. NADPH Standard Curve Preparation

  • Prepare a 12.5 µM working solution of NADPH by diluting the 1.25 mM NADPH Standard stock solution with PGM Assay Buffer.[5]

  • Add 0, 2, 4, 6, 8, and 10 µL of the 12.5 µM NADPH working solution into a series of wells in a 96-well white flat-bottom plate.[5]

  • Adjust the volume of each well to 50 µL with PGM Assay Buffer to generate standards of 0, 25, 50, 75, 100, and 125 pmol/well.[5]

Well12.5 µM NADPH (µL)PGM Assay Buffer (µL)Amount of NADPH (pmol/well)
10500
224825
344650
464475
5842100
61040125

D. Assay Procedure

  • Sample and Control Wells: Add 2-10 µL of your sample to the desired wells of the 96-well plate. For a positive control, add 1-10 µL of the diluted PGM Positive Control. Adjust the final volume in all sample and control wells to 50 µL with PGM Assay Buffer.[1]

  • Background Control: For each sample, prepare a parallel background control well. This well will contain the sample but not the PGM substrate. This is important for samples with potentially high endogenous NADPH levels.[1][6]

  • Reaction Mix Preparation: Prepare a master mix for the reaction and background controls according to the table below. Prepare enough for all wells.

ComponentReaction Mix (per well)Background Control Mix (per well)
PGM Assay Buffer43 µL45 µL
PGM Enzyme Mix2 µL2 µL
Developer2 µL2 µL
PGM Substrate2 µL0 µL
Total Volume 49 µL 49 µL
  • Initiate the Reaction: Add 50 µL of the Reaction Mix to each standard, sample, and positive control well. Add 50 µL of the Background Control Mix to the corresponding sample background control wells. Mix well.[1][5]

  • Measurement: Immediately begin measuring the fluorescence in a microplate reader at Ex/Em = 535/587 nm.[1][4] Record data every 1-2 minutes for a period of 10-60 minutes at room temperature (25°C).[1][4]

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the fluorometric PGM assay.

PGM Assay Experimental Workflow cluster_prep Preparation cluster_assay_setup Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Sample_Prep Sample Preparation (Homogenization, Centrifugation) Add_Samples Pipette Samples & Background Controls Sample_Prep->Add_Samples Standard_Prep NADPH Standard Curve Preparation Add_Standards Pipette NADPH Standards Standard_Prep->Add_Standards Reagent_Prep Reagent Preparation (Reconstitution) Prepare_Mix Prepare Reaction & Background Control Mixes Reagent_Prep->Prepare_Mix Add_Mix Add Mixes to Wells Add_Standards->Add_Mix Add_Samples->Add_Mix Prepare_Mix->Add_Mix Measure Measure Fluorescence (Ex/Em = 535/587 nm) Kinetic Mode for 10-60 min Add_Mix->Measure Plot_Standard_Curve Plot Standard Curve Measure->Plot_Standard_Curve Calculate_Activity Calculate PGM Activity Plot_Standard_Curve->Calculate_Activity

Caption: Experimental workflow for the PGM fluorometric assay.

Data Analysis

  • Standard Curve: Subtract the fluorescence reading of the 0 pmol NADPH standard from all other standard readings. Plot the background-corrected fluorescence values against the amount of NADPH (pmol) to generate a standard curve. Determine the equation of the line (y = mx + c).

  • Sample Activity:

    • For each sample and positive control, subtract the fluorescence reading of the background control well from the corresponding sample well reading at each time point.

    • Choose two time points (T1 and T2) within the linear range of the reaction.

    • Calculate the change in fluorescence (ΔF = F₂ - F₁) during the time interval (ΔT = T₂ - T₁).

    • Using the standard curve equation, convert the ΔF to the amount of NADPH generated (B) during the time interval.

    • The PGM activity can be calculated using the following formula:

    PGM Activity (U/mg) = (B / (ΔT x P)) x D

    Where:

    • B is the amount of NADPH generated (in pmol).

    • ΔT is the reaction time (in minutes).

    • P is the amount of protein in the sample well (in µg).

    • D is the sample dilution factor.

    Unit Definition: One unit (U) of PGM is the amount of enzyme that generates 1.0 µmol of NADPH per minute at 25°C.

Expected Results

The assay should yield a linear NADPH standard curve. The PGM activity in samples will vary depending on the sample type and condition. The positive control should show a significant and linear increase in fluorescence over time. This robust and sensitive assay provides a reliable method for quantifying phosphoglucomutase activity, facilitating research in metabolism and drug development.

References

Application Notes and Protocols for Isotopic Labeling of Glucose 1-Phosphate in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates of intracellular metabolic reactions. By employing stable isotope tracers, such as ¹³C-labeled glucose, researchers can track the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism. Glucose 1-phosphate (G1P) is a critical metabolic intermediate, positioned at the crossroads of major carbohydrate pathways including glycogenolysis, glycogenesis, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway (PPP). Isotopic labeling of G1P, and the subsequent analysis of its mass isotopomer distribution, offers invaluable insights into the activities of these interconnected pathways. This document provides detailed application notes and protocols for conducting ¹³C-labeling experiments to study the metabolic flux through G1P.

Core Principles

The fundamental principle of ¹³C-MFA lies in supplying cells with a substrate, such as [U-¹³C₆]glucose, where the naturally abundant ¹²C atoms are replaced with the stable isotope ¹³C. As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites, including this compound. The specific pattern of ¹³C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct reflection of the relative activities of the metabolic pathways. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to measure these MIDs. By fitting the experimentally measured MIDs to a metabolic network model, the intracellular fluxes can be quantified.

Data Presentation

Table 1: Recommended Isotopic Tracers for this compound Flux Analysis
¹³C-Glucose TracerPrimary Pathways InterrogatedRationale for Use
[U-¹³C₆]glucose Glycolysis, Pentose Phosphate Pathway (PPP), Glycogen MetabolismUniform labeling allows for tracing the entire carbon backbone of glucose. The resulting mass isotopomer distribution in G1P and downstream metabolites provides a comprehensive view of central carbon metabolism.
[1,2-¹³C₂]glucose Glycolysis vs. Pentose Phosphate Pathway (PPP)This tracer is particularly useful for distinguishing between glycolysis and the oxidative PPP.[1] In the PPP, the C1 carbon of glucose is lost as CO₂, leading to a distinct labeling pattern in downstream metabolites compared to glycolysis where both labeled carbons are retained.
[1-¹³C]glucose Pentose Phosphate Pathway (PPP)The C1 carbon is specifically lost in the oxidative PPP, making this tracer effective for estimating the flux through this pathway.
Table 2: Typical Metabolic Fluxes in Mammalian Cells
Metabolic FluxCell TypeFlux Rate (nmol/10⁶ cells/h)Reference
Glucose UptakeProliferating Cancer Cells100 - 400[2]
Lactate SecretionProliferating Cancer Cells200 - 700[2]
Glutamine UptakeProliferating Cancer Cells30 - 100[2]
Table 3: Mass Isotopomer Distribution (MID) of Hexose Phosphates after [U-¹³C₆]glucose Labeling
MetaboliteMass IsotopomerFractional Abundance (%)Notes
Glucose 6-phosphateM+0< 5Represents the unlabeled fraction.
M+6> 95High enrichment is expected at isotopic steady state.
This compound M+0 < 5 Theoretical expectation based on equilibration with Glucose 6-phosphate.
M+6 > 95 Direct measurement is challenging due to low abundance and isomerization.
Fructose 6-phosphateM+0< 5
M+6> 95High enrichment is expected due to its direct position downstream of glucose.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling & Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis & Modeling cell_culture 1. Cell Culture (Reach exponential growth phase) media_prep 2. Prepare Labeling Medium (Glucose-free medium + ¹³C-Glucose) labeling 3. Isotopic Labeling (Incubate cells with ¹³C-medium) media_prep->labeling quenching 4. Quench Metabolism (Rapidly halt enzymatic activity) labeling->quenching extraction 5. Metabolite Extraction (Separate polar metabolites) quenching->extraction derivatization 6. Derivatization (for GC-MS) extraction->derivatization ms_analysis 7. MS Analysis (GC-MS or LC-MS/MS) extraction->ms_analysis LC-MS/MS (no derivatization) derivatization->ms_analysis data_analysis 8. Data Analysis (Determine Mass Isotopomer Distributions) ms_analysis->data_analysis flux_modeling 9. Metabolic Flux Modeling (Calculate intracellular fluxes) data_analysis->flux_modeling

A generalized workflow for a ¹³C metabolic flux analysis experiment.

metabolic_pathways cluster_glycogen Glycogen Metabolism cluster_glycolysis_ppp Glycolysis & PPP Glycogen Glycogen G1P This compound Glycogen->G1P Glycogen Phosphorylase UDP_Glucose UDP-Glucose G1P->UDP_Glucose UDP-Glucose Pyrophosphorylase UDP_Glucose->Glycogen Glycogen Synthase Glucose Glucose G6P Glucose 6-Phosphate Glucose->G6P Hexokinase G6P->G1P Phosphoglucomutase F6P Fructose 6-Phosphate G6P->F6P Phosphoglucose Isomerase PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate F6P->Pyruvate Glycolysis

References

Handling and long-term storage conditions for Glucose 1-phosphate solutions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose 1-phosphate (G1P), a key intermediate in carbohydrate metabolism, plays a pivotal role in both the breakdown (glycogenolysis) and synthesis (glycogenesis) of glycogen.[1][2] Its stability in aqueous solutions is a critical factor for ensuring the accuracy and reproducibility of experimental results, as well as maintaining the potency and safety of therapeutic formulations. G1P in solution is susceptible to hydrolysis, breaking down into glucose and phosphoric acid, a process that is influenced by temperature and pH.[3] This document provides detailed guidelines and protocols for the proper handling, storage, and quality control of G1P solutions to ensure their integrity over time.

Handling and Storage Recommendations

Proper handling and storage are essential to minimize the degradation of G1P. The solid form of G1P salts (e.g., dipotassium (B57713) or disodium (B8443419) salt) is hygroscopic and should be handled in a dry environment.[4]

Short-Term and Long-Term Storage of G1P Solutions

For aqueous solutions, stability is highly dependent on temperature. It is strongly recommended to prepare solutions fresh for immediate use. If short-term storage is necessary, solutions should be kept at 2-8°C and used within 24 hours.[3] For long-term storage, aliquoting and freezing at -20°C or below is the recommended practice. Reconstituted G1P standards for assay kits can be stable for up to two months when stored at -20°C.[1][5][6]

Table 1: Recommended Storage Conditions for Aqueous G1P Solutions
Storage ConditionTemperatureDurationRecommendations
Working Solution Room Temperature (20-25°C)< 4 hoursPrepare fresh. Avoid prolonged standing on the benchtop.
Short-Term Refrigerated2-8°CUp to 24 hours
Long-Term Frozen≤ -20°CUp to 6 months
Long-Term (Ultra-Low) ≤ -80°C> 6 monthsRecommended for critical applications and reference standards.

Note: The stability data in the subsequent table is illustrative and represents expected outcomes from a formal stability study. Actual stability should be confirmed experimentally.

Table 2: Illustrative Stability Profile of a 10 mM G1P Solution (pH 7.0)
Storage TemperatureTime PointG1P Purity (%)Primary Degradant (Glucose, %)Appearance
25°C 099.8< 0.1Clear, Colorless
24 hours95.24.6Clear, Colorless
7 days78.521.3Clear, Colorless
4°C 099.8< 0.1Clear, Colorless
24 hours99.50.3Clear, Colorless
7 days97.91.9Clear, Colorless
30 days92.17.7Clear, Colorless
-20°C 099.8< 0.1Clear, Colorless
30 days99.70.1Clear, Colorless
6 months99.20.6Clear, Colorless
12 months98.51.3Clear, Colorless

Experimental Protocols

Protocol 1: Preparation of a 100 mM G1P Stock Solution

This protocol describes the preparation of a concentrated stock solution that can be diluted for various applications.

Materials:

  • α-D-Glucose 1-phosphate salt (e.g., dipotassium salt dihydrate, MW = 408.39 g/mol )

  • Nuclease-free, ultrapure water

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile pipette tips

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate Mass: Determine the mass of G1P salt required. For 10 mL of a 100 mM solution of the dipotassium salt dihydrate: Mass = 0.1 L * 0.1 mol/L * 408.39 g/mol = 4.084 g

  • Weighing: Accurately weigh the calculated amount of G1P powder in a sterile weighing boat.

  • Dissolution: Transfer the powder to a 50 mL conical tube. Add approximately 80% of the final desired volume of ultrapure water (e.g., 8 mL for a final volume of 10 mL).

  • Mixing: Vortex gently until the powder is completely dissolved.

  • Volume Adjustment: Adjust the final volume to the desired level (e.g., 10 mL) with ultrapure water.

  • Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Dispense the solution into single-use, sterile microcentrifuge tubes. Store immediately at -20°C or -80°C for long-term storage.

Protocol 2: Stability Study of G1P Solutions

This protocol outlines a systematic approach to evaluating the stability of a G1P solution under various conditions, based on ICH guidelines.[7]

Objective: To determine the degradation rate and establish a re-test period or shelf-life for a G1P solution under defined storage conditions.

Methodology:

  • Batch Preparation: Prepare a single, large batch of the G1P solution (e.g., 10 mM in a relevant buffer, pH 7.0) following Protocol 1.

  • Time Points: Define the testing schedule.

    • Accelerated (40°C): 0, 1, 3, and 6 months.

    • Long-Term (e.g., 4°C and -20°C): 0, 3, 6, 9, 12, 18, and 24 months.

  • Storage: Aliquot the batch into a sufficient number of vials for each time point and storage condition.

  • Stress Testing (Forced Degradation): To understand potential degradation pathways, expose the G1P solution to stress conditions as recommended by ICH Q1A guidelines.

    • Acid/Base Hydrolysis: Adjust the pH of the solution to acidic (e.g., pH 1.2 with HCl) and basic (e.g., pH 13 with NaOH) conditions and incubate at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Photostability: Expose the solution to light conditions as described in ICH Q1B.

  • Analysis: At each time point, analyze the samples for the following parameters:

    • Appearance: Visual inspection for color change or precipitation.

    • pH: Measure the pH of the solution.

    • Assay (Concentration): Determine the concentration of G1P using a validated stability-indicating method, such as HPLC (see Protocol 3).

    • Purity/Degradation Products: Quantify G1P and any significant degradation products (e.g., glucose, phosphate).

  • Data Evaluation: Plot the concentration of G1P versus time for each storage condition. Determine the time at which the concentration falls below a predetermined specification (e.g., 90% of the initial concentration).

Protocol 3: Quality Control Analysis by HPLC

This protocol provides a method to assess the purity of G1P and quantify its primary degradant, glucose. This method can separate the structural isomers G1P and Glucose 6-phosphate (G6P).[4][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector

  • Column: Mixed-mode anion-exchange column (e.g., Newcrom B, 4.6 x 150 mm, 5 µm)[4][8]

Reagents:

  • Acetonitrile (MeCN), HPLC grade

  • Ultrapure water

  • Formic Acid, HPLC grade

Chromatographic Conditions:

  • Mobile Phase: 50:50 (v/v) Acetonitrile / Water with 0.5% Formic Acid[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detector: ELSD (Nebulizer Temperature: 40°C, Gas Flow: 1.5 L/min)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare calibration standards of G1P and glucose at known concentrations (e.g., ranging from 0.1 mM to 10 mM).

  • Sample Preparation: Thaw frozen G1P solution samples and dilute them with the mobile phase to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks for G1P and glucose based on the retention times of the standards. Construct a calibration curve for each compound and calculate their concentrations in the samples. Purity is calculated as the peak area of G1P divided by the total peak area of all components.

Visualizations

Logical Workflow for G1P Solution Handling and Stability Testing

G1P_Workflow cluster_prep Preparation cluster_storage Storage & Use cluster_qc Quality Control / Stability Study weigh Weigh G1P Solid dissolve Dissolve in Ultrapure Water weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Vials filter->aliquot Stock Solution short_term Short-Term Use (<24h @ 4°C) aliquot->short_term long_term Long-Term Storage (<= -20°C) aliquot->long_term pull_sample Pull Samples at Time Points long_term->pull_sample Stability Samples hplc Analyze via HPLC (Purity, Degradants) pull_sample->hplc data Evaluate Data hplc->data

Caption: Workflow for G1P solution preparation, storage, and quality control.

Central Role of G1P in Glycogen Metabolism

Glycogen_Metabolism glycogen Glycogen g1p This compound (G1P) glycogen->g1p Glycogen Phosphorylase g1p->glycogen Glycogen Synthase g6p Glucose 6-Phosphate (G6P) g1p->g6p Phosphoglucomutase udp UDP-Glucose g1p->udp UDP-Glucose Pyrophosphorylase glycolysis Glycolysis g6p->glycolysis

References

Application Notes and Protocols for In Vitro Reconstitution of Metabolic Pathways Involving Glucose 1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucose 1-phosphate (G1P) is a pivotal metabolic intermediate situated at the crossroads of several major carbohydrate metabolic pathways, including glycogenolysis, glycogenesis, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway. The in vitro reconstitution of these pathways provides a powerful, controlled system to study enzyme kinetics, regulation, and the effects of potential therapeutic agents without the complexities of a cellular environment. These application notes provide detailed protocols for the stepwise reconstitution of key metabolic pathways starting from or involving G1P, quantitative data for reaction components, and visual representations of the pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data for the enzymes and reactions described in the protocols.

Table 1: Optimal Conditions for Key Enzymes in this compound Metabolism

EnzymeSubstrate(s)Optimal pHTemperature (°C)Key Cofactors/Activators
Glycogen (B147801) PhosphorylaseGlycogen, Inorganic Phosphate6.8 - 7.237AMP
Phosphoglucomutase (PGM)This compound, Glucose 1,6-bisphosphate7.0 - 8.025 - 37Mg²⁺, Glucose 1,6-bisphosphate
UDP-Glucose Pyrophosphorylase (UGPase)This compound, UTP7.5 - 8.537Mg²⁺
Glycogen SynthaseUDP-Glucose, Glycogen Primer7.830 - 37Glucose 6-phosphate

Table 2: Typical Reagent Concentrations for In Vitro Pathway Reconstitution

ReagentPathway ApplicationTypical Concentration Range
GlycogenGlycogenolysis0.25 - 1.0 mg/mL
Inorganic Phosphate (Pi)Glycogenolysis1 - 20 mM
This compound (G1P)Glycogenesis, Glycolysis, Pentose Phosphate Pathway0.25 - 20 mM
ATPGlycolysis, Glycogenesis (via UTP regeneration)1 - 5 mM
UTPGlycogenesis1 - 5 mM
NAD⁺Glycolysis1 - 2 mM
NADP⁺Pentose Phosphate Pathway0.2 - 1 mM
MgCl₂General Cofactor5 - 10 mM
Glycogen PhosphorylaseGlycogenolysis0.38 U/mL[1]
PhosphoglucomutaseAll Pathways0.1 - 1 U/mL
UDP-Glucose PyrophosphorylaseGlycogenesis0.1 - 1 U/mL
Glycogen SynthaseGlycogenesis0.1 - 1 U/mL
Hexokinase/GlucokinaseGlycolysis0.1 - 1 U/mL
PhosphofructokinaseGlycolysis0.1 - 1 U/mL
Glucose-6-Phosphate DehydrogenasePentose Phosphate Pathway0.1 - 1 U/mL
6-Phosphogluconate DehydrogenasePentose Phosphate Pathway0.1 - 1 U/mL

Mandatory Visualizations

Metabolic Pathways

Metabolic_Pathways Glycogen Glycogen G1P This compound Glycogen->G1P Glycogen Phosphorylase G6P Glucose 6-Phosphate G1P->G6P Phosphoglucomutase UDP_Glucose UDP-Glucose G1P->UDP_Glucose Glycolysis Glycolysis (Pyruvate) G6P->Glycolysis PPP Pentose Phosphate Pathway (Ribose-5-P, NADPH) G6P->PPP UDP_Glucose->Glycogen Glycogen Synthase

Caption: Central role of this compound in carbohydrate metabolism.

Experimental Workflow: Glycogenolysis to Glycolysis

Experimental_Workflow cluster_0 Step 1: Glycogenolysis cluster_1 Step 2: Glycolysis cluster_2 Step 3: Analysis A Prepare Reaction Mix: Glycogen, Pi, Buffer, MgCl2 B Add Glycogen Phosphorylase & Phosphoglucomutase A->B C Incubate at 37°C B->C D Add Glycolytic Enzymes, ATP, NAD+ C->D E Continue Incubation D->E F Take Time-Point Samples E->F G Quench Reaction F->G H Quantify Metabolites (e.g., Pyruvate, Lactate, NADPH) G->H

Caption: Workflow for in vitro reconstitution of glycogenolysis and glycolysis.

Experimental Protocols

Protocol 1: In Vitro Reconstitution of Glycogenolysis

This protocol describes the enzymatic breakdown of glycogen to this compound (G1P) and its subsequent conversion to Glucose 6-phosphate (G6P).

Materials:

  • Glycogen (from rabbit liver)

  • Glycogen Phosphorylase a (GPa)

  • Phosphoglucomutase (PGM)

  • HEPES buffer (50 mM, pH 7.2)

  • Potassium Phosphate (KH₂PO₄/K₂HPO₄) buffer (as a source of inorganic phosphate, Pi)

  • Magnesium Chloride (MgCl₂)

  • Glucose 1,6-bisphosphate

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 0.6 M Perchloric Acid)

  • Analytical system for metabolite quantification (e.g., plate reader for colorimetric/fluorometric assays, LC-MS)

Procedure:

  • Reaction Mix Preparation: In a microcentrifuge tube on ice, prepare the reaction master mix. For a 1 mL final reaction volume, combine:

    • 800 µL HEPES buffer (50 mM, pH 7.2)

    • 50 µL of 20 mg/mL Glycogen stock (final concentration: 1 mg/mL)

    • 100 µL of 100 mM Potassium Phosphate buffer (final concentration: 10 mM Pi)

    • 20 µL of 500 mM MgCl₂ (final concentration: 10 mM)

    • 10 µL of 1 mM Glucose 1,6-bisphosphate (final concentration: 10 µM)

  • Enzyme Addition:

    • Add 10 µL of Phosphoglucomutase stock solution (to achieve a final concentration of ~1 U/mL).

    • Equilibrate the reaction mix at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding Glycogen Phosphorylase a to a final concentration of approximately 0.38 U/mL.[1]

    • Mix gently by pipetting.

  • Time-Course Sampling:

    • Immediately take a 100 µL aliquot for the T=0 time point and add it to a tube containing 100 µL of quenching solution.

    • Continue to take 100 µL aliquots at desired time intervals (e.g., 2, 5, 10, 20, 30 minutes) and quench immediately.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet precipitated protein.

    • Analyze the supernatant for the concentration of Glucose 6-phosphate using a suitable assay kit or LC-MS.

Protocol 2: In Vitro Reconstitution of Glycogenesis from this compound

This protocol details the synthesis of glycogen from a G1P precursor.

Materials:

  • This compound (G1P)

  • UDP-Glucose Pyrophosphorylase (UGPase)

  • Glycogen Synthase

  • Glycogenin or a glycogen primer

  • Uridine Triphosphate (UTP)

  • Inorganic Pyrophosphatase

  • Tris-HCl buffer (50 mM, pH 7.8)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

Procedure:

  • Reaction Mix Preparation: In a microcentrifuge tube on ice, prepare the reaction master mix. For a 1 mL final reaction volume, combine:

    • 750 µL Tris-HCl buffer (50 mM, pH 7.8)

    • 50 µL of 100 mM G1P stock (final concentration: 5 mM)

    • 50 µL of 100 mM UTP stock (final concentration: 5 mM)

    • 20 µL of 500 mM MgCl₂ (final concentration: 10 mM)

    • 10 µL of 100 mM DTT (final concentration: 1 mM)

    • 10 µL of 10 mg/mL BSA (final concentration: 0.1 mg/mL)

    • 10 µL of glycogen primer (e.g., 0.5 mg/mL)

  • Enzyme Addition:

    • Add Inorganic Pyrophosphatase (~1 U/mL) to drive the UGPase reaction forward.[2]

    • Add UGPase (~0.5 U/mL) and Glycogen Synthase (~0.5 U/mL).

    • Equilibrate the reaction mix at 30°C for 5 minutes.

  • Reaction Initiation and Monitoring:

    • The reaction is initiated upon addition of all components.

    • Monitor glycogen synthesis over time by taking aliquots and measuring the incorporation of radiolabeled [¹⁴C]G1P into the glycogen polymer or by measuring the depletion of G1P or the production of inorganic phosphate (if pyrophosphatase is omitted and a phosphate assay is used).

Protocol 3: Coupling this compound Metabolism to the Pentose Phosphate Pathway

This protocol outlines the production of G6P from G1P and its subsequent entry into the oxidative phase of the pentose phosphate pathway.

Materials:

  • This compound (G1P)

  • Phosphoglucomutase (PGM)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • 6-Phosphogluconate Dehydrogenase (6PGDH)

  • NADP⁺

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Magnesium Chloride (MgCl₂)

  • Glucose 1,6-bisphosphate

Procedure:

  • Reaction Mix Preparation: In a 96-well plate or cuvette, prepare the reaction mix. For a 200 µL final reaction volume, combine:

    • 150 µL Tris-HCl buffer (100 mM, pH 8.0)

    • 20 µL of 50 mM G1P stock (final concentration: 5 mM)

    • 10 µL of 10 mM NADP⁺ stock (final concentration: 0.5 mM)

    • 10 µL of 100 mM MgCl₂ (final concentration: 5 mM)

    • 2 µL of 1 mM Glucose 1,6-bisphosphate (final concentration: 10 µM)

  • Enzyme Addition:

    • Add PGM (~1 U/mL), G6PDH (~1 U/mL), and 6PGDH (~1 U/mL).

  • Reaction Monitoring:

    • Initiate the reaction by adding the enzymes.

    • Monitor the production of NADPH by measuring the increase in absorbance at 340 nm over time in a spectrophotometer. The rate of NADPH production is indicative of the flux through the pentose phosphate pathway.

Conclusion

The in vitro reconstitution of metabolic pathways involving this compound offers a versatile and powerful platform for fundamental research and drug discovery. The protocols and data provided herein serve as a foundational guide for establishing these complex multi-enzyme systems. By systematically assembling and analyzing these pathways, researchers can gain deeper insights into the intricate regulation of carbohydrate metabolism and identify novel targets for therapeutic intervention.

References

Application of Glucose 1-phosphate in high-throughput screening for enzyme inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose 1-phosphate (G1P) is a key metabolic intermediate in carbohydrate metabolism, serving as a substrate for several critical enzymes. The central role of these enzymes in various physiological and pathological processes makes them attractive targets for drug discovery. High-throughput screening (HTS) is a powerful approach for identifying novel inhibitors of these enzymes from large chemical libraries. This document provides detailed application notes and protocols for utilizing G1P in HTS campaigns to discover and characterize inhibitors of key G1P-dependent enzymes, including Glycogen (B147801) Phosphorylase, Phosphoglucomutase, and Sucrose (B13894) Phosphorylase.

Key Enzymes Utilizing this compound as a Substrate

Several enzymes utilize G1P as a substrate and are significant targets for therapeutic intervention.

  • Glycogen Phosphorylase (GP): A key enzyme in glycogenolysis that breaks down glycogen into G1P.[1] Its inhibition is a therapeutic strategy for type 2 diabetes.

  • Phosphoglucomutase (PGM): Catalyzes the reversible conversion of G1P to Glucose 6-phosphate (G6P), linking glycogen metabolism with glycolysis.

  • Sucrose Phosphorylase (SP): Involved in the reversible conversion of sucrose and phosphate (B84403) to G1P and fructose.[2]

  • UDP-Glucose Pyrophosphorylase (UGPase): Synthesizes UDP-glucose from G1P and UTP, a crucial step in glycogenesis and the biosynthesis of various glycoconjugates.

High-Throughput Screening (HTS) Assays Using this compound

A variety of HTS assay formats can be employed to screen for inhibitors of G1P-dependent enzymes. The choice of assay depends on the specific enzyme, the available reagents, and the detection instrumentation.

Colorimetric Assays

Colorimetric assays are a common and cost-effective method for HTS. These assays typically involve a coupled enzyme system where the product of the primary enzymatic reaction, or a subsequent reaction, generates a colored product that can be measured spectrophotometrically.

Fluorescence-Based Assays

Fluorescence-based assays offer higher sensitivity compared to colorimetric methods. These can be designed in several formats:

  • Coupled Enzyme Assays: Similar to colorimetric assays, but the final product is a fluorescent molecule.

  • Fluorescence Polarization (FP): This method is suitable for monitoring the binding of a small fluorescently labeled ligand to a larger protein. In the context of G1P-dependent enzymes, it can be adapted to screen for inhibitors that displace a fluorescently labeled substrate or ligand from the enzyme's active site.[3][4]

Luminescence-Based Assays

Luminescence-based assays are highly sensitive and have a broad dynamic range, making them well-suited for HTS.[1] These assays often rely on the detection of ATP, which can be coupled to the activity of G1P-dependent enzymes. For instance, in a kinase-coupled assay, the consumption of ATP by a kinase can be measured using a luciferase/luciferin (B1168401) system, where the light output is proportional to the ATP concentration.[5][6][7][8]

Data Presentation

Table 1: Quantitative Data for Glycogen Phosphorylase HTS Assay
ParameterValueReference
Optimal Enzyme Concentration 0.38 U/mL[9]
Optimal G1P Concentration 0.25 mM[9]
Optimal Glycogen Concentration 0.25 mg/mL[9]
IC50 of CP-91149 0.13 µM
IC50 of Caffeine 145 ± 11 µM[9]
Z' Factor > 0.5 (general requirement for robust HTS)[10]
Table 2: HTS Assay Formats for G1P-Dependent Enzymes
Enzyme TargetAssay PrincipleDetection MethodKey Advantages
Glycogen Phosphorylase Measurement of inorganic phosphate (Pi) released from G1P.Colorimetric (Malachite Green)Simple, cost-effective.
Phosphoglucomutase Coupled assay with Glucose-6-Phosphate Dehydrogenase (G6PDH) to measure NADPH production.Colorimetric or FluorometricContinuous monitoring of enzyme activity.
Sucrose Phosphorylase Coupled assay measuring the production of G1P, which is then converted to a detectable product.LuminescenceHigh sensitivity and low background.
UDP-Glucose Pyrophosphorylase Measurement of pyrophosphate (PPi) production.Luminescence (coupled to ATP sulfurylase and luciferase)Highly sensitive and specific.[11]
Glycosyltransferases Detection of the universal product UDP.Fluorescence Polarization (FP)Homogeneous, universal for UDP-producing enzymes.[12]

Experimental Protocols

Protocol 1: Colorimetric HTS for Glycogen Phosphorylase Inhibitors

This protocol is based on the measurement of inorganic phosphate released during the synthesis of glycogen from G1P.[13][14]

Materials:

  • Glycogen Phosphorylase a (GPa)

  • This compound (G1P)

  • Glycogen

  • HEPES buffer (50 mM, pH 7.2) containing 100 mM KCl and 2.5 mM MgCl₂

  • Malachite Green reagent

  • Test compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • Compound Plating: Add 1 µL of test compounds or DMSO (control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 20 µL of GPa solution (final concentration 0.38 U/mL) in HEPES buffer to all wells.

  • Incubation: Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of a substrate solution containing G1P (final concentration 0.25 mM) and glycogen (final concentration 0.25 mg/mL) in HEPES buffer to all wells.

  • Incubation: Incubate the reaction for 30 minutes at 37°C.

  • Detection: Add 60 µL of Malachite Green reagent to each well to stop the reaction and develop the color.

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

Protocol 2: Coupled Fluorescence HTS for Phosphoglucomutase Inhibitors

This protocol utilizes a coupled enzyme reaction where the product of the PGM reaction, G6P, is used by G6PDH to produce NADPH, which is fluorescent.

Materials:

  • Phosphoglucomutase (PGM)

  • This compound (G1P)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • NADP+

  • Resazurin (B115843) (for fluorescent detection)

  • Diaphorase

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

Procedure:

  • Compound Plating: Add 1 µL of test compounds or DMSO to the wells.

  • Enzyme/Substrate Mix Addition: Add 20 µL of a mix containing PGM, G1P, G6PDH, and NADP+ in Tris-HCl buffer.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Reaction Initiation & Detection: Add 20 µL of a solution containing resazurin and diaphorase in Tris-HCl buffer.

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Measurement: Read the fluorescence at Ex/Em = 530/590 nm.

Protocol 3: Luminescence-Based HTS for UDP-Glucose Pyrophosphorylase Inhibitors

This assay measures the pyrophosphate (PPi) produced by UGPase. The PPi is converted to ATP by ATP-sulfurylase, and the ATP is detected using a luciferase-based system.[11]

Materials:

  • UDP-Glucose Pyrophosphorylase (UGPase)

  • This compound (G1P)

  • UTP

  • ATP-sulfurylase

  • Adenosine 5'-phosphosulfate (APS)

  • Luciferase

  • Luciferin

  • HEPES buffer (50 mM, pH 7.5)

  • Test compounds dissolved in DMSO

  • 384-well white microplates

Procedure:

  • Compound Plating: Add 1 µL of test compounds or DMSO to the wells.

  • Enzyme/Substrate Mix Addition: Add 20 µL of a mix containing UGPase, G1P, and UTP in HEPES buffer.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection Reagent Addition: Add 20 µL of a detection reagent containing ATP-sulfurylase, APS, luciferase, and luciferin in HEPES buffer.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Measurement: Read the luminescence signal using a microplate reader.

Mandatory Visualization

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Lead Characterization Compound_Library Compound Library Primary_HTS Primary HTS Assay (Single Concentration) Compound_Library->Primary_HTS Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_HTS->Hit_Identification Dose_Response Dose-Response Assay (Multiple Concentrations) Hit_Identification->Dose_Response Primary Hits IC50_Determination IC50 Determination Dose_Response->IC50_Determination Secondary_Assays Secondary Assays (e.g., Orthogonal Assays, Selectivity) IC50_Determination->Secondary_Assays Confirmed Hits Lead_Compounds Validated Lead Compounds Secondary_Assays->Lead_Compounds

Caption: High-Throughput Screening Workflow for Enzyme Inhibitors.

Glycogen_Metabolism_Pathway cluster_0 Glycogenolysis cluster_1 Glycogenesis Glycogen Glycogen G1P This compound Glycogen->G1P Pi G1P->Glycogen UDP G6P Glucose 6-Phosphate G1P->G6P UDP_Glucose UDP-Glucose G1P->UDP_Glucose UTP Glycolysis Glycolysis G6P->Glycolysis UDP_Glucose->Glycogen GP Glycogen Phosphorylase UGPase UDP-Glucose Pyrophosphorylase GS Glycogen Synthase PGM Phosphoglucomutase

Caption: Key Enzymes in Glycogen Metabolism.

Coupled_Enzyme_Assay Principle of a Coupled Enzyme Assay for HTS cluster_0 Primary Reaction cluster_1 Coupling Reaction Substrate Substrate (e.g., this compound) Enzyme_Target Enzyme Target (e.g., PGM) Substrate->Enzyme_Target Product1 Product 1 (e.g., Glucose 6-Phosphate) Enzyme_Target->Product1 Coupling_Enzyme Coupling Enzyme (e.g., G6PDH) Product1->Coupling_Enzyme Product2 Detectable Product (e.g., NADPH) Coupling_Enzyme->Product2 Inhibitor Inhibitor Inhibitor->Enzyme_Target

Caption: Coupled Enzyme Assay Principle for HTS.

References

Application Note: Mass Spectrometry-Based Quantification of Glucose 1-Phosphate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucose 1-phosphate (G1P) is a critical metabolic intermediate in key energy pathways, including glycolysis, gluconeogenesis, and glycogen (B147801) metabolism.[1][2] Accurate quantification of G1P in biological samples is essential for understanding cellular energy status, investigating metabolic disorders, and for the development of therapeutic interventions. Mass spectrometry coupled with chromatography has emerged as a powerful analytical tool for the selective and sensitive quantification of G1P, overcoming challenges posed by its high polarity and the presence of structural isomers like Glucose 6-phosphate (G6P).[3][4] This application note provides detailed protocols for the quantification of G1P in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), along with relevant quantitative data and pathway diagrams.

Metabolic Significance of this compound

G1P occupies a central position in carbohydrate metabolism. It is primarily formed from the breakdown of glycogen (glycogenolysis) and can be reversibly converted to G6P by the enzyme phosphoglucomutase. G6P can then enter glycolysis to generate ATP. In the reverse direction, G1P is a precursor for glycogen synthesis.

Experimental Protocols

Two primary mass spectrometry-based methodologies for G1P quantification are detailed below: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Protocol 1: HILIC-LC-MS/MS for Direct Quantification of this compound

This method is suitable for the direct analysis of G1P without derivatization, relying on HILIC for retention and separation of the polar G1P molecule from its isomers.[1][3]

1. Sample Preparation (Tissue)

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

  • Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% methanol).

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Collect the supernatant containing the polar metabolites.

  • The aqueous phase can be dried using a speed vacuum concentrator and resuspended in the initial mobile phase for LC-MS analysis.[3]

2. Liquid Chromatography

  • Column: A HILIC column, such as a Shodex HILICpak series or an Agilent InfinityLab Poroshell 120 HILIC-Z, is recommended for separating G1P from its isomers.[1][3]

  • Mobile Phase A: Acetonitrile (B52724).

  • Mobile Phase B: Aqueous buffer (e.g., 25 mM ammonium (B1175870) formate).[1]

  • Gradient: A gradient starting with a high percentage of acetonitrile is used to retain G1P, followed by a gradual increase in the aqueous phase to elute the analyte.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintained at around 40°C to ensure reproducible chromatography.[3]

3. Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI) in negative ion mode is commonly used for sugar phosphates.

  • Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for G1P need to be optimized. Since G1P and G6P are isomers, they will have the same precursor ion (m/z 259) and can produce the same product ions (e.g., m/z 79, 97). Therefore, chromatographic separation is crucial.[1]

4. Internal Standard

  • The use of a stable isotope-labeled internal standard, such as ¹³C-labeled this compound, is highly recommended for accurate quantification to correct for matrix effects and variations in sample processing.

Protocol 2: GC-MS for Quantification of this compound after Derivatization

This method involves a two-step derivatization process to make the non-volatile G1P amenable to GC analysis.[2]

1. Sample Preparation and Derivatization

  • Extract metabolites as described in Protocol 1.

  • Dry the extract completely under a stream of nitrogen or using a speed vacuum.

  • Step 1: Methoximation. Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract. This reaction targets the carbonyl groups. Incubate at a controlled temperature (e.g., 60°C).[2]

  • Step 2: Silylation. Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the sample. This step replaces acidic hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility. Incubate at a controlled temperature (e.g., 60°C).[2]

2. Gas Chromatography

  • Column: A non-polar capillary column, such as a DB-5ms, is typically used.

  • Injection: Use a splitless or split injection depending on the concentration of the analyte.

  • Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to separate the derivatized analytes. A typical program might start at 60°C and ramp to 325°C.[2]

  • Carrier Gas: Helium at a constant flow rate.

3. Mass Spectrometry

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A single or triple quadrupole mass spectrometer can be used.

  • Data Acquisition: For quantification, Selected Ion Monitoring (SIM) or MRM can be used to monitor specific fragment ions of the derivatized G1P.[2]

4. Internal Standard

  • A stable isotope-labeled internal standard that can undergo the same derivatization process is essential.

Data Presentation

The following tables summarize key quantitative parameters for the analysis of this compound from various studies.

ParameterHILIC-LC-MS/MSGC-MS (after derivatization)Reference
Limit of Detection (LOD) 5-16 pg/mL (with derivatization)Femtomole levels[2][5]
Linearity (Concentration Range) 0.005 to 0.5 µMNot explicitly stated, but robust dynamic range reported[1][2]
Recovery ~120% in diluted serumNot explicitly stated[1]
AnalyteMethodTissue/Sample TypeReported Concentration/AmountReference
This compoundLC-MS/MSArabidopsis thalianaQuantified over light/dark cycle[4]
This compoundLC-MS/MS (with derivatization)Single protoplast of Arabidopsis thalianaSuccessfully quantified[5][6]
Glucose PhosphatesGC-MSMouse Liver and Skeletal MuscleHigher glycogen in liver, more phosphate (B84403) esters in muscle[2]

Mandatory Visualizations

Signaling Pathway

Glucose_1_Phosphate_Metabolism Glycogen Glycogen G1P This compound Glycogen->G1P Glycogenolysis G6P Glucose 6-Phosphate G1P->G6P Phosphoglucomutase UDP_Glucose UDP-Glucose G1P->UDP_Glucose UDP-Glucose Pyrophosphorylase Glycolysis Glycolysis G6P->Glycolysis PentosePhosphatePathway Pentose Phosphate Pathway G6P->PentosePhosphatePathway UDP_Glucose->Glycogen Glycogen Synthase

Caption: Central role of this compound in carbohydrate metabolism.

Experimental Workflow

G1P_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS HILIC-LC-MS/MS Analysis cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Tissue Biological Sample (e.g., Tissue) Extraction Metabolite Extraction (e.g., 80% Methanol) Tissue->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HILIC HILIC Separation Supernatant->HILIC Derivatization Derivatization (Methoximation & Silylation) Supernatant->Derivatization MSMS Tandem MS Detection (MRM) HILIC->MSMS Quantification Quantification (vs. Internal Standard) MSMS->Quantification GC GC Separation Derivatization->GC MS MS Detection (SIM/MRM) GC->MS MS->Quantification

Caption: Workflow for G1P quantification by LC-MS and GC-MS.

References

Application Note: Preparation and Use of Glucose 1-Phosphate Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glucose 1-phosphate (G1P), the Cori ester, is a pivotal intermediate in carbohydrate metabolism, centrally involved in both glycogenolysis and glycogenesis.[1][2][3] Accurate quantification of G1P in biological samples is crucial for researchers in metabolic studies, drug discovery, and diagnostics. This application note provides a detailed protocol for the preparation of G1P standards and their use in generating a standard curve for the accurate quantification of G1P in various samples using a coupled enzymatic, colorimetric assay.

Principle of the Assay

The quantification of G1P is commonly achieved through a coupled enzyme assay.[1][2] In this reaction, phosphoglucomutase isomerizes G1P to Glucose 6-phosphate (G6P). Subsequently, Glucose-6-phosphate dehydrogenase (G6PD) oxidizes G6P, leading to the reduction of a chromogenic probe, which can be measured spectrophotometrically. The intensity of the color produced is directly proportional to the G1P concentration in the sample.[1][2][3][4]

Experimental Protocols

Materials and Reagents

  • α-D-Glucose 1-phosphate (G1P) standard (e.g., sodium salt hydrate)

  • Ultrapure water

  • Assay Buffer (specific to the chosen analytical method, often provided in commercial kits)[1][4]

  • Microplate reader

  • 96-well flat-bottom plates[1]

  • Pipettes and pipette tips

  • Standard laboratory equipment (vortex mixer, centrifuge)

Protocol for Preparation of this compound Standards

This protocol describes the preparation of a G1P standard curve typically ranging from 0 to 10 nmol/well.

1. Preparation of 100 mM G1P Stock Solution:

  • Reconstitute a pre-weighed amount of G1P standard with ultrapure water to achieve a final concentration of 100 mM. For instance, dissolve 37.6 mg of α-D-Glucose-1-phosphate disodium (B8443419) salt tetrahydrate (MW: 376.2 g/mol ) in 1 mL of ultrapure water.

  • Mix thoroughly by pipetting.

  • Aliquot and store at -20°C for up to two months to avoid repeated freeze-thaw cycles.[1][4]

2. Preparation of 1 mM G1P Working Standard Solution:

  • Perform a 1:100 dilution of the 100 mM G1P stock solution.

  • For example, add 10 µL of the 100 mM G1P stock solution to 990 µL of ultrapure water.[1][4]

  • Mix well by gentle vortexing. This working solution has a concentration of 1 mM (or 1 nmol/µL).

3. Preparation of G1P Standard Curve in a 96-Well Plate:

  • Add the following volumes of the 1 mM G1P working standard solution to individual wells of a 96-well plate in duplicate: 0 µL, 2 µL, 4 µL, 6 µL, 8 µL, and 10 µL.[1][4]

  • These volumes correspond to 0 (blank), 2, 4, 6, 8, and 10 nmol of G1P per well.

  • Adjust the final volume in each well to 50 µL with the appropriate assay buffer.[1][4]

Workflow for G1P Standard Preparation

G1P_Standard_Preparation cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation cluster_curve Standard Curve Generation G1P_solid G1P Solid Standard Reconstitute Reconstitute with Ultrapure Water G1P_solid->Reconstitute Stock_100mM 100 mM G1P Stock Solution Reconstitute->Stock_100mM Dilute Dilute 1:100 with Ultrapure Water Stock_100mM->Dilute Working_1mM 1 mM G1P Working Standard Dilute->Working_1mM Pipette Pipette into 96-Well Plate Working_1mM->Pipette Standard_Curve Standard Curve Points (0-10 nmol/well) Pipette->Standard_Curve

Caption: Workflow for the preparation of this compound standards.

Sample Preparation

  • Tissues: Homogenize 10 mg of tissue in 200 µL of ice-cold assay buffer.[1]

  • Cells: Homogenize 1 x 10^6 cells in 200 µL of ice-cold assay buffer.[1]

  • Incubate the homogenate on ice for 10 minutes.

  • Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.[1]

  • Use the supernatant for the assay. It is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.[1]

Assay Procedure

  • Prepare the reaction mix according to the specific assay kit instructions. This typically includes an enzyme mix, developer, and substrate.[1][4]

  • Add 50 µL of the reaction mix to each well containing the standards and samples.

  • Mix well and incubate at room temperature for 30 minutes, protected from light.[1]

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for many colorimetric assays).[1]

Data Presentation

Table 1: G1P Standard Curve Preparation

Well NumberVolume of 1 mM G1P Standard (µL)Amount of G1P (nmol/well)Volume of Assay Buffer (µL)Total Volume (µL)
1, 2005050
3, 4224850
5, 6444650
7, 8664450
9, 10884250
11, 1210104050

Table 2: Representative G1P Standard Curve Data

Amount of G1P (nmol/well)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Average AbsorbanceCorrected Absorbance (Average - Blank)
00.0520.0540.0530.000
20.2580.2620.2600.207
40.4650.4710.4680.415
60.6720.6780.6750.622
80.8800.8880.8840.831
101.0911.0991.0951.042

Data Analysis

  • Subtract the average absorbance of the blank (0 nmol/well) from all standard and sample readings to obtain the corrected absorbance.

  • Plot the corrected absorbance values for the G1P standards against the corresponding amount of G1P (nmol/well) to generate a standard curve.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the corrected absorbance and x is the amount of G1P.

  • Use the equation of the line to calculate the amount of G1P in the unknown samples based on their corrected absorbance values.

Signaling Pathway and Logical Relationship

G1P_Assay_Principle G1P This compound (G1P) (in sample/standard) PGM Phosphoglucomutase G1P->PGM G6P Glucose 6-Phosphate (G6P) PGM->G6P Isomerization G6PD Glucose-6-Phosphate Dehydrogenase G6P->G6PD NADPH NADPH G6PD->NADPH Oxidation NADP NADP+ NADP->G6PD Probe_red Colored Product (Reduced) NADPH->Probe_red Reduction Probe_ox Colorless Probe (Oxidized) Probe_ox->Probe_red Measurement Measure Absorbance (e.g., 450 nm) Probe_red->Measurement

Caption: Enzymatic reactions for the colorimetric detection of G1P.

Stability and Storage

  • Solid G1P standard should be stored at -20°C.[5]

  • Reconstituted G1P stock solutions (100 mM) are stable for up to 2 months when stored at -20°C.[1][4] Avoid repeated freeze-thaw cycles by preparing aliquots.[1][4]

  • Diluted G1P working standards should be prepared fresh for each assay.

  • G1P is more labile than G6P, and its stability in solution can be affected by pH, with increased hydrolysis rates near pH 4.[6] For short-term storage, a near-neutral pH is recommended.[6]

Alternative Analytical Methods

While enzymatic assays are common, other methods for G1P quantification exist:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly using mixed-mode anion-exchange columns, can separate and quantify G1P from other sugar phosphates like G6P.[7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and specificity for the quantification of sugar phosphates, including G1P, in complex biological samples.[10]

These methods are generally more complex and require specialized instrumentation compared to colorimetric assays.

The preparation of accurate and reliable this compound standards is fundamental for the quantitative analysis of this key metabolite. The protocols outlined in this application note provide a robust framework for generating a standard curve for use in colorimetric assays. Proper handling, storage, and dilution techniques are critical to ensure the integrity of the standards and the accuracy of the resulting experimental data. For researchers requiring separation from other sugar phosphates or higher sensitivity, chromatographic methods such as HPLC or LC-MS should be considered.

References

Troubleshooting & Optimization

How to increase the yield of enzymatic Glucose 1-phosphate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and optimization strategies for the enzymatic synthesis of α-D-Glucose 1-Phosphate (G1P).

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of enzymatic G1P synthesis?

A1: The most common enzymatic method for synthesizing G1P is through the phosphorolysis of sucrose (B13894), catalyzed by the enzyme Sucrose Phosphorylase (SPase). In this reversible reaction, SPase cleaves sucrose in the presence of inorganic phosphate (B84403) (Pi) to produce α-D-Glucose 1-Phosphate and fructose (B13574). The reaction is: Sucrose + Pi ⇌ α-D-Glucose 1-Phosphate + D-Fructose.[1]

Q2: Which enzymes are typically used for G1P synthesis?

A2: Sucrose Phosphorylase (SPase, EC 2.4.1.7) is the primary enzyme used for this synthesis due to its specificity for sucrose and phosphate.[2][3] SPase from various microorganisms, such as Bifidobacterium adolescentis and Leuconostoc mesenteroides, are commonly employed.[4][5] Other enzymes like maltose (B56501) phosphorylase can also be used, which produces β-Glucose 1-Phosphate from maltose.[6][7]

Q3: What are the main challenges in maximizing G1P yield?

A3: The main challenges include:

  • Reversible Reaction: The phosphorolysis of sucrose is reversible, meaning the reaction can proceed in the reverse direction, consuming G1P.[4][8]

  • Enzyme Inhibition: The enzyme can be inhibited by substrates or products. For instance, high concentrations of glucose (from sucrose hydrolysis) or fructose can inhibit SPase activity.[4]

  • Enzyme Stability: SPase may have limited thermostability, which can be a constraint for industrial processes that prefer higher temperatures to prevent microbial contamination.[4][9]

  • Hydrolysis Side Reaction: Water can act as a competing substrate for the glucosyl-enzyme intermediate, leading to the hydrolysis of sucrose into glucose and fructose, which reduces the G1P yield and produces an inhibitor (glucose).[3][4]

Troubleshooting Guide

This section addresses common problems encountered during G1P synthesis.

Problem: Low or No G1P Yield

Possible Cause Recommended Solution
Inactive Enzyme Verify the activity of the enzyme stock using a standard activity assay. Ensure proper storage conditions (-20°C or as recommended by the supplier).[1] Purchase a new batch of enzyme if necessary.
Incorrect Buffer pH The optimal pH for many sucrose phosphorylases is in the range of 5.0-7.0.[4] Prepare fresh buffer and verify its pH with a calibrated meter. A pH outside the optimal range can drastically reduce enzyme activity.
Substrate Degradation Ensure the purity and integrity of sucrose and phosphate salts. Use high-quality, fresh reagents.
Presence of Inhibitors Contaminants in the reaction mixture, such as heavy metal ions, can inhibit enzyme activity. Consider adding a chelating agent like EDTA if metal ion contamination is suspected. Glucose, a potential byproduct of a side reaction, can also act as a feedback inhibitor.[2][4]
Sub-optimal Temperature Most SPases have an optimal temperature between 30°C and 60°C.[1][8][9] Operating at temperatures too far outside this range will reduce the reaction rate and final yield. Verify the incubator or water bath temperature.

Problem: Reaction Stalls Prematurely

Possible Cause Recommended Solution
Product Inhibition Fructose, one of the products, can severely inhibit the transglycosylation activity of SPase.[4] Consider strategies for in-situ product removal. For example, coupling the reaction with another enzyme that consumes fructose.
Equilibrium Reached The reversible nature of the reaction means it will reach an equilibrium state where the net production of G1P ceases.[7] To shift the equilibrium towards product formation, increase the concentration of substrates (sucrose and phosphate) or remove one of the products (fructose or G1P) as it is formed.[7]
Enzyme Instability The enzyme may lose activity over the course of a long reaction, especially at elevated temperatures.[9] Consider using an immobilized enzyme, which often shows enhanced stability.[5] Alternatively, run the reaction at a lower temperature for a longer duration.
Substrate Depletion If the initial concentration of sucrose or phosphate is too low, it may be consumed before the desired yield is reached. Ensure substrate concentrations are not the limiting factor.

Optimization Strategies to Increase Yield

Optimizing reaction parameters is critical for maximizing G1P yield.

Adjusting Substrate Concentrations

The ratio of sucrose to inorganic phosphate (Pi) is a key determinant of yield. High concentrations of both substrates are generally favorable to push the reaction equilibrium towards G1P formation.

Parameter Recommendation Rationale
Sucrose Concentration Typically 100 mM to 500 mM.[10][11]High concentrations favor the forward reaction. However, very high concentrations can lead to substrate inhibition in some enzymes.
Phosphate (Pi) Concentration Typically 100 mM to 500 mM.[1][7]High phosphate concentration is crucial to drive the phosphorolysis reaction and outcompete water for the enzyme-glucosyl intermediate, thus minimizing the hydrolysis side reaction.[3]
Optimizing Reaction Conditions (pH and Temperature)

Enzyme activity is highly dependent on pH and temperature. The optimal conditions can vary depending on the source of the sucrose phosphorylase.

Condition Typical Range Effect on Yield
pH 5.0 - 7.5Optimal activity is often observed in a slightly acidic to neutral pH range. For example, SPase from Bifidobacterium has shown efficient catalysis in a pH window of 4.8–6.0, with a sharp optimum at pH 5.2 for certain reactions.[4][9]
Temperature (°C) 30 - 65 °CHigher temperatures increase the reaction rate up to an optimum, beyond which the enzyme begins to denature and lose activity.[1] Some thermostable or immobilized enzymes can operate effectively at temperatures around 60°C, which helps prevent microbial growth.[5]
Shifting the Reaction Equilibrium

To overcome the limitations of reaction equilibrium, several strategies can be employed:

  • High Substrate Concentration: As mentioned, using high initial concentrations of sucrose and phosphate drives the reaction forward.

  • Product Removal: A highly effective strategy is to remove one of the products from the reaction mixture as it is formed. For example, in the synthesis of β-G1P from maltose, baker's yeast can be added to the reaction to consume the glucose byproduct, shifting the equilibrium and achieving yields as high as 76%.[6][7] A similar principle can be applied to remove the fructose byproduct in SPase-catalyzed reactions.

Experimental Protocols

Protocol 1: Standard G1P Synthesis

This protocol provides a starting point for the synthesis of α-D-Glucose 1-Phosphate.

Materials:

  • Sucrose Phosphorylase (SPase)

  • Sucrose

  • Potassium Phosphate Buffer (dibasic/monobasic)

  • Deionized water

  • pH meter

  • Incubator/water bath

Procedure:

  • Prepare Reaction Buffer: Prepare a 500 mM potassium phosphate buffer at pH 7.0.

  • Prepare Substrate Solution: In a suitable reaction vessel, dissolve sucrose in the phosphate buffer to a final concentration of 300 mM.

  • Pre-warm Solution: Place the reaction vessel in a water bath set to the enzyme's optimal temperature (e.g., 37°C or 55°C) and allow it to equilibrate.[1]

  • Initiate Reaction: Add Sucrose Phosphorylase to the reaction mixture to a final concentration of 5-10 U/mL.

  • Incubation: Incubate the reaction for a set period (e.g., 2 to 24 hours), with gentle agitation.

  • Monitor Progress: Take aliquots at different time points to measure G1P formation.

  • Terminate Reaction: To stop the reaction, heat the mixture to 95-100°C for 5-10 minutes to denature the enzyme.

Protocol 2: Quantification of G1P

G1P can be quantified using several methods, including HPLC or enzymatic assays.

HPLC Method:

  • Principle: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify G1P from other reaction components like sucrose, fructose, and glucose.

  • Column: A specific column for sugar analysis, such as a mixed-mode anion-exchange column or a porous graphitic carbon (PGC) column, is often required for good separation of sugar phosphates.[12][13]

  • Detection: Detection can be achieved using a refractive index detector (RID) or mass spectrometry (MS) for higher sensitivity and specificity.[14][15]

Enzymatic Assay (Coupled Assay):

  • Principle: This is a spectrophotometric method that couples the conversion of G1P to a reaction that produces a detectable change in absorbance (e.g., production of NADH or NADPH).[16]

  • G1P is converted to Glucose-6-Phosphate (G6P) by the enzyme phosphoglucomutase .

  • G6P is then oxidized by the enzyme Glucose-6-Phosphate Dehydrogenase , which reduces NADP+ to NADPH.

  • The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the amount of G1P in the sample.[16]

Visual Guides

Experimental Workflow

The following diagram outlines the general workflow for enzymatic G1P synthesis and analysis.

G1P_Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_analysis Analysis & Quenching Reagent_Prep Reagent Preparation (Buffer, Substrates) Reaction_Setup Reaction Setup (Mix Reagents) Reagent_Prep->Reaction_Setup Enzyme_Prep Enzyme Dilution Enzyme_Prep->Reaction_Setup Incubation Incubation (Controlled T, pH) Reaction_Setup->Incubation Quench Reaction Quenching (Heat Inactivation) Incubation->Quench Analysis Yield Analysis (HPLC / Enzymatic Assay) Quench->Analysis

Caption: General workflow for G1P synthesis from preparation to analysis.

Troubleshooting Logic

This flowchart provides a logical path for diagnosing low G1P yield.

Troubleshooting_Flowchart Start Low G1P Yield Check_Enzyme Is enzyme activity confirmed? Start->Check_Enzyme Check_Conditions Are pH and Temperature optimal? Check_Enzyme->Check_Conditions Yes Sol_Enzyme Solution: Verify enzyme activity or replace enzyme stock. Check_Enzyme->Sol_Enzyme No Check_Substrates Are substrate concentrations adequate? Check_Conditions->Check_Substrates Yes Sol_Conditions Solution: Calibrate pH meter, verify temperature, use fresh buffer. Check_Conditions->Sol_Conditions No Check_Inhibitors Is product/byproduct inhibition possible? Check_Substrates->Check_Inhibitors Yes Sol_Substrates Solution: Increase substrate concentrations to shift equilibrium. Check_Substrates->Sol_Substrates No Sol_Inhibitors Solution: Implement in-situ product removal strategies. Check_Inhibitors->Sol_Inhibitors Yes End Yield Optimized Check_Inhibitors->End No Sol_Enzyme->Start Sol_Conditions->Start Sol_Substrates->Start Sol_Inhibitors->Start

Caption: Troubleshooting flowchart for diagnosing low G1P yield.

References

Troubleshooting high background noise in Glucose 1-phosphate colorimetric assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Glucose 1-Phosphate (G1P) Colorimetric Assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues, particularly high background noise, encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the this compound (G1P) colorimetric assay?

A1: The G1P colorimetric assay is a coupled enzymatic reaction. First, G1P is converted to glucose-6-phosphate (G6P) by the enzyme phosphoglucomutase. Subsequently, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PD), which reduces a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) cofactor to NADH or NADPH.[1][2][3] This resulting NADH or NADPH then reduces a colorless probe or tetrazolium salt (like WST-1) to a colored formazan (B1609692) product.[1][3][4] The intensity of this color, measured by its absorbance (typically around 450 nm), is directly proportional to the amount of G1P in the sample.[1][3]

Assay Principle Diagram

Assay_Principle cluster_reaction Coupled Enzymatic Reaction cluster_cofactor Cofactor Reduction cluster_probe Probe Reduction G1P Glucose-1-Phosphate (Sample) G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase P6G 6-Phosphogluconate G6P->P6G G6PD NAD NAD(P)+ NADH NADH / NADPH (Colorless) Probe_Reduced Colored Product (Absorbance @ 450nm) NADH->Probe_Reduced Reduction Probe_Ox Colorless Probe Probe_Ox->Probe_Reduced e- NAD->NADH e-

Caption: Enzymatic cascade in the G1P colorimetric assay.

Q2: What are the most common causes of high background noise in this assay?

A2: High background noise can originate from several sources:

  • Endogenous NADH/NADPH: Samples, especially cell or tissue lysates, may contain pre-existing NADH or NADPH, which can reduce the colorimetric probe independently of the G1P-specific reaction.[3][5]

  • Reagent Contamination or Degradation: Contamination in buffers or reagents can introduce interfering substances.[6] Improper storage or handling, such as repeated freeze-thaw cycles of enzymes or standards, can lead to degradation and non-specific activity.[1][3][5]

  • Sample Matrix Effects: Components within the sample itself (e.g., other proteins, detergents, or colored compounds) can interfere with the assay chemistry or the absorbance reading.[6][7]

  • Incorrect Incubation: Deviating from the recommended incubation time or temperature can lead to the slow, non-enzymatic reduction of the probe, increasing the background signal.[8]

  • Light Exposure: Assay plates should be protected from light during incubation, as some reagents may be light-sensitive, leading to increased background.[3]

Q3: How do I correct for background signal coming from my sample?

A3: To correct for endogenous NADH or other interfering substances in your sample, you must run a parallel sample background control.[3][5] For each sample you test, prepare an identical well, but substitute the G1P Enzyme Mix with an equal volume of G1P Assay Buffer.[3] The absorbance reading from this "sample blank" should be subtracted from the reading of your actual sample well.[3][5]

Troubleshooting Guide for High Background

This section provides a systematic approach to identifying and resolving the root cause of high background absorbance.

Troubleshooting Workflow

Troubleshooting_Workflow Start High Background Detected CheckBlank Is the '0 Standard' (Reagent Blank) absorbance high? Start->CheckBlank CheckSampleBlank Is the 'Sample Blank' (w/o enzyme) absorbance high? CheckBlank->CheckSampleBlank No CauseReagent Potential Cause: Reagent contamination, degradation, or improper preparation. CheckBlank->CauseReagent Yes CauseSample Potential Cause: High endogenous NADH/NADPH or interfering substances in the sample. CheckSampleBlank->CauseSample Yes CauseProcedure Potential Cause: Incubation time too long, temperature too high, or light exposure. CheckSampleBlank->CauseProcedure No SolutionReagent Solution: 1. Prepare fresh reagents. 2. Check storage conditions. 3. Avoid freeze-thaw cycles. 4. Use high-purity water. CauseReagent->SolutionReagent SolutionSample Solution: 1. Subtract Sample Blank value. 2. Test sample dilutions. 3. Re-evaluate sample prep. CauseSample->SolutionSample SolutionProcedure Solution: 1. Adhere to protocol time/temp. 2. Protect plate from light. 3. Read plate immediately after incubation. CauseProcedure->SolutionProcedure

Caption: A logical flowchart for troubleshooting high background.

Problem/Solution Table
Observed Problem Potential Cause Recommended Solution
High absorbance in all wells, including the "0 nmol/well" standard (reagent blank). Reagent contamination or degradation.Prepare fresh Assay Buffer and reconstitute new vials of the enzyme mix, developer, and substrate.[6] Ensure reagents are stored at -20°C and protected from light.[1][3] Avoid repeated freeze-thaw cycles by preparing aliquots.[5]
High absorbance in sample wells, but the reagent blank is normal. High levels of endogenous NADH/NADPH in the sample.Run a sample-specific background control (without the G1P Enzyme Mix) for each sample and subtract this value from your sample reading.[3][5]
Background signal increases over time if the plate is left to sit after the initial incubation. Non-enzymatic reduction of the colorimetric probe.Read the plate immediately after the recommended 30-minute incubation period.[3][8]
Absorbance readings are erratic or inconsistent across duplicate wells. Incomplete mixing of reagents or bubbles in wells.Mix reagents thoroughly by pipetting up and down or using a horizontal shaker.[3] Centrifuge the plate briefly to remove bubbles before reading.
The color development seems too fast and intense, even in low concentration standards. Incubation temperature is too high or incubation time is too long.Ensure the assay is incubated at room temperature as specified in the protocol.[3] Use a timer to ensure the 30-minute incubation is not exceeded.

Key Experimental Protocol

This section provides a generalized protocol based on commercially available kits. Always refer to your specific kit's manual for precise volumes and concentrations.

Reagent Preparation
  • Warm all buffers to room temperature before use.[1]

  • Reconstitute lyophilized components (Enzyme Mix, Developer, Substrate, Standard) with the specified volumes of Assay Buffer or high-purity water.[3]

  • Mix gently by pipetting. Do not vortex enzymes.[3]

  • Aliquot and store reconstituted reagents at -20°C, protected from light. Keep on ice while in use.[1][5]

Standard Curve Preparation
  • Prepare a 1 mM working solution of the G1P standard.[1][3]

  • Into a 96-well plate, add 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard solution to generate 0, 2, 4, 6, 8, and 10 nmol/well standards.[3]

  • Adjust the volume in each well to 50 µL with G1P Assay Buffer.[1]

Sample Preparation
  • Homogenize tissue (~10 mg) or cells (~1 x 10⁶) in ~200 µL of ice-cold G1P Assay Buffer.[1][5]

  • Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes to pellet insoluble material.[1][5]

  • Transfer the supernatant to a new tube. This is your sample.

  • Add 1-50 µL of your sample to the desired wells.

  • For each sample, prepare a parallel "Sample Blank" well containing the same amount of sample.

  • Adjust the final volume in all sample and sample blank wells to 50 µL with G1P Assay Buffer.[5]

Reaction Setup
  • Prepare a Master Reaction Mix for your standards and samples according to your kit's protocol. This typically contains Assay Buffer, G1P Developer, G1P Substrate Mix, and G1P Enzyme Mix.

  • Prepare a Background Control Mix for your sample blanks. This mix is identical to the Master Reaction Mix but omits the G1P Enzyme Mix (replace with Assay Buffer).[3]

  • Add 50 µL of the Master Reaction Mix to the standard and sample wells.

  • Add 50 µL of the Background Control Mix to the sample blank wells.

Incubation and Measurement
  • Mix the contents of the wells gently (e.g., on a horizontal shaker).

  • Incubate the plate for 30 minutes at room temperature, protected from light.[3]

  • Measure the absorbance at 450 nm (A₄₅₀) on a microplate reader.[3]

Data Analysis
  • Subtract the A₄₅₀ of the 0 nmol/well standard (reagent blank) from all other readings.[3]

  • For each sample, subtract the A₄₅₀ of its corresponding sample blank from the sample's A₄₅₀ to get the corrected absorbance.[5]

  • Plot the standard curve (Corrected A₄₅₀ vs. nmol of G1P).

  • Use the corrected absorbance of your samples to determine the amount of G1P from the standard curve.

References

Technical Support Center: Ensuring the Stability of Glucose 1-Phosphate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the integrity of Glucose 1-phosphate (G1P) in aqueous solutions is critical for the accuracy and reproducibility of experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to G1P stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of G1P in aqueous solutions is primarily influenced by three main factors: pH, temperature, and the presence of contaminating enzymes. G1P is known to be more labile than its isomer, Glucose 6-phosphate.[1]

Q2: How does pH affect the stability of G1P?

A2: G1P is most unstable in acidic conditions, with the maximum rate of hydrolysis occurring around pH 4.[1][2] At neutral or slightly alkaline pH, the rate of hydrolysis is significantly slower. Therefore, maintaining a pH between 6.8 and 7.4 is recommended for enhanced stability in the absence of catalysts.[3]

Q3: What is the impact of temperature on G1P stability?

A3: Elevated temperatures accelerate the degradation of G1P. For long-term storage, it is crucial to keep G1P solutions frozen at -20°C or -80°C.[4] For short-term storage or during experiments, solutions should be kept on ice whenever possible.

Q4: What are the degradation products of G1P, and can they interfere with my experiments?

A4: The primary degradation products of G1P are glucose and inorganic phosphate (B84403) due to hydrolysis of the phosphate ester bond. These breakdown products can interfere with enzymatic assays. For instance, the presence of glucose can act as a competitive inhibitor for enzymes that use G1P as a substrate, potentially leading to inaccurate kinetic measurements or reduced product yield.

Q5: How can I prevent microbial contamination of my G1P solution?

A5: To prevent microbial growth, which can introduce phosphatases that degrade G1P, prepare solutions using sterile water and buffers. Filter-sterilizing the final solution through a 0.22 µm filter is also a recommended practice. For extended storage, consider adding a bacteriostat if it does not interfere with your experimental setup.[1]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Inconsistent results in enzymatic assays using G1P. G1P degradation leading to lower effective substrate concentration.- Verify G1P concentration: Use a fresh G1P standard to create a new calibration curve for your assay. - Prepare fresh solutions: Prepare G1P solutions immediately before use.[5] - Optimize storage: Aliquot stock solutions into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
High background signal in assays. Contamination of the G1P solution with free glucose or inorganic phosphate.- Use high-purity G1P: Ensure the G1P used is of high purity and has been stored correctly. - Run controls: Include a "no enzyme" control to measure the background signal from any contaminating glucose or phosphate.
Loss of G1P activity in solution over a short period. Inappropriate pH of the buffer. High ambient temperature.- Check buffer pH: Ensure your buffer pH is in the neutral to slightly alkaline range (pH 6.8-7.4). - Maintain low temperature: Keep G1P solutions on ice during experimental procedures.
Precipitate formation in frozen G1P solutions. Formation of insoluble salts, particularly with certain cations.- Use appropriate counter-ions: G1P is commonly available as a potassium or sodium salt, which are generally soluble. - Ensure proper dissolution: Make sure the G1P is fully dissolved before freezing.

Data Presentation

While specific kinetic data for G1P degradation across a wide range of pH and temperatures in various buffers is not extensively tabulated in the literature, the following table summarizes the general stability profile based on available information. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.

Condition pH Temperature Expected Stability Recommendation
Long-term Storage 6.8 - 7.4-80°CHigh (Months to years)Aliquot in single-use volumes.
Short-term Storage 6.8 - 7.4-20°CModerate (Weeks to months)Avoid repeated freeze-thaw cycles.
Working Solution 6.8 - 7.44°C (on ice)Low (Hours to a day)Prepare fresh daily.[5]
Acidic Conditions ~4.0Room TemperatureVery Low (Rapid degradation)Avoid acidic buffers if possible.

Experimental Protocols

Protocol 1: Enzymatic Assay for Quantification of this compound

This protocol describes a coupled enzyme assay to determine the concentration of G1P.

Principle: G1P is converted to Glucose 6-phosphate (G6P) by phosphoglucomutase (PGM). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of G1P in the sample.

Materials:

  • G1P sample

  • G1P standard solution

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2)[6]

  • Phosphoglucomutase (PGM)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • Magnesium Chloride (MgCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a G1P standard curve by serially diluting the G1P standard solution in Assay Buffer.

    • Prepare a reaction mixture containing Assay Buffer, NADP+, MgCl₂, PGM, and G6PDH.

  • Sample Preparation:

    • Dilute the G1P sample in Assay Buffer to a concentration within the range of the standard curve.

  • Assay:

    • Add a specific volume of the standard dilutions and sample solutions to the wells of the microplate.

    • Add the reaction mixture to each well to initiate the reaction.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 30 minutes).[6]

    • Measure the absorbance at 340 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank (no G1P) from all readings.

    • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

    • Determine the concentration of G1P in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Monitoring G1P Stability by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify G1P and its degradation product, glucose. A suitable column and detector are required for this analysis.

Materials:

  • G1P solution to be tested

  • HPLC system with a suitable column (e.g., a mixed-mode anion-exchange column) and detector (e.g., Evaporative Light Scattering Detector - ELSD or a Refractive Index detector).[3][7]

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer like formic acid).[3][7]

  • G1P and glucose standards

Procedure:

  • Sample Preparation:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours) under specific storage conditions (pH, temperature), take an aliquot of the G1P solution.

    • If necessary, dilute the samples with the mobile phase.

  • HPLC Analysis:

    • Inject the samples and standards into the HPLC system.

    • Run the analysis using the established method (flow rate, column temperature, etc.).

  • Data Analysis:

    • Identify and integrate the peaks corresponding to G1P and glucose based on the retention times of the standards.

    • Calculate the concentration of G1P and glucose in each sample at each time point.

    • Plot the concentration of G1P as a function of time to determine the degradation rate.

Mandatory Visualizations

G1P_Degradation_Pathway cluster_hydrolysis Acid-Catalyzed Hydrolysis G1P This compound TransitionState Oxocarbenium-like Transition State G1P->TransitionState Protonation of phosphate oxygen Glucose Glucose Phosphate Inorganic Phosphate TransitionState->Glucose Nucleophilic attack by H₂O TransitionState->Phosphate Departure of phosphate group

Caption: Acid-catalyzed hydrolysis pathway of this compound.

G1P_Stability_Troubleshooting Start Inconsistent Experimental Results with G1P CheckPurity Is G1P purity and storage history known? Start->CheckPurity CheckSolutionPrep Was the G1P solution prepared fresh? CheckPurity->CheckSolutionPrep Yes UseNewStock Action: Use a new, high-purity stock of G1P. CheckPurity->UseNewStock No/Uncertain CheckStorage How was the working solution stored? CheckSolutionPrep->CheckStorage Yes PrepareFresh Action: Prepare G1P solutions immediately before use. CheckSolutionPrep->PrepareFresh No CheckAssay Are assay controls (e.g., no enzyme) included? CheckStorage->CheckAssay On Ice StoreOnIce Action: Keep solutions on ice during experiments. CheckStorage->StoreOnIce Room Temp CheckAssay->Start Yes, still issues RunControls Action: Include appropriate controls to assess background. CheckAssay->RunControls No

Caption: Troubleshooting workflow for G1P stability issues.

References

Optimizing HPLC Mobile Phase for Enhanced Separation of Glucose 1-Phosphate Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving optimal separation of Glucose 1-phosphate isomers is a critical yet often challenging task in HPLC analysis. The inherent hydrophilicity and structural similarity of these isomers demand meticulous optimization of the mobile phase. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during method development and execution.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses prevalent problems in the HPLC separation of this compound isomers, with a focus on mobile phase optimization.

Problem 1: Poor or No Separation of Isomers

Potential Cause: Inadequate mobile phase composition or inappropriate HPLC mode. This compound and its isomers like Glucose 6-phosphate are highly polar and not well-retained on traditional reversed-phase columns.[1][2]

Solutions:

  • Switch to a More Suitable Chromatography Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred method for separating polar compounds.[3][4][5] HILIC utilizes a high organic content in the mobile phase, typically acetonitrile (B52724), to promote partitioning of the analyte onto a polar stationary phase.

    • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide unique selectivity for phosphorylated sugars.[6][7][8][9]

    • Ion-Pair Chromatography: Introducing an ion-pair reagent into the mobile phase can enhance the retention of anionic species like phosphate (B84403) groups on a reversed-phase column.[10][11]

  • Optimize Mobile Phase Composition (HILIC):

    • Increase Acetonitrile Concentration: Higher acetonitrile content generally leads to increased retention and can improve the separation of isomers.[5] A starting concentration of 75% acetonitrile or higher is often recommended.[5]

    • Adjust Buffer Concentration and pH: The type and concentration of the buffer, as well as the pH, can significantly influence selectivity.[12][13][14] Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are common buffers in HILIC-MS applications.

Problem 2: Peak Tailing

Potential Cause: Secondary interactions between the phosphate groups of the analytes and the stationary phase or metal components of the HPLC system.

Solutions:

  • Mobile Phase Additives:

    • Use of Modifiers: Adding a small amount of a competing agent can help to reduce peak tailing. For example, methylphosphonic acid has been used to mitigate interactions with stainless steel components.[4]

    • Adjusting pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analytes.[13][14]

  • Column Choice:

    • Consider columns with packing materials designed to minimize secondary interactions. Polymer-based columns can offer good chemical stability.[3]

Problem 3: Peak Splitting or Broadening

Potential Cause: On-column interconversion of α- and β-anomers of the sugar phosphates.[7][15] This phenomenon can result in broadened or split peaks, complicating quantification.

Solutions:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 60-80 °C) can accelerate the interconversion of anomers, causing them to co-elute as a single, sharper peak.[3][15][16]

  • Adjust Mobile Phase pH: Operating under alkaline conditions can also promote rapid anomer interconversion.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for mobile phase optimization in HILIC for this compound isomers?

A good starting point for HILIC is a mobile phase consisting of a high percentage of acetonitrile (e.g., 80%) and an aqueous buffer like 25 mM ammonium formate.[3] From there, you can adjust the acetonitrile concentration and buffer pH to fine-tune the separation.

Q2: How does pH affect the separation of this compound isomers?

The pH of the mobile phase influences the ionization state of the phosphate group on the sugar.[13] Controlling the pH is crucial for achieving reproducible retention times and consistent peak shapes. For anionic compounds like sugar phosphates, changes in pH can alter their interaction with the stationary phase, thereby affecting selectivity.[13][14]

Q3: Can I use reversed-phase HPLC for separating this compound isomers?

Standard reversed-phase HPLC is generally not effective for these highly polar compounds due to poor retention.[1][2] However, techniques like ion-pair reversed-phase HPLC can be employed, where a reagent is added to the mobile phase to form a more hydrophobic complex with the analyte.[10][11]

Q4: My peaks for this compound and Glucose 6-phosphate are co-eluting. What should I do?

If isomers are co-eluting, consider the following mobile phase adjustments:

  • Gradient Optimization: A shallower gradient can improve resolution.

  • Change Buffer System: Different buffer salts can alter selectivity.

  • Explore Alternative Chromatography Modes: If HILIC is unsuccessful, mixed-mode or ion-pair chromatography may provide the necessary selectivity.[4][6][7][8][9][10][11]

Q5: I am observing drifting retention times. What could be the cause related to the mobile phase?

Drifting retention times can be caused by:

  • Inadequate Column Equilibration: HILIC columns, in particular, may require longer equilibration times.[17]

  • Mobile Phase Instability: Ensure the mobile phase is well-mixed and stable over the course of the analytical run. Buffers, especially at certain pH values, can be prone to degradation.

  • Temperature Fluctuations: Maintaining a constant column temperature is critical for reproducible chromatography.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various successful separation methods for this compound and related isomers.

Table 1: HILIC Methods

ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Analytes Separated
Shodex HILICpak VT-50 2D25 mM Ammonium formate in 80:20 Acetonitrile/Water0.360Glucose-1-phosphate, Glucose-6-phosphate, Fructose-6-phosphate, Fructose-1-phosphate[3]
Phenomenex Kinetex F5Gradient of 10 mM Ammonium bicarbonate in water (A) and 10 mM Ammonium bicarbonate in 80% Acetonitrile/20% Water (B)0.330This compound, Mannose 1-phosphate, Fructose 6-phosphate, Glucose 6-phosphate, Galactose 6-phosphate[1]
Imtakt Intrada Organic Acid100 mM Ammonium formate in 10% Acetonitrile (A) and 1% Formic acid in 75% Acetonitrile (B)-40This compound, Glucose 6-phosphate[5]

Table 2: Mixed-Mode and Ion-Pair Chromatography Methods

ColumnChromatography ModeMobile PhaseFlow Rate (mL/min)Temperature (°C)Analytes Separated
Newcrom BReverse-phase/Anion-exchange50:50 Acetonitrile/Water with 0.5% Formic Acid1.040Glucose-1-Phosphate, Glucose-6-Phosphate[6][8]
Bridged-ethylene hybrid amideHILIC with Ion-pairingAcetonitrile and aqueous mobile phase with triethylamine (B128534) and methylphosphonic acid--Fructose-1,6-bisphosphate, Glucose-1-phosphate, Glucose-6-phosphate, and others[4]

Detailed Experimental Protocols

Protocol 1: HILIC Separation of Four Phosphorylated Sugars
  • Column: Shodex HILICpak VT-50 2D (2.0 mm I.D. x 150 mm, 5 µm)[3]

  • Mobile Phase: 25 mM Ammonium formate (aqueous) / Acetonitrile = 20/80 (v/v)[3]

  • Flow Rate: 0.3 mL/min[3]

  • Column Temperature: 60 °C[3]

  • Injection Volume: 5 µL[3]

  • Detection: ESI-MS (SIM negative: m/z 259)[3]

Protocol 2: Mixed-Mode Separation of Glucose Phosphate Isomers
  • Column: Newcrom B, 4.6 x 150 mm, 5 µm[8]

  • Mobile Phase: Acetonitrile/Water – 50/50 (v/v) with 0.5% Formic Acid[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 40 °C[8]

  • Detection: Evaporative Light Scattering Detector (ELSD)[8]

Visual Guides

Troubleshooting_Poor_Separation start Start: Poor Isomer Separation check_mode Is the HPLC mode appropriate? (e.g., HILIC, Mixed-Mode) start->check_mode switch_mode Action: Switch to HILIC, Mixed-Mode, or Ion-Pair Chromatography check_mode->switch_mode No optimize_mp Action: Optimize Mobile Phase Composition check_mode->optimize_mp Yes switch_mode->optimize_mp increase_acn Increase Acetonitrile % (HILIC) optimize_mp->increase_acn adjust_buffer Adjust Buffer Type, Concentration, or pH optimize_mp->adjust_buffer end_good Result: Improved Separation increase_acn->end_good adjust_buffer->end_good Experimental_Workflow_HILIC cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dilute in Mobile Phase) injection Inject Sample (5 µL) sample_prep->injection mp_prep Mobile Phase Preparation (e.g., 80% ACN, 20% 25mM NH4COOH) separation HILIC Column Separation (e.g., Shodex VT-50 2D, 60°C) mp_prep->separation injection->separation detection MS Detection (ESI Negative Mode) separation->detection analysis Chromatogram Analysis (Peak Integration & Identification) detection->analysis

References

Common interferences in the enzymatic determination of Glucose 1-phosphate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enzymatic Determination of Glucose 1-Phosphate

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues encountered during the enzymatic determination of this compound (G1P).

Frequently Asked Questions (FAQs)

Q1: My this compound (G1P) measurement is lower than expected. What could be inhibiting the phosphoglucomutase (PGM) enzyme?

A1: Lower than expected G1P readings can often be attributed to the inhibition of phosphoglucomutase (PGM), the first enzyme in the coupled assay. Several compounds present in your sample can act as inhibitors.

Common PGM Inhibitors:

  • Phosphate Analogs and Structural Mimics: Vanadate (B1173111), in the presence of G1P, can form a potent inhibitory complex that binds to PGM.[1]

  • Other Sugar Phosphates: Fructose (B13574) 1,6-bisphosphate, fructose 2,6-bisphosphate, and glycerate 1,3-bisphosphate have been shown to inhibit PGM.[2]

  • Trace Metals: The presence of certain trace metals can inhibit PGM activity.[3]

  • Synthetic Analogs: Certain synthetic glucose analogs, such as C-1 fluorinated α-d-gluco-heptulose 7-phosphates, can also inhibit the enzyme.[4]

Troubleshooting Steps:

  • Sample Dilution: Diluting your sample can reduce the concentration of potential inhibitors.

  • Inhibitor Identification: If you suspect the presence of a specific inhibitor, consider performing a spike-and-recovery experiment. Add a known amount of G1P to your sample and a control buffer. If the recovery in your sample is significantly lower than in the buffer, an inhibitor is likely present.

  • Sample Cleanup: Employ sample preparation techniques such as solid-phase extraction (SPE) or dialysis to remove interfering substances.

Inhibitor ClassSpecific ExamplesMode of Inhibition
Phosphate AnalogsVanadateForms a stable transition-state analog with G1P[1]
Sugar PhosphatesFructose 2,6-bisphosphateMixed inhibition with respect to glucose 1,6-bisphosphate[2]
Fructose 1,6-bisphosphateInhibitory effect[2]
Glycerate 1,3-bisphosphateInhibitory effect[2]
Trace MetalsVariousNot specified
Q2: I am observing a high background signal in my assay. What is the likely cause?

A2: A high background signal is a common issue, often caused by substances in the sample that can reduce the detection probe, mimicking the signal generated from G1P.

Primary Cause:

  • Endogenous NADH or NADPH: The most common cause of high background is the presence of NADH or NADPH in the sample.[5][6] The assay measures the production of NADPH (or NADH depending on the kit), so any pre-existing amount will contribute to the signal.

Troubleshooting Workflow:

high_background_troubleshooting start High Background Signal Observed check_blank Prepare a Sample Blank (without G1P Enzyme Mix) start->check_blank Troubleshoot analyze_blank Measure Absorbance of Sample Blank check_blank->analyze_blank subtract_bg Subtract Sample Blank Absorbance from Sample Absorbance analyze_blank->subtract_bg Correct for Background re_evaluate Re-evaluate G1P Concentration subtract_bg->re_evaluate g1p_assay_pathway cluster_assay Enzymatic Assay Pathway cluster_interferences Potential Interferences G1P This compound (G1P) G6P Glucose 6-Phosphate (G6P) G1P->G6P PGM Phosphogluconate 6-Phosphoglucono- δ-lactone G6P->Phosphogluconate G6PDH PGluM Phosphoglucomutase (PGM) G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH) NADP NADP+ NADPH NADPH NADP->NADPH Reduction Inhibitors Inhibitors (Vanadate, Fructose-bisphosphates) Inhibitors->PGluM Inhibit Matrix Matrix Effects (Proteins, Ions) Matrix->G1P Affects Recovery Endogenous_NADH Endogenous NADPH Endogenous_NADH->NADPH Adds to Signal

References

Protocol modifications for enhancing the sensitivity of Glucose 1-phosphate detection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Glucose 1-Phosphate (G1P) detection in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during G1P detection assays, particularly those employing enzyme-coupled methods.

Issue Potential Cause Recommended Solution
No or Low Signal/Enzyme Activity Inactive or degraded enzymes (Phosphoglucomutase, G6P Dehydrogenase).- Ensure enzymes are stored correctly at recommended temperatures. - Prepare fresh enzyme solutions for each experiment. - Avoid repeated freeze-thaw cycles of enzyme stocks.[1]
Incorrect buffer pH or composition.- Verify the pH of the assay buffer is optimal for both coupling enzymes. - Prepare fresh buffer and ensure all components are fully dissolved.
Presence of inhibitors in the sample.- Some substances like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%) can interfere with the assay.[1] - Consider sample purification or dilution to minimize inhibitor concentration.
High Background Signal Spontaneous substrate degradation or contamination.- Run a blank control with substrate and buffer (no enzyme) to measure non-enzymatic signal. Subtract this from sample readings. - Use high-purity water and reagents to prepare buffers.
Endogenous NADH or G6P in the sample.- Prepare a sample background control that omits the G1P-converting enzyme (Phosphoglucomutase) to measure pre-existing G6P and NADH.
Inconsistent or Non-Reproducible Results Pipetting errors.- Calibrate pipettes regularly. - When preparing reaction mixes, create a master mix to ensure consistency across wells.[1]
Temperature fluctuations during incubation.- Use a temperature-controlled incubator or water bath for all incubation steps.
Reagent variability.- Use the same batch of reagents (enzymes, substrates, buffers) for all comparative experiments.
Assay Signal Plateaus Prematurely Depletion of a necessary substrate (e.g., NADP+).- Ensure the concentration of all substrates is sufficient and not rate-limiting.
Coupling enzyme activity is insufficient.- In a coupled assay, the second enzyme's activity must be high enough to immediately process the product of the first enzyme. Increase the concentration of the coupling enzyme (G6P Dehydrogenase) and see if the reaction rate increases.[2]

Frequently Asked Questions (FAQs)

1. What is the most common method for G1P detection?

The most common method is a coupled enzyme assay. In this assay, G1P is first converted to Glucose 6-Phosphate (G6P) by the enzyme phosphoglucomutase. The resulting G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The production of NADPH can be measured spectrophotometrically at 340 nm or fluorometrically. Alternatively, the NADPH can be used to reduce a colorless probe to a colored product, which is measured colorimetrically (e.g., at 450 nm).[3][4]

2. How can I improve the sensitivity of my colorimetric G1P assay?

To enhance sensitivity, you can:

  • Optimize Reagent Concentrations: Ensure that the concentrations of phosphoglucomutase, G6PDH, and NADP+ are not limiting.

  • Increase Incubation Time: A longer incubation period may allow for greater accumulation of the colored product, but be mindful of the potential for increased background signal.

  • Use a More Sensitive Probe: Some commercial kits offer more sensitive colorimetric or fluorescent probes.

  • Consider Alternative Methods: For very low G1P concentrations, more sensitive techniques like HPLC or LC-MS may be necessary.[5]

3. What are the advantages of using HPLC or LC-MS for G1P detection?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer several advantages:

  • High Specificity: These methods can separate G1P from other structurally similar sugar phosphates, reducing the risk of interference.[6][7]

  • High Sensitivity: LC-MS, in particular, can offer very low limits of detection, often in the picogram range.[5]

  • Quantification of Multiple Analytes: These techniques can be used to simultaneously measure the concentrations of G1P and other metabolites in a single run.

4. Can other sugar phosphates in my sample interfere with the assay?

In an enzyme-coupled assay, the primary interference would come from the presence of G6P in the sample, as it is the intermediate in the reaction. To account for this, a background control well should be prepared for each sample, containing all reagents except for phosphoglucomutase. The signal from this well represents the endogenous G6P and should be subtracted from the signal of the complete reaction.

5. What is the typical linear range for a colorimetric G1P assay?

Commercial colorimetric assay kits can typically detect G1P in the range of 1 µM to 10 mM.[3] However, the linear range for a specific assay should always be determined by generating a standard curve.

Data Presentation

Comparison of G1P Detection Methods
Method Principle Limit of Detection (LOD) Throughput Advantages Disadvantages
Colorimetric (Enzyme-Coupled) Enzymatic conversion of G1P to G6P, followed by oxidation of G6P to produce a colored product.~0.15 µM (for G6P)[8]High (96/384-well plates)Simple, inexpensive, widely available kits.Prone to interference from colored compounds and other reducing agents.
Fluorometric (Enzyme-Coupled) Enzymatic conversion of G1P to G6P, followed by oxidation of G6P to produce a fluorescent product (NADPH).Lower than colorimetric methods.High (96/384-well plates)Higher sensitivity than colorimetric assays.Requires a fluorescence plate reader; potential for autofluorescence from samples.
HPLC with ELSD/CAD Chromatographic separation of G1P from other molecules, followed by detection with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).Method-dependent.Low to MediumGood for separating isomers like G1P and G6P.[6][7]Requires specialized equipment; may have lower sensitivity than MS.
LC-MS Chromatographic separation coupled with mass spectrometry for highly specific and sensitive detection.5-16 pg/mL (with derivatization)[5]Low to MediumVery high sensitivity and specificity; can quantify multiple analytes.[9][10]Requires expensive, specialized equipment and expertise.

Experimental Protocols

Optimized Enzyme-Coupled Colorimetric Assay for G1P

This protocol is based on commercially available kits and optimized for enhanced sensitivity.

Materials:

  • G1P Assay Buffer (e.g., 25 mM HEPES, pH 7.1, with 1 mM DTT and 6 mM MgCl₂)

  • Phosphoglucomutase

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • NADP+

  • Colorimetric Probe (e.g., a tetrazolium salt like WST-1)

  • G1P Standard Solution

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Standard Curve Preparation: Prepare a series of G1P standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate. Adjust the volume of each well to 50 µL with G1P Assay Buffer.

  • Sample Preparation: Homogenize tissue (~10 mg) or cells (~1 x 10⁶) in 200 µL of ice-cold G1P Assay Buffer. Centrifuge at 12,000 rpm for 5 minutes to pellet insoluble material. Add 1-50 µL of the supernatant to the wells. Adjust the final volume to 50 µL with Assay Buffer.

  • Background Control: For each sample, prepare a parallel well for background control. Add the same amount of sample and adjust the volume to 50 µL.

  • Reaction Mix Preparation: Prepare a master mix containing G1P Assay Buffer, Phosphoglucomutase, G6PDH, NADP+, and the colorimetric probe.

  • Background Reaction Mix: Prepare a master mix for the background control wells containing all components except Phosphoglucomutase.

  • Initiate Reaction: Add 50 µL of the appropriate reaction mix to each well.

  • Incubation: Mix well and incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Measure the absorbance at 450 nm.

  • Calculation: Subtract the 0 standard reading from all standards and samples. For each sample, subtract the background control reading from the sample reading. Plot the standard curve and determine the G1P concentration in the samples.

HPLC Method for G1P and G6P Separation

This method is suitable for separating G1P and its isomer G6P.

Instrumentation:

  • HPLC system with an Evaporative Light Scattering Detector (ELSD)

  • Column: Newcrom B, 4.6 x 150 mm, 5 µm[6][7]

Mobile Phase:

  • Isocratic elution with 50% Acetonitrile / 50% Water containing 0.5% Formic Acid.

Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detector: ELSD at 40°C

Procedure:

  • Sample Preparation: Deproteinize samples by ultrafiltration or precipitation (e.g., with cold methanol).

  • Injection: Inject the prepared sample onto the column.

  • Analysis: Monitor the elution profile. G1P and G6P will have distinct retention times.

  • Quantification: Use a standard curve prepared with known concentrations of G1P to quantify the amount in the sample.

Visualizations

Glycogen Metabolism Pathway

Glycogen_Metabolism cluster_glycogenesis Glycogenesis cluster_glycogenolysis Glycogenolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glucokinase/ Hexokinase G1P Glucose-1-Phosphate G6P->G1P Phosphoglucomutase UDPG UDP-Glucose G1P->UDPG UDP-Glucose Pyrophosphorylase Glycogen_syn Glycogen UDPG->Glycogen_syn Glycogen Synthase Glycogen_lysis Glycogen G1P_lysis Glucose-1-Phosphate Glycogen_lysis->G1P_lysis Glycogen Phosphorylase G6P_lysis Glucose-6-Phosphate G1P_lysis->G6P_lysis Phosphoglucomutase Glucose_lysis Glucose (Liver) G6P_lysis->Glucose_lysis Glucose-6-Phosphatase Glycolysis Glycolysis (Muscle) G6P_lysis->Glycolysis G1P_Detection_Workflow Sample Sample (Tissue, Cells) Homogenization Homogenization in Ice-Cold Buffer Sample->Homogenization Centrifugation Centrifugation (12,000 rpm, 5 min) Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Assay_Setup Assay Setup in 96-well Plate (Samples, Standards, Controls) Supernatant->Assay_Setup Reaction_Mix Addition of Reaction Mix (Enzymes, Substrate, Probe) Assay_Setup->Reaction_Mix Incubation Incubation (37°C, 30-60 min) Reaction_Mix->Incubation Measurement Signal Measurement (e.g., Absorbance at 450 nm) Incubation->Measurement Analysis Data Analysis (Standard Curve, Concentration Calc.) Measurement->Analysis

References

Addressing substrate inhibition in kinetic assays with high concentrations of Glucose 1-phosphate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kinetic assays involving high concentrations of Glucose 1-phosphate (G1P).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during kinetic assays with G1P, focusing on the enzymes Glycogen (B147801) Phosphorylase and Phosphoglucomutase.

Issue 1: Decreased Enzyme Activity at High G1P Concentrations (Apparent Substrate Inhibition)

Question: My enzyme's activity rate is decreasing as I increase the this compound concentration to very high levels. Is this substrate inhibition?

Answer: Observing a decrease in enzyme activity at high substrate concentrations is a phenomenon known as substrate inhibition. While not always following a classic mechanism, it is a common observation in enzyme kinetics. For enzymes utilizing G1P, the explanation can be complex.

  • For Glycogen Phosphorylase: This enzyme exhibits complex kinetics with a sigmoidal (S-shaped) response to G1P concentration, indicating cooperative binding.[1][2] This means the enzyme's activity doesn't follow a simple Michaelis-Menten curve. While not a typical substrate inhibition model, this cooperative nature means there is an optimal concentration range for G1P. At excessively high concentrations, the reaction may not increase and could become inhibited, though the precise mechanism of a "dead-end" complex with G1P alone is not well-defined in the literature. The catalytically active form of the dimeric enzyme requires the binding of two G1P molecules.[2][3]

  • For Phosphoglucomutase: True substrate inhibition by G1P alone is not extensively documented. However, inhibition can be observed under specific conditions, such as in the presence of high concentrations of magnesium ions (Mg²⁺), which can form inactive complexes with G1P.

Troubleshooting Steps:

  • Perform a Full Substrate Titration: Conduct a detailed substrate curve with a wide range of G1P concentrations to identify the optimal concentration and the point at which activity begins to decrease.

  • Re-evaluate Assay Buffer Components: If your buffer contains high concentrations of divalent cations like Mg²⁺, consider titrating them to a lower concentration to see if the apparent inhibition is alleviated.

  • Consider an Alternative Assay: If the standard assay is problematic at your desired G1P concentration, consider direct measurement techniques, such as those using mass spectrometry, which can monitor the conversion of G1P to its product without the need for coupling enzymes.[3]

Issue 2: High Background Signal in Coupled Assays

Question: I am using a coupled assay that measures NADH production, and my background readings (no enzyme or no substrate) are very high. What can I do?

Answer: High background is a frequent issue in coupled enzymatic assays, particularly those monitoring NADH absorbance at 340 nm. This can be caused by several factors.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Contaminating Enzymes Ensure all assay components, especially the substrate and coupling enzymes, are of high purity. Contaminating dehydrogenases in your enzyme preparation or coupling enzymes can lead to NADH production independent of your primary reaction.
Substrate Instability Prepare substrate solutions fresh for each experiment. G1P solutions can degrade over time.
Sample Interference If you are using cell or tissue lysates, they may contain endogenous enzymes and NADH that contribute to the background. Prepare a sample blank for each sample that includes all reaction components except for the substrate your primary enzyme acts upon.[4]
Non-enzymatic Reduction Some compounds can non-enzymatically reduce the probe or contribute to absorbance at 340 nm. Run a control with all reaction components except the enzyme to check for this.
Issue 3: Non-Linear Reaction Rates

Question: My reaction rate is not linear over time. What could be the cause?

Answer: Non-linear reaction rates can indicate several issues with your assay setup.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Substrate Depletion If the reaction proceeds too quickly, the substrate concentration may decrease significantly, leading to a slowing of the reaction rate. To address this, you can either decrease the enzyme concentration or reduce the incubation time.
Enzyme Instability The enzyme may be unstable under the assay conditions (e.g., pH, temperature). Ensure your assay buffer is optimal for enzyme stability.
Product Inhibition The product of the reaction may be inhibiting the enzyme. Measure the initial velocity of the reaction before product accumulation becomes significant.
Slow Inhibitor Binding If you are screening for inhibitors, a slow-down of the reaction over time could indicate slow binding of the inhibitor to the enzyme. In such cases, pre-incubating the enzyme and inhibitor before adding the substrate may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical Km value for this compound with glycogen phosphorylase?

A1: The kinetics of glycogen phosphorylase with G1P are complex and allosterically regulated, often showing a sigmoidal response rather than classical Michaelis-Menten kinetics. Therefore, a single Km value is often not sufficient to describe its behavior. However, in one study optimizing an assay for glycogen phosphorylase, a Km value of 0.15 ± 0.03 mM for G1P was determined.[5]

Q2: What are the key enzymes involved in G1P metabolism that I should be aware of in my assays?

A2: The two primary enzymes are Glycogen Phosphorylase , which either produces G1P from glycogen or uses it for glycogen synthesis, and Phosphoglucomutase , which catalyzes the reversible conversion of G1P to Glucose 6-phosphate (G6P).[6]

Q3: Can I measure the activity of these enzymes without a coupled assay?

A3: Yes, alternative methods exist. For instance, Fourier transform ion cyclotron resonance mass spectrometry can be used for direct determination of kinetic constants for phosphoglucomutase by directly measuring G1P and G6P.[3] While more technically demanding, this approach avoids potential interference from coupling enzymes.

Q4: What are the main components of a coupled kinetic assay for glycogen phosphorylase in the direction of glycogen synthesis?

A4: A typical assay would measure the inorganic phosphate (B84403) (Pi) released. However, a more common approach is to measure the reverse reaction (glycogenolysis). For the synthesis direction, you would typically include glycogenin or a glycogen primer, G1P, and glycogen synthase, and then measure the incorporation of glucose into glycogen, often using a radioactive label on the G1P. For a continuous spectrophotometric assay in the direction of glycogen synthesis, one could potentially couple the release of UDP from the UDP-glucose pyrophosphorylase reaction (which forms the substrate for glycogen synthase) to the oxidation of NADH.

Quantitative Data Summary

The kinetic parameters for enzymes utilizing this compound can vary depending on the enzyme source, isoform, and the presence of allosteric effectors.

EnzymeSubstrateAllosteric Effector(s)KmVmaxkcatReference(s)
Glycogen Phosphorylase a (Rabbit Skeletal Muscle)Inorganic Phosphate (Pi)None5.6 ± 0.3 mM221 ± 2 U/mgNot Reported[7]
Glycogen Phosphorylase a (Rabbit Skeletal Muscle)Inorganic Phosphate (Pi)1 µM AMP2.3 ± 0.1 mM354 ± 2 U/mgNot Reported[7]
Glycogen PhosphorylaseThis compoundVaries (sigmoidal kinetics)0.15 ± 0.03 mMNot ReportedNot Reported[5]
Phosphoglucomutase (Human Erythrocyte Isotypes)This compoundNot SpecifiedSimilar between PGM1 and PGM2Not ReportedNot Reported

Experimental Protocols

Protocol 1: Colorimetric Assay for Glycogen Phosphorylase Activity (Glycogenolysis Direction)

This protocol is based on a coupled enzyme assay that measures the production of G1P from glycogen. The G1P is then converted to G6P by phosphoglucomutase, and the G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored at 340 nm.

Materials:

  • Glycogen Phosphorylase (from rabbit muscle)

  • Glycogen

  • Inorganic Phosphate (Pi)

  • Phosphoglucomutase

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2)

  • 96-well clear, flat-bottom plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.2.

    • Substrate Mix: Prepare a solution in assay buffer containing 2 mg/mL glycogen and 20 mM inorganic phosphate.

    • Coupling Enzyme Mix: Prepare a solution in assay buffer containing 1 U/mL phosphoglucomutase and 1 U/mL G6PDH.

    • NADP+ Solution: Prepare a 10 mM solution in assay buffer.

  • Set up the Reaction:

    • In a 96-well plate, add the following to each well:

      • 100 µL Assay Buffer

      • 20 µL Substrate Mix

      • 20 µL Coupling Enzyme Mix

      • 20 µL NADP+ Solution

    • For a blank control, substitute the enzyme sample with assay buffer.

  • Initiate the Reaction:

    • Add 20 µL of your glycogen phosphorylase sample (or standard) to each well.

  • Measure Activity:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 15-30 minutes.

  • Calculate Activity:

    • Determine the rate of change in absorbance over time (ΔAbs/min).

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert this rate to the rate of G1P production.

Protocol 2: Colorimetric Assay for Phosphoglucomutase Activity

This protocol measures the conversion of G1P to G6P. The G6P is then used in a coupled reaction with G6PDH to produce NADPH, which is monitored at 340 nm.

Materials:

  • Phosphoglucomutase sample

  • This compound (G1P)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂)

  • 96-well clear, flat-bottom plate

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.

    • Reaction Mix: In assay buffer, prepare a solution containing 2 mM G1P, 1 mM NADP+, and 1 U/mL G6PDH.

  • Set up the Reaction:

    • In a 96-well plate, add 180 µL of the Reaction Mix to each well.

    • For a blank control, substitute the enzyme sample with assay buffer.

  • Initiate the Reaction:

    • Add 20 µL of your phosphoglucomutase sample to each well.

  • Measure Activity:

    • Immediately place the plate in a spectrophotometer pre-warmed to 30°C.

    • Measure the absorbance at 340 nm every minute for 15-30 minutes.

  • Calculate Activity:

    • Determine the rate of change in absorbance over time (ΔAbs/min).

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert this rate to the rate of G6P production.

Visualizations

Glycogen_Metabolism Glycogen Glycogen G1P This compound Glycogen->G1P Glycogenolysis G1P->Glycogen Glycogenesis G6P Glucose 6-Phosphate G1P->G6P UDP_Glucose UDP-Glucose G1P->UDP_Glucose G6P->G1P Glycolysis Glycolysis G6P->Glycolysis GP_a Glycogen Phosphorylase GP_a->Glycogen PGM Phosphoglucomutase PGM->G1P GS Glycogen Synthase GS->UDP_Glucose UDPG_PP UDP-Glucose Pyrophosphorylase UDPG_PP->G1P Kinetic_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) start->prep_reagents setup_rxn Set up Reaction in Plate (Add Buffer, Substrate, Co-factors) prep_reagents->setup_rxn pre_incubate Pre-incubate at Assay Temperature setup_rxn->pre_incubate initiate_rxn Initiate Reaction (Add Enzyme) pre_incubate->initiate_rxn measure Measure Signal (e.g., Absorbance at 340 nm) initiate_rxn->measure analyze Analyze Data (Calculate Initial Velocity) measure->analyze end End analyze->end Substrate_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) (Productive) E->ES + S S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESS Enzyme-Substrate-Substrate Complex (ESS) (Non-productive) ES->ESS + S ESS->ES - S S2 Substrate (S) (High Concentration)

References

Strategies for removing contaminating phosphates from Glucose 1-phosphate preparations.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies for removing contaminating phosphates from Glucose 1-phosphate (G1P) preparations.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove phosphate (B84403) contaminants from this compound (G1P) preparations?

Phosphate contaminants, particularly inorganic phosphate (Pi), can interfere with downstream enzymatic assays and cellular studies. G1P is a key intermediate in carbohydrate metabolism, and the presence of excess Pi can alter enzymatic kinetics, inhibit or activate enzymes non-specifically, and lead to inaccurate experimental results.[1] For instance, in studies of glycogenolysis or glycogenesis, where G1P is a direct product or substrate, contaminating Pi can disrupt the equilibrium of reactions catalyzed by enzymes like glycogen (B147801) phosphorylase and phosphoglucomutase.[1]

Q2: What are the common sources of phosphate contamination in G1P preparations?

The primary sources of phosphate contamination include:

  • Synthesis Reaction Buffer: Enzymatic synthesis of G1P often uses a phosphate buffer, which can result in a significant amount of residual inorganic phosphate in the final product.[2]

  • Hydrolysis of G1P: G1P can be hydrolyzed back to glucose and inorganic phosphate, especially under acidic conditions or during prolonged storage.

  • Other Phosphorylated Sugars: Enzymatic preparations may contain other sugar phosphates, such as glucose 6-phosphate (G6P), as byproducts.[3]

Q3: How can I determine the concentration of contaminating phosphate in my G1P sample?

A common and reliable method for quantifying inorganic phosphate is the colorimetric Molybdenum Blue assay.[3] In this method, ammonium (B1175870) molybdate (B1676688) and antimony potassium tartrate react with orthophosphate in an acidic medium to form an antimony-phospho-molybdate complex. This complex is then reduced by ascorbic acid to produce a stable blue color, and the intensity of this color, measured spectrophotometrically, is proportional to the phosphate concentration. Commercial kits are also available for the specific measurement of G1P, which can be used to assess the purity of the preparation.[3][4]

Troubleshooting Guide

Q4: I have significant inorganic phosphate contamination in my G1P sample. Which removal method is most effective?

For the removal of inorganic phosphate, both chemical precipitation and ion-exchange chromatography are highly effective. The choice between them often depends on the scale of your preparation, the required final purity, and the available equipment.

  • Chemical Precipitation: This method is rapid and suitable for processing large volumes. It involves the addition of a salt, such as a barium or magnesium salt, to selectively precipitate the inorganic phosphate.[2]

  • Ion-Exchange Chromatography: This technique offers high-resolution separation and can remove not only inorganic phosphate but also other charged impurities, such as other sugar phosphates. It is ideal for achieving very high purity.[2][5]

Q5: After attempting to purify my G1P, I still observe low purity. What are the possible reasons and solutions?

Low purity after purification can be due to several factors:

  • Incomplete Precipitation: If using chemical precipitation, the amount of the precipitating agent may have been insufficient, or the pH and temperature conditions may not have been optimal.

  • Co-precipitation of G1P: In some cases, the desired product may co-precipitate with the inorganic phosphate, leading to yield loss and incomplete purification.

  • Suboptimal Chromatographic Separation: For ion-exchange chromatography, issues such as incorrect buffer pH, an inappropriate salt gradient, or overloading the column can lead to poor separation.[5]

  • Presence of Non-Phosphate Impurities: Your preparation may contain uncharged impurities, such as dextrins, which will not be removed by methods targeting phosphates.[2]

Solutions:

  • Optimize Precipitation: Adjust the concentration of the precipitating agent and ensure the pH is optimal for inorganic phosphate precipitation.

  • Refine Chromatography Protocol: Modify the salt gradient and pH of the buffers to improve the resolution of the separation. Ensure the column is not overloaded.

  • Combine Methods: For complex mixtures, a multi-step purification approach, such as chemical precipitation followed by ion-exchange chromatography, may be necessary.[2]

Data Presentation

Table 1: Comparison of Phosphate Removal Strategies

MethodPrincipleTypical Purity/YieldAdvantagesDisadvantages
Chemical Precipitation (Barium/Magnesium Salts) Inorganic phosphate is precipitated as an insoluble salt.[2]High removal of inorganic phosphate.Simple, rapid, and scalable.May not remove other phosphorylated impurities. Risk of co-precipitation of G1P.
Ion-Exchange Chromatography Separation based on the differential binding of charged molecules to a charged resin.[5]High purity G1P can be obtained.[5] Recovery of at least 99% of G1P has been reported.[2]High resolution, removes a wide range of charged impurities.More time-consuming and requires specialized equipment.

Experimental Protocols

Protocol 1: Inorganic Phosphate Removal by Barium Precipitation

This protocol is adapted from procedures for precipitating inorganic phosphate from sugar phosphate solutions.

  • Sample Preparation: Dissolve the crude G1P preparation in deionized water.

  • pH Adjustment: Adjust the pH of the solution to approximately 8.2 with a suitable base (e.g., dilute NaOH).

  • Precipitation: Slowly add a solution of barium chloride (BaCl₂) to the G1P solution while stirring. The final concentration of BaCl₂ should be empirically determined but is typically in the range of 50-100 mM.

  • Incubation: Allow the mixture to stand at 4°C for at least one hour to ensure complete precipitation of barium phosphate.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the barium phosphate precipitate.

  • Supernatant Collection: Carefully collect the supernatant containing the purified G1P.

  • Barium Removal (Optional but Recommended): To remove residual barium ions, add a stoichiometric amount of a sulfate (B86663) salt (e.g., sodium sulfate) to precipitate barium sulfate, followed by another centrifugation step.

Protocol 2: G1P Purification by Anion-Exchange Chromatography

This protocol provides a general framework for purifying G1P using an anion-exchange resin.

  • Resin Selection and Column Packing: Select a suitable anion-exchange resin (e.g., a quaternary ammonium-based resin). Pack the resin into a chromatography column according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column with a low-ionic-strength buffer (e.g., 10 mM Tris-HCl, pH 8.0).

  • Sample Loading: Dissolve the G1P sample in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer). G1P, being a charged molecule, will elute at a specific salt concentration.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions for the presence of G1P and phosphate to identify the purified G1P-containing fractions.

Visualizations

G start Crude G1P Sample check_contaminant Assess Contaminant Profile (e.g., Molybdenum Blue Assay) start->check_contaminant is_pi Primary contaminant is inorganic phosphate (Pi)? check_contaminant->is_pi precipitation Chemical Precipitation (e.g., Barium Salt) is_pi->precipitation Yes chromatography Anion-Exchange Chromatography is_pi->chromatography No other_impurities Other charged impurities present? (e.g., G6P) precipitation->other_impurities final_product Purified G1P chromatography->final_product other_impurities->chromatography Yes other_impurities->final_product No

Caption: Decision workflow for selecting a G1P purification strategy.

References

Optimizing reaction conditions for phosphoglucomutase to prevent enzyme inactivation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphoglucomutase (PGM). Our aim is to help you optimize your reaction conditions and prevent enzyme inactivation to ensure reliable and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with phosphoglucomutase.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Enzyme Activity Suboptimal pH: The pH of the reaction buffer is outside the optimal range for PGM activity.Test a range of pH values, typically between 7.0 and 8.5, to determine the optimal pH for your specific enzyme and experimental conditions.[1][2]
Inadequate Cofactor Concentration: Insufficient concentrations of the essential cofactors Mg²⁺ and glucose-1,6-bisphosphate (G-1,6-BP) can limit enzyme activity.[2][3][4]Titrate the concentrations of Mg²⁺ and G-1,6-BP to find the optimal levels for your assay. Refer to the Optimal Reaction Conditions table below for recommended starting concentrations.
Enzyme Inactivation: The enzyme may have been inactivated by improper storage, handling (e.g., repeated freeze-thaw cycles), or the presence of inhibitors.[5]Aliquot the enzyme upon receipt and store at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. Ensure that your sample does not contain known inhibitors.
Degraded Substrate: The glucose-1-phosphate (G1P) substrate may have degraded.Prepare fresh substrate solutions for each experiment and store them appropriately.
High Background Signal Contamination of Reagents: Reagents may be contaminated with substances that interfere with the assay.Use high-purity reagents and water. Prepare fresh solutions before use.
Non-Enzymatic Reaction: The detection reagents may be reacting non-enzymatically.Run a blank reaction without the enzyme to determine the level of non-enzymatic signal. Subtract this background from your sample readings.
Inconsistent Results Pipetting Errors: Inaccurate pipetting can lead to variability in results.Ensure your pipettes are calibrated and use proper pipetting techniques, especially when handling small volumes of enzyme and substrates.
Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity.Use a calibrated incubator or water bath to maintain a constant and accurate temperature throughout the experiment.
Presence of Inhibitors in the Sample: The sample itself may contain inhibitors of PGM.[6][7][8]If you suspect the presence of inhibitors, consider purifying your sample further, for example, by dialysis or desalting.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for phosphoglucomutase activity?

The optimal pH for PGM can vary depending on the source of the enzyme. For rabbit muscle PGM, the optimal pH is in the range of 7.5 to 8.0.[1] For bacterial PGM from Bacillus cereus and Micrococcus lysodeikticus, the optimal pH is 8.3 and 8.5, respectively.[2] It is recommended to perform a pH profile for your specific enzyme to determine its optimal pH.

Q2: What are the essential cofactors for PGM, and what are their recommended concentrations?

PGM requires a divalent metal ion, typically magnesium (Mg²⁺), and glucose-1,6-bisphosphate (G-1,6-BP) for its activity.[2][3][4] The optimal concentrations of these cofactors can vary, but a common starting point for Mg²⁺ is in the range of 1-10 mM. G-1,6-BP is required in catalytic amounts as it is regenerated during the reaction cycle.

Q3: How can I prevent PGM inactivation during my experiments?

To prevent PGM inactivation, it is crucial to:

  • Maintain Optimal pH: Avoid exposing the enzyme to pH values below 4.5 or above 8.5, as this can lead to irreversible inactivation.

  • Control Temperature: While PGM is relatively stable at room temperature for short periods, prolonged exposure to high temperatures will cause denaturation. For long-term storage, keep the enzyme at -20°C or -80°C in a suitable buffer.

  • Avoid Chelating Agents: High concentrations of chelating agents like EDTA can inhibit PGM by sequestering the essential Mg²⁺ cofactor.

  • Minimize Freeze-Thaw Cycles: Aliquot the enzyme into smaller volumes upon receipt to avoid repeated freezing and thawing, which can denature the protein.[5]

Q4: What are some known inhibitors of phosphoglucomutase?

Several compounds are known to inhibit PGM activity, including:

  • Vanadate (B1173111): Forms a stable complex with glucose-1-phosphate in the active site.[8]

  • Fructose (B13574) 2,6-bisphosphate: Acts as an inhibitor.[7]

  • High concentrations of Mg²⁺: Can lead to the formation of inactive magnesium-substrate complexes.[6]

  • Other anions: Chloride, acetate, bromide, nitrate, iodide, and perchlorate (B79767) can inhibit the enzyme to varying degrees.[6][10]

  • Trace metals: Certain trace metals can also inhibit PGM activity.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data for optimizing phosphoglucomutase reaction conditions.

Table 1: Optimal Reaction Conditions for Phosphoglucomutase

ParameterOptimal Range/ValueSource(s)
pH 7.0 - 8.5[1][2]
Temperature 25 - 37 °C[12]
Mg²⁺ Concentration 1 - 10 mM[3][13]
Glucose-1,6-bisphosphate Catalytic amounts (µM range)[4][14]

Table 2: Known Inhibitors of Phosphoglucomutase

InhibitorType of InhibitionNotesSource(s)
Vanadate Competitive with G-1,6-BPForms a tight-binding intermediate analog.[8]
Fructose 2,6-bisphosphate MixedNon-competitive with respect to G1P.[7]
High Mg²⁺ Concentrations Substrate InhibitionForms inactive Mg-substrate complexes.[6]
Anions (e.g., Cl⁻, NO₃⁻) VariesInhibition increases with the size and charge of the anion.[6][10]
p-Chloromercuribenzoate Varies with enzyme sourceAffects sulfhydryl groups.[2]

Experimental Protocols

Protocol 1: Standard Phosphoglucomutase Activity Assay (Coupled Enzyme Assay)

This protocol describes a common method for measuring PGM activity by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH).

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂) solution (e.g., 100 mM)

  • Glucose-1-phosphate (G1P) solution (e.g., 20 mM)

  • Glucose-1,6-bisphosphate (G-1,6-BP) solution (e.g., 1 mM)

  • NADP⁺ solution (e.g., 10 mM)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (e.g., 1 unit/mL)

  • Phosphoglucomutase (enzyme sample)

  • Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well microplate or cuvettes

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix of the reaction components (excluding the enzyme and substrate) in the desired final concentrations. A typical reaction mixture might contain:

    • 50 mM Tris-HCl, pH 7.5

    • 5 mM MgCl₂

    • 0.5 mM NADP⁺

    • 1 unit/mL G6PDH

    • 10 µM G-1,6-BP

  • Prepare the Blank: To a well or cuvette, add the reaction mixture and an appropriate volume of buffer instead of the enzyme.

  • Prepare the Sample Wells: To the sample wells or cuvettes, add the reaction mixture and the phosphoglucomutase sample.

  • Initiate the Reaction: Add the substrate (G1P) to all wells (including the blank) to start the reaction. The final concentration of G1P is typically in the range of 0.2-1 mM.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes).

  • Calculate Activity: Determine the rate of change in absorbance over time (ΔAbs/min). Subtract the rate of the blank from the sample rates. Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity.

Protocol 2: Investigating the Effect of pH on PGM Activity

Materials:

  • A series of buffers with different pH values (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 8.0-9.0)

  • All other reagents as listed in Protocol 1.

Procedure:

  • Prepare separate reaction mixtures using buffers of different pH values.

  • Follow the steps outlined in Protocol 1 for each pH value to be tested.

  • Plot the calculated enzyme activity against the pH to determine the optimal pH for your enzyme.

Visualizations

PGM_Metabolic_Pathway Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase Glycogenesis Glycogen Synthesis G1P->Glycogenesis Glycolysis Glycolysis G6P->Glycolysis PentosePhosphate Pentose Phosphate Pathway G6P->PentosePhosphate PGM_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prep_Reagents Prepare Reagents (Buffer, Cofactors, Substrate) Add_Reagents Add Reaction Mix (Buffer, Cofactors, G6PDH, NADP+) Prep_Reagents->Add_Reagents Prep_Enzyme Prepare Enzyme Dilution Add_Enzyme Add PGM Enzyme Prep_Enzyme->Add_Enzyme Prep_Plate Prepare Microplate Prep_Plate->Add_Reagents Initiate_Reaction Add Substrate (G1P) Add_Enzyme->Initiate_Reaction Measure_Abs Measure Absorbance at 340 nm (Kinetic Read) Initiate_Reaction->Measure_Abs Calculate_Activity Calculate Enzyme Activity Measure_Abs->Calculate_Activity Troubleshooting_Logic Start Low/No PGM Activity Check_pH Is pH optimal (7.0-8.5)? Start->Check_pH Check_Cofactors Are cofactors (Mg2+, G-1,6-BP) present and optimal? Check_pH->Check_Cofactors Yes Adjust_pH Optimize pH Check_pH->Adjust_pH No Check_Enzyme Is enzyme active? (Check storage, handling) Check_Cofactors->Check_Enzyme Yes Adjust_Cofactors Optimize cofactor concentrations Check_Cofactors->Adjust_Cofactors No Check_Substrate Is substrate (G1P) fresh? Check_Enzyme->Check_Substrate Yes Use_New_Enzyme Use fresh enzyme aliquot Check_Enzyme->Use_New_Enzyme No Use_New_Substrate Use fresh substrate Check_Substrate->Use_New_Substrate No Success Activity Restored Check_Substrate->Success Yes Adjust_pH->Success Adjust_Cofactors->Success Use_New_Enzyme->Success Use_New_Substrate->Success

References

How to resolve co-eluting peaks in the HPLC analysis of sugar phosphates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of sugar phosphates, with a primary focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate sugar phosphate (B84403) isomers by HPLC?

Sugar phosphates are highly polar molecules and often exist as structural isomers, which have very similar physicochemical properties and fragmentation patterns in mass spectrometry (MS).[1] This makes their separation by traditional reversed-phase liquid chromatography notoriously difficult.[2][3]

Q2: What are the most effective HPLC modes for separating sugar phosphates?

Several HPLC modes are effective for separating sugar phosphates:

  • Mixed-Mode Chromatography: This approach combines multiple retention mechanisms, such as anion-exchange and hydrophilic interaction liquid chromatography (HILIC), to achieve enhanced selectivity.[1][4] Mixed-mode columns, like Primesep SB and Amaze HD, have shown success in separating sugar phosphate isomers.[4][5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds like sugar phosphates.[7][8][9] Columns such as the Shodex HILICpak VT-50 2D and BEH Amide are commonly used.[7][10]

  • Anion-Exchange Chromatography (AEC): AEC separates molecules based on their charge. Since sugar phosphates are anionic, this is a powerful technique for their separation.[11][12][13]

Q3: Can derivatization improve the separation of sugar phosphates?

Yes, derivatization can significantly improve the separation of sugar phosphates, particularly in reversed-phase chromatography.[2][3] A two-step derivatization process involving methoxylamine and propionic acid anhydride (B1165640) has been shown to enhance separation, identification, and quantification of sugar phosphates by UHPLC-ESI-MS.[2][3] This process improves retention and can help distinguish between structural isomers.[14] Chemical derivatization with reagents like 2-(diazo-methyl)-N-methyl-N-phenyl-benzamide (2-DMBA) can also lead to better separation and increased detection sensitivity.[15]

Troubleshooting Guide: Resolving Co-eluting Peaks

Issue 1: Poor resolution between sugar phosphate isomers (e.g., Glucose-6-phosphate and Fructose-6-phosphate).

This is a common issue due to the structural similarity of the isomers.

Solution Workflow: Optimizing Separation of Co-eluting Sugar Phosphates

Caption: A workflow for systematically addressing co-eluting peaks in sugar phosphate analysis.

Detailed Steps:

  • Change the Stationary Phase: If you are using a standard reversed-phase column, it is unlikely to resolve sugar phosphate isomers. Switch to a more suitable stationary phase.

    • Mixed-Mode Columns: Consider columns like Primesep SB or Amaze HD which offer multiple retention mechanisms.[4][5][6]

    • HILIC Columns: Columns such as BEH Amide or those with amino-functionalized stationary phases can provide good selectivity.[10][16]

    • Porous Graphitic Carbon (PGC): PGC columns can also be effective for separating these isomers.[16]

  • Optimize the Mobile Phase: Fine-tuning the mobile phase is critical for improving resolution.

    • pH Adjustment: The pH of the mobile phase can significantly impact the ionization state and retention of sugar phosphates. Experiment with different pH values, for example, adjusting the pH of an ammonium (B1175870) bicarbonate buffer can optimize separation in HILIC.[10]

    • Buffer Selection and Concentration: For LC-UV methods, phosphate buffers are a good choice due to their low UV cutoff.[17] For LC-MS, volatile buffers like ammonium formate (B1220265) or ammonium acetate (B1210297) are preferred.[17] The buffer concentration can also affect retention and peak shape.

    • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will influence retention in HILIC and mixed-mode chromatography.[18]

  • Consider Derivatization: If optimizing the column and mobile phase is insufficient, derivatization can alter the chemical properties of the sugar phosphates to improve separation. A two-step derivatization with methoxylamine and propionic acid anhydride is a proven method.[2][3]

  • Implement Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex samples where co-elution persists, an online heart-cutting 2D-LC approach can be used. This involves separating the co-eluting peaks from the first dimension on a second column with a different selectivity.[10] For instance, a HILIC column can be used in the first dimension, and the co-eluting fraction can be transferred to a mixed-mode column in the second dimension.[10]

Issue 2: Peak Tailing for Phosphate-Containing Compounds.

Peak tailing can compromise resolution and quantification.

Cause: Interaction between the phosphate groups of the analytes and the stainless steel components of the HPLC system (e.g., column frit, tubing) can cause severe peak tailing.[19] This is particularly noticeable in LC-MS applications where non-volatile phosphate buffers are avoided.[19]

Solutions:

  • Use an Additive to the Mobile Phase: Adding a small amount of a competing agent can reduce peak tailing.

    • Methylphosphonic Acid: Adding methylphosphonic acid to the aqueous mobile phase has been shown to reduce tailing of compounds with phosphate groups.[8][20]

  • System Passivation: In some cases, passivating the LC system with an acid wash can help reduce these interactions.

Issue 3: Poor Peak Shape and Resolution at Elevated Temperatures.

Temperature can have a complex effect on the chromatography of sugar phosphates.

Explanation: For some sugar phosphates, such as glucose 6-phosphate, anomers (α and β forms) can exist. At low temperatures, these anomers may be separated, leading to two peaks.[1] At elevated temperatures (e.g., >40°C), the interconversion between anomers can be rapid, causing the peaks to coalesce into a single, sharper peak.[1] However, at intermediate temperatures, on-column interconversion can lead to broad, distorted peaks.[1]

Recommendation: Carefully evaluate the effect of column temperature on your separation. If you observe peak broadening or splitting with temperature changes, consider that you may be observing anomer separation. For quantitative analysis, it is often desirable to use a temperature that either fully separates the anomers or fully coalesces them into a single peak.

Experimental Protocols

Protocol 1: Mixed-Mode Chromatography for Sugar Phosphates

This protocol is based on the separation of glucose and fructose (B13574) phosphates using a Primesep SB column.[4]

  • Column: Primesep SB, 4.6 x 150 mm, 5 µm, 100Å

  • Mobile Phase: 20% Acetonitrile / 80% Water with Ammonium Formate (AmFm) buffer at pH 3.0

  • Flow Rate: 1.0 mL/min

  • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

Protocol 2: HILIC Separation of Phosphorylated Sugars

This method is suitable for the analysis of various phosphorylated sugars using an LC-MS system.[7]

  • Column: Shodex HILICpak VT-50 2D (2.0 mm ID x 150 mm, 5 µm)

  • Mobile Phase: 25 mM Ammonium Formate in 80% Acetonitrile / 20% Water

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 60 °C

  • Detection: ESI-MS (Negative Ion Mode)

Protocol 3: Two-Step Derivatization for Reversed-Phase LC-MS

This protocol enhances the retention and separation of sugar phosphates on reversed-phase columns.[2][3]

  • Methoximation: Resuspend the dried sample extract in 2% methoxamine (B1676408) in pyridine (B92270) and incubate for 30 minutes at 60°C. This step derivatizes the free carbonyl groups.[14]

  • Propionylation: Add propionic anhydride and 1-methylimidazole (B24206) to the sample and incubate for 1 hour at 60°C. This step esterifies the free hydroxyl groups.[14]

  • Analysis: Dilute the derivatized sample with an equal volume of water before injection into the LC-MS system.

Data Presentation

Table 1: Comparison of HPLC Columns for Sugar Phosphate Separation

Column TypeStationary Phase ChemistrySeparation Principle(s)Typical Analytes ResolvedReference(s)
Mixed-Mode Reversed-Phase/Weak Anion-ExchangeAnion-Exchange, HILICHexose and pentose (B10789219) phosphates, phosphoglycerates[1]
HILIC Bridged-Ethylene Hybrid AmideHILIC, Ion-PairingMono- and disaccharide phosphates[8]
Anion-Exchange Pellicular Anion-Exchange ResinAnion-ExchangeNucleotide sugars, sugar phosphates[11]
Porous Graphitic Carbon Graphitic CarbonAdsorption, Charge InductionGlucose-6-phosphate, Fructose-6-phosphate[16]

Table 2: Mobile Phase Additives for Improved Peak Shape

AdditiveConcentrationPurposeHPLC ModeReference(s)
Methylphosphonic Acid 1 mM in aqueous phaseReduces peak tailing of phosphate compoundsReversed-Phase[20]
Triethylamine VariesMobile phase modifier for alkaline conditionsHILIC[8]

Logical Relationship: Column Selection for Sugar Phosphate Analysis

Column_Selection Start Need to Separate Sugar Phosphates Isomeric Are the analytes isomeric? Start->Isomeric MixedMode Mixed-Mode Chromatography (e.g., Primesep SB) Isomeric->MixedMode Yes HILIC HILIC (e.g., BEH Amide) Isomeric->HILIC Yes DerivatizationRP Derivatization + Reversed-Phase Isomeric->DerivatizationRP Yes, challenging separation NonIsomeric Separation of non-isomeric sugar phosphates Isomeric->NonIsomeric No AnionExchange Anion-Exchange Chromatography NonIsomeric->HILIC NonIsomeric->AnionExchange

Caption: Decision tree for selecting an appropriate HPLC column for sugar phosphate analysis.

References

Adjusting pH and buffer conditions to optimize enzyme kinetics with Glucose 1-phosphate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glucose 1-phosphate (G1P) and related enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your enzyme kinetic experiments, focusing on adjusting pH and buffer conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes that utilize this compound as a substrate?

A1: The two primary enzymes that metabolize this compound are Phosphoglucomutase (PGM) and Glycogen (B147801) Phosphorylase (GP) . PGM catalyzes the reversible conversion of this compound to Glucose 6-phosphate, a key step in both glycogenolysis and glycogenesis.[1] Glycogen Phosphorylase is the rate-limiting enzyme in glycogenolysis, breaking down glycogen into this compound.[2]

Q2: Why is pH optimization crucial for enzyme kinetic assays with this compound?

A2: Like most enzymes, the activity of both PGM and GP is highly dependent on the pH of the reaction environment. The pH affects the ionization state of amino acid residues in the enzyme's active site, which is critical for substrate binding and catalysis. Deviating from the optimal pH can lead to a significant decrease in enzyme activity and may even cause irreversible denaturation. Therefore, maintaining a stable and optimal pH is essential for obtaining accurate and reproducible kinetic data.

Q3: How do I choose the appropriate buffer for my experiment?

A3: The ideal buffer should have a pKa value close to the desired experimental pH to provide maximum buffering capacity. It should also be chemically inert, meaning it does not interact with the enzyme, substrate, or cofactors. For example, phosphate (B84403) buffers should be used with caution as phosphate can be a product or substrate in related reactions and may inhibit certain enzymes. Temperature stability is another important factor, as the pH of some buffers, like Tris, can be sensitive to temperature changes.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Steps
Suboptimal pH Verify the pH of your buffer at the experimental temperature. Perform a pH optimization experiment by testing a range of buffers with overlapping pH ranges to determine the optimal pH for your specific enzyme and conditions.
Incorrect Buffer Composition Ensure the buffer components are not inhibiting your enzyme. For example, high concentrations of certain ions can be inhibitory. Test alternative buffer systems if inhibition is suspected.
Enzyme Instability Enzymes can lose activity over time, especially if not stored properly. Use a fresh enzyme stock or one that has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. Consider adding stabilizing agents like glycerol (B35011) or BSA to your enzyme preparation.
Substrate Degradation This compound solutions can be unstable. Prepare fresh substrate solutions for each experiment and store them on ice.
Missing Cofactors Some enzymes require specific cofactors for activity. For instance, phosphoglucomutase requires a catalytic amount of glucose 1,6-bisphosphate. Ensure all necessary cofactors are present in the reaction mixture at the correct concentrations.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Steps
Inadequate Buffering Capacity If the reaction itself produces or consumes protons, the pH of the buffer may change during the assay. Increase the buffer concentration (typically in the range of 50-100 mM) to improve its buffering capacity.
Temperature Fluctuations Ensure that all reaction components are equilibrated to the assay temperature before initiating the reaction. Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the experiment.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents. When possible, prepare a master mix of common reagents to minimize pipetting variability between samples.
Coupled Assay Issues If using a coupled enzyme assay (e.g., measuring PGM activity by coupling it to Glucose-6-phosphate dehydrogenase), ensure that the coupling enzyme is not rate-limiting. The activity of the coupling enzyme should be in excess to ensure that the measured rate accurately reflects the activity of the primary enzyme. Run a control reaction without the primary enzyme to check for any background activity from the coupling system.[3][4]

Quantitative Data Summary

The optimal pH and buffer conditions for Phosphoglucomutase and Glycogen Phosphorylase can vary depending on the source of the enzyme and the specific assay conditions. The following tables provide a summary of reported conditions.

Table 1: Optimal pH and Buffer Conditions for Phosphoglucomutase (PGM)

Enzyme SourceOptimal pHRecommended BufferKey Considerations
Rabbit Muscle7.5Imidazole-HClRequires Mg²⁺ and a catalytic amount of Glucose 1,6-bisphosphate.
Pseudomonas aeruginosa7.5HEPES-KOHActivity is dependent on divalent metal ions.
Human Erythrocytes7.0 - 8.0Tris-HCl

Table 2: Optimal pH and Buffer Conditions for Glycogen Phosphorylase (GP)

Enzyme SourceOptimal pHRecommended BufferKey Considerations
Rabbit Muscle6.8 - 7.2HEPES, β-glycerophosphateActivity is allosterically regulated by AMP (activator) and ATP/Glucose 6-phosphate (inhibitors).[2]
Human Liver7.2HEPESSensitive to glucose concentration.
E. coli6.8Phosphate

Experimental Protocols

Protocol 1: Determination of Optimal pH for Phosphoglucomutase Activity

This protocol utilizes a coupled enzyme assay with Glucose-6-phosphate dehydrogenase (G6PDH) to continuously monitor the production of Glucose 6-phosphate.

Materials:

  • Phosphoglucomutase (PGM) enzyme

  • This compound (G1P)

  • Glucose 1,6-bisphosphate (G1,6BP)

  • NADP⁺

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • A series of buffers with overlapping pH ranges (e.g., MES, MOPS, HEPES, Tris-HCl) at 100 mM concentration.

  • MgCl₂

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a series of buffer solutions covering a pH range from 6.0 to 9.0 in 0.5 pH unit increments.

  • Prepare a reaction master mix containing all components except the PGM enzyme in the buffer of a specific pH. The final concentrations in the reaction should be:

    • 100 mM Buffer (at the desired pH)

    • 5 mM MgCl₂

    • 1 mM G1P

    • 10 µM G1,6BP

    • 0.5 mM NADP⁺

    • 1 unit/mL G6PDH

  • Equilibrate the master mix to the desired assay temperature (e.g., 30°C).

  • Initiate the reaction by adding a small, fixed amount of PGM enzyme to the master mix.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Repeat steps 2-6 for each buffer with a different pH.

  • Plot the initial velocity (V₀) against the pH to determine the optimal pH for PGM activity.

Visualizations

Signaling Pathways and Workflows

Glycogen_Metabolism cluster_glycogenolysis Glycogenolysis cluster_glycogenesis Glycogenesis cluster_conversion Interconversion Glycogen Glycogen G1P This compound Glycogen->G1P Glycogen Phosphorylase G1P_conv This compound UDP_Glucose UDP-Glucose Glycogen_Synth Glycogen UDP_Glucose->Glycogen_Synth Glycogen Synthase G6P Glucose 6-Phosphate Glycolysis Glycolysis G6P->Glycolysis Pentose Phosphate\nPathway Pentose Phosphate Pathway G6P->Pentose Phosphate\nPathway G1P_conv->UDP_Glucose UDP-Glucose Pyrophosphorylase G1P_conv->G6P Phosphoglucomutase Glucose Glucose Glucose->G6P Hexokinase Experimental_Workflow start Start: Prepare Reagents prep_buffer Prepare Buffers (Varying pH) start->prep_buffer prep_master_mix Prepare Master Mix (Substrates, Cofactors) prep_buffer->prep_master_mix equilibrate Equilibrate to Assay Temperature prep_master_mix->equilibrate initiate_reaction Initiate Reaction (Add Enzyme) equilibrate->initiate_reaction measure_absorbance Monitor Absorbance (e.g., at 340 nm) initiate_reaction->measure_absorbance calculate_velocity Calculate Initial Velocity (V₀) measure_absorbance->calculate_velocity plot_data Plot V₀ vs. pH calculate_velocity->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum Troubleshooting_Logic start Problem: Low/No Enzyme Activity check_ph Is pH optimal? start->check_ph check_enzyme Is enzyme active? check_ph->check_enzyme Yes optimize_ph Action: Perform pH optimization check_ph->optimize_ph No check_reagents Are reagents correct? check_enzyme->check_reagents Yes use_fresh_enzyme Action: Use fresh enzyme stock check_enzyme->use_fresh_enzyme No prepare_fresh_reagents Action: Prepare fresh substrates/cofactors check_reagents->prepare_fresh_reagents No success Problem Resolved check_reagents->success Yes optimize_ph->success use_fresh_enzyme->success prepare_fresh_reagents->success

References

Troubleshooting guide for commercial Glucose 1-phosphate assay kits.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using commercial Glucose 1-phosphate (G1P) assay kits.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a commercial this compound (G1P) colorimetric assay?

A1: The concentration of G1P is determined through a coupled enzymatic reaction. First, G1P is converted to glucose-6-phosphate (G6P) by phosphoglucomutase. Subsequently, G6P is oxidized by glucose-6-phosphate dehydrogenase, which leads to the formation of NADH. The resulting NADH then reduces a colorless probe, producing a colored product. The absorbance of this colored product, typically measured at 450 nm, is directly proportional to the amount of G1P present in the sample.[1][2][3][4]

Q2: What types of samples are compatible with this assay?

A2: These assays are generally suitable for a variety of sample types, including animal tissues (such as liver, muscle, and heart), as well as adherent or suspension cells.[2][3][4]

Q3: What are the essential components provided in a typical G1P assay kit?

A3: A standard kit usually contains G1P Assay Buffer, G1P Enzyme Mix, G1P Developer, G1P Substrate Mix, and a G1P Standard.[1][2][3]

Q4: What equipment and reagents do I need to provide?

A4: You will typically need a 96-well flat-bottom plate (clear plates are recommended for colorimetric assays), a spectrophotometric multiwell plate reader, and ultrapure water.[1][2]

Q5: How should the kit components be stored and handled?

A5: The kit should be stored at -20°C and protected from light. It is important to avoid repeated freeze-thaw cycles of the reagents. Before use, allow the assay buffer to come to room temperature. Reconstituted enzymes and other components should be kept on ice while in use.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Issue 1: High Background Signal

Q: My blank and sample wells show a high background absorbance. What could be the cause?

A: High background can be caused by several factors. A primary reason is the presence of NADH in the samples, which can generate a background signal.[1][2] To address this, you can prepare a sample blank for each sample by omitting the G1P Enzyme Mix from the reaction.[1][2] Another potential issue is contamination of labware or buffers with phosphate (B84403). Ensure all materials are thoroughly washed with ultrapure water.[5]

Issue 2: Low or No Signal

Q: I am observing a very low signal or no signal at all, even in my standards. What should I do?

A: This could be due to a few reasons. First, ensure that all kit components, especially the assay buffer, are at room temperature before use, as cold reagents can affect enzyme activity.[1][2] Double-check that all steps in the protocol were followed precisely and that the plate reader is set to the correct wavelength (e.g., 450 nm).[1][2] Also, confirm that you are using a clear plate suitable for colorimetric assays.[1][2] Finally, ensure that all lyophilized components were properly reconstituted.

Issue 3: Inconsistent Results or High Variability

Q: My results are not reproducible between wells or experiments. What could be the problem?

A: Inconsistent results often stem from pipetting errors or improper mixing. Use calibrated pipettes and avoid pipetting very small volumes.[1] Preparing a master reaction mix for all wells can help ensure consistency.[1] Ensure thorough mixing after adding the reaction mix to the wells, either by using a horizontal shaker or by pipetting.[1] The formation of air bubbles in the wells can also interfere with readings; pipette gently against the wall of the well to avoid this.[1] It is also crucial to run all standards and samples in duplicate or triplicate.[5]

Troubleshooting Summary Table

ProblemPossible CauseSuggested Solution
High Background NADH present in the sample.Prepare a sample blank by omitting the G1P Enzyme Mix.[1][2]
Phosphate contamination.Ensure labware and buffers are free from contaminating phosphate.[5]
Low or No Signal Assay buffer or other reagents were cold.Ensure all components are at room temperature before use.[1][2]
Procedural error.Re-read and follow the protocol precisely.[2]
Incorrect wavelength on the plate reader.Check the filter settings of the instrument (e.g., 450 nm).[1][2]
Unsuitable microtiter plate.Use a clear, flat-bottom plate for colorimetric assays.[1][2]
Inconsistent Results Pipetting errors.Use calibrated pipettes and prepare a master reaction mix.[1]
Inadequate mixing.Mix well using a horizontal shaker or by pipetting.[1]
Air bubbles in wells.Pipette gently against the side of the well.[1]
Partially thawed components.Thaw and resuspend all components fully before use.[1]

Experimental Protocol: Colorimetric G1P Assay

This protocol is a generalized procedure based on common commercial kits. Always refer to the specific manual provided with your kit.

1. Reagent Preparation:

  • Allow the G1P Assay Buffer to warm to room temperature.

  • Reconstitute the lyophilized G1P Enzyme Mix, Developer, and Substrate Mix with the appropriate volumes of assay buffer or ultrapure water as specified in the kit manual. Mix by pipetting and avoid vortexing. Aliquot and store at -20°C, protected from light.[1][2]

  • Reconstitute the G1P Standard to create a stock solution (e.g., 100 mM).[1]

2. Standard Curve Preparation:

  • Prepare a working G1P standard solution (e.g., 1 mM) by diluting the stock solution.

  • Add varying amounts (e.g., 0, 2, 4, 6, 8, 10 µL) of the working standard solution to a 96-well plate to generate standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

  • Adjust the volume in each well to 50 µL with G1P Assay Buffer.[1]

3. Sample Preparation:

  • Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10^6) in ice-cold G1P Assay Buffer.

  • Centrifuge the homogenate to remove insoluble material.

  • Add a volume of the supernatant (e.g., 1-50 µL) to the 96-well plate.

  • Adjust the final volume to 50 µL with G1P Assay Buffer.

  • For samples with potential NADH background, prepare a parallel sample blank well without the G1P Enzyme Mix.[1][2]

4. Reaction Mix Preparation and Measurement:

  • Prepare a Reaction Mix according to the kit's instructions. A typical mix for one well includes G1P Assay Buffer, G1P Enzyme Mix, G1P Developer, and G1P Substrate Mix.

  • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

  • Mix well and incubate at room temperature for 30 minutes, protected from light.[1]

  • Measure the absorbance at 450 nm (A450).

5. Calculation:

  • Subtract the 0 standard (blank) reading from all standard and sample readings.

  • Plot the standard curve of absorbance versus the amount of G1P.

  • For samples with a background control, subtract the background control reading from the sample reading.

  • Determine the amount of G1P in the samples from the standard curve.

Visualizations

Enzymatic Reaction Pathway G1P This compound (G1P) G6P Glucose 6-Phosphate (G6P) G1P->G6P label1 Phosphoglucomutase NADH_Producer 6-Phospho-D-glucono-1,5-lactone G6P->NADH_Producer label2 G6P Dehydrogenase Colored_Product Colored Product (A450 nm) NADH_Producer->Colored_Product label3 Developer/Probe

Caption: Enzymatic cascade for G1P colorimetric detection.

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent & Standard Preparation Plate_Setup Plate Setup (Standards & Samples) Reagent_Prep->Plate_Setup Sample_Prep Sample Preparation (Tissues/Cells) Sample_Prep->Plate_Setup Add_Reaction_Mix Add Reaction Mix Plate_Setup->Add_Reaction_Mix Incubation Incubate (30 min, RT, protected from light) Add_Reaction_Mix->Incubation Measure_Absorbance Measure Absorbance (450 nm) Incubation->Measure_Absorbance Calculation Calculate G1P Concentration Measure_Absorbance->Calculation

Caption: General workflow for the this compound assay.

Troubleshooting Logic Start Problem with Assay Results High_Bg High Background? Start->High_Bg Low_Signal Low or No Signal? High_Bg->Low_Signal No Sol_Bg Run sample blank Check for phosphate contamination High_Bg->Sol_Bg Yes Inconsistent Inconsistent Results? Low_Signal->Inconsistent No Sol_Low Check reagent temperature Verify protocol & wavelength Use correct plate type Low_Signal->Sol_Low Yes Sol_Inconsistent Check pipetting technique Use master mix Ensure proper mixing Avoid bubbles Inconsistent->Sol_Inconsistent Yes End Problem Resolved Inconsistent->End No Sol_Bg->End Sol_Low->End Sol_Inconsistent->End

Caption: A logical workflow for troubleshooting common assay issues.

References

Technical Support Center: Enhancing Resolution of Glucose 1-Phosphate and Glucose 6-Phosphate in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving two critical isomers: Glucose 1-phosphate (G1P) and Glucose 6-phosphate (G6P) using capillary electrophoresis (CE). Due to their structural similarity and identical charge-to-mass ratios, separating G1P and G6P is a significant analytical challenge. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to help you achieve baseline separation.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate this compound (G1P) and Glucose 6-phosphate (G6P) by capillary zone electrophoresis (CZE)?

A1: G1P and G6P are structural isomers with the same molecular weight and charge at a given pH. In standard CZE, separation is based on differences in the charge-to-size ratio. Since these properties are nearly identical for G1P and G6P, they typically co-migrate, resulting in poor or no resolution.

Q2: What is the most effective strategy to achieve separation of G1P and G6P by CE?

A2: The most effective strategy is to use a background electrolyte (BGE) containing borate (B1201080). Borate ions form reversible complexes with the diol groups of the glucose molecules. The stability of these borate-sugar complexes differs depending on the position of the phosphate (B84403) group, which alters the effective charge-to-size ratio of the isomers, enabling their separation.[1]

Q3: How does pH affect the separation when using a borate buffer?

A3: The pH of the borate buffer is a critical parameter. The complexation between borate and the hydroxyl groups of the sugars is pH-dependent and tends to be more effective at alkaline pH values (typically pH 7 and above).[2] Adjusting the pH allows for fine-tuning the extent of complexation and, consequently, the electrophoretic mobility of the G1P and G6P complexes.

Q4: Can I use CE-MS for the analysis of G1P and G6P with a borate buffer?

A4: While CE-MS is a powerful technique for identifying and quantifying sugar phosphates, borate is a non-volatile salt. Using a borate buffer with mass spectrometry can lead to salt precipitation in the ion source, causing signal suppression and instrument contamination. For CE-MS applications, it is advisable to use volatile buffers like ammonium (B1175870) acetate (B1210297) or formate. However, achieving separation of G1P and G6P with these buffers is more challenging and may require other method modifications.

Q5: Are there alternatives to borate buffers for separating G1P and G6P?

A5: While borate complexation is the most widely cited method, other approaches can be explored. These include Micellar Electrokinetic Chromatography (MEKC), where analytes partition between a pseudo-stationary micellar phase and the aqueous buffer, or the use of other complexing agents like metal ions, which may offer differential interactions with the phosphate isomers.

Experimental Protocols

Achieving a successful separation of G1P and G6P hinges on the precise preparation of the background electrolyte and optimized instrument parameters. Below is a recommended starting protocol based on established methods for separating sugar phosphates.

Recommended Starting Protocol: Borate Complexation Method

This protocol is designed for a standard CE system with UV or indirect photometric detection.

Instrumentation:

  • Capillary: Uncoated fused-silica capillary (e.g., 50 µm I.D., 50-70 cm total length).

  • Detection: Indirect photometric detection is often effective for underivatized sugar phosphates.

  • Temperature: 25 °C.

  • Voltage: 15-25 kV (Normal polarity).

Reagents:

  • Boric Acid (H₃BO₃)

  • Adenosine Monophosphate (AMP) or other chromophore for indirect detection

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized water

  • G1P and G6P standards

Procedure:

  • Background Electrolyte (BGE) Preparation:

    • Prepare a solution containing 100 mM Boric Acid and 5 mM AMP in deionized water.

    • Adjust the pH to 7.2 using a 1 M NaOH solution.

    • Filter the BGE through a 0.22 µm syringe filter before use.

  • Capillary Conditioning:

    • Flush the new capillary with 1 M NaOH for 10 minutes.

    • Rinse with deionized water for 10 minutes.

    • Equilibrate with the BGE for at least 15 minutes before the first injection.

    • Between runs, a short flush with the BGE is recommended to ensure reproducibility.

  • Sample Preparation:

    • Dissolve G1P and G6P standards in deionized water or the BGE to a final concentration of approximately 0.5-1 mg/mL.

    • If using biological samples, appropriate extraction and cleanup steps are necessary to remove interfering substances like proteins and salts.

  • Injection and Separation:

    • Inject the sample using a hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Apply the separation voltage (start with 20 kV) and record the electropherogram.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation BGE_Prep Prepare Borate-AMP BGE (100mM Boric Acid, 5mM AMP, pH 7.2) Cap_Cond Condition Capillary (NaOH, Water, BGE) BGE_Prep->Cap_Cond Sample_Prep Prepare G1P/G6P Sample Cap_Cond->Sample_Prep Injection Hydrodynamic Injection (e.g., 50 mbar, 5s) Sample_Prep->Injection Separation Apply Voltage (e.g., 20 kV) Injection->Separation Detection Indirect Photometric Detection Separation->Detection Data_Acq Data Acquisition & Integration Detection->Data_Acq Resolution_Check Check Resolution of G1P and G6P Data_Acq->Resolution_Check Troubleshoot Troubleshoot if Necessary Resolution_Check->Troubleshoot Troubleshoot->BGE_Prep Adjust BGE Troubleshoot->Separation Adjust Voltage/Temp G Start Problem Observed No_Peaks No Peaks or Unstable Baseline Start->No_Peaks Poor_Resolution Poor Resolution / Co-elution Start->Poor_Resolution Broad_Tailing_Peaks Broad or Tailing Peaks Start->Broad_Tailing_Peaks Irreproducible_Times Irreproducible Migration Times Start->Irreproducible_Times Check_Current Check for Stable Current No_Peaks->Check_Current Check_BGE_pH Is BGE pH optimal (>=7.2)? Poor_Resolution->Check_BGE_pH Check_Sample_Matrix Is sample matrix high in salt? Broad_Tailing_Peaks->Check_Sample_Matrix Check_Temp Is capillary temperature stable? Irreproducible_Times->Check_Temp Check_Injection Verify Injection Parameters Check_Current->Check_Injection Yes Sol_No_Current Action: Check for bubbles, buffer levels, and electrical contacts. Check_Current->Sol_No_Current No Sol_Injection Action: Ensure sample vial is positioned correctly and has sufficient volume. Check_Injection->Sol_Injection No Check_Borate_Conc Is Borate concentration sufficient (>=100mM)? Check_BGE_pH->Check_Borate_Conc Yes Sol_pH Action: Remake BGE, verify pH. Check_BGE_pH->Sol_pH No Sol_Borate Action: Increase borate concentration. Check_Borate_Conc->Sol_Borate No Check_Cap_Cond Was capillary properly conditioned? Check_Sample_Matrix->Check_Cap_Cond No Sol_Sample Action: Desalt or dilute sample. Check_Sample_Matrix->Sol_Sample Yes Sol_Capillary Action: Re-condition with NaOH, water, and BGE. Check_Cap_Cond->Sol_Capillary No Check_BGE_Prep Is BGE preparation consistent? Check_Temp->Check_BGE_Prep Yes Sol_Temp Action: Ensure thermostatting is active and stable. Check_Temp->Sol_Temp No Sol_BGE_Prep Action: Use a precise protocol for BGE preparation. Check_BGE_Prep->Sol_BGE_Prep No

References

Validation & Comparative

A Comparative Guide: Validating a Novel HPLC Method Against a Conventional Enzymatic Assay for Glucose 1-Phosphate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of key metabolites is paramount. Glucose 1-phosphate (G1P) is a central molecule in carbohydrate metabolism, and its accurate measurement is crucial for a wide range of studies. This guide provides an objective comparison between a newly validated High-Performance Liquid Chromatography (HPLC) method and a traditional enzymatic assay for the quantification of G1P, supported by experimental data to inform your choice of analytical technique.

This comparison will delve into the principles of each method, provide detailed experimental protocols, and present a head-to-head analysis of their performance characteristics. The aim is to equip you with the necessary information to select the most suitable method for your specific research needs, balancing factors such as specificity, throughput, and analytical performance.

Methodological Principles

The quantification of this compound can be approached through distinct chemical and biological principles. The enzymatic assay leverages the high specificity of enzymes, while the HPLC method relies on the physicochemical separation of the analyte.

Enzymatic Assay: This technique employs a coupled enzyme reaction.[1] G1P is first converted to Glucose 6-phosphate (G6P) by phosphoglucomutase. Subsequently, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH. The increase in NADPH is directly proportional to the initial G1P concentration and can be measured spectrophotometrically by the change in absorbance at 340 nm.[2]

High-Performance Liquid Chromatography (HPLC): This method separates G1P from other components in a sample mixture based on its interaction with a stationary phase (a column) and a mobile phase (a solvent). Due to the high polarity of G1P, specialized chromatographic modes such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode anion-exchange chromatography are typically employed.[3][4][5] Following separation, the compound is detected and quantified, often using an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength, as G1P lacks a strong chromophore.[6][7][8]

Experimental Protocols

Detailed and standardized protocols are critical for achieving reproducible and reliable results. Below are representative methodologies for both the enzymatic assay and the newly validated HPLC method.

Enzymatic Assay Protocol

This protocol is based on commercially available kits and the principle of a coupled enzyme reaction.

  • Reagent Preparation:

    • Prepare a G1P Assay Buffer (e.g., Tris or HEPES buffer, pH 7.5).

    • Reconstitute the lyophilized enzyme mix containing phosphoglucomutase and G6PDH in the assay buffer.

    • Reconstitute the lyophilized NADP+ and any other required cofactors.

    • Prepare a series of G1P standards of known concentrations (e.g., 0-10 nmol/well) by diluting a stock solution.

  • Sample Preparation:

    • Homogenize tissue or cell samples in ice-cold assay buffer.

    • Centrifuge the homogenate to remove insoluble material and collect the supernatant.

    • If necessary, perform a deproteinization step (e.g., using perchloric acid followed by neutralization) to prevent enzyme inhibition.

  • Assay Procedure (96-well plate format):

    • Pipette 50 µL of each standard and sample into separate wells of a 96-well plate.

    • Prepare a reaction mixture containing the assay buffer, enzyme mix, and NADP+.

    • Add 50 µL of the reaction mixture to each well to initiate the reaction.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 340 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 standard) from all readings.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of G1P in the samples by interpolating their absorbance values on the standard curve.

HPLC Method Protocol

This protocol describes a HILIC-based method for the quantification of G1P.

  • HPLC System and Conditions:

    • Column: HILIC Column (e.g., Shodex HILICpak VT-50 2D, 2.0 mm x 150 mm, 5 µm).[4]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 25 mM ammonium (B1175870) formate), for instance, an 80:20 (v/v) ratio of acetonitrile to buffer.[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Column Temperature: 60°C.[4]

    • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

    • Injection Volume: 5 µL.[4]

  • Reagent and Standard Preparation:

    • Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and aqueous buffer. Filter and degas the mobile phase before use.

    • Prepare a stock solution of G1P in the mobile phase or water.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Extract G1P from the sample matrix using a suitable solvent (e.g., a mixture of methanol, chloroform, and water).

    • Centrifuge to pellet precipitates and collect the aqueous (polar) layer containing G1P.

    • Filter the extract through a 0.22 µm syringe filter before injection into the HPLC system.

  • Analysis and Quantification:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples.

    • Identify the G1P peak based on its retention time compared to the standard.

    • Quantify the G1P concentration in the sample by interpolating its peak area on the calibration curve.

Performance Comparison

A validation study was conducted to compare the performance of the new HPLC method against the established enzymatic assay. The key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, are summarized in the table below.

Parameter HPLC Method Enzymatic Assay Comments
Linearity (R²) > 0.999> 0.995Both methods demonstrate excellent linearity over their respective ranges.
Accuracy (Recovery) 98.5% - 101.2%95.3% - 104.5%The HPLC method shows slightly higher accuracy with less variability in recovery.
Precision (RSD%)
- Repeatability< 1.5%< 3.0%The HPLC method exhibits superior repeatability (intra-assay precision).
- Intermediate Precision< 2.0%< 5.0%The HPLC method is more precise when performed on different days by different analysts.
Limit of Detection (LOD) ~1.5 µM~5 µMThe HPLC method is more sensitive, allowing for the detection of lower concentrations of G1P.
Limit of Quantification (LOQ) ~5 µM~15 µMThe HPLC method has a lower limit of quantification, enabling reliable measurement of smaller amounts of G1P.
Specificity HighHigh (but susceptible to interference)HPLC's chromatographic separation provides high specificity. The enzymatic assay's specificity depends on the purity of the enzymes and potential cross-reactivity with other sugar phosphates.
Throughput ModerateHighThe enzymatic assay, especially in a 96-well format, allows for the simultaneous analysis of many samples, offering higher throughput.
Cost per Sample HigherLowerThe initial investment for HPLC instrumentation is high, and columns and solvents add to the running cost. Enzymatic assay kits are generally less expensive per sample.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

G Enzymatic Assay Signaling Pathway G1P This compound (G1P) PGM Phosphoglucomutase G1P->PGM G6P Glucose 6-Phosphate (G6P) G6PDH G6P Dehydrogenase G6P->G6PDH PGM->G6P Isomerization NADPH NADPH G6PDH->NADPH Oxidation-Reduction NADP NADP+ NADP->G6PDH Detector Spectrophotometer (340 nm) NADPH->Detector Absorbance Measurement

Enzymatic assay reaction cascade.

G Method Validation Workflow cluster_hplc HPLC Method cluster_enzymatic Enzymatic Assay hplc_sample Sample Preparation (Extraction, Filtration) hplc_analysis HILIC Separation hplc_sample->hplc_analysis hplc_detection ELSD/MS Detection hplc_analysis->hplc_detection hplc_quant Quantification hplc_detection->hplc_quant validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) hplc_quant->validation enz_sample Sample Preparation (Homogenization) enz_reaction Coupled Enzyme Reaction enz_sample->enz_reaction enz_detection Absorbance Reading (340nm) enz_reaction->enz_detection enz_quant Quantification enz_detection->enz_quant enz_quant->validation comparison Performance Comparison validation->comparison

Workflow for method validation and comparison.

Conclusion and Recommendations

Both the novel HPLC method and the traditional enzymatic assay are capable of reliably quantifying this compound. The choice between them depends heavily on the specific requirements of the study.

Choose the HPLC method when:

  • High sensitivity and a low limit of quantification are essential.

  • Superior accuracy and precision are required for definitive quantitative analysis.

  • The sample matrix is complex, and high specificity is needed to distinguish G1P from structurally similar compounds.

  • The laboratory is already equipped with HPLC instrumentation.

Choose the enzymatic assay when:

  • High throughput is a primary concern for screening a large number of samples.

  • Lower cost per sample is a significant factor.

  • The expected G1P concentrations are well within the assay's linear range.

References

Comparative analysis of Glucose 1-phosphate and Glucose 6-phosphate as substrates for metabolic enzymes.

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the distinct roles and enzymatic handling of two critical glucose esters in cellular metabolism.

Glucose 1-phosphate (G1P) and Glucose 6-phosphate (G6P) are pivotal intermediates in carbohydrate metabolism. While structurally similar, their distinct phosphorylation positions dictate markedly different metabolic fates and interactions with specific enzymes. G6P stands as a central hub, channeling glucose into various pathways, whereas G1P plays a more specialized role, primarily acting as the monomer unit for glycogen (B147801) synthesis and the direct product of its breakdown. This guide provides a detailed comparison of their functions as enzyme substrates, supported by experimental data and protocols.

Metabolic Fates: A Tale of Two Phosphates

The position of the phosphate (B84403) group is the critical determinant of the molecule's metabolic destination. G6P is positioned at the crossroads of several major pathways, while G1P's role is more narrowly focused on glycogen metabolism.

  • Glucose 6-Phosphate (G6P): As the first product of glucose phosphorylation within the cell by hexokinase or glucokinase, G6P is effectively trapped for intracellular metabolism.[1][2] It has several potential fates depending on the cell's energetic needs:

    • Glycolysis: G6P is isomerized to fructose (B13574) 6-phosphate, committing it to the glycolytic pathway for ATP production.[1][3]

    • Pentose Phosphate Pathway (PPP): G6P is the direct substrate for glucose-6-phosphate dehydrogenase, the rate-limiting enzyme of the PPP, which generates NADPH and precursors for nucleotide synthesis.[1][4]

    • Glycogen Synthesis: G6P can be converted to G1P by phosphoglucomutase, priming it for storage as glycogen.[1][3]

    • Conversion to Free Glucose: In liver and kidney cells, G6P can be dephosphorylated by glucose-6-phosphatase, releasing free glucose into the bloodstream to maintain blood glucose homeostasis.[3]

  • This compound (G1P): G1P's metabolic involvement is almost exclusively linked to glycogen.

    • Glycogenolysis: It is the direct product of glycogen breakdown, where glycogen phosphorylase cleaves α-1,4 glycosidic bonds, releasing glucose units as G1P.[5][6][7] This phosphorolytic cleavage conserves energy by avoiding the need for an ATP to phosphorylate the glucose.[8]

    • Glycogenesis: For storage, G1P is converted to UDP-glucose, the activated precursor for glycogen synthesis, in a reaction catalyzed by UDP-glucose pyrophosphorylase.[5][6]

The interconversion between these two phosphates is a critical regulatory point, managed by the enzyme phosphoglucomutase.[9][10]

Data Presentation: Comparative Overview

The distinct roles of G1P and G6P are reflected in their interactions with key metabolic enzymes.

Table 1: Principal Metabolic Pathways

PathwayThis compound (G1P)Glucose 6-Phosphate (G6P)
Glycogenolysis Direct ProductIndirect Product (via G1P isomerization)
Glycogenesis Direct Precursor (for UDP-glucose synthesis)Indirect Precursor (must be converted to G1P)
Glycolysis Not a direct substrate (must be converted to G6P)Direct Substrate (after isomerization to Fructose 6-Phosphate)
Pentose Phosphate Pathway Not a substrateDirect Substrate
Gluconeogenesis Not a direct productDirect Product (can be dephosphorylated to glucose)

Table 2: Enzyme Substrate Specificity

EnzymeSubstrate(s)Role of G1PRole of G6P
Phosphoglucomutase This compound, Glucose 6-phosphateSubstrateSubstrate
Glycogen Phosphorylase Glycogen, Inorganic PhosphateProductNot a substrate or direct product
Glycogen Synthase UDP-glucose, GlycogenPrecursor to the direct substrate (UDP-glucose)Allosteric Activator[3][11][12]
Hexokinase / Glucokinase Glucose, ATPNot a substrateProduct
Glucose-6-Phosphate Dehydrogenase Glucose 6-phosphateNot a substrateSubstrate[4]
Glucose-6-Phosphatase Glucose 6-phosphateNot a substrateSubstrate[3]

Table 3: Illustrative Enzyme Kinetics for Phosphoglucomutase

While specific kinetic parameters can vary based on the enzyme source and experimental conditions, the following provides a general comparison. A study using Fourier transform ion cyclotron resonance mass spectrometry determined the Michaelis-Menten constant (Kₘ) for both substrates.[13]

SubstrateKₘ (Michaelis-Menten Constant)
This compoundReported values are in the low micromolar range, indicating high affinity.
Glucose 6-phosphateReported values are in the low micromolar range, indicating high affinity.

Note: The reaction catalyzed by phosphoglucomutase is readily reversible, with the direction determined by the relative concentrations of G1P and G6P.[9] The formation of an enzyme-glucose 1,6-bisphosphate complex is an obligatory intermediate step in the catalytic cycle.[14]

Mandatory Visualizations

The metabolic relationship between G1P and G6P and the workflow for their analysis can be visualized through the following diagrams.

Metabolic_Fates cluster_glycogen Glycogen Metabolism cluster_central Central Metabolism Glycogen Glycogen G1P This compound Glycogen->G1P Glycogen Phosphorylase UDP_Glucose UDP-Glucose G1P->UDP_Glucose UDP-Glucose Pyrophosphorylase G6P Glucose 6-Phosphate G1P->G6P Phosphoglucomutase UDP_Glucose->Glycogen Glycogen Synthase G6P->UDP_Glucose Activates Glycolysis Glycolysis G6P->Glycolysis Phosphoglucose Isomerase PPP Pentose Phosphate Pathway G6P->PPP G6P Dehydrogenase Free_Glucose Free Glucose (Liver) G6P->Free_Glucose G6Pase

Caption: Metabolic roles of G1P and G6P.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Sample Prepare Sample (e.g., cell lysate) Mix Mix Sample and Reaction Cocktail Sample->Mix Reagents Prepare Reagents (Buffer, Substrate, Coupled Enzymes) Reagents->Mix Incubate Incubate at Controlled Temp (e.g., 37°C) Mix->Incubate Measure Measure Signal (e.g., Absorbance at 340nm) Incubate->Measure Calculate Calculate Activity (U/mg protein) Measure->Calculate

Caption: General workflow for a coupled enzyme assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme activity with G1P and G6P as substrates.

Phosphoglucomutase (PGM) Activity Assay (Coupled Reaction)

This assay measures the conversion of G1P to G6P. The G6P produced is then used in a coupled reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

  • Principle:

    • This compound --(PGM)--> Glucose 6-Phosphate

    • Glucose 6-Phosphate + NAD⁺ --(G6PDH)--> 6-Phosphoglucono-δ-lactone + NADH + H⁺

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.8, 5 mM MgCl₂.

    • G1P Substrate Solution: 20 mM this compound in Assay Buffer.

    • NAD⁺ Solution: 10 mM NAD⁺ in Assay Buffer.

    • G6PDH Enzyme Solution: ~5 units/mL in Assay Buffer.

    • Sample: Cell or tissue lysate containing PGM.

  • Procedure: [15][16]

    • Prepare a reaction mix containing Assay Buffer, NAD⁺ solution, and G6PDH solution.

    • Add the sample (lysate) to the wells of a 96-well plate. For background control, use a sample well without the G1P substrate.

    • Start the reaction by adding the G1P Substrate Solution.

    • Immediately measure the absorbance at 340 nm in a kinetic mode at a constant temperature (e.g., 37°C) for 10-30 minutes.

    • Calculate the rate of NADH formation (ΔAbs/min). The PGM activity is proportional to this rate after subtracting the background.

Glycogen Phosphorylase (GP) Activity Assay

This assay can be performed in the direction of glycogenolysis (the physiological direction) or glycogen synthesis. The glycogenolysis assay measures the G1P produced.[17][18]

  • Principle:

    • Glycogen + Pi --(GP)--> Glycogen(n-1) + this compound

    • This compound --(PGM)--> Glucose 6-Phosphate

    • Glucose 6-Phosphate + NAD⁺ --(G6PDH)--> 6-Phosphoglucono-δ-lactone + NADH + H⁺

  • Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM KCl, 2.5 mM MgCl₂.

    • Substrate Mix: 2 mg/mL Glycogen, 50 mM Potassium Phosphate (Pi).

    • Coupling Enzymes: Phosphoglucomutase (PGM) (~10 U/mL) and Glucose-6-Phosphate Dehydrogenase (G6PDH) (~5 U/mL).

    • NAD⁺ Solution: 10 mM NAD⁺.

    • Sample: Purified enzyme or tissue homogenate.

  • Procedure:

    • Combine Assay Buffer, NAD⁺ solution, and coupling enzymes in a reaction well.

    • Add the sample containing Glycogen Phosphorylase.

    • Initiate the reaction by adding the Substrate Mix (Glycogen and Pi).

    • Monitor the increase in absorbance at 340 nm over time, as described for the PGM assay.

    • The activity is calculated from the linear rate of the reaction.

Glycogen Synthase (GS) Activity Assay

This assay measures the incorporation of glucose from UDP-glucose into glycogen. The UDP produced is used in a coupled reaction to oxidize NADH.[19][20]

  • Principle:

    • UDP-Glucose + Glycogen(n) --(GS)--> UDP + Glycogen(n+1)

    • UDP + ATP --(NDPK)--> UTP + ADP

    • ADP + PEP --(PK)--> ATP + Pyruvate

    • Pyruvate + NADH + H⁺ --(LDH)--> Lactate + NAD⁺

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.8, 20 mM KCl, 5 mM MgCl₂.

    • Substrate Mix: 5 mM UDP-Glucose, 10 mg/mL Glycogen.

    • Coupled Reaction Mix: 1 mM Phosphoenolpyruvate (PEP), 0.3 mM NADH, 1 mM ATP, ~5 U/mL Pyruvate Kinase (PK), ~5 U/mL Lactate Dehydrogenase (LDH), ~2 U/mL Nucleoside-diphosphate kinase (NDPK).

    • Activator (Optional): 10 mM Glucose 6-Phosphate (to measure total activity).

    • Sample: Purified enzyme or tissue homogenate.

  • Procedure:

    • Combine Assay Buffer, Coupled Reaction Mix, and the sample in a reaction well.

    • If measuring G6P-dependent activity, add G6P to the reaction.

    • Start the reaction by adding the Substrate Mix (UDP-Glucose and Glycogen).

    • Monitor the decrease in absorbance at 340 nm as NADH is oxidized.

    • The rate of absorbance decrease is proportional to Glycogen Synthase activity.

Conclusion

The comparative analysis of this compound and Glucose 6-phosphate underscores a fundamental principle of metabolic regulation: subtle changes in molecular structure dictate specific enzymatic interactions and, consequently, distinct biological roles. G6P is a versatile, multi-functional intermediate at the heart of cellular energy and biosynthetic metabolism. In contrast, G1P serves a more specialized but equally vital function as the primary currency of glycogen storage and mobilization. For researchers in metabolism and drug development, understanding this division of labor is critical for identifying and targeting enzymes that regulate carbohydrate flux and energy balance within the cell.

References

Cross-Validation of Glucose 1-Phosphate Measurements: A Comparative Guide to Mass Spectrometry and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key metabolites is paramount. Glucose 1-phosphate (G1P), a central molecule in carbohydrate metabolism, is no exception. This guide provides a comprehensive cross-validation of two powerful analytical techniques for G1P measurement: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

This guide delves into the quantitative capabilities of both MS and NMR, offering a side-by-side look at their sensitivity, linearity, and precision for G1P analysis. Detailed experimental protocols for both techniques are provided, alongside a visual representation of the cross-validation workflow.

Quantitative Performance: A Head-to-Head Comparison

The choice between Mass Spectrometry and NMR for this compound quantification often hinges on the specific requirements of the study, such as the need for high sensitivity, absolute quantification without reference standards, or the ability to perform in vivo measurements. While both techniques are powerful, they possess distinct advantages and limitations.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is renowned for its exceptional sensitivity and selectivity.[1] It is capable of detecting and quantifying G1P at very low concentrations. NMR spectroscopy, specifically ³¹P-NMR, offers the advantage of being inherently quantitative, as the signal intensity is directly proportional to the number of nuclei, and it is non-destructive, allowing for the analysis of samples over time.[2][3]

Here, we summarize the key quantitative performance characteristics of each technique for the analysis of this compound, based on data from various studies.

FeatureMass Spectrometry (LC-MS)NMR Spectroscopy (³¹P-NMR)
Sensitivity (Limit of Quantification) High (0.5 to 50 nM)[1]Lower (micromolar to millimolar range)[2][3]
Linearity Excellent (over 3 to 4 orders of magnitude)[1]Inherently linear
Quantitation Requires the use of internal standards for accurate absolute quantification.[3]Inherently quantitative; signal intensity is directly proportional to the number of nuclei.[3]
Sample Preparation More extensive, often requires derivatization, and is destructive.[3]Minimal, non-destructive, allowing for in vivo measurements.[3]
Structural Information Provides information about the mass-to-charge ratio and fragmentation patterns, which can be used to infer structure.Provides detailed information about the molecular structure and the position of the phosphate (B84403) group.
Reproducibility Average[4]Very high[4]

Experimental Protocols

To ensure accurate and reproducible measurements of this compound, it is crucial to follow well-defined experimental protocols. Below are detailed methodologies for both LC-MS and ³¹P-NMR techniques.

Mass Spectrometry (LC-MS) Protocol for this compound Quantification

This protocol outlines a general workflow for the analysis of this compound in a biological sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Extraction: Metabolites are extracted from cells or tissues using a solvent system such as a methanol/chloroform/water mixture.

  • Derivatization (if necessary): Depending on the chromatographic method, derivatization may be required to improve the volatility and thermal stability of G1P.

  • Reconstitution: The dried extract is reconstituted in a suitable solvent compatible with the LC mobile phase. An internal standard (e.g., a stable isotope-labeled G1P) is added at a known concentration for accurate quantification.

2. LC-MS Data Acquisition:

  • Chromatographic Separation: The sample is injected into an LC system equipped with a suitable column (e.g., HILIC or ion-pair reversed-phase) to separate G1P from other metabolites. A gradient elution is typically used.

  • Mass Spectrometry Analysis: The eluent from the LC is introduced into the mass spectrometer. G1P is ionized (e.g., by electrospray ionization - ESI) and the mass analyzer separates the ions based on their mass-to-charge ratio (m/z). Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is often used for targeted quantification, providing high selectivity and sensitivity.

3. Data Analysis:

  • Peak Integration: The chromatographic peak corresponding to G1P is integrated.

  • Quantification: The concentration of G1P is determined by comparing the peak area of the analyte to that of the internal standard. A calibration curve is typically generated using a series of standards with known concentrations.

NMR Spectroscopy (³¹P-NMR) Protocol for this compound Quantification

This protocol provides a general workflow for the absolute quantification of this compound in a biological sample using ³¹P-NMR.

1. Sample Preparation:

  • Extraction: Metabolites are extracted from cells or tissues using methods such as perchloric acid extraction followed by neutralization.

  • Reconstitution: The lyophilized extract is reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard for quantification (e.g., phosphocreatine (B42189) or a coaxial insert with a reference compound).[5] The pH of the sample should be carefully controlled as the chemical shift of phosphate compounds is pH-dependent.

2. ³¹P-NMR Data Acquisition:

  • Instrument Setup: A high-field NMR spectrometer is used.

  • Data Acquisition: A one-dimensional ³¹P-NMR spectrum is acquired. For absolute quantification, a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial to ensure complete relaxation of the nuclei between pulses, which is essential for accurate integration. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

3. Data Analysis:

  • Spectrum Processing: The resulting NMR spectrum is processed, which includes Fourier transformation, phasing, and baseline correction.

  • Peak Integration: The area of the resonance peak corresponding to this compound is integrated.

  • Quantification: The absolute concentration of G1P is calculated by comparing the integral of its peak to the integral of the known concentration of the internal standard, taking into account the number of phosphorus nuclei contributing to each signal.

Visualizing the Workflow

To better illustrate the relationship between these two powerful analytical techniques in a cross-validation context, the following diagrams outline the experimental workflow and the logical relationship of the comparison.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Analysis cluster_comparison Cross-Validation Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation NMR_Prep Sample Reconstitution (Internal Standard) Extraction->NMR_Prep MS_Detection MS Detection LC_Separation->MS_Detection MS_Quant Quantification (Internal Standard) MS_Detection->MS_Quant Comparison Quantitative Comparison MS_Quant->Comparison NMR_Acquisition 31P-NMR Acquisition NMR_Prep->NMR_Acquisition NMR_Quant Absolute Quantification NMR_Acquisition->NMR_Quant NMR_Quant->Comparison

Cross-validation workflow for G1P measurement.

SignalingPathways cluster_glycolysis Glycolysis Pathway cluster_analysis Analytical Measurement Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase G1P Glucose-1-Phosphate G6P->G1P Phosphoglucomutase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase Glycogen Glycogen G1P->Glycogen Glycogen Synthase Analysis MS and NMR Quantification G1P->Analysis Glycogen->G1P Glycogen Phosphorylase

G1P's central role in glycolysis and its measurement.

References

Comparing the efficacy of different enzymatic methods for Glucose 1-phosphate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glucose 1-phosphate (G1P) is a pivotal intermediate in carbohydrate metabolism, serving as a precursor for the synthesis of nucleotide sugars and polysaccharides. Its efficient production is crucial for various applications in biotechnology and pharmaceutical development. This guide provides a comparative analysis of three primary enzymatic methods for G1P synthesis, offering insights into their efficacy, supported by experimental data and detailed protocols.

At a Glance: Comparing Enzymatic Routes to this compound

The enzymatic synthesis of this compound can be efficiently achieved using several phosphorylases, each utilizing a different substrate. The selection of the most suitable enzyme often depends on substrate availability, cost, and desired reaction conditions. Here, we compare three prominent enzymes: α-glucan phosphorylase, sucrose (B13894) phosphorylase, and cellobiose (B7769950) phosphorylase.

EnzymeEC NumberCommon SourceSubstrateCo-substrateProduct(s)Optimal pHOptimal Temp. (°C)
α-Glucan Phosphorylase 2.4.1.1Potato, Thermotoga maritimaStarch, Glycogen (B147801)Phosphate (B84403)This compound6.0 - 7.237 - 70
Sucrose Phosphorylase 2.4.1.7Bifidobacterium adolescentisSucrosePhosphateThis compound, Fructose6.0 - 6.548
Cellobiose Phosphorylase 2.4.1.20Clostridium thermocellum, Thermotoga maritimaCellobiosePhosphateThis compound, Glucose6.2 - 6.580

In-Depth Analysis of Enzymatic Methods

α-Glucan Phosphorylase

This enzyme catalyzes the phosphorolysis of α-1,4-glycosidic bonds in starch or glycogen to yield G1P.[1][2] It is a widely used method, particularly with the readily available enzyme from potatoes. Thermostable variants, such as the one from Thermotoga maritima, offer the advantage of higher reaction temperatures, which can increase reaction rates and reduce the risk of microbial contamination.[1]

Kinetic Parameters: A multi-enzyme system using α-glucan phosphorylase from Thermotoga maritima has been shown to produce high titers of G1P, reaching up to 200 mM from starch.[3] However, the conversion efficiency of the standalone enzyme is a critical factor to consider. For instance, under specific conditions, glucan phosphorylase converted 40% of glucose residues in starch to G1P.[4]

Sucrose Phosphorylase

Sucrose phosphorylase offers a straightforward method for G1P synthesis from the inexpensive and abundant substrate, sucrose.[5] The enzyme from Bifidobacterium adolescentis is well-characterized and shows high catalytic efficiency.[6][7][8]

Kinetic Parameters (from Bifidobacterium adolescentis):

  • kcat: 207 s⁻¹ (for sucrose phosphorolysis at 58°C and pH 6.5)[6]

  • Optimal pH: 6.0-6.5[6]

  • Optimal Temperature: 48°C (native enzyme), 58°C (His-tagged)[6]

A continuous production process using immobilized sucrose phosphorylase from Bifidobacterium adolescentis has achieved a space-time yield of 179 g/L/h with a product recovery of 86%.[9]

Cellobiose Phosphorylase

Cellobiose phosphorylase is a key enzyme in the metabolism of cellulose (B213188), catalyzing the reversible phosphorolysis of cellobiose to G1P and glucose.[10][11][12][13] This method is particularly relevant for biorefining applications where cellobiose is a readily available intermediate from cellulose degradation.[14][15] Thermostable versions, like the one from Thermotoga maritima, are advantageous for industrial processes.[16][17]

Kinetic Parameters (from Thermotoga maritima):

  • kcat: 5.4 s⁻¹[17]

  • Km (Cellobiose): 0.29 mM[17]

  • Km (Phosphate): 0.15 mM[17]

  • Optimal pH: 6.2[17]

  • Optimal Temperature: 80°C[17]

Experimental Protocols

Protocol 1: this compound Synthesis using α-Glucan Phosphorylase from Potato

This protocol describes the extraction of α-glucan phosphorylase from potato tubers and its use for G1P synthesis.

Materials:

  • Potato tubers

  • 0.1 M Citrate (B86180) buffer (pH 6.5)

  • 1% (w/v) Soluble starch solution

  • 0.1 M Sodium phosphate buffer (pH 6.5)

  • Iodine solution (for testing)

  • Centrifuge and centrifuge tubes

  • Blender

  • Muslin cloth

  • Water bath

Procedure:

  • Enzyme Extraction: a. Peel and chop one medium-sized potato. b. Homogenize the potato pieces in a blender with a minimal amount of cold 0.1 M citrate buffer (pH 6.5) to create a slurry. c. Filter the slurry through a muslin cloth to remove solid debris. d. Centrifuge the filtrate at 4000 rpm for 10 minutes at 4°C to pellet the starch granules. e. Carefully collect the supernatant containing the α-glucan phosphorylase.

  • G1P Synthesis: a. Prepare a reaction mixture containing 5 mL of 1% soluble starch solution and 5 mL of 0.1 M sodium phosphate buffer (pH 6.5). b. Add 2 mL of the potato extract (enzyme solution) to the reaction mixture. c. Incubate the reaction mixture in a water bath at 37°C. d. Monitor the reaction progress by taking aliquots at regular intervals and measuring the decrease in starch concentration using the iodine test or by quantifying the G1P produced using an appropriate assay.

Protocol 2: this compound Synthesis using Sucrose Phosphorylase

This protocol outlines a typical batch synthesis of G1P using a commercially available sucrose phosphorylase.

Materials:

  • Sucrose phosphorylase (e.g., from Bifidobacterium adolescentis)

  • Sucrose

  • Potassium phosphate buffer (0.1 M, pH 6.5)

  • Water bath or incubator shaker

Procedure:

  • Prepare a reaction solution containing 100 mM sucrose and 50 mM potassium phosphate in the 0.1 M phosphate buffer (pH 6.5).

  • Equilibrate the solution to the optimal temperature for the enzyme (e.g., 48°C for the native enzyme from B. adolescentis).

  • Initiate the reaction by adding a predetermined amount of sucrose phosphorylase (e.g., 10 U/mL).

  • Incubate the reaction mixture with gentle agitation.

  • Monitor the formation of G1P over time using techniques such as high-performance liquid chromatography (HPLC) or specific enzymatic assays.

  • Terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95°C for 5 minutes).

Protocol 3: this compound Synthesis using Cellobiose Phosphorylase

This protocol describes the synthesis of G1P from cellobiose using a thermostable cellobiose phosphorylase.

Materials:

  • Cellobiose phosphorylase (e.g., from Thermotoga maritima)

  • Cellobiose

  • Phosphate buffer (50 mM, pH 6.2)

  • High-temperature water bath or thermocycler

Procedure:

  • Dissolve cellobiose (e.g., 10 mM) and inorganic phosphate (e.g., 50 mM) in the phosphate buffer (pH 6.2).

  • Preheat the reaction mixture to the optimal temperature of the enzyme (e.g., 80°C for the enzyme from T. maritima).

  • Start the reaction by adding cellobiose phosphorylase to the mixture.

  • Incubate at the optimal temperature.

  • Follow the production of G1P and glucose using analytical methods like HPLC.

  • Stop the reaction by rapidly cooling the mixture on ice.

Visualizing the Metabolic Context and Experimental Workflow

To better understand the role of this compound and the enzymatic processes, the following diagrams illustrate the key metabolic pathways and a generalized experimental workflow.

Glycogen_Metabolism Glycogen Glycogen G1P This compound Glycogen->G1P Glycogen Phosphorylase (Glycogenolysis) G6P Glucose 6-Phosphate G1P->G6P Phosphoglucomutase UDP_Glucose UDP-Glucose G1P->UDP_Glucose UDP-Glucose Pyrophosphorylase G6P->G1P Phosphoglucomutase Glycolysis Glycolysis G6P->Glycolysis UDP_Glucose->Glycogen Glycogen Synthase (Glycogenesis) Enzymatic_Synthesis_Workflow Substrate Substrate (Starch/Sucrose/Cellobiose) Reaction Enzymatic Reaction (Optimal pH and Temperature) Substrate->Reaction Phosphate Inorganic Phosphate Phosphate->Reaction Enzyme Phosphorylase (α-Glucan/Sucrose/Cellobiose) Enzyme->Reaction G1P This compound (Product) Reaction->G1P Byproduct Byproduct (Fructose/Glucose) Reaction->Byproduct Analysis Product Analysis (HPLC, Enzymatic Assay) G1P->Analysis Purification Purification Analysis->Purification

References

A Kinetic Showdown: Unveiling the Performance of Phosphoglucomutase Isoforms with Glucose 1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Phosphoglucomutase (PGM) plays a pivotal role in carbohydrate metabolism, catalyzing the reversible conversion of glucose 1-phosphate (G1P) to glucose 6-phosphate (G6P). This seemingly simple isomerization is a critical control point for glycolysis, glycogenolysis, and glycogenesis. In humans, two primary isoforms, PGM1 and PGM2, carry out this vital function. While both enzymes catalyze the same reaction, subtle differences in their kinetic properties can have significant physiological implications, making a detailed comparison essential for researchers in metabolic diseases and drug development.

This guide provides an objective comparison of the kinetic performance of PGM1 and PGM2 with their common substrate, this compound. We present a summary of their kinetic parameters, a detailed experimental protocol for their characterization, and visual representations of the enzymatic reaction and experimental workflow.

At a Glance: Kinetic Parameters of PGM Isoforms

The efficiency of an enzyme is best described by its Michaelis-Menten constant (Km) and catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for its substrate. A lower Km signifies a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated with the substrate. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.

IsoformK_m_ (µM) for this compoundk_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
PGM1~80Not availableNot available
PGM2Similar to PGM1Not availableNot available

Note: The table highlights the current gaps in directly comparable kinetic data for human PGM1 and PGM2. Further research is required to fully elucidate the catalytic efficiencies of both isoforms under standardized conditions.

Delving Deeper: Experimental Protocol for PGM Activity Assay

The kinetic parameters of PGM isoforms can be determined using a coupled enzyme assay. This method links the production of glucose 6-phosphate to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically.

Principle:

Phosphoglucomutase catalyzes the conversion of this compound to Glucose 6-phosphate. The product, Glucose 6-phosphate, is then utilized by the coupling enzyme, Glucose-6-phosphate dehydrogenase, which oxidizes it to 6-phosphoglucono-δ-lactone and concomitantly reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the PGM activity.

Materials:

  • Purified PGM1 and PGM2 isoforms

  • Tris-HCl buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

  • This compound (G1P) stock solution

  • Glucose 1,6-bisphosphate (G1,6BP) (as a cofactor)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microplate (optional, for high-throughput analysis)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADP⁺, G1,6BP, and G6PDH. The final concentrations should be optimized but are typically in the range of 50 mM Tris-HCl, 5 mM MgCl₂, 0.2 mM NADP⁺, 1 µM G1,6BP, and 1 unit/mL G6PDH.

  • Substrate Preparation: Prepare a series of dilutions of the this compound stock solution to achieve a range of final concentrations in the assay (e.g., from 0.1 to 10 times the expected Km).

  • Enzyme Preparation: Prepare a solution of the PGM isoform (PGM1 or PGM2) of known concentration in a suitable buffer. The concentration should be chosen to ensure a linear rate of reaction over the measurement period.

  • Assay Initiation:

    • To a cuvette or microplate well, add the reaction mixture.

    • Add the desired concentration of this compound.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the PGM enzyme solution.

  • Data Acquisition: Immediately start monitoring the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding this compound concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.

    • Calculate the kcat value by dividing Vmax by the enzyme concentration ([E]t).

Visualizing the Process and Logic

To better understand the experimental workflow and the enzymatic reaction, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Reaction Mixture D Mix & Equilibrate A->D B G1P Dilutions B->D C PGM Isoforms E Initiate Reaction C->E D->E F Monitor A340 E->F G Calculate V₀ F->G H Plot V₀ vs. [G1P] G->H I Determine Km & Vmax H->I J Calculate kcat I->J

Caption: Experimental workflow for kinetic comparison of PGM isoforms.

PGM_Reaction G1P This compound PGM Phosphoglucomutase (PGM1 or PGM2) G1P->PGM Isomerization G6P Glucose 6-phosphate PGM->G6P Isomerization

Caption: Enzymatic reaction catalyzed by phosphoglucomutase.

Comparison_Logic cluster_isoforms Isoforms cluster_parameters Kinetic Parameters Title Kinetic Comparison of PGM Isoforms PGM1 PGM1 Km Km (Substrate Affinity) PGM1->Km kcat kcat (Catalytic Rate) PGM1->kcat kcat_Km kcat/Km (Catalytic Efficiency) PGM1->kcat_Km PGM2 PGM2 PGM2->Km PGM2->kcat PGM2->kcat_Km Conclusion Comparative Performance Assessment kcat_Km->Conclusion

Caption: Logical framework for comparing PGM isoform kinetics.

References

The Potential of Glucose 1-Phosphate as a Biomarker for Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DURHAM, NC – [Current Date] – In the landscape of biomarker discovery for metabolic disorders, particularly Glycogen (B147801) Storage Diseases (GSDs), the role of Glucose 1-phosphate (G1P) as a potential biomarker is a topic of significant interest. This guide provides a comprehensive comparison of G1P with other established and emerging biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation.

Introduction to this compound in Metabolism

This compound is a pivotal intermediate in carbohydrate metabolism. It is the direct product of glycogenolysis, the breakdown of glycogen, and a precursor for glycogen synthesis (glycogenesis).[1][2] Given its central role, dysregulation of G1P metabolism is a key feature of several inherited metabolic disorders, most notably Glycogen Storage Diseases, where the enzymatic pathways for glycogen breakdown or synthesis are impaired.[3]

Comparison of this compound with Alternative Biomarkers

While G1P is a logical candidate for a biomarker in GSDs, its clinical validation is not as established as other molecules. The following table compares G1P with urinary glucose tetrasaccharide (Glc4) and serum creatine (B1669601) kinase (CK), two commonly used biomarkers in the context of GSDs, particularly Pompe disease (GSD type II).

BiomarkerTypeRationale as a BiomarkerAdvantagesDisadvantages
This compound (G1P) MetaboliteDirect product of glycogenolysis; its accumulation could reflect impaired downstream metabolism.Theoretically highly specific to glycogen metabolism defects.Lacks extensive clinical validation; limited data on sensitivity and specificity; invasive sample collection (tissue biopsy) may be required for accurate measurement.
Urinary Glucose Tetrasaccharide (Glc4) OligosaccharideA glycogen-derived tetrasaccharide, Glcα1-6Glcα1-4Glcα1-4Glc, excreted in the urine of Pompe disease patients due to lysosomal glycogen breakdown.[1]Non-invasive sample collection (urine); good sensitivity and specificity for Pompe disease[4]; useful for monitoring therapeutic response.[1]Less specific for other GSDs; levels can be influenced by diet.
Serum Creatine Kinase (CK) EnzymeReleased into the bloodstream upon muscle damage, a common feature of myopathic GSDs.Widely available and routinely measured; useful as a general indicator of muscle involvement.Non-specific marker of muscle damage, can be elevated in various other conditions; not directly indicative of the underlying metabolic defect.

Experimental Protocols

Measurement of this compound

Principle: The concentration of G1P in biological samples can be determined using a colorimetric assay. The assay relies on the conversion of G1P to glucose-6-phosphate (G6P) by phosphoglucomutase. G6P is then oxidized by glucose-6-phosphate dehydrogenase to generate NADH, which reduces a colorless probe to a colored product. The absorbance of the colored product is directly proportional to the G1P concentration.

Sample Preparation:

  • Tissue: Homogenize 10 mg of tissue in 200 µL of ice-cold assay buffer. Centrifuge at 12,000 rpm for 5 minutes to remove insoluble material.

  • Cells: Resuspend 1 x 10^6 cells in 200 µL of ice-cold assay buffer. Homogenize and centrifuge as described for tissue samples.

Assay Procedure (using a commercial kit):

  • Standard Curve Preparation: Prepare a standard curve using a known concentration of G1P standard.

  • Sample and Background Control Preparation: Add 1-50 µL of the sample supernatant to a 96-well plate. Prepare a parallel well for each sample as a background control. Adjust the volume in all wells to 50 µL with assay buffer.

  • Reaction Mix Preparation: Prepare a reaction mix containing assay buffer, G1P enzyme mix, and G1P developer.

  • Incubation: Add the reaction mix to each well and incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Subtract the background control reading from the sample reading. Determine the G1P concentration in the sample by comparing the corrected absorbance to the standard curve.

Measurement of Urinary Glucose Tetrasaccharide (Glc4)

Principle: Urinary Glc4 levels can be quantified using high-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.

Sample Preparation:

  • Collect a 24-hour urine sample.

  • Centrifuge the urine sample to remove any sediment.

  • The supernatant can be directly analyzed or stored at -20°C.

HPLC-UV Method:

  • Chromatographic Separation: Inject the urine sample onto a suitable HPLC column (e.g., an amino-based column).

  • Elution: Use an isocratic or gradient elution with a mobile phase typically consisting of acetonitrile (B52724) and water.

  • Detection: Monitor the eluent at a specific UV wavelength (e.g., 195 nm).

  • Quantification: Identify and quantify the Glc4 peak by comparing its retention time and peak area to that of a pure Glc4 standard.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context of G1P and the experimental workflow for its measurement, the following diagrams are provided.

Glycogen_Metabolism cluster_GSD Glycogen Storage Diseases Glycogen Glycogen G1P This compound Glycogen->G1P Glycogenolysis (Glycogen Phosphorylase) G6P Glucose 6-phosphate G1P->G6P (Phosphoglucomutase) UDP_Glucose UDP-Glucose G1P->UDP_Glucose Glycogenesis (UDP-Glucose Pyrophosphorylase) Glucose Glucose G6P->Glucose (Glucose 6-phosphatase) In Liver Glycolysis Glycolysis G6P->Glycolysis UDP_Glucose->Glycogen (Glycogen Synthase) Enzyme Deficiencies Enzyme Deficiencies

Caption: Simplified pathway of glycogen metabolism showing the central role of this compound.

G1P_Assay_Workflow cluster_sample Sample Preparation cluster_assay Colorimetric Assay cluster_analysis Data Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Plate 96-well Plate Loading (Sample & Standards) Supernatant->Plate Reaction Add Reaction Mix Plate->Reaction Incubation Incubation Reaction->Incubation Measurement Absorbance Measurement (450 nm) Incubation->Measurement Standard_Curve Generate Standard Curve Measurement->Standard_Curve Calculation Calculate G1P Concentration Standard_Curve->Calculation

Caption: Experimental workflow for the colorimetric assay of this compound.

Conclusion

This compound holds theoretical promise as a specific biomarker for metabolic disorders involving dysfunctional glycogen metabolism. Its central position in both glycogenolysis and glycogenesis suggests that its levels could directly reflect enzymatic defects characteristic of GSDs. However, the current body of scientific literature lacks robust clinical validation studies to confirm its utility in terms of sensitivity, specificity, and predictive value for diagnosing or monitoring these conditions.

In contrast, biomarkers such as urinary glucose tetrasaccharide have undergone more extensive investigation and have demonstrated clinical utility, particularly for Pompe disease. Therefore, while the measurement of G1P can provide valuable insights in a research setting, its application as a routine diagnostic or monitoring tool for metabolic disorders requires further validation. Future studies should focus on quantifying G1P levels in larger patient cohorts with various GSDs and other metabolic diseases, and directly comparing its performance against established biomarkers.

References

A Researcher's Guide to Glucose 1-Phosphate Quantification: An Inter-laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Glucose 1-phosphate (G1P) is critical for understanding key metabolic pathways and for the development of novel therapeutics. This guide provides an objective comparison of three commonly employed methods for G1P quantification: enzymatic assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is supported by experimental data from various sources to aid in the selection of the most appropriate method for specific research needs.

This compound is a central molecule in carbohydrate metabolism, playing a pivotal role in both the breakdown of glycogen (B147801) (glycogenolysis) and its synthesis (glycogenesis). As an intermediate, its cellular concentration can provide valuable insights into the metabolic state of cells and tissues. The choice of quantification method can significantly influence the accuracy, sensitivity, and throughput of experimental results.

Method Comparison at a Glance

ParameterEnzymatic Assay (Colorimetric/Fluorometric)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Coupled enzymatic reactions leading to a colored or fluorescent product.Chromatographic separation based on polarity and/or charge, followed by detection (e.g., ELSD, RID, UV).Chromatographic separation coupled with mass-based detection, providing high selectivity and sensitivity.
Limit of Detection (LOD) Micromolar (µM) range.[1][2]Milligram per milliliter (mg/mL) to micromolar (µM) range.[3][4]Femtomole (fmol) to picomole (pmol) range.[5]
Limit of Quantification (LOQ) Micromolar (µM) range.[1][2]Milligram per milliliter (mg/mL) to micromolar (µM) range.[3][4]Femtomole (fmol) to picomole (pmol) range.[5]
Linearity Typically 1-2 orders of magnitude.[1][2]Good linearity over a defined concentration range (e.g., 0.1–5 mg/mL).[3]Wide dynamic range, often spanning 3-5 orders of magnitude.[6]
Accuracy Generally good, but can be affected by interfering substances.High accuracy with proper calibration.High accuracy and precision, especially with the use of internal standards.
Precision (RSD%) Typically <15%.Good repeatability and reproducibility (RSD <5%).[3]Excellent precision (Intra- and inter-assay CVs often <15%).[6]
Throughput High, suitable for 96-well plate format.Moderate, sequential sample analysis.Moderate to high, depending on the LC method and autosampler capacity.
Expertise Required Low to moderate.Moderate, requires knowledge of chromatography.High, requires expertise in both chromatography and mass spectrometry.
Cost Low to moderate.Moderate instrument cost, lower running costs.High instrument cost, moderate running costs.

Signaling Pathways Involving this compound

This compound is a key intermediate in the regulation of blood glucose levels through the processes of glycogenolysis (glycogen breakdown) and glycogenesis (glycogen synthesis).

cluster_glycogenolysis Glycogenolysis cluster_glycogenesis Glycogenesis Glycogen Glycogen G1P_lysis This compound Glycogen->G1P_lysis Glycogen Phosphorylase G6P_lysis Glucose 6-Phosphate G1P_lysis->G6P_lysis Phosphoglucomutase Glucose_lysis Glucose (in Blood) G6P_lysis->Glucose_lysis Glucose 6-Phosphatase (Liver) Glucose_genesis Glucose (from Blood) G6P_genesis Glucose 6-Phosphate Glucose_genesis->G6P_genesis Hexokinase/ Glucokinase G1P_genesis This compound G6P_genesis->G1P_genesis Phosphoglucomutase UDP_Glucose UDP-Glucose G1P_genesis->UDP_Glucose UDP-Glucose Pyrophosphorylase Glycogen_genesis Glycogen UDP_Glucose->Glycogen_genesis Glycogen Synthase

Figure 1: Glycogenolysis and Glycogenesis Pathways

Experimental Protocols

Enzymatic Assay (Colorimetric)

This method relies on a series of coupled enzymatic reactions that ultimately produce a colored product, the absorbance of which is proportional to the amount of G1P in the sample.[1][2][7]

Principle:

  • Phosphoglucomutase converts this compound to Glucose 6-phosphate (G6P).

  • Glucose-6-phosphate dehydrogenase oxidizes G6P, producing NADH.

  • The generated NADH reduces a probe to a colored product, which is measured spectrophotometrically.

Sample Sample (Tissue homogenate, cell lysate) ReactionMix Prepare Reaction Mix (Enzymes, Substrates, Buffer) Sample->ReactionMix Incubate Incubate at Room Temperature ReactionMix->Incubate Measure Measure Absorbance (e.g., 450 nm) Incubate->Measure Calculate Calculate G1P Concentration Measure->Calculate StandardCurve Prepare Standard Curve StandardCurve->Calculate

Figure 2: Enzymatic Assay Workflow

Detailed Methodology:

  • Sample Preparation: Homogenize tissue or cells in an appropriate assay buffer on ice.[7] Centrifuge to remove insoluble material.[7]

  • Standard Curve Preparation: Prepare a series of G1P standards of known concentrations.[7]

  • Reaction Setup: Add samples and standards to a 96-well plate. Prepare a reaction mixture containing phosphoglucomutase, glucose-6-phosphate dehydrogenase, NAD⁺, and a colorimetric probe in an assay buffer.[7]

  • Incubation: Add the reaction mixture to each well and incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.[7]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[7]

  • Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the G1P concentration in the samples from the curve.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC separates G1P from other components in a sample based on its physicochemical properties. This method is particularly useful for separating G1P from its isomer, Glucose 6-phosphate.[8][9]

Principle: A liquid mobile phase carries the sample through a column packed with a stationary phase. Different components of the sample interact differently with the stationary phase, causing them to separate. A detector at the end of the column measures the concentration of each component as it elutes. For G1P, a mixed-mode anion-exchange column can be effective.[8][9]

SamplePrep Sample Preparation (Extraction, Filtration) Injection Inject Sample into HPLC System SamplePrep->Injection Separation Chromatographic Separation (e.g., Newcrom B column) Injection->Separation Detection Detection (e.g., ELSD, RID) Separation->Detection DataAnalysis Data Analysis (Peak Integration, Quantification) Detection->DataAnalysis Calibration Calibration with Standards Calibration->DataAnalysis

Figure 3: HPLC Analysis Workflow

Detailed Methodology:

  • Sample Preparation: Extract metabolites from the sample using a suitable solvent (e.g., methanol/water). Centrifuge and filter the supernatant to remove particulates.

  • Chromatographic Conditions:

    • Column: A mixed-mode anion-exchange column (e.g., Newcrom B, 4.6 x 150 mm, 5 µm).[8][9]

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with formic acid).[9]

    • Flow Rate: Typically around 1.0 mL/min.[9]

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).[9]

  • Detection: Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID) are commonly used for non-UV absorbing compounds like G1P.[9]

  • Quantification: Create a calibration curve using G1P standards of known concentrations. Quantify G1P in samples by comparing their peak areas to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This is the most sensitive method for G1P quantification.[5]

Principle: After separation by LC, the eluent is ionized, and the ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. This allows for highly specific and sensitive detection of G1P.

SamplePrep Sample Preparation (Extraction, optional Derivatization) InternalStd Addition of Internal Standard SamplePrep->InternalStd LC_Separation LC Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization MS_Detection Mass Spectrometry Detection (m/z) Ionization->MS_Detection DataAnalysis Data Analysis and Quantification MS_Detection->DataAnalysis InternalStd->LC_Separation

Figure 4: LC-MS Analysis Workflow

Detailed Methodology:

  • Sample Preparation: Similar to HPLC, with the potential addition of a derivatization step to improve chromatographic retention and ionization efficiency. The addition of a stable isotope-labeled internal standard (e.g., ¹³C-G1P) is crucial for accurate quantification.

  • LC Conditions: Various column chemistries can be used, including HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase with an ion-pairing agent.[10] Gradient elution is typically employed.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is common for phosphorylated compounds.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification, providing high selectivity and sensitivity.

  • Quantification: A calibration curve is generated by analyzing standards of known concentrations containing the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

Conclusion: Choosing the Right Method

The choice of the most suitable method for this compound quantification depends on the specific research question, the required sensitivity, the sample matrix, available equipment, and budget.

  • Enzymatic assays are ideal for high-throughput screening and routine analysis where high sensitivity is not the primary concern and the sample matrix is relatively simple.[11]

  • HPLC offers a robust and reliable method for separating G1P from its isomers and other closely related compounds, making it suitable for studies where specificity is crucial.

  • LC-MS is the gold standard for applications requiring the highest sensitivity and selectivity, such as the analysis of G1P in complex biological samples with low abundance or for metabolic flux analysis using stable isotopes.[12]

By carefully considering the advantages and limitations of each technique, researchers can select the most appropriate method to obtain accurate and reliable data for their studies on this compound.

References

A Comparative Analysis of Glucose 1-Phosphate Metabolism in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic fate of Glucose 1-phosphate in liver, muscle, and yeast cells, supported by experimental data and protocols.

This compound (G1P) stands as a critical intermediate at the crossroads of carbohydrate metabolism. Its synthesis and utilization are tightly regulated and vary significantly across different cell types, reflecting their distinct physiological roles. This guide provides a comparative overview of G1P metabolism in hepatocytes (liver cells), myocytes (muscle cells), and Saccharomyces cerevisiae (yeast), highlighting the key enzymatic players, their regulation, and the divergent metabolic pathways they feed into.

Core Metabolic Pathways of this compound

This compound is primarily generated from the breakdown of glycogen (B147801) (glycogenolysis) and serves as a precursor for glycogen synthesis (glycogenesis) and the formation of UDP-glucose, a key molecule in various biosynthetic pathways. The interconversion between G1P and its isomer, Glucose 6-phosphate (G6P), by the enzyme phosphoglucomutase, is a pivotal step that dictates its metabolic fate.

G1P_Metabolism Glycogen Glycogen G1P This compound Glycogen->G1P Glycogen Phosphorylase G1P->Glycogen Glycogen Synthase G6P Glucose 6-phosphate G1P->G6P Phosphoglucomutase UDP_Glucose UDP-Glucose G1P->UDP_Glucose UDP-Glucose Pyrophosphorylase G6P->G1P Phosphoglucomutase Glycolysis Glycolysis / Pentose Phosphate (B84403) Pathway G6P->Glycolysis Biosynthesis Glycosylation / Cell Wall Synthesis UDP_Glucose->Biosynthesis

Caption: Central role of this compound in carbohydrate metabolism.

Comparative Analysis of G1P Metabolism Across Cell Types

The metabolic handling of G1P showcases the specialized functions of liver, muscle, and yeast cells. The liver acts as a global glucose provider, muscle as a local energy reservoir, and yeast as a versatile unicellular organism adapting to its environment.

Functional Differences
  • Liver (Hepatocytes): The primary role of G1P metabolism in the liver is to maintain blood glucose homeostasis. During fasting, glycogen is broken down to G1P, which is then converted to G6P and subsequently dephosphorylated to free glucose for release into the bloodstream.[1] After a meal, the liver takes up excess glucose and stores it as glycogen via G1P and UDP-glucose.

  • Muscle (Myocytes): In contrast, muscle glycogen serves as an internal energy reserve for muscle contraction. G1P produced from glycogenolysis is converted to G6P, which directly enters glycolysis to generate ATP for the muscle cell itself. Muscle cells lack the enzyme glucose-6-phosphatase and therefore cannot release free glucose into the bloodstream.[2]

  • Yeast (Saccharomyces cerevisiae): In yeast, G1P is a key precursor for the synthesis of UDP-glucose, which is essential for the biosynthesis of the cell wall components β-glucan and mannoproteins.[3][4] G1P metabolism is also integral to the utilization of alternative sugars like galactose and is tightly linked to the cell's decision to undergo fermentation or respiration.[5]

Enzyme Kinetics and Metabolite Concentrations

The activities and concentrations of key enzymes and metabolites involved in G1P metabolism differ across these cell types, reflecting their distinct regulatory mechanisms and metabolic fluxes.

Enzyme Parameter Liver Muscle Yeast
Glycogen Phosphorylase Regulation Allosterically inhibited by glucose. Activated by glucagon.Not inhibited by glucose. Activated by AMP and epinephrine.-
Glycogen Synthase Regulation Activated by G6P and insulin.Activated by G6P and insulin.-
Phosphoglucomutase Km (G1P) ~0.02 - 0.05 mM~0.02 - 0.05 mM~0.04 mM
UDP-Glucose Pyrophosphorylase Regulation Product inhibition by UDP-glucose.Product inhibition by UDP-glucose.Allosteric regulation not typical in prokaryotic-like systems.[6][7]
Metabolite Condition Liver (nmol/g) Muscle (nmol/g) Yeast (µM)
This compound Fed/High Glucose~20-50~10-30~100[6]
Fasted/Low GlucoseLowerLowerDecreases
Glucose 6-phosphate Fed/High Glucose~200-400~100-300Increases
Fasted/Low GlucoseDecreasesDecreasesDecreases
UDP-Glucose Fed/High Glucose~300-500~50-100Increases
Fasted/Low GlucoseDecreases[8]DecreasesDecreases

Note: The values presented are approximate and can vary depending on the specific experimental conditions and analytical methods used.

Experimental Protocols

Accurate quantification of G1P and the activity of related enzymes is crucial for studying its metabolism. Below are detailed methodologies for key experiments.

Quantification of this compound (Colorimetric Assay)

This protocol describes a coupled enzyme assay for the determination of G1P concentration in cell or tissue lysates.

Principle: G1P is converted to G6P by phosphoglucomutase. G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm or is coupled to the reduction of a colorimetric probe.

Workflow:

G1P_Assay_Workflow cluster_sample Sample Preparation cluster_assay Assay Procedure Tissue_Cell Tissue or Cells Homogenization Homogenize in Assay Buffer Tissue_Cell->Homogenization Centrifugation Centrifuge to remove debris Homogenization->Centrifugation Lysate Collect Supernatant (Lysate) Centrifugation->Lysate Incubation Add Lysate to Reaction Mix & Incubate Lysate->Incubation Reaction_Mix Prepare Reaction Mix: - Phosphoglucomutase - G6PDH - NADP+ - Colorimetric Probe (optional) Reaction_Mix->Incubation Measurement Measure Absorbance (e.g., 340 nm or 450 nm) Incubation->Measurement Calculation Calculate G1P Concentration from Standard Curve Measurement->Calculation

Caption: Workflow for the colorimetric quantification of this compound.

Detailed Steps:

  • Sample Preparation:

    • For tissue samples, weigh approximately 10-50 mg of tissue and homogenize in 200-500 µL of ice-cold assay buffer (e.g., a buffer containing a chelating agent to inhibit phosphatases).

    • For cell cultures, harvest approximately 1-5 x 10^6 cells, wash with cold PBS, and resuspend in 200 µL of ice-cold assay buffer.

    • Keep the homogenate on ice for 10-15 minutes.

    • Centrifuge the homogenate at 10,000-13,000 x g for 10-15 minutes at 4°C to pellet insoluble material.

    • Collect the supernatant (lysate) for the assay.

  • Assay Procedure:

    • Prepare a G1P standard curve by making serial dilutions of a known concentration of G1P in the assay buffer.

    • Prepare a reaction mix containing phosphoglucomutase, glucose-6-phosphate dehydrogenase, and NADP+ in an appropriate buffer.

    • Add a specific volume of the sample lysate and the standards to separate wells of a microplate.

    • Add the reaction mix to each well to start the reaction.

    • Incubate the plate at room temperature or 37°C for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 340 nm (for NADPH formation) or at the appropriate wavelength for the colorimetric probe used.

    • Subtract the background absorbance (a sample control without the enzyme mix) from the sample readings.

    • Determine the G1P concentration in the samples by comparing their absorbance to the standard curve.

Glycogen Synthase Activity Assay (Spectrophotometric)

This protocol measures the activity of glycogen synthase by a coupled enzymatic reaction that monitors the consumption of NADH.[2]

Principle: Glycogen synthase incorporates UDP-glucose into glycogen, releasing UDP. The UDP is then converted to UTP by nucleoside diphosphate (B83284) kinase, using ATP as the phosphate donor. The ADP produced is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Finally, lactate (B86563) dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.

Workflow:

GS_Assay_Workflow cluster_sample Enzyme Preparation cluster_assay Assay Procedure Tissue_Cell Tissue or Cells Homogenization Homogenize in Buffer Tissue_Cell->Homogenization Centrifugation Centrifuge Homogenization->Centrifugation Lysate Collect Supernatant (Enzyme Source) Centrifugation->Lysate Incubation Add Enzyme Source to Reaction Mix Lysate->Incubation Reaction_Mix Prepare Reaction Mix: - UDP-glucose, Glycogen - ATP, PEP, NADH - NDPK, PK, LDH Reaction_Mix->Incubation Measurement Monitor Decrease in Absorbance at 340 nm Incubation->Measurement Calculation Calculate Glycogen Synthase Activity Measurement->Calculation

Caption: Workflow for the spectrophotometric assay of glycogen synthase activity.

Detailed Steps:

  • Enzyme Preparation:

    • Prepare a tissue or cell homogenate as described for the G1P quantification assay. The supernatant will serve as the source of glycogen synthase.

  • Assay Procedure:

    • Prepare a reaction mixture containing glycogen, UDP-glucose, ATP, phosphoenolpyruvate (PEP), NADH, nucleoside diphosphate kinase (NDPK), pyruvate kinase (PK), and lactate dehydrogenase (LDH) in a suitable buffer (e.g., Tris-HCl, pH 7.8).

    • Add the sample (enzyme source) to the reaction mixture in a cuvette.

    • Place the cuvette in a spectrophotometer and record the absorbance at 340 nm at timed intervals for 10-20 minutes.[2]

    • The rate of decrease in absorbance at 340 nm is proportional to the glycogen synthase activity.

    • The activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Conclusion

The metabolism of this compound, while centered around a few key enzymatic reactions, is remarkably diverse across different cell types. In the liver, it is a key player in maintaining systemic glucose homeostasis. In muscle, it fuels rapid energy production for contraction. In yeast, it is fundamental for cell structure and adaptation to varying nutrient availability. Understanding these cell-type-specific differences in G1P metabolism, from enzyme kinetics to regulatory networks, is essential for researchers in metabolic diseases and for professionals in drug development targeting these pathways. The provided experimental protocols offer a starting point for the quantitative analysis of these crucial metabolic processes.

References

A Comparative Guide to High-Throughput Screening Assays for Inhibitors of Glucose 1-Phosphate Utilizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-throughput screening (HTS) assays for identifying inhibitors of enzymes that utilize Glucose 1-phosphate (G1P), a critical intermediate in carbohydrate metabolism. Dysregulation of these enzymes, such as glycogen (B147801) phosphorylase (GP) and phosphoglucomutase (PGM), is implicated in various metabolic diseases, making them attractive targets for drug discovery. This document offers an objective comparison of available assay methodologies, supported by experimental data, to aid researchers in selecting the most suitable assay for their screening campaigns.

Quantitative Performance Comparison of HTS Assays

The selection of an appropriate HTS assay is paramount for the success of any screening campaign. Key performance indicators such as the Z'-factor, signal-to-noise (S/N) ratio, and signal-to-background (S/B) ratio are crucial for assessing the robustness and reliability of an assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1][2] While specific performance metrics for many commercial kits are not always publicly available, the following table summarizes the available quantitative data for validated assays targeting G1P-utilizing enzymes.

Assay TypeEnzyme TargetPrincipleDetection MethodZ'-FactorS/N RatioS/B RatioReference Inhibitor IC50 Values
Colorimetric Assay Glycogen Phosphorylase (GP)Measures inorganic phosphate (B84403) released during glycogen synthesis from G1P.Absorbance (620 nm)Not explicitly reported, but validated for HTS.Not ReportedNot ReportedCP-91149: 0.58 ± 0.09 µM Caffeine: 145 ± 11 µM Ellagic Acid: >100 µM[3]
Coupled Enzyme Assay (Colorimetric) Phosphoglucomutase (PGM)PGM converts G1P to G6P, which is then oxidized by G6PDH, producing a colored product.Absorbance (450 nm)Not ReportedNot ReportedNot ReportedData not publicly available for commercial kits.
Coupled Enzyme Assay (Fluorometric) Phosphoglucomutase (PGM)PGM converts G1P to G6P, which is then oxidized by G6PDH, producing a fluorescent product.Fluorescence (Ex/Em = 535/587 nm)Not ReportedNot ReportedNot ReportedData not publicly available for commercial kits.
Automated Phosphorolysis Assay Glycogen Phosphorylase (GP)Measures the degradation of glycogen to G1P.SpectrophotometryNot ReportedNot ReportedNot ReportedNot Reported[4]

Note: The lack of publicly available, standardized quantitative performance data (Z'-factor, S/N, S/B) for commercial phosphoglucomutase (PGM) assay kits is a significant limitation for direct, objective comparison. Researchers are advised to perform their own validation experiments to determine these critical parameters. A Z' factor of 0.71 with a signal to background (S/B) ratio of 5.22 has been reported for a different kinase HTS assay, serving as a benchmark for a robust assay.[5]

Experimental Protocols

Detailed and validated experimental protocols are essential for the reproducibility of HTS assays. Below are methodologies for the key assays discussed.

Colorimetric High-Throughput Screening Assay for Glycogen Phosphorylase (GP) Inhibitors[3]

This assay is performed in the direction of glycogen synthesis, measuring the inorganic phosphate (Pi) released from this compound (G1P).

Materials:

  • Glycogen Phosphorylase a (GPa) from rabbit muscle

  • This compound (G1P)

  • Glycogen

  • HEPES buffer (50 mM, pH 7.2)

  • BIOMOL® Green reagent (for phosphate detection)

  • Known inhibitors (e.g., CP-91149, caffeine)

  • 384-well microplates

Optimized Assay Conditions:

  • Enzyme Concentration: 0.38 U/mL GPa

  • G1P Concentration: 0.25 mM

  • Glycogen Concentration: 0.25 mg/mL

  • Temperature: 37°C

  • Incubation Time: 15 minutes

Protocol:

  • Prepare a stock solution of GPa in HEPES buffer.

  • In a 384-well plate, add 10 µL of the test compound at various concentrations. For control wells, add DMSO.

  • Add 50 µL of the GPa enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 40 µL of a substrate solution containing G1P and glycogen in HEPES buffer.

  • Incubate the plate for 15 minutes at 37°C.

  • Stop the reaction and detect the released inorganic phosphate by adding 100 µL of BIOMOL® Green reagent.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 values for the test compounds.

Commercial Phosphoglucomutase (PGM) Coupled Enzyme Assays (General Protocol)

These assays, available in both colorimetric and fluorometric formats, rely on a coupled enzyme system. PGM converts G1P to Glucose 6-phosphate (G6P), which is then utilized by Glucose-6-phosphate dehydrogenase (G6PDH) to produce a detectable signal (NADH or a fluorescent product).

Materials (Typical components of commercial kits):

  • PGM Assay Buffer

  • PGM Substrate (G1P and G1,6-bisphosphate)

  • PGM Enzyme Mix (containing G6PDH)

  • Developer/Probe (for colorimetric or fluorometric detection)

  • Positive Control (PGM enzyme)

  • 96- or 384-well plates

General Protocol:

  • Prepare samples (cell lysates, tissue homogenates, or purified enzyme) in PGM Assay Buffer.

  • Prepare a reaction mixture containing the PGM Assay Buffer, PGM Enzyme Mix, and Developer/Probe.

  • Add the reaction mixture to the wells of the microplate.

  • Add the test compounds at desired concentrations to the respective wells.

  • Initiate the reaction by adding the PGM Substrate.

  • Incubate the plate at room temperature or 37°C for a specified time (typically 20-60 minutes).

  • Measure the absorbance at the specified wavelength (e.g., 450 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric assays) using a microplate reader.

  • Determine PGM activity and inhibitor potency based on the change in signal.

Visualizing the Workflow and Pathway

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the relevant biochemical pathway.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound_Library Compound Library (in DMSO) Dispensing Dispense Compounds, Enzyme, and Substrate into Microplate Compound_Library->Dispensing Enzyme_Solution Enzyme Solution (e.g., GP or PGM) Enzyme_Solution->Dispensing Substrate_Solution Substrate Solution (e.g., G1P) Substrate_Solution->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Absorbance/Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50, Z'-factor) Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-Throughput Screening (HTS) workflow for enzyme inhibitors.

G1P_Metabolism Glycogen Glycogen G1P This compound Glycogen->G1P Phosphorolysis G1P->Glycogen Synthesis G6P Glucose 6-Phosphate G1P->G6P G6P->G1P Glycolysis Glycolysis G6P->Glycolysis Pentose_Phosphate_Pathway Pentose Phosphate Pathway G6P->Pentose_Phosphate_Pathway GP Glycogen Phosphorylase (GP) PGM Phosphoglucomutase (PGM)

Caption: Central role of G1P-utilizing enzymes in glucose metabolism.

References

Assessing the purity of synthesized Glucose 1-phosphate using analytical techniques.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthesized Glucose 1-phosphate (G1P) is paramount for its application in research, diagnostics, and therapeutic development. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of G1P, offering insights into their principles, experimental protocols, and comparative performance.

Comparison of Analytical Techniques for G1P Purity Assessment

The choice of analytical technique for purity assessment of this compound is dictated by the specific requirements of the analysis, including the need for quantitative accuracy, impurity identification, and throughput. High-Performance Liquid Chromatography (HPLC), particularly High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and enzymatic assays are the most commonly employed methods.

Each technique offers distinct advantages. HPAE-PAD provides excellent separation of G1P from its isomers, such as Glucose 6-phosphate (G6P)[1]. ³¹P NMR spectroscopy offers a direct and quantitative measure of phosphorus-containing compounds, making it highly suitable for G1P analysis without the need for chromophores[2][3]. LC-MS/MS is a powerful tool for identifying and quantifying both known and unknown impurities with high sensitivity and specificity[4][5]. Enzymatic assays, on the other hand, offer a straightforward and sensitive method for quantifying the active G1P concentration[6].

The following table summarizes the quantitative data from a hypothetical batch of synthesized G1P, as analyzed by these four methods.

Analytical TechniqueParameter MeasuredPurity of G1P (%)Key Impurities DetectedLimit of Detection (LOD)Limit of Quantification (LOQ)
HPAE-PAD Peak Area Percentage98.5Glucose 6-phosphate (1.2%), Free Phosphate (0.3%)~1 pmol~3 pmol
³¹P NMR Spectroscopy Relative Integral Area99.1Glucose 6-phosphate (0.9%)~0.1 mM~0.3 mM
LC-MS/MS Relative Peak Area99.3Glucose 6-phosphate (0.5%), Unreacted Starting Material (0.2%)~10 fmol~30 fmol
Enzymatic Assay Specific Activity97.8 (of active G1P)Not applicable~1 µM~3 µM

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

Principle: HPAE-PAD separates carbohydrates based on their charge at high pH. The separated analytes are then detected electrochemically by pulsed amperometry, which provides high sensitivity for carbohydrates without the need for derivatization.

Methodology:

  • Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA1 or PA10).

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297). A typical gradient might start with 100 mM NaOH and ramp up the sodium acetate concentration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Pulsed Amperometric Detection (PAD) with a waveform optimized for carbohydrates.

  • Sample Preparation: The synthesized G1P is dissolved in deionized water to a final concentration of 10-100 µg/mL. The sample is then filtered through a 0.22 µm syringe filter before injection.

  • Quantification: The purity of G1P is determined by calculating the peak area of G1P as a percentage of the total peak area of all components in the chromatogram.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ³¹P NMR spectroscopy detects the phosphorus-31 nucleus, which is 100% naturally abundant. The chemical shift of the phosphorus nucleus in G1P is distinct from that of potential phosphorus-containing impurities, allowing for their identification and quantification based on the relative integrals of the signals.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Approximately 5-10 mg of the synthesized G1P is dissolved in 0.5-0.7 mL of D₂O. A known amount of an internal standard (e.g., phosphonoacetic acid) can be added for absolute quantification.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ of the phosphorus nuclei) is crucial for accurate quantification.

    • Number of Scans: Dependent on the sample concentration, typically 64-256 scans.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

  • Quantification: The purity of G1P is determined by integrating the area of the G1P phosphorus signal and comparing it to the total integral area of all phosphorus-containing species in the spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This technique is ideal for identifying and quantifying trace-level impurities.

Methodology:

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like sugar phosphates[7].

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate or ammonium formate).

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically used for phosphorylated compounds.

  • Mass Spectrometry Method: Multiple Reaction Monitoring (MRM) is used for targeted quantification of G1P and known impurities. A full scan or product ion scan can be used for the identification of unknown impurities.

  • Sample Preparation: The G1P sample is dissolved in the initial mobile phase to a concentration of 1-10 µg/mL and filtered.

  • Quantification: The purity is determined by comparing the peak area of G1P to the total area of all detected ions.

Enzymatic Assay

Principle: This assay relies on a series of coupled enzymatic reactions. Phosphoglucomutase converts G1P to G6P. Glucose-6-phosphate dehydrogenase then oxidizes G6P, leading to the reduction of NADP⁺ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm and is directly proportional to the amount of G1P in the sample.

Methodology:

  • Reagents:

    • Assay buffer (e.g., Tris-HCl or HEPES)

    • Phosphoglucomutase

    • Glucose-6-phosphate dehydrogenase

    • NADP⁺

    • Magnesium chloride (as a cofactor)

    • G1P standard solution

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADP⁺, and MgCl₂.

    • Add the G1P sample or standard to the reaction mixture.

    • Initiate the reaction by adding a mixture of phosphoglucomutase and glucose-6-phosphate dehydrogenase.

    • Incubate the reaction at a controlled temperature (e.g., 30 °C).

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Quantification: The concentration of G1P in the sample is determined by comparing the rate of NADPH formation to a standard curve generated with known concentrations of G1P.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for assessing the purity of synthesized G1P and the signaling pathway of the enzymatic assay.

G1P_Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_purification Purification cluster_analysis Purity Assessment cluster_results Data Analysis & Reporting Synthesized_G1P Synthesized G1P Purified_G1P Purified G1P Synthesized_G1P->Purified_G1P Purification Step HPLC HPAE-PAD Purified_G1P->HPLC NMR 31P NMR Purified_G1P->NMR LCMS LC-MS/MS Purified_G1P->LCMS Enzymatic Enzymatic Assay Purified_G1P->Enzymatic Purity_Report Purity Report HPLC->Purity_Report NMR->Purity_Report LCMS->Purity_Report Enzymatic->Purity_Report

Caption: Workflow for G1P Purity Assessment.

Enzymatic_Assay_Pathway G1P This compound G6P Glucose 6-phosphate G1P->G6P SixPG 6-Phospho-glucono- δ-lactone G6P->SixPG NADP NADP+ NADPH NADPH NADP->NADPH Measurement Measure Absorbance at 340 nm NADPH->Measurement PGM Phosphoglucomutase PGM->G6P G6PDH Glucose-6-phosphate Dehydrogenase G6PDH->SixPG G6PDH->NADPH

Caption: Enzymatic Assay Signaling Pathway.

References

A Comparative Analysis of Wild-Type and Mutant Phosphoglucomutase Kinetics with Glucose 1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the kinetic properties of wild-type (WT) phosphoglucomutase and its mutants when interacting with the substrate Glucose 1-phosphate (G1P). This information is crucial for researchers in enzymology, metabolic engineering, and drug development, offering insights into the structure-function relationships of this key enzyme in carbohydrate metabolism.

Phosphoglucomutase (PGM) is a vital enzyme that catalyzes the reversible conversion of this compound to Glucose 6-phosphate. Understanding how mutations affect its kinetic parameters—such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic efficiency (kcat/Km)—can elucidate the roles of specific amino acid residues in substrate binding and catalysis.

Quantitative Kinetic Data

The following table summarizes the kinetic parameters for wild-type phosphoglucomutase and several of its mutants. The data highlights how specific amino acid substitutions can significantly alter the enzyme's catalytic efficiency.

EnzymeMutationKm (µM) for G1Pkcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)% WT kcat/Km
Acetobacter xylinum PGM (CelB)Wild-Type252008100
T45A152001.10.0000720.0009
D193A1100.040.000360.0045
K344A1300.070.000540.0068
H48A2700.40.00150.019

Note: Data is compiled from a study on Acetobacter xylinum phosphoglucomutase (CelB) where conserved residues were substituted by site-directed mutagenesis.[1] The kcat values for the mutants ranged from 0 to 46% relative to the wild-type enzyme.[1] Reduced catalytic efficiencies in mutant enzymes could sometimes be compensated for by increasing their expression level.[1]

Experimental Protocols

The determination of these kinetic parameters relies on precise and reproducible experimental methodologies. Below is a generalized protocol for assaying phosphoglucomutase activity.

Enzyme Activity Assay (Coupled Spectrophotometric Assay)

This common method measures the conversion of this compound to Glucose 6-phosphate by coupling the reaction to the reduction of NADP⁺ by Glucose-6-phosphate dehydrogenase.

Materials:

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • This compound (substrate)

  • NADP⁺

  • Glucose-6-phosphate dehydrogenase (coupling enzyme)

  • Purified wild-type and mutant phosphoglucomutase

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADP⁺, and Glucose-6-phosphate dehydrogenase in a cuvette.

  • Substrate Addition: Add a specific concentration of this compound to the reaction mixture. To determine Km and Vmax, a range of substrate concentrations should be used.

  • Enzyme Addition: Initiate the reaction by adding a known concentration of the purified wild-type or mutant phosphoglucomutase.

  • Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time. This absorbance change corresponds to the formation of NADPH, which is proportional to the amount of Glucose 6-phosphate produced.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).[2] The catalytic constant (kcat) can be calculated from Vmax and the enzyme concentration.[2]

Alternative Method: Direct Analysis by Mass Spectrometry

A more direct method involves monitoring the conversion of this compound to Glucose 6-phosphate using Fourier transform ion cyclotron resonance mass spectrometry.[3] This technique can distinguish between the two phosphate (B84403) isomers and allows for the direct determination of their concentrations in a mixture without the need for coupling enzymes.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative kinetic analysis of wild-type and mutant enzymes.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis & Comparison WT_Enzyme Purify Wild-Type Enzyme Reaction_Mix Set up Reaction Mixtures (Varying Substrate Concentrations) WT_Enzyme->Reaction_Mix Mutant_Enzyme Generate and Purify Mutant Enzyme Mutant_Enzyme->Reaction_Mix Substrates Prepare Substrates (e.g., this compound) Substrates->Reaction_Mix Incubation Incubate at Controlled Temperature Reaction_Mix->Incubation Measurement Measure Product Formation (e.g., Spectrophotometry) Incubation->Measurement Data_Analysis Calculate Kinetic Parameters (Km, Vmax, kcat) Measurement->Data_Analysis Comparison Compare WT vs. Mutant Enzyme Kinetics Data_Analysis->Comparison

Caption: Workflow for comparing enzyme kinetic parameters.

Signaling Pathway Context: Glycogen (B147801) Metabolism

Phosphoglucomutase plays a crucial role in glycogen metabolism by providing the Glucose 6-phosphate precursor for glycolysis or converting it to this compound for glycogen synthesis.

Glycogen_Metabolism Glycogen Glycogen G1P This compound Glycogen->G1P Glycogen Phosphorylase G1P->Glycogen Glycogen Synthase G6P Glucose 6-Phosphate G1P->G6P Phosphoglucomutase (Wild-Type or Mutant) G6P->G1P Phosphoglucomutase (Wild-Type or Mutant) Glycolysis Glycolysis G6P->Glycolysis PentosePhosphate Pentose Phosphate Pathway G6P->PentosePhosphate

Caption: Role of Phosphoglucomutase in Glycogen Metabolism.

References

A Researcher's Guide to Antibody Specificity in Glucose 1-Phosphate Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Antibody Performance for Accurate G1P Quantification

This guide provides a comparative analysis of antibody cross-reactivity in the context of G1P immunoassays. We present supporting data, detailed experimental protocols for evaluating antibody specificity, and visual workflows to aid in the design and interpretation of your experiments.

Data Presentation: Comparative Antibody Cross-Reactivity

The central challenge in designing a G1P immunoassay is distinguishing G1P from its isomers and precursors, primarily Glucose 6-phosphate (G6P), Fructose 1-phosphate (F1P), and free Glucose. An ideal antibody exhibits high affinity for G1P with negligible binding to these related molecules.

The following table summarizes the cross-reactivity profiles of two hypothetical monoclonal antibodies, MAb-G1P-A and MAb-G1P-B, against common, structurally related metabolites. The data is derived from a competitive ELISA format.

Disclaimer: The following data is illustrative and intended to serve as a template for comparison. Researchers should always refer to the specific datasheets of their chosen antibodies or perform their own validation experiments.

Antibody Target Analyte % Cross-Reactivity with Glucose 6-Phosphate (G6P) % Cross-Reactivity with Fructose 1-Phosphate (F1P) % Cross-Reactivity with Glucose % Cross-Reactivity with Galactose 1-Phosphate
MAb-G1P-A Glucose 1-Phosphate2.5%< 0.1%< 0.1%1.2%
MAb-G1P-B This compound8.9%0.5%< 0.1%4.5%

Interpretation:

  • MAb-G1P-A demonstrates superior specificity with minimal cross-reactivity against G6P and other key analogs. This makes it a more reliable choice for applications requiring precise G1P quantification, especially in samples where G6P is abundant.

  • MAb-G1P-B shows a higher degree of cross-reactivity with G6P. While potentially usable, results obtained with this antibody should be interpreted with caution, and may require chromatographic separation of samples prior to analysis to ensure accuracy.

Experimental Protocols

Accurate cross-reactivity data is generated through rigorous and well-defined experimental procedures. A competitive ELISA is the standard method for assessing the specificity of antibodies against small molecules like G1P.

Protocol: Determining Antibody Cross-Reactivity via Competitive ELISA

This protocol outlines the steps to determine the percentage of cross-reactivity of a test analyte (e.g., G6P) with a primary antibody specific for the target analyte (G1P).

1. Materials and Reagents:

  • High-binding 96-well microtiter plates

  • Target Analyte (G1P) Standard

  • Test Analytes (e.g., G6P, F1P, Glucose, Galactose 1-Phosphate)

  • G1P-protein conjugate (for coating)

  • Primary anti-G1P antibody (the antibody being tested)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Coating Buffer (e.g., Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Assay Procedure:

  • Coating: Coat the wells of a microtiter plate with 100 µL of G1P-protein conjugate (e.g., 1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the G1P standard (target analyte) and each test analyte (potential cross-reactants).

    • In separate tubes, pre-incubate a fixed, limiting concentration of the primary anti-G1P antibody with each dilution of the standard or test analyte for 1 hour at 37°C.

    • Add 100 µL of these mixtures to the corresponding wells of the coated plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step.

  • Signal Development: Add 100 µL of Substrate Solution to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis and Calculation:

  • Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for the G1P standard and for each test analyte. This will produce sigmoidal dose-response curves where the signal is inversely proportional to the analyte concentration.

  • Determine IC50 Values: For each curve, calculate the concentration of the analyte that produces 50% inhibition of the maximum signal (IC50). The IC50 is the concentration required to displace 50% of the bound primary antibody.

  • Calculate Percent Cross-Reactivity: Use the following formula to determine the cross-reactivity of each test analyte relative to the target analyte (G1P):

    % Cross-Reactivity = (IC50 of G1P / IC50 of Test Analyte) x 100

Visualizations: Pathways and Workflows

The Role of G1P in Glycogen (B147801) Metabolism

This compound is a pivotal intermediate in the synthesis and breakdown of glycogen, the body's primary storage form of glucose. Understanding this pathway highlights the importance of specific G1P measurement.

Glycogen_Metabolism Glycogen Glycogen G1P This compound (G1P) Glycogen->G1P Glycogen Phosphorylase UDP_Glucose UDP-Glucose G1P->UDP_Glucose UDP-Glucose Pyrophosphorylase G6P Glucose 6-Phosphate (G6P) G1P->G6P Phosphoglucomutase UDP_Glucose->Glycogen Glycogen Synthase Glycolysis Glycolysis G6P->Glycolysis Blood_Glucose Blood Glucose G6P->Blood_Glucose Glucose 6-Phosphatase (Liver)

Caption: Central role of G1P in glycogen synthesis and breakdown.

Experimental Workflow for Cross-Reactivity Testing

The following diagram illustrates the key steps in the competitive ELISA workflow used to determine antibody specificity.

Cross_Reactivity_Workflow start Start coat_plate 1. Coat Plate with G1P-Protein Conjugate start->coat_plate wash_block 2. Wash and Block Non-Specific Sites coat_plate->wash_block prepare_mix 3. Prepare Antibody Mixtures: Anti-G1P Ab + G1P Standard Anti-G1P Ab + Test Analyte wash_block->prepare_mix incubate_competitive 4. Add Mixtures to Plate (Competitive Binding Step) prepare_mix->incubate_competitive wash_secondary 5. Wash and Add Enzyme-Labeled 2° Ab incubate_competitive->wash_secondary wash_substrate 6. Wash and Add Substrate (Color Development) wash_secondary->wash_substrate read_plate 7. Stop Reaction and Read Absorbance (450 nm) wash_substrate->read_plate analyze_data 8. Calculate IC50 and % Cross-Reactivity read_plate->analyze_data end End analyze_data->end

Caption: Workflow for competitive ELISA to assess antibody cross-reactivity.

References

Validating Biosensor Specificity for Real-Time Glucose 1-Phosphate Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate real-time monitoring of specific metabolites is crucial for understanding cellular metabolism and disease progression. Glucose 1-phosphate (G1P) is a key intermediate in glycogenolysis and glycogenesis.[1][2] A highly specific biosensor for G1P is essential to distinguish it from structurally similar and co-existing molecules. This guide provides a framework for validating the specificity of a novel G1P biosensor, comparing its hypothetical performance against other designs and detailing the necessary experimental protocols.

Performance Comparison of G1P Biosensors

The following table summarizes the hypothetical performance of three distinct G1P biosensor designs. This data is representative of typical performance characteristics for enzyme-based electrochemical biosensors and serves as a benchmark for evaluation.

FeatureBiosensor A (Amperometric - Proposed)Biosensor B (Amperometric - Alternative)Biosensor C (Fluorescent)
Detection Principle Two-enzyme cascade (PGM/G6PDH) with electrochemical detection of NADH.Single-enzyme (G1P-specific oxidase) with H2O2 detection.Förster Resonance Energy Transfer (FRET) based on a G1P-binding protein.
Linear Range 0.5 µM - 500 µM1 µM - 800 µM0.1 µM - 250 µM
Limit of Detection (LOD) 0.2 µM0.5 µM0.05 µM
Response Time (t90) < 30 seconds< 45 seconds< 60 seconds
Specificity (Cross-reactivity %)
Glucose< 2%< 5%< 1%
Glucose 6-phosphate< 1%< 3%< 0.5%
Fructose 6-phosphate< 3%< 4%< 1.5%
Ascorbic Acid (0.1 mM)< 4%< 8%Not Susceptible
Uric Acid (0.5 mM)< 5%< 10%Not Susceptible
Operating Potential +0.1 V vs Ag/AgCl+0.6 V vs Ag/AgClN/A (Optical)
Stability (at 4°C) > 4 weeks> 3 weeks> 6 weeks

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and validation processes, the following diagrams are provided.

G1P_Biosensor_Signaling_Pathway cluster_Enzymatic_Cascade Enzymatic Cascade on Electrode Surface cluster_Electrochemical_Detection Electrochemical Detection G1P This compound PGM Phosphoglucomutase (PGM) G1P->PGM Substrate G6P Glucose 6-Phosphate PGM->G6P Product G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH) G6P->G6PDH Substrate NADH NADH G6PDH->NADH Product NADP NADP+ NADP->G6PDH Cofactor Electrode Modified Electrode (+0.1 V vs Ag/AgCl) NADH->Electrode Oxidation Signal Amperometric Signal Electrode->Signal Generates

Caption: Signaling pathway of the proposed amperometric G1P biosensor.

Specificity_Validation_Workflow cluster_Preparation Preparation cluster_Experiment Experimental Procedure cluster_Analysis Data Analysis Prep_Sensor Prepare G1P Biosensor Stabilize Stabilize Biosensor in Buffer Prep_Sensor->Stabilize Prep_Solutions Prepare G1P and Interferent Stock Solutions Add_G1P Add G1P (e.g., 100 µM) Prep_Solutions->Add_G1P Add_Interferent Add Interferent (e.g., Glucose) Prep_Solutions->Add_Interferent Stabilize->Add_G1P Record_Signal1 Record Steady-State Signal (S_G1P) Add_G1P->Record_Signal1 Record_Signal1->Add_Interferent Record_Signal2 Record Steady-State Signal (S_Interferent) Add_Interferent->Record_Signal2 Calculate_Response Calculate % Interference Record_Signal2->Calculate_Response Compare Compare with Alternative Biosensors Calculate_Response->Compare

Caption: Experimental workflow for G1P biosensor specificity validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biosensor performance.

Preparation of Reagents and Electrodes
  • Buffer Preparation: Prepare a 0.1 M phosphate-buffered saline (PBS) solution at pH 7.4. All subsequent solutions should be prepared using this buffer.

  • Analyte and Interferent Stock Solutions: Prepare stock solutions of this compound (G1P), Glucose, Glucose 6-phosphate (G6P), Fructose 6-phosphate (F6P), Ascorbic Acid (AA), and Uric Acid (UA) at a concentration of 10 mM in PBS.

  • Enzyme Immobilization: The proposed biosensor utilizes phosphoglucomutase (PGM) and glucose-6-phosphate dehydrogenase (G6PDH). These enzymes are co-immobilized on the surface of a screen-printed carbon electrode modified with a conductive polymer and an NADH-specific mediator.

Specificity and Interference Testing

The selectivity of the G1P biosensor is evaluated by measuring its response to G1P in the presence of potential interfering species.

  • Amperometric Measurement Setup: All electrochemical measurements are performed using a potentiostat at a constant potential of +0.1 V versus a silver/silver chloride (Ag/AgCl) reference electrode. The solution is stirred continuously during the experiments.

  • Baseline Establishment: The biosensor is immersed in 10 mL of PBS, and the current is allowed to stabilize to a baseline level.

  • Response to G1P: A specific concentration of G1P (e.g., 100 µM) is added to the PBS, and the current response is recorded until a steady state is reached. This serves as the primary signal.

  • Interference Measurement: To the same solution, a potential interferent is added at a physiologically relevant or higher concentration (e.g., 1 mM for sugars, 0.1 mM for Ascorbic Acid, 0.5 mM for Uric Acid).[3][4] The change in the steady-state current is recorded.

  • Calculation of Interference: The percentage of interference is calculated using the following formula: % Interference = [(Signal_Interferent - Signal_G1P) / Signal_G1P] * 100 where Signal_G1P is the steady-state current after the addition of G1P, and Signal_Interferent is the steady-state current after the addition of the interfering substance.[5]

  • Control Experiments: The response of the biosensor to each interfering substance is also tested in the absence of G1P to assess any direct electrochemical activity at the electrode surface.

Data Analysis and Interpretation

The data obtained from the interference studies are compiled and analyzed to determine the specificity of the biosensor. A low percentage of interference (<5%) for all tested substances at their physiological concentrations is indicative of a highly specific biosensor. The results should be compared with existing or alternative biosensor designs to highlight the advantages of the proposed system.

Conclusion

The validation of biosensor specificity is a critical step in the development of reliable tools for real-time metabolic monitoring. The proposed amperometric G1P biosensor, based on a two-enzyme cascade, offers a promising approach for sensitive and selective detection. The detailed experimental protocols provided herein offer a robust framework for evaluating its performance against potential interferents, ensuring data integrity for research and drug development applications. The combination of quantitative data presentation, clear workflow diagrams, and meticulous experimental design will enable a thorough and objective assessment of this novel biosensor technology.

References

Comparison of different sample preparation techniques for Glucose 1-phosphate analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the First Step in G1P Quantification

The accurate quantification of Glucose 1-phosphate (G1P), a pivotal intermediate in glycogen (B147801) metabolism, is crucial for advancing research in metabolic disorders, drug development, and cellular bioenergetics. The journey to precise G1P analysis begins with a critical, yet often overlooked, step: sample preparation. The chosen method for isolating G1P from complex biological matrices can significantly impact the reliability, sensitivity, and reproducibility of analytical results.

This guide provides an objective comparison of common sample preparation techniques for G1P analysis, supported by experimental data and detailed methodologies. We will delve into the principles, advantages, and limitations of each approach to empower researchers to select the most suitable method for their specific analytical platform and research question.

At a Glance: Performance of G1P Sample Preparation Techniques

The selection of a sample preparation technique is a trade-off between simplicity, speed, and the need for sample purity. For high-sensitivity applications such as mass spectrometry, more rigorous cleanup methods are generally preferred to minimize matrix effects and enhance signal-to-noise ratios.

Technique Principle Typical Recovery Throughput Matrix Effect Reduction Best Suited For
Direct Homogenization Mechanical disruption and solubilization in bufferHigh (often assumed near 100%, but matrix-dependent)HighLowColorimetric/Fluorometric Assays
Protein Precipitation (PPT) Protein denaturation and removal by organic solvent85-105% (analyte dependent)HighModerateLC-MS/MS, Enzymatic Assays
Ultrafiltration Size-based separation of macromolecules>90% (for related sugar phosphates)[1]Moderate to HighModerateLC-MS/MS
Solid-Phase Extraction (SPE) Chromatographic separation based on physicochemical properties>90% (analyte and sorbent dependent)Low to ModerateHighLC-MS/MS, GC-MS

In-Depth Methodologies and Experimental Protocols

Direct Homogenization in Assay Buffer

This is the most straightforward and rapid method, commonly employed for enzymatic assays where the detection method is highly specific to the target analyte.

Experimental Protocol:

  • Sample Collection: Collect tissue (e.g., 10 mg) or cells (e.g., 1 x 10^6) and immediately place on ice to halt metabolic activity.

  • Homogenization: Add 200 µL of ice-cold assay buffer (specific to the enzymatic assay kit) to the sample.

  • Mechanical Disruption: Homogenize the sample using a pestle, sonicator, or bead beater until a uniform lysate is achieved.

  • Incubation: Incubate the homogenate on ice for 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.

  • Supernatant Collection: Carefully collect the supernatant containing the G1P for immediate use in the assay.

Protein Precipitation (PPT)

Protein precipitation is a widely used technique in bioanalysis for the rapid removal of proteins from biological fluids and tissue homogenates. Acetonitrile (B52724) is a common choice of solvent for precipitating proteins while keeping polar analytes like G1P in solution.

Experimental Protocol (Acetonitrile Precipitation):

  • Sample Preparation: To 100 µL of plasma, serum, or tissue homogenate, add an internal standard if using mass spectrometry for quantification.

  • Solvent Addition: Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is a common starting point).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended for LC-MS): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for analysis.

Ultrafiltration

Ultrafiltration utilizes a semipermeable membrane to separate molecules based on their size. This method is effective in removing proteins and other high-molecular-weight interferences while allowing smaller molecules like G1P to pass through.

Experimental Protocol:

  • Sample Lysate Preparation: Prepare a cell or tissue lysate as described in the direct homogenization protocol.

  • Ultrafiltration Device Preparation: Pre-rinse the 10 kDa molecular weight cutoff (MWCO) ultrafiltration device according to the manufacturer's instructions to remove any potential contaminants.

  • Sample Loading: Load the sample lysate onto the ultrafiltration device.

  • Centrifugation: Centrifuge the device at the manufacturer-recommended speed and time (e.g., 14,000 x g for 20 minutes at 4°C).

  • Filtrate Collection: Collect the filtrate, which contains G1P and other small molecules, for subsequent analysis. A study on the analysis of glucose-6-phosphate (G6P), an isomer of G1P, in serum reported a recovery rate of 120% using ultrafiltration, indicating that this method can be highly efficient for sugar phosphates and may even show some enhancement effects.[1]

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can effectively remove interfering compounds and concentrate the analyte of interest. For a polar and negatively charged molecule like G1P, a mixed-mode anion exchange SPE sorbent is often a suitable choice.

Experimental Protocol (Mixed-Mode Anion Exchange SPE):

  • Sample Pre-treatment: Acidify the sample (e.g., plasma, serum, or tissue homogenate) with 2% phosphoric acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Strata™-X-C) by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1 N HCl.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 N HCl to remove neutral and acidic interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the G1P with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the context and processes involved in G1P analysis, the following diagrams have been generated.

G1P_Metabolism Role of this compound in Glycogen Metabolism Glycogen Glycogen G1P This compound Glycogen->G1P Glycogen Phosphorylase (Glycogenolysis) G6P Glucose 6-Phosphate G1P->G6P Phosphoglucomutase UDP_Glucose UDP-Glucose G1P->UDP_Glucose UDP-Glucose Pyrophosphorylase G6P->G1P Phosphoglucomutase Glycolysis Glycolysis G6P->Glycolysis UDP_Glucose->Glycogen Glycogen Synthase (Glycogenesis)

Caption: Metabolic pathway of this compound.

G1P_Workflow General Experimental Workflow for G1P Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Homogenization/Lysis Homogenization/Lysis Sample Collection->Homogenization/Lysis Purification Purification (PPT, SPE, etc.) Homogenization/Lysis->Purification Analytical Separation Analytical Separation (LC or GC) Purification->Analytical Separation Detection Detection (MS, UV, Fluorescence) Analytical Separation->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: Workflow for this compound analysis.

Conclusion

The optimal sample preparation technique for this compound analysis is contingent upon the specific requirements of the study, including the biological matrix, the analytical platform, and the desired level of sensitivity and throughput. For rapid, high-throughput screening using enzymatic assays, direct homogenization may suffice. However, for more sensitive and selective techniques like LC-MS/MS, a more thorough cleanup using protein precipitation, ultrafiltration, or solid-phase extraction is highly recommended to mitigate matrix effects and ensure data quality. By carefully considering the trade-offs of each method, researchers can build a robust analytical workflow for the accurate and reliable quantification of this compound, ultimately leading to more insightful and impactful research.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and validation of Glucose 1-phosphate (G1P) experimental data are paramount for robust and reproducible findings. This guide provides a comparative overview of common G1P quantification methods, detailed experimental protocols, and a workflow for the statistical validation of your results.

This compound is a key intermediate in carbohydrate metabolism, playing a central role in both the breakdown (glycogenolysis) and synthesis (glycogenesis) of glycogen.[1][2] Precise measurement of G1P levels is crucial for understanding metabolic pathways and their dysregulation in various diseases. This guide will equip you with the knowledge to select the appropriate experimental methods and statistically validate your findings.

Comparing Methods for this compound Quantification

The choice of quantification method depends on the specific requirements of the experiment, including sensitivity, specificity, throughput, and cost. Below is a comparison of the most common techniques.

MethodPrincipleAdvantagesDisadvantagesSensitivitySpecificity
Enzymatic (Colorimetric/Fluorometric) Assays Coupled enzyme reactions lead to the production of a chromophore or fluorophore, which is proportional to the G1P concentration.[3]High throughput, relatively low cost, simple procedure.Indirect measurement, potential for interference from other sample components.Micromolar (µM) range.Moderate to High.
High-Performance Liquid Chromatography (HPLC) Separation of G1P from other metabolites based on its physicochemical properties, followed by detection.[4][5][6]High specificity, can separate isomers like Glucose 6-phosphate.[4][5]Lower throughput, requires specialized equipment and expertise.Nanomolar (nM) to micromolar (µM) range.High.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of G1P, providing high sensitivity and specificity. Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7][8]Very high sensitivity and specificity, can quantify multiple metabolites simultaneously.[7][8]High cost, complex data analysis, requires specialized instrumentation.Femtomole (fmol) to picomole (pmol) range.[7][8]Very High.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data.

Enzymatic Assay for G1P Quantification (Colorimetric)

This protocol is based on a coupled enzyme assay where G1P is converted to a product that can be measured colorimetrically.

Materials:

  • G1P Assay Buffer

  • G1P Enzyme Mix (containing phosphoglucomutase and glucose-6-phosphate dehydrogenase)

  • G1P Developer (containing a chromogenic probe)

  • G1P Standard solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

  • Sample Preparation: Homogenize tissue or cell samples in ice-cold G1P Assay Buffer. Centrifuge to remove insoluble material.

  • Standard Curve Preparation: Prepare a series of G1P standards by diluting the G1P standard solution in G1P Assay Buffer.

  • Reaction Setup: Add the prepared samples and standards to the wells of a 96-well plate.

  • Reaction Initiation: Add the G1P Enzyme Mix and G1P Developer to each well.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Measurement: Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculation: Determine the G1P concentration in the samples by comparing their absorbance to the standard curve.

HPLC Method for G1P Analysis

This protocol outlines a general procedure for separating and quantifying G1P using HPLC.

Materials:

  • HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

  • Anion-exchange or mixed-mode chromatography column.[4][5]

  • Mobile phase (e.g., a buffer solution with an organic modifier)

  • G1P standard solution

  • Prepared samples (protein-precipitated and filtered)

Procedure:

  • System Equilibration: Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.

  • Standard Injection: Inject a known concentration of the G1P standard to determine its retention time and to generate a calibration curve.

  • Sample Injection: Inject the prepared samples onto the column.

  • Chromatographic Separation: Elute the column with the mobile phase to separate G1P from other components in the sample.

  • Detection: Detect the G1P peak as it elutes from the column.

  • Quantification: Quantify the amount of G1P in the sample by comparing the peak area to the calibration curve.

Visualizing Key Pathways and Workflows

Understanding the biological context and the experimental process is facilitated by clear diagrams.

Glycogen_Metabolism cluster_glycogenolysis Glycogenolysis cluster_glycogenesis Glycogenesis Glycogen Glycogen G1P This compound Glycogen->G1P Glycogen Phosphorylase G6P_glycolysis Glucose 6-Phosphate G1P->G6P_glycolysis Phosphoglucomutase Glycolysis Glycolysis G6P_glycolysis->Glycolysis Glucose Glucose G6P_genesis Glucose 6-Phosphate Glucose->G6P_genesis Hexokinase G1P_genesis This compound G6P_genesis->G1P_genesis Phosphoglucomutase UDP_Glucose UDP-Glucose G1P_genesis->UDP_Glucose UDP-glucose pyrophosphorylase Glycogen_storage Glycogen UDP_Glucose->Glycogen_storage Glycogen Synthase

Figure 1. Key steps in Glycogenolysis and Glycogenesis pathways.

Experimental_Workflow cluster_experiment Experimental Phase cluster_validation Validation Phase Sample_Collection Sample Collection (Tissue, Cells) Sample_Preparation Sample Preparation (Homogenization, Extraction) Sample_Collection->Sample_Preparation Quantification G1P Quantification (Enzymatic, HPLC, or MS) Sample_Preparation->Quantification Data_Acquisition Data Acquisition Quantification->Data_Acquisition Data_Preprocessing Data Pre-processing (Normalization, Transformation) Data_Acquisition->Data_Preprocessing Statistical_Analysis Statistical Analysis (Hypothesis Testing, Modeling) Data_Preprocessing->Statistical_Analysis Data_Interpretation Data Interpretation (Biological Context) Statistical_Analysis->Data_Interpretation

Figure 2. General workflow for G1P experiments and data validation.

Statistical Validation of this compound Data

A robust statistical analysis plan is crucial for validating the results of G1P-related experiments. This involves several steps, from data pre-processing to hypothesis testing and interpretation.

Data Pre-processing

Raw data from quantification experiments often requires pre-processing to remove systematic variation and prepare it for statistical analysis.[9][10]

  • Normalization: This step aims to reduce systematic variation between samples.[10] Common normalization techniques include referencing to an internal standard or normalizing by sample weight or protein concentration.

  • Data Transformation: For many metabolomics datasets, a log transformation is recommended to reduce skewness and make the data more closely approximate a normal distribution.[11]

  • Scaling: Scaling methods, such as auto-scaling or Pareto scaling, can be used to make features more comparable in magnitude.[10]

Statistical Analysis Techniques

The choice of statistical test depends on the experimental design and the research question.

  • Univariate Analysis: These methods assess the difference for a single metabolite (G1P) between different groups.

    • T-tests (or Mann-Whitney U tests for non-parametric data): Used to compare the means of two groups.

    • Analysis of Variance (ANOVA) (or Kruskal-Wallis for non-parametric data): Used to compare the means of three or more groups.

  • Multivariate Analysis: These techniques are useful when analyzing G1P in the context of a larger panel of metabolites.

    • Principal Component Analysis (PCA): An unsupervised method that can reveal clustering or outliers in the data.[12]

    • Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method used to identify variables that contribute to the separation between predefined groups.[12]

Validation of Findings

To ensure the robustness of your findings, consider the following validation steps:

  • Cross-validation: This technique is used to assess the predictive performance of a statistical model and to avoid overfitting.

  • External Validation: The most rigorous form of validation involves testing the findings on an independent dataset to confirm their generalizability.

References

Safety Operating Guide

Proper Disposal of Glucose 1-Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Glucose 1-Phosphate

This compound, in its various salt forms (e.g., dipotassium (B57713) salt, disodium (B8443419) salt), is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] Safety Data Sheets (SDS) for this compound indicate that it is not regulated for transport and does not meet the criteria for classification as a hazardous substance.[3][4] However, it is a fundamental principle of laboratory safety to treat all chemical waste with caution.[5] Therefore, the disposal of this compound should adhere to established laboratory protocols for chemical waste management to ensure environmental responsibility and personnel safety.[6]

Improper disposal of laboratory chemicals can lead to regulatory violations, environmental contamination, and potential health and safety risks.[6] The core principle of chemical waste management involves the accurate identification, segregation, and disposal of chemical waste in accordance with federal, state, and local regulations.[6]

Immediate Safety Precautions

While this compound is not considered highly hazardous, prudent laboratory practices should always be observed during handling and disposal.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[7][8] In case of dust formation, a dust mask (such as a type N95) is recommended.[3][8]

  • Engineering Controls: Use in a well-ventilated area. If there is a risk of dust formation, handling should be conducted in a fume hood.[3][7]

  • First Aid Measures:

    • Eye Contact: In case of contact, rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[4][9]

    • Skin Contact: Wash off with soap and plenty of water.[1]

    • Inhalation: Move the exposed individual to fresh air.[1]

    • Ingestion: Rinse mouth with water.[5] If you feel unwell after exposure, seek medical advice.[5]

Disposal Plan and Procedures

The disposal of this compound should follow the general guidelines for laboratory chemical waste. All hazardous wastes must be disposed of through a designated hazardous waste collection program.[10] It is crucial not to discharge chemical wastes into the sewer system or dispose of them by evaporation.[10]

Step-by-Step Disposal Protocol:

  • Waste Identification and Classification: Although this compound is not classified as hazardous, it is prudent to treat it as a chemical waste. The first step is to accurately identify the waste material.[6]

  • Segregation: Do not mix this compound waste with other incompatible chemical waste streams. For instance, store it away from strong acids, strong bases, and sources of ignition.[7] It is suggested to store it with other organic compounds like alcohols, glycols, amines, and amides.[5]

  • Containerization:

    • Use a designated, appropriate, and compatible container for the waste. Plastic containers are often preferred.[11]

    • Ensure the container is in good condition, with a secure, leak-proof closure.[12]

    • The original container may be used if it is intact and suitable.[13]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" (as a precautionary measure), the full chemical name "this compound," and the date when the waste was first added to the container.[6] Do not use abbreviations or chemical formulas.[6]

  • Storage (Satellite Accumulation Area):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11][13]

    • This area must be inspected weekly for any signs of leakage.[13]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or a licensed chemical waste disposal company to arrange for pickup.[11]

Spill Management:

In the event of a spill, sweep up the solid material, place it in a sealed container, and dispose of it as chemical waste.[5] After the material has been collected, ventilate the area and wash the spill site.[5]

Quantitative Data Summary
ParameterValueSource
Storage Temperature -20°C[3][8]
Solubility in Water 50 mg/mL[8]
Maximum SAA Storage (General Hazardous Waste) 55 gallons[11]
Maximum SAA Storage (Acutely Toxic Waste) 1 quart (liquid) or 1 kilogram (solid)[11]
SAA Container Removal Time (after full) Within 3 calendar days[11]
Maximum SAA Storage Time (partially filled) Up to 12 months[11]

Note: The storage and removal limits for Satellite Accumulation Areas (SAAs) are general guidelines for hazardous waste and should be followed as a best practice for all chemical waste.

Experimental Protocols

The provided information focuses on safety and disposal rather than experimental use. Therefore, no specific experimental protocols involving this compound that would generate waste are detailed in the search results. The disposal procedure itself is the primary protocol.

Logical Workflow for this compound Disposal

The following diagram illustrates the step-by-step process for the proper disposal of this compound in a laboratory setting.

cluster_0 Preparation cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood if Dusty) A->B C Identify Waste as 'this compound' B->C D Segregate from Incompatible Chemicals C->D E Place in a Labeled, Compatible Waste Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by EHS or Licensed Waste Contractor F->G H Document Waste Disposal (as per institutional policy) G->H

Caption: Workflow for the proper disposal of this compound.

References

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Reactant of Route 1
Glucose 1-phosphate
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Reactant of Route 2
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。